3-Hydroxyphenyl benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
(3-hydroxyphenyl) benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c14-11-7-4-8-12(9-11)16-13(15)10-5-2-1-3-6-10/h1-9,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDESWOTWNNGOMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1038878 | |
| Record name | Resorcinol monobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1038878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | 1,3-Benzenediol, 1-benzoate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
136-36-7 | |
| Record name | Resorcinol, monobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136-36-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Resorcinol monobenzoate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136367 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxyphenyl benzoate | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Benzenediol, 1-benzoate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Resorcinol monobenzoate | |
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| Record name | 3-hydroxyphenyl benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.765 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RESORCINOL MONOBENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/942E82KUWD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Hydroxyphenyl Benzoate
Abstract
This technical guide provides a comprehensive overview of the primary synthetic pathways for 3-hydroxyphenyl benzoate (also known as resorcinol monobenzoate), a valuable chemical intermediate. The document is intended for an audience of researchers, scientists, and professionals in drug development and materials science. It delves into the mechanistic details, experimental protocols, and comparative analysis of the principal synthesis routes: the Schotten-Baumann reaction and Fischer-Speier esterification. Emphasis is placed on the critical aspects of achieving selective mono-esterification of the bifunctional starting material, resorcinol. Furthermore, this guide outlines standard procedures for the purification and analytical characterization of the final product, supported by spectroscopic data and visual workflows to ensure scientific integrity and practical applicability.
Introduction: The Significance of this compound
This compound (CAS No: 136-36-7) is an aromatic ester that serves as a crucial building block in the synthesis of a wide array of more complex molecules. Its structure, featuring both a phenolic hydroxyl group and a benzoate ester moiety, imparts a unique reactivity profile that is leveraged in the development of pharmaceuticals, agrochemicals, and polymers. Notably, it has been investigated for its utility as a UV stabilizer and an antioxidant.[1] The strategic synthesis of this compound, particularly the challenge of achieving selective mono-benzoylation of resorcinol, is a subject of considerable interest in synthetic organic chemistry.
Synthetic Pathways: A Comparative Analysis
The synthesis of this compound primarily revolves around the esterification of resorcinol with a benzoic acid derivative. The two most prominent methods are the Schotten-Baumann reaction, utilizing an activated acyl chloride, and the Fischer-Speier esterification, which employs benzoic acid under acidic catalysis. A third, less common, approach involves the transesterification from resorcinol dibenzoate.
Pathway I: The Schotten-Baumann Reaction
The Schotten-Baumann reaction is a widely employed method for the synthesis of esters from alcohols and acyl chlorides in the presence of a base.[2][3] This approach is particularly advantageous due to its relatively high reaction rates at ambient temperatures.
The reaction proceeds via a nucleophilic acyl substitution mechanism. The base, typically aqueous sodium hydroxide, deprotonates the phenolic hydroxyl group of resorcinol to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbonyl carbon of benzoyl chloride. The resulting tetrahedral intermediate subsequently collapses, expelling a chloride ion to yield the final ester product, this compound. A critical challenge in this synthesis is the potential for di-acylation, leading to the formation of resorcinol dibenzoate. Controlling the stoichiometry of the reactants and the reaction conditions, particularly pH, is paramount to favor the desired mono-ester.[4]
Diagram 1: Schotten-Baumann Reaction Mechanism
The following protocol is adapted from a patented process designed to maximize the yield of the mono-ester.[4]
Materials:
-
Resorcinol
-
Benzoyl Chloride
-
Sodium Hydroxide (NaOH)
-
Acetone
-
Water
-
Hydrochloric Acid (HCl) for potential pH adjustment
Procedure:
-
Prepare a 15-20% aqueous solution of resorcinol in a reaction vessel equipped with a stirrer, thermometer, and pH meter.
-
Adjust the pH of the resorcinol solution to between 8.0 and 8.3 by the gradual addition of an aqueous sodium hydroxide solution.
-
Bring the temperature of the solution to 19-21°C.
-
Slowly add benzoyl chloride to the solution while maintaining vigorous stirring. The pH of the reaction mixture should be continuously monitored and maintained within the 8.0-8.3 range by the controlled addition of sodium hydroxide solution.
-
After the addition of benzoyl chloride is complete, continue stirring for a period to ensure the reaction goes to completion.
-
The crude this compound will precipitate out of the solution. Collect the solid by suction filtration.
-
Wash the crude product with hot water (80-90°C) to remove unreacted resorcinol and other water-soluble impurities.
-
For further purification, the crude product can be recrystallized from an acetone-water mixture.[4]
Pathway II: Fischer-Speier Esterification
Fischer-Speier esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[5] While generally effective for simple alcohols, its application to phenols can be more challenging due to their lower nucleophilicity.
The reaction mechanism begins with the protonation of the carbonyl oxygen of benzoic acid by the acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid). This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of resorcinol. A tetrahedral intermediate is formed, which then undergoes a series of proton transfers to facilitate the elimination of a water molecule, ultimately yielding the ester. The reaction is reversible, and to drive the equilibrium towards the product, it is often necessary to remove the water formed during the reaction, for instance, by azeotropic distillation with a suitable solvent like toluene or xylene.[6][7]
Diagram 2: Fischer-Speier Esterification Workflow
This generalized protocol is based on established procedures for Fischer esterification.[6][7][8][9]
Materials:
-
Resorcinol
-
Benzoic Acid
-
p-Toluenesulfonic acid or concentrated Sulfuric Acid (catalyst)
-
Toluene or Xylene (solvent)
-
Sodium Bicarbonate solution (for washing)
-
Brine (for washing)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate (drying agent)
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine resorcinol, benzoic acid (in slight excess to favor mono-esterification), a catalytic amount of p-toluenesulfonic acid, and toluene.
-
Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, a saturated solution of sodium bicarbonate (to remove unreacted benzoic acid and the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization.
Pathway III: Transesterification from Resorcinol Dibenzoate
A less direct but viable route involves the reaction of resorcinol dibenzoate with an excess of resorcinol in the presence of a catalyst such as sodium methoxide.[2] This method is particularly useful for converting the often-formed dibenzoate byproduct back to the desired monobenzoate.
Purification and Characterization
Purification of this compound typically involves recrystallization or column chromatography. The purity of the final product should be assessed using standard analytical techniques.
| Property | Value |
| Molecular Formula | C₁₃H₁₀O₃ |
| Molecular Weight | 214.22 g/mol |
| Melting Point | 133-135 °C |
| Appearance | White to off-white crystalline solid |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the resorcinol and benzoate moieties, as well as a signal for the phenolic hydroxyl proton. The integration of these signals will confirm the 1:1 ratio of the two aromatic rings.
-
¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons, and the carbon atoms bonded to the hydroxyl and ester oxygen atoms.[10]
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the phenolic O-H stretch, the ester C=O stretch, and C-O stretching vibrations, as well as absorptions corresponding to the aromatic C-H and C=C bonds.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound, along with characteristic fragmentation patterns.[11]
Conclusion
The synthesis of this compound can be effectively achieved through several pathways, with the Schotten-Baumann reaction and Fischer-Speier esterification being the most prominent. The choice of method will depend on factors such as the desired scale of the reaction, the availability of starting materials, and the required purity of the final product. Careful control of reaction conditions, particularly in the Schotten-Baumann reaction, is essential to maximize the yield of the desired mono-ester and minimize the formation of the dibenzoate byproduct. The protocols and analytical data presented in this guide provide a solid foundation for the successful synthesis and characterization of this important chemical intermediate.
References
- ChemicalBook. RESORCINOL MONOBENZOATE synthesis. URL: https://www.chemicalbook.com/synthesis/136-36-7.html
- U.S. Patent 2,571,703. Process of manufacturing resorcinol monobenzoate. Granted October 16, 1951. URL: https://patents.google.
- U.S. Patent 2,588,978. Process of manufacturing resorcinol monobenzoate. Granted March 11, 1952. URL: https://patents.google.
- Chemistry Notes. Schotten Baumann Reaction: Introduction, mechanism, procedure. Published August 23, 2023. URL: https://www.chemistrynotes.com/organic-chemistry/schotten-baumann-reaction/
- Fischer Esterification Procedure. URL: https://www.cpp.edu/~psbeauchamp/pdf/316L/Fischer_ester_proc.pdf
- BYJU'S. Schotten Baumann Reaction. Published November 17, 2019. URL: https://byjus.com/chemistry/schotten-baumann-reaction/
- Wikipedia. Schotten–Baumann reaction. URL: https://en.wikipedia.org/wiki/Schotten%E2%80%93Baumann_reaction
- Vedantu. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. URL: https://www.vedantu.com/chemistry/schotten-baumann-reaction
- RASAYAN Journal of Chemistry. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. URL: https://rasayanjournal.co.in/admin/php/upload/21_pdf.pdf
- Google Patents. Process for the preparation of 4-hydroxyphenyl benzoate derivatives. URL: https://patents.google.
- Cambridge University Press. Schotten-Baumann Reaction. URL: https://www.cambridge.org/us/universitypress/subjects/chemistry/organic-chemistry/name-reactions-organic-synthesis/media/9788175968295_excerpt.pdf
- ChemScene. 136-36-7 | Resorcinol, monobenzoate. URL: https://www.chemscene.
- Studylib. Fischer Esterification: Benzoic Acid Lab Manual. URL: https://studylib.
- OperaChem. Fischer Esterification-Typical Procedures. Published January 5, 2024. URL: https://operachem.
- ChemBK. Benzoic acid resorcinol ester. URL: https://www.chembk.
- BenchChem. Application Notes and Protocols: Synthesis of (6-Hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophen-3-yl). URL: https://www.benchchem.
- ResearchGate. Table 2 . 1 H-NMR and 13 C-NMR data of compounds 3a-g (δ ppm; J Hz). URL: https://www.researchgate.net/figure/1-H-NMR-and-13-C-NMR-data-of-compounds-3a-g-d-ppm-J-Hz_tbl2_236141384
- Google Patents. Process for the preparation of (4-hydroxyphenyl)-4-hydroxy-benzoate, and its use. URL: https://patents.google.
- ChemicalBook. 3-Hydroxybenzoic acid(99-06-9) 13C NMR spectrum. URL: https://www.chemicalbook.com/spectrum/99-06-9_13cnmr.htm
- BenchChem. An In-depth Technical Guide to Methyl 2-(3-hydroxyphenyl)benzoate: Synthesis, Properties, and Future Perspectives. URL: https://www.benchchem.
- Sami Publishing Company. JAOC-2103-1001 (Galley Proof). Published March 28, 2021. URL: http://www.samipubco.com/JAOC/21031001.pdf
- Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Published November 16, 2022. URL: https://www.masterorganicchemistry.
- Google Patents. 3-hydroxy benzoate preparation method. URL: https://patents.google.
- Google Patents. Preparation of resorcinol derivatives. URL: https://patents.google.
- Wikipedia. Phenol. URL: https://en.wikipedia.org/wiki/Phenol
- ResearchGate. New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. URL: https://www.researchgate.
- PubChem. p-Hydroxyphenyl benzoate. URL: https://pubchem.ncbi.nlm.nih.gov/compound/75549
- ResearchGate. A Green and Convenient Method for Regioselective Mono and Multiple Benzoylation of Diols and Polyols. Published August 6, 2025. URL: https://www.researchgate.
- American Chemical Society. Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. Published December 27, 2025. URL: https://pubs.acs.org/doi/10.1021/jacs.2c09893
- ResearchGate. (PDF) Selective benzoylation of methyl α-D-mannopyranoside using the dibutyltin oxide and direct methods. URL: https://www.researchgate.net/publication/237568165_Selective_benzoylation_of_methyl_a-D-mannopyranoside_using_the_dibutyltin_oxide_and_direct_methods
Sources
- 1. studylib.net [studylib.net]
- 2. US2588978A - Process of manufacturing resorcinol monobenzoate - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. US2571703A - Process of manufacturing resorcinol monobenzoate - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. RESORCINOL MONOBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 9. personal.tcu.edu [personal.tcu.edu]
- 10. 3-Hydroxybenzoic acid(99-06-9) 13C NMR spectrum [chemicalbook.com]
- 11. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Hydroxyphenyl Benzoate: Chemical Properties, Structure, and Scientific Insights
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of 3-Hydroxyphenyl benzoate, a molecule of significant interest in organic synthesis and medicinal chemistry. Delving into its core chemical properties, structural attributes, and synthesis, this document serves as a critical resource for professionals engaged in advanced scientific research and development.
Molecular Identity and Physicochemical Properties
This compound, also known as resorcinol monobenzoate, is an aromatic ester with the chemical formula C₁₃H₁₀O₃.[1] It is characterized by a benzoate group attached to a phenol ring at the meta position relative to the hydroxyl group.[2] This structural arrangement is crucial to its chemical behavior and reactivity.
Table 1: Core Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 136-36-7 | [1][3] |
| Molecular Formula | C₁₃H₁₀O₃ | [1] |
| Molecular Weight | 214.22 g/mol | [1] |
| IUPAC Name | This compound | [4] |
| Synonyms | Resorcinol monobenzoate, Benzoic acid 3-hydroxyphenyl ester | [5] |
| Appearance | White to yellow to orange crystalline powder | [5] |
| Melting Point | 131-136 °C | [4][5] |
| Solubility | Soluble in methanol | [5] |
| InChI Key | GDESWOTWNNGOMW-UHFFFAOYSA-N | [1] |
| SMILES | C1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)O | [1] |
Structural Elucidation and Spectroscopic Profile
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the hydroxyl (-OH) group (a broad peak around 3300 cm⁻¹), the ester carbonyl (C=O) group (a strong peak around 1730 cm⁻¹), and C-O stretching, as well as aromatic C=C and C-H stretching vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would display distinct signals for the aromatic protons on both the benzoate and the hydroxyphenyl rings. The proton of the hydroxyl group would appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the carbonyl carbon of the ester, the carbons of the two aromatic rings, with those attached to oxygen atoms shifted downfield.
-
-
Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show the molecular ion peak (M⁺) at m/z 214, corresponding to the molecular weight of the compound.[6] Fragmentation patterns would involve the cleavage of the ester bond.
Synthesis and Chemical Reactivity
The synthesis of this compound can be achieved through several established organic chemistry reactions. A common approach involves the esterification of resorcinol (1,3-dihydroxybenzene) with benzoyl chloride.
General Synthesis Pathway
The reaction pathway involves the nucleophilic attack of one of the hydroxyl groups of resorcinol on the electrophilic carbonyl carbon of benzoyl chloride. The use of a base is typically required to deprotonate the phenol and to neutralize the HCl byproduct.
Caption: General synthesis of this compound.
Detailed Experimental Protocol (Schotten-Baumann Reaction)
This protocol is a representative example of a Schotten-Baumann reaction, a common method for synthesizing esters from phenols.[7]
-
Dissolution of Phenol: In a suitable reaction vessel, dissolve resorcinol (1 equivalent) in an aqueous solution of a base, such as 10% sodium hydroxide, to form the phenoxide.
-
Addition of Acylating Agent: While stirring vigorously, add benzoyl chloride (1 equivalent) dropwise to the solution. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.
-
Reaction: Continue stirring for a designated period (e.g., 30 minutes) to ensure the completion of the reaction.
-
Isolation: The product, being an ester, is generally insoluble in the aqueous medium and will precipitate out. Collect the solid product by filtration.
-
Purification: Wash the crude product with water to remove any unreacted starting materials and inorganic salts. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.[7]
Chemical Reactivity
The reactivity of this compound is dictated by its functional groups: the ester linkage, the phenolic hydroxyl group, and the two aromatic rings.
-
Ester Hydrolysis: The ester bond can be cleaved under acidic or basic conditions to yield 3-hydroxybenzoic acid and phenol.
-
Reactions of the Phenolic Hydroxyl Group: The hydroxyl group can undergo etherification, esterification, and other reactions typical of phenols.
-
Electrophilic Aromatic Substitution: Both aromatic rings can undergo electrophilic substitution reactions, with the positions of substitution directed by the existing substituents. The hydroxyl group is an activating, ortho-, para-directing group, while the benzoate group is a deactivating, meta-directing group.
Applications and Areas of Research
This compound and its derivatives are subjects of research in various scientific fields, primarily due to their interesting biological activities.
Antioxidant and Antimicrobial Properties
Phenolic compounds are well-known for their antioxidant properties, which are generally attributed to their ability to scavenge free radicals.[8] Studies on various hydroxylated benzoic acid derivatives have shown that the number and position of hydroxyl groups significantly influence their antioxidant capacity.[9][10] While specific studies on the antioxidant activity of this compound are limited, its phenolic nature suggests potential in this area.[2]
Similarly, phenolic compounds have demonstrated significant antimicrobial activity.[11][12] Research on derivatives of this compound has explored their potential as antibacterial and antifungal agents.[13][14] For instance, certain 4-nitro-benzoate derivatives have been synthesized and evaluated for their antimicrobial and disinfectant properties.[13]
Drug Development and Medicinal Chemistry
The structural motif of this compound is found in more complex molecules with therapeutic potential. For example, derivatives have been investigated as farnesoid X receptor (FXR) antagonists, which are of interest in the treatment of metabolic diseases.[15] Furthermore, related compounds have been explored for their anti-inflammatory and anti-pruritic (anti-itch) properties in dermatological applications.[16]
Material Science
Due to its phenolic structure, this compound has been investigated for its use in polymers and other materials.[2] It can act as a monomer or an additive to impart specific properties, such as UV stability, to the final material.
Safety and Handling
As with any chemical substance, this compound should be handled with appropriate safety precautions in a laboratory setting.
Table 2: GHS Hazard Information for Structurally Related Compounds
| Hazard Statement | Description | Source(s) |
| H302 | Harmful if swallowed | |
| H315 | Causes skin irritation | |
| H319 | Causes serious eye irritation | |
| H335 | May cause respiratory irritation |
Note: This data is for structurally related compounds and should be used as a reference for handling this compound with care. A specific Safety Data Sheet (SDS) for this compound should be consulted for detailed safety information.[3]
Standard laboratory practices should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a versatile molecule with a rich chemistry and potential for a range of applications. Its synthesis is straightforward, and its structure offers multiple points for further chemical modification. While research into its specific biological activities is ongoing, the properties of its derivatives suggest that it is a promising scaffold for the development of new therapeutic agents and advanced materials. This guide provides a foundational understanding of this compound, intended to support and inspire further scientific inquiry.
References
- Wang, H., Tang, L., Di, W., & Song, G. (n.d.). Synthesis of a series of derivatives of this compound (2–1)... ResearchGate.
- National Center for Biotechnology Information. (n.d.). Methyl 3-(4-hydroxyphenyl)benzoate. PubChem.
- The Good Scents Company. (n.d.). This compound.
- Sami Publishing Company. (2021). JAOC-2103-1001 (Galley Proof).
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967).
- Fisher Scientific. (n.d.). This compound 95.0+%, TCI America™.
- National Center for Biotechnology Information. (n.d.). Benzoic acid 3-hydroxybenzyl ester. PubChem.
- National Institutes of Health. (2022). Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one.
- Satpute, M. S., et al. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry, 12(3), 1077-1084.
- Congen Pharma. (2025). Unlocking the Secrets of 2-(3-(4-hydroxyphenyl)propanamido)benzoic acid in Modern Medicine.
- Chemistry LibreTexts. (2024). 2.3: Preparation of the Benzoate of Phenol.
- PubMed. (2015). Discovery and SAR study of 3-(tert-butyl)-4-hydroxyphenyl benzoate and benzamide derivatives as novel farnesoid X receptor (FXR) antagonists.
- Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. (n.d.).
- National Institute of Standards and Technology. (n.d.). 1,3-Benzenediol, monobenzoate. NIST WebBook.
- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0251291).
- NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, predicted) (NP0251291).
- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0251291).
- LookChem. (n.d.). This compound.
- Xu, Y., et al. (2021). Syntheses of phenyl benzoate compounds and their bioactivity investigation. Journal of Chinese Pharmaceutical Sciences, 30(4), 267-279.
- CP Lab Safety. (n.d.). This compound, 100g.
- MDPI. (n.d.). Novel p-Hydroxybenzoic Acid Derivative Isolated from Bacopa procumbens and Its Antibacterial Activity.
- Frontiers. (n.d.). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria.
- ResearchGate. (2017). Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol?.
- Bisor Corporation. (2021). SAFETY DATA SHEET - Hydroxyphenyl Propamidobenzoic Acid.
- ScienceDirect. (n.d.). Quantum chemical evaluation of the yield of hydroxybenzophenones in the Fries rearrangement of hydroxyphenyl benzoates.
- National Institutes of Health. (2020). Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features.
- ResearchGate. (2016). (PDF) Synthesis, characterization and antimicrobial activity of some novel 3-(2-bromoacetyl)phenyl benzoate dithiocarbamate derivatives.
- National Center for Biotechnology Information. (n.d.). o-Hydroxyphenyl benzoate. PubChem.
- Functional Food Center/Food Science Publisher. (2021). ANTIOXIDANT PROPERTIES OF HYDROXYBENZOIC ACID DERIVATIVES AGAINST SUPEROXIDE RADICAL.
- Cipher Skincare. (2025). Hydroxyphenyl Propamidobenzoic Acid.
- CNR-IRIS. (2023). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls.
- MDPI. (n.d.). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds.
- PubChemLite. (n.d.). This compound (C13H10O3).
- National Center for Biotechnology Information. (n.d.). p-Hydroxyphenyl benzoate. PubChem.
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. Buy this compound | 136-36-7 [smolecule.com]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. This compound | 136-36-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. 1,3-Benzenediol, monobenzoate [webbook.nist.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ffhdj.com [ffhdj.com]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]
- 13. Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I - Curr Trends Pharm Pharm Chem [ctppc.org]
- 14. researchgate.net [researchgate.net]
- 15. Discovery and SAR study of 3-(tert-butyl)-4-hydroxyphenyl benzoate and benzamide derivatives as novel farnesoid X receptor (FXR) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cipherskincare.com [cipherskincare.com]
3-Hydroxyphenyl benzoate CAS number 136-36-7
An In-Depth Technical Guide to 3-Hydroxyphenyl Benzoate (CAS 136-36-7)
Introduction
This compound, also widely known as Resorcinol monobenzoate, is an aromatic ester with the CAS number 136-36-7.[1][2][3] This white crystalline powder serves as a versatile intermediate in organic synthesis and has established applications as a UV absorber in plastics and other materials, often under trade names like Eastman Inhibitor RMB.[1][3][4] For researchers in drug development, its scaffold is of particular interest. The presence of multiple functional groups—a phenolic hydroxyl, an ester linkage, and two aromatic rings—provides a rich platform for chemical modification and the exploration of structure-activity relationships (SAR), as demonstrated in the development of novel receptor antagonists.[5] This guide offers a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its analytical characterization and applications in medicinal chemistry.
Physicochemical and Structural Properties
Understanding the fundamental properties of this compound is critical for its effective use in experimental design, including reaction setup, solvent selection, and purification strategies.
Core Properties
The key physicochemical properties are summarized below, compiled from various chemical data sources.
| Property | Value | Source |
| CAS Number | 136-36-7 | [1][2][3] |
| Molecular Formula | C₁₃H₁₀O₃ | [1][2][3] |
| Molecular Weight | 214.22 g/mol | [2][3] |
| Appearance | White to yellow or orange crystalline powder | [1] |
| Melting Point | 131-136 °C | [2] |
| Boiling Point | ~350 °C (Decomposes) | [1] |
| Solubility | Soluble in ethanol, acetone; limited solubility in water | [1] |
| pKa | 9.12 ± 0.10 (Predicted) | [1] |
| LogP | 2.61 - 2.85 | [3][4] |
| Synonyms | Resorcinol monobenzoate, Benzoic acid m-hydroxyphenyl ester | [1][3][4] |
Chemical Structure
The structure consists of a benzoate group ester-linked to one of the hydroxyl groups of a resorcinol (1,3-dihydroxybenzene) core.
Caption: Chemical structure of this compound.
Synthesis and Purification
The synthesis of this compound is most commonly achieved via the Schotten-Baumann reaction, involving the acylation of resorcinol with benzoyl chloride. Controlling the reaction stoichiometry and pH is paramount to maximizing the yield of the mono-ester and minimizing the formation of the di-substituted by-product, resorcinol dibenzoate.
Synthesis via Controlled Acylation
This protocol is adapted from established industrial processes that emphasize yield and purity by carefully managing reaction conditions.[6]
Causality: The key to this synthesis is exploiting the difference in acidity between the two hydroxyl groups of resorcinol. By maintaining a slightly alkaline pH (7.5-8.5), only one hydroxyl group is significantly deprotonated to the more nucleophilic phenoxide, favoring the mono-acylation reaction. Higher pH levels would lead to the deprotonation of both hydroxyls, resulting in a higher yield of the dibenzoate by-product. Similarly, precise temperature control (19-21°C) is essential to prevent hydrolysis of the benzoyl chloride and to ensure a controlled reaction rate.[6]
Experimental Protocol:
-
Preparation of Resorcinol Solution: Prepare a 15-20% aqueous solution of resorcinol (e.g., dissolve 110 g of resorcinol in water to make a total volume of ~650 mL).
-
pH and Temperature Adjustment: Transfer the solution to a jacketed reaction vessel equipped with a stirrer, pH meter, and addition funnels. Cool the solution to 19-21°C. Adjust the pH to 7.5-8.5 by the slow addition of a 10% aqueous sodium hydroxide solution.
-
Benzoyl Chloride Addition: Begin the gradual, dropwise addition of the theoretical amount of benzoyl chloride (140.5 g).
-
Reaction Maintenance: Throughout the addition of benzoyl chloride, continuously monitor the pH and temperature. Maintain the pH within the 7.5-8.5 range by co-adding the 10% sodium hydroxide solution. Use the cooling jacket to keep the temperature at 19-21°C.
-
Reaction Completion and Isolation: After the benzoyl chloride addition is complete, continue stirring for an additional hour while maintaining the pH and temperature. The product will precipitate out of the solution.
-
Purification: Collect the solid precipitate by filtration. Wash the crude product thoroughly with cold water to remove unreacted resorcinol and salts. The product can be further purified by recrystallization from a suitable solvent like ethanol or by leveraging differential solubility in a hot aliphatic alcohol to separate it from any unreacted resorcinol dibenzoate.[7]
Caption: Workflow for the synthesis of this compound.
Analytical Characterization
A combination of chromatographic and spectroscopic techniques is essential for confirming the identity, purity, and quantity of this compound.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing purity and for quantification due to its high resolution and sensitivity.
Trustworthiness: The protocol below is a self-validating system. A sharp, symmetrical peak at a consistent retention time confirms the compound's identity against a known standard. The integration of the peak area allows for precise purity determination (% area), and quantification is achieved by comparing the peak area to a calibration curve generated from standards of known concentrations.
Experimental Protocol: HPLC Purity Assay
-
Instrumentation: Utilize an HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is suitable for this analysis.[8]
-
Mobile Phase: Prepare an isocratic mobile phase consisting of a mixture of acetonitrile and water (e.g., 40:60 v/v), with a small amount of acid like phosphoric or formic acid (0.1%) to ensure sharp peak shapes by suppressing the ionization of the phenolic hydroxyl group.[4][9]
-
Flow Rate: Set the flow rate to 1.0 mL/min.
-
Detection: Monitor the column effluent using a UV detector set to a wavelength of 280 nm.[8][10]
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Injection: Inject 10 µL of the prepared sample onto the column.
-
Data Analysis: Record the chromatogram. The purity is calculated based on the relative area of the main peak corresponding to this compound.
Caption: General workflow for HPLC analysis of this compound.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The ¹H NMR spectrum will show characteristic signals for the aromatic protons on both rings and a distinct singlet for the phenolic hydroxyl proton.
-
Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of functional groups. Key absorptions include a broad peak for the O-H stretch of the phenol (~3300-3500 cm⁻¹), a strong peak for the C=O stretch of the ester (~1730 cm⁻¹), and peaks for C-O stretching and aromatic C=C bonds.[1]
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight (m/z 214.22).[1][3] Analysis of the fragmentation pattern can further validate the structure.
Applications in Research and Drug Development
While this compound has industrial uses, its primary value to this audience lies in its role as a versatile building block in medicinal chemistry.
Scaffold for Synthesis of Bioactive Molecules
The structure of this compound is a privileged scaffold. The phenolic hydroxyl group can be alkylated or used in coupling reactions, while the ester can be hydrolyzed to reveal a carboxylic acid and another phenol, allowing for diverse derivatization strategies.[11]
Development of Farnesoid X Receptor (FXR) Antagonists
A compelling application is its use in the discovery of novel Farnesoid X receptor (FXR) antagonists.[5] A high-throughput screen identified a derivative, 3-(tert-butyl)-4-hydroxyphenyl 2,4-dichlorobenzoate, as a moderate FXR antagonist. Subsequent SAR studies revealed that the 3-substituted-4-hydroxyphenyl unit was essential for the antagonistic activity. This work highlights how the core this compound scaffold can be systematically modified to optimize potency and metabolic stability, a cornerstone of modern drug discovery.[5]
Caption: Logical role of 3-HPB in a drug discovery cascade.
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling.
-
GHS Hazard Statements:
-
Precautionary Measures:
-
P261: Avoid breathing dust.[12]
-
P280: Wear protective gloves, eye protection, and face protection.[12]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[12]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[12]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12]
-
-
Incompatibilities: The compound is incompatible with strong oxidizing agents.[1]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14]
References
- Chemical Properties of 1,3-Benzenediol, monobenzoate (CAS 136-36-7). (n.d.). Cheméo.
- 1,3-Benzenediol, monobenzoate. (n.d.). Cheméo.
- Safety Data Sheet - Resorcinol monobenzoate. (2014, September 9). Chemotechnique Diagnostics.
- Resorcinol monobenzoate. (2018, February 16). SIELC Technologies.
- Process of manufacturing resorcinol monobenzoate. (1952, March 11). Google Patents.
- Wang, H., et al. (n.d.). Synthesis of a series of derivatives of this compound (2–1) and 3-hydroxyphenyl 3-methoxybenzoate (2–2). ResearchGate.
- Resorcinol, 4-bromo-. (n.d.). Organic Syntheses Procedure.
- p-Hydroxyphenyl benzoate. (n.d.). PubChem.
- This compound. (n.d.). TCI (Shanghai) Development Co., Ltd..
- Process of manufacturing resorcinol monobenzoate. (1951, October 16). Google Patents.
- SAFETY DATA SHEET - Hydroxyphenyl Propamidobenzoic Acid. (2021, March 10). Bisor Corporation.
- This compound 95.0+%, TCI America™. (n.d.). Fisher Scientific.
- resorcinol 5701. (n.d.). NIOSH - CDC.
- 3PC-011 Hplc method development and validation to determinate resorcinol for quality control in pharmaceutical formulations. (n.d.). NIH.
- Discovery and SAR study of 3-(tert-butyl)-4-hydroxyphenyl benzoate and benzamide derivatives as novel farnesoid X receptor (FXR) antagonists. (2015, October 1). PubMed.
- Unlocking the Secrets of 2-(3-(4-hydroxyphenyl)propanamido)benzoic acid in Modern Medicine. (2025, September 16). Congen Pharma.
- Synthesis of hydroxy benzoin/benzil analogs and investigation of their antioxidant, antimicrobial, enzyme inhibition, and cytotoxic activities. (n.d.). PMC - NIH.
- Quantitative Analysis of Resorcinol from Marketed Hair Tonic Using Liquid Chromatographic Technique. (n.d.). PMC - NIH.
- o-Hydroxyphenyl benzoate. (2018, May 16). SIELC Technologies.
- 3-hydroxy benzoate preparation method. (n.d.). Google Patents.
- JAOC-2103-1001 (Galley Proof). (2021, March 28). Sami Publishing Company.
- (PDF) Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives. (n.d.). ResearchGate.
- Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. (n.d.). MDPI.
- HPLC Method for Separation of a Mixture of Resorcinol, N,N-Bis (2-hydroxy)-p-phenylenediamine, p-Phenylenediamine and 1-Naphthol on Primesep 100 Column. (n.d.). SIELC Technologies.
- Hydroxyphenyl Propamidobenzoic Acid. (2025, February 17). Cipher Skincare.
- Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (n.d.). MDPI.
- Methyl 3-(4-hydroxyphenyl)benzoate. (n.d.). PubChem.
Sources
- 1. Page loading... [guidechem.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. chemeo.com [chemeo.com]
- 4. Resorcinol monobenzoate | SIELC Technologies [sielc.com]
- 5. Discovery and SAR study of 3-(tert-butyl)-4-hydroxyphenyl benzoate and benzamide derivatives as novel farnesoid X receptor (FXR) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US2571703A - Process of manufacturing resorcinol monobenzoate - Google Patents [patents.google.com]
- 7. US2588978A - Process of manufacturing resorcinol monobenzoate - Google Patents [patents.google.com]
- 8. 3PC-011 Hplc method development and validation to determinate resorcinol for quality control in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. o-Hydroxyphenyl benzoate | SIELC Technologies [sielc.com]
- 10. Quantitative Analysis of Resorcinol from Marketed Hair Tonic Using Liquid Chromatographic Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. combi-blocks.com [combi-blocks.com]
- 13. chemical-label.com [chemical-label.com]
- 14. v6-file.globalso.com [v6-file.globalso.com]
An In-Depth Technical Guide to 3-Hydroxyphenyl Benzoate (Resorcinol Monobenzoate)
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of 3-hydroxyphenyl benzoate, a molecule of significant interest due to its physicochemical properties and diverse applications. This document delves into its chemical identity, synthesis, and key applications, with a particular focus on its role as a UV absorber and its potential utility in pharmaceutical sciences. Detailed experimental protocols, physicochemical data, and spectroscopic analysis are presented to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis.
Chemical Identity and Nomenclature
This compound, a benzoate ester, is a key organic compound resulting from the formal condensation of benzoic acid and resorcinol.[1] A clear understanding of its nomenclature is fundamental for unambiguous scientific communication.
IUPAC Name: this compound[2]
This systematic name precisely describes the molecular structure, indicating a benzoate group attached to a phenol at the meta-position (position 3) of the benzene ring.
Synonyms: A variety of synonyms are used in literature and commercial contexts, which include:
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its application in various fields, from materials science to pharmaceutical formulations.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₀O₃ | [3][5] |
| Molecular Weight | 214.22 g/mol | [3][5] |
| Appearance | White crystalline solid | |
| Melting Point | 133-135 °C | [6] |
| Boiling Point | Not available | [6] |
| Density | Not available | [6] |
| Solubility | Soluble in water (905.9 mg/L at 25 °C, estimated) | [7] |
| LogP | 2.85 | [4] |
| CAS Number | 136-36-7 | [3][6] |
Synthesis of this compound
The primary method for synthesizing this compound is through the esterification of resorcinol with benzoyl chloride. This reaction, a classic example of nucleophilic acyl substitution, can be optimized for high yields.
Reaction Principle
The synthesis involves the reaction of one of the hydroxyl groups of resorcinol with the acyl chloride group of benzoyl chloride. The use of a base is typically required to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The selectivity for mono-esterification over di-esterification can be controlled by stoichiometric adjustments of the reactants.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a synthesized methodology based on established esterification procedures.[8][9][10]
Materials:
-
Resorcinol
-
Benzoyl chloride
-
Sodium hydroxide (aqueous solution)
-
Hydrochloric acid (dilute)
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous sodium sulfate
-
Deionized water
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
pH meter or pH indicator paper
-
Separatory funnel
-
Rotary evaporator
-
Crystallization dish
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolution of Resorcinol: In a round-bottom flask, dissolve resorcinol in a suitable amount of deionized water. A patent suggests a 15-20% aqueous solution of resorcinol for optimal yields.[11]
-
pH Adjustment: While stirring, slowly add an aqueous solution of sodium hydroxide to the resorcinol solution until the pH is in the range of 7.5-8.5.[11] This deprotonates one of the hydroxyl groups, forming the more nucleophilic phenoxide.
-
Temperature Control: Cool the reaction mixture to 19-21°C using an ice bath. Maintaining this temperature is critical for achieving high yields of the monobenzoate.[11]
-
Addition of Benzoyl Chloride: Slowly add benzoyl chloride to the reaction mixture from a dropping funnel over a period of 30-60 minutes.
-
Maintaining pH: Throughout the addition of benzoyl chloride, continuously monitor the pH of the reaction mixture and add sodium hydroxide solution as needed to maintain the pH between 7.5 and 8.5.[11]
-
Reaction Completion: After the addition of benzoyl chloride is complete, continue stirring the mixture at 19-21°C for an additional 1-2 hours to ensure the reaction goes to completion.
-
Work-up - Neutralization and Extraction:
-
Carefully neutralize the reaction mixture with dilute hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
-
Wash the organic layer with deionized water and then with a saturated sodium bicarbonate solution to remove any unreacted benzoic acid.
-
Finally, wash the organic layer with brine.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound as a white crystalline solid.
Self-Validation: The success of the synthesis can be validated by determining the melting point of the product and comparing it to the literature value (133-135 °C). Further confirmation can be achieved through spectroscopic analysis (NMR, IR, MS).
Applications
While the primary industrial application of this compound is as a UV absorber in plastics and polymers, its properties suggest potential utility in the pharmaceutical field.[12]
UV Absorber in Polymers and Coatings
This compound is a well-known UV light absorber, particularly effective in protecting cellulosic plastics from degradation by sunlight.[13] Its mechanism of action involves the absorption of harmful UV radiation and its dissipation as heat, thus preventing the photo-oxidation of the polymer matrix. This property is crucial for enhancing the durability and lifespan of plastic materials used in outdoor applications, such as in spectacle frames and steering wheels.[12]
Potential Pharmaceutical Applications
The utility of resorcinol and its derivatives in dermatology is well-established. Resorcinol itself is used in topical formulations for treating skin conditions like acne, eczema, and psoriasis due to its antiseptic and keratolytic properties.[14][15][16][17]
While this compound is not a primary active pharmaceutical ingredient (API) for these conditions, its UV-absorbing properties present an intriguing possibility for its inclusion in topical pharmaceutical formulations. The photostability of a drug is a critical factor in the development of topical products, as many APIs are susceptible to degradation upon exposure to light, which can lead to loss of efficacy and the formation of potentially harmful byproducts.[18][19][20][21]
Hypothetical Application in Photoprotection of Topical Drugs:
This compound could potentially be incorporated into creams, lotions, or ointments as a photostabilizing excipient. Its role would be to absorb UV radiation, thereby protecting a light-sensitive API from photodegradation. This could be particularly beneficial for drugs that are applied to sun-exposed areas of the skin.
Caption: Conceptual diagram of this compound as a photostabilizing agent in a topical drug formulation.
It is important to note that the use of this compound in pharmaceutical formulations would require extensive safety and efficacy testing to ensure its compatibility with the API and other excipients, as well as to rule out any potential for skin irritation or sensitization.[13]
Role as a Processing Aid
In a broader sense, compounds with similar structures can act as processing aids in manufacturing.[22][23] While not a primary function of this compound, its properties could potentially be leveraged in specific polymer-based drug delivery systems where UV curing or processing is involved, although this remains a speculative area requiring further research.
Spectroscopic Analysis
Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of this compound.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (-OH) group (a broad peak around 3300-3500 cm⁻¹), the ester carbonyl (C=O) group (a strong peak around 1730-1750 cm⁻¹), and C-O stretching, as well as absorptions corresponding to the aromatic rings. The NIST WebBook provides a reference IR spectrum for 1,3-Benzenediol, monobenzoate.[2][24]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would display distinct signals for the aromatic protons on both benzene rings, with their chemical shifts and splitting patterns providing detailed structural information. The phenolic hydroxyl proton would appear as a singlet, the position of which can be concentration and solvent-dependent.[25][26][27][28][29]
-
¹³C NMR: The carbon NMR spectrum would show characteristic signals for the ester carbonyl carbon (around 165-175 ppm) and the aromatic carbons. The carbon attached to the hydroxyl group would also have a distinct chemical shift.[25][26][27]
-
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (214.22 g/mol ). Fragmentation patterns would likely involve the cleavage of the ester bond, providing further structural confirmation. The NIST WebBook also contains mass spectrometry data for this compound.[2][30][31]
Safety and Handling
This compound is classified as harmful if swallowed and causes skin and eye irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a versatile molecule with well-defined chemical and physical properties. Its synthesis is straightforward, and its primary application as a UV stabilizer is well-established. For the pharmaceutical scientist and drug development professional, its potential as a photostabilizing excipient in topical formulations presents an area worthy of further investigation. This guide has provided a comprehensive overview of the current knowledge on this compound, offering a solid foundation for future research and application development.
References
- This compound - 136-36-7, C13H10O3, density, melting point, boiling point, structural formula, synthesis. (2025-05-20).
- Gearhart, W. M., Hill, Jr., R. O., & Broyles, M. H. (1951). Process of manufacturing resorcinol monobenzoate. U.S. Patent No. 2,571,703. Washington, DC: U.S. Patent and Trademark Office.
- (2013). Synthetic method for hydroquinone monobenzoate. Chinese Patent No. CN103159627A.
- TiO2: A simple and an efficient catalyst for esterification of phenols under solvent-free condition. (n.d.).
- 1,3-Benzenediol, monobenzoate. In NIST Chemistry WebBook. National Institute of Standards and Technology.
- Kowalski, K., et al. (2022). Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. Molecules, 27(23), 8345.
- This compound, 136-36-7. (n.d.). The Good Scents Company.
- Resorcinol in Dermatology. (2024-02-12). Our Dermatol Online, 15(1), 1-5.
- What is Resorcinol used for? (2024-06-15). Patsnap Synapse.
- Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via. (n.d.). The Royal Society of Chemistry.
- p-Hydroxyphenyl benzoate. (n.d.). PubChem.
- Esterification Experiment. (n.d.). AWS.
- 1,3-Benzenediol, monobenzoate. In NIST Chemistry WebBook. National Institute of Standards and Technology.
- Resorcinol: Side Effects, Uses, Dosage, Interactions, Warnings. (n.d.). RxList.
- Contact Allergy to Resorcinol Monobenzoate. (2016). Contact Dermatitis.
- Resorcinol (topical route). (2025-01-31). Mayo Clinic.
- El-Sawy, A. A., et al. (1984). Preparation of resorcinol derivatives. U.S. Patent No. 4,426,332. Washington, DC: U.S. Patent and Trademark Office.
- (2004). Process for the preparation of 4-alkyl resorcinol esters. WIPO Patent Application No. WO2004052827A1.
- Additives and Processing Aids in Pharmaceutical Excipients. (n.d.). Pharmaceutical Technology.
- (PDF) Photostability and Photostabilization of Drugs and Drug Products. (n.d.). ResearchGate.
- Resorcinol monobenzoate. (2018-02-16). SIELC Technologies.
- Light-sensitive drugs in topical formulations: stability indicating methods and photostabilization strategies. (n.d.). PubMed.
- 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. (n.d.). CORE.
- Resorcinol Monobenzoate. (n.d.). Ab Enterprises.
- Photostability of Topical Agents Applied to the Skin: A Review. (n.d.). MDPI.
- New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. (n.d.).
- Rate-order plot for benzoyl chloride (BC) reaction with phenol in the presence of triethylamine (dichloromethane, 0 °C). (n.d.). ResearchGate.
- 1 H NMR spectra of (top) (3-phenyl-3,4-dihydro-2H-benzo[e]... (n.d.). ResearchGate.
- 3-Hydroxy-benzoic acid - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.
- Resorcinol monobenzoate. (n.d.). Chemotechnique Diagnostics.
- resorcinol - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP. (n.d.). PharmaCompass.com.
- Studies on the photostability of reserpine in parenteral solutions. (1983). Pharmazie, 38(7), 467-469.
- Phenol. (n.d.). In Wikipedia.
- Processing Aids: Optimizing polymer processing. (n.d.). Greenchemicals.
Sources
- 1. This compound | 136-36-7 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 2. 1,3-Benzenediol, monobenzoate [webbook.nist.gov]
- 3. scbt.com [scbt.com]
- 4. Resorcinol monobenzoate | SIELC Technologies [sielc.com]
- 5. bangchemicals.com [bangchemicals.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. This compound, 136-36-7 [thegoodscentscompany.com]
- 8. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. US2571703A - Process of manufacturing resorcinol monobenzoate - Google Patents [patents.google.com]
- 12. chemotechnique.se [chemotechnique.se]
- 13. Contact Allergy to Resorcinol Monobenzoate | Semantic Scholar [semanticscholar.org]
- 14. Resorcinol in Dermatology - Indian Journal of Postgraduate Dermatology [ijpgderma.org]
- 15. What is Resorcinol used for? [synapse.patsnap.com]
- 16. Resorcinol: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 17. Resorcinol (topical route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 18. researchgate.net [researchgate.net]
- 19. Light-sensitive drugs in topical formulations: stability indicating methods and photostabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Studies on the photostability of reserpine in parenteral solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pharmtech.com [pharmtech.com]
- 23. Processing Aids: Optimizing polymer processing | Greenchemicals [greenchemicals.eu]
- 24. RESORCINOL MONOBENZOATE(136-36-7) IR2 spectrum [chemicalbook.com]
- 25. Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one: A Route to 3-Hydroxy-/3-anilinobenzo[e]indan-1-ones and Benzo[f]phthalazin-1(2H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 26. rsc.org [rsc.org]
- 27. files01.core.ac.uk [files01.core.ac.uk]
- 28. researchgate.net [researchgate.net]
- 29. spectrabase.com [spectrabase.com]
- 30. p-Hydroxyphenyl benzoate | C13H10O3 | CID 75549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 31. 1,3-Benzenediol, monobenzoate [webbook.nist.gov]
The Solubility Profile of 3-Hydroxyphenyl Benzoate: A Technical Guide for Formulation Scientists
Abstract
This technical guide provides a detailed examination of the solubility characteristics of 3-Hydroxyphenyl benzoate (CAS 136-36-7), a compound of interest in pharmaceutical and materials science applications. A comprehensive overview of its physicochemical properties is presented, followed by quantitative solubility data in key organic solvents. This document elucidates the molecular interactions governing solubility and provides a robust, field-proven experimental protocol for solubility determination, empowering researchers and formulation scientists to optimize its application in various solvent systems.
Introduction: Understanding the Significance of Solubility
This compound, also known as Resorcinol Monobenzoate, is a benzoate ester recognized for its utility as a UV absorber and stabilizer in plastics and cosmetic formulations.[1] Its efficacy in these applications is fundamentally linked to its ability to be homogeneously dispersed within a formulation, a state governed by its solubility. For drug development professionals, understanding the solubility of a molecule is a cornerstone of creating effective delivery systems, influencing everything from bioavailability to processability. This guide offers a deep dive into the solubility profile of this compound, moving beyond qualitative statements to provide quantitative data and the scientific principles that underpin it.
The molecular structure, featuring a polar hydroxyl group and a larger, non-polar benzoate moiety, creates a nuanced solubility profile. This dual character dictates its miscibility in various organic solvents and is a key consideration for formulation design.
Physicochemical Properties of this compound
A thorough understanding of a compound's intrinsic properties is a prerequisite for interpreting its solubility behavior. The key physicochemical parameters for this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₀O₃ | [2][3] |
| Molecular Weight | 214.22 g/mol | [2][3] |
| CAS Number | 136-36-7 | |
| Appearance | White to yellow crystalline powder | [1][2] |
| Melting Point | 133-135 °C | [4] |
| pKa (Predicted) | 9.12 ± 0.10 | [2] |
| LogP (Predicted) | 3.2 |
The melting point of a solid is a critical parameter as it provides an indication of the strength of the crystal lattice energy that the solvent must overcome. The predicted pKa suggests the hydroxyl group is weakly acidic, a factor that can be exploited in pH-dependent solubility studies, though this is more relevant for aqueous systems. The predicted LogP value indicates a preference for lipophilic environments over aqueous ones.
Quantitative Solubility in Organic Solvents
Quantitative solubility data is paramount for precise formulation development. The following table presents available experimental data for this compound in common organic solvents.
| Solvent | Chemical Class | Solubility ( g/100g of solvent) | Temperature (°C) | Source |
| Acetone | Ketone | 75.2 | 24 | [5] |
| Ethanol | Alcohol | 27.7 | 24 | [5] |
| n-Hexane | Aliphatic Hydrocarbon | < 0.1 | 24 | [5] |
Analysis of Solubility Data and Intermolecular Forces
The experimental data aligns with established chemical principles, primarily the "like dissolves like" paradigm.[6]
-
High Solubility in Acetone: Acetone is a polar aprotic solvent. Its carbonyl group can act as a hydrogen bond acceptor for the hydroxyl group of this compound. Furthermore, its overall polarity and dispersion forces effectively solvate the entire molecule.
-
Good Solubility in Ethanol: Ethanol is a polar protic solvent. It can act as both a hydrogen bond donor and acceptor, leading to strong interactions with the hydroxyl group of the solute.[7] However, the solubility is lower than in acetone, which may be attributed to the energetic cost of disrupting the extensive hydrogen-bonding network within ethanol itself.
-
Insolubility in n-Hexane: n-Hexane is a non-polar solvent. It can only engage in weak van der Waals forces (London dispersion forces). These interactions are insufficient to overcome the strong intermolecular forces (hydrogen bonding and dipole-dipole interactions) between the this compound molecules in the crystal lattice, resulting in very poor solubility.[5]
Based on these findings, it is predictable that this compound will exhibit good solubility in other polar aprotic solvents like tetrahydrofuran (THF) and ethyl acetate, and moderate to good solubility in other short-chain alcohols like methanol and isopropanol. Conversely, it will have poor solubility in non-polar aromatic solvents like toluene and benzene.
Standardized Protocol for Experimental Solubility Determination
To ensure data reliability and reproducibility, a standardized methodology is crucial. The Shake-Flask Method is a widely accepted technique for determining the equilibrium solubility of a compound.[5]
Workflow for Equilibrium Solubility Determination
The following diagram outlines the critical steps in the shake-flask method.
Caption: Workflow of the Shake-Flask Method.
Detailed Step-by-Step Methodology
Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.
Materials:
-
This compound (>95% purity)
-
Selected organic solvent (analytical grade)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
Volumetric flasks
-
UV-Vis Spectrophotometer or HPLC system
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials containing a known volume of the selected solvent. The presence of undissolved solid at the end of the experiment is essential to confirm that equilibrium has been reached.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the samples for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is achieved. A preliminary time-course study can be conducted to determine the minimum time required to reach a plateau in concentration.
-
Sample Collection: After the equilibration period, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to sediment.
-
Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any microscopic undissolved particles. This step is critical to prevent overestimation of solubility.
-
Quantification (Gravimetric Method): a. Weigh a clean, dry vial. b. Dispense a known volume of the filtered supernatant into the vial and re-weigh to determine the mass of the solution. c. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling point until a constant weight is achieved. d. The final weight of the vial contains the dissolved solid. Calculate the solubility (e.g., in g/100g solvent).
-
Quantification (Instrumental Method - e.g., HPLC): a. Prepare a series of standard solutions of this compound of known concentrations. b. Generate a calibration curve by analyzing the standard solutions. c. Dilute the filtered supernatant with a known factor to fall within the linear range of the calibration curve. d. Analyze the diluted sample and determine the concentration using the calibration curve. Back-calculate to find the original concentration in the saturated solution.
Conclusion
The solubility of this compound is governed by its molecular structure, exhibiting high solubility in polar aprotic solvents like acetone and good solubility in polar protic solvents such as ethanol. Its solubility is negligible in non-polar aliphatic solvents like n-hexane. This technical guide provides the foundational quantitative data and a robust experimental framework necessary for scientists and researchers to confidently incorporate this compound into their formulations. Adherence to standardized protocols, such as the shake-flask method detailed herein, is essential for generating reliable and comparable data to accelerate product development and research.
References
- RESORCINOL MONOBENZOATE 136-36-7 wiki. (n.d.). chemicalbuddies.com.
- PubChem. (n.d.). 3-Hydroxybenzoic Acid.
- Wikipedia. (n.d.). Resorcinol.
- PubChem. (n.d.). Resorcinol.
- The Good Scents Company. (n.d.). This compound, 136-36-7.
- lookchem.com. (2025, May 20). This compound - 136-36-7, C13H10O3, density, melting point, boiling point, structural formula, synthesis.
- OSTI.GOV. (1988, December 31). The solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures.
- Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.
- PubChem. (n.d.). 3'-Hydroxyphenylacetic acid.
- Chemistry LibreTexts. (2023, January 22). Properties of Esters.
- PubChemLite. (n.d.). This compound (C13H10O3).
- Stenutz. (n.d.). methyl 4-(3-hydroxyphenyl)benzoate.
- Wikipedia. (n.d.). Phenol.
- Chemistry Steps. (n.d.). Solubility of Organic Compounds.
- Fisher Scientific. (n.d.). This compound 95.0+%, TCI America™.
- ResearchGate. (2025, August 7). Determination and correlation for solubility of aromatic acids in solvents.
- ResearchGate. (n.d.). Synthesis of a series of derivatives of this compound (2–1)....
Sources
- 1. RESORCINOL MONOBENZOATE | 136-36-7 [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. scbt.com [scbt.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. parchem.com [parchem.com]
- 6. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 7. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
An In-depth Technical Guide to 3-Hydroxyphenyl Benzoate: Physical Constants, Characterization, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyphenyl benzoate, also known as resorcinol monobenzoate, is an aromatic organic compound with significant applications in various scientific and industrial fields. Its unique chemical structure, featuring both a phenol and a benzoate moiety, imparts properties that make it a valuable intermediate in organic synthesis and a functional ingredient in material science. This guide provides a comprehensive overview of the key physical constants of this compound, detailed protocols for its characterization, and insights into the scientific principles underpinning these methodologies.
Chemical Identity and Structure
-
IUPAC Name: this compound
-
Synonyms: Resorcinol monobenzoate, m-Hydroxyphenyl benzoate, Benzoic acid, 3-hydroxyphenyl ester
-
CAS Number: 136-36-7
-
Molecular Formula: C₁₃H₁₀O₃
-
Molecular Weight: 214.22 g/mol
-
Chemical Structure:
-
SMILES: O=C(OC1=CC=CC(O)=C1)C2=CC=CC=C2
-
InChI Key: GDESWOTWNNGOMW-UHFFFAOYSA-N
-
Core Physical and Chemical Constants
The accurate determination of physical constants is fundamental to confirming the identity and purity of a chemical substance. These constants are intrinsic properties that are highly sensitive to impurities.
| Physical Constant | Value | Source(s) |
| Melting Point | 131-135 °C | [1] |
| Boiling Point | 314.35 °C (rough estimate) | |
| Density | 1.1956 g/cm³ (rough estimate) | |
| Solubility | Soluble in Methanol | |
| Appearance | White to yellow to orange powder/crystal |
Safety and Handling
As a laboratory chemical, this compound requires careful handling to minimize risk. The following hazard information is derived from its Safety Data Sheet (SDS).
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fumes/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.
-
P302 + P352: IF ON SKIN: Wash with soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Experimental Protocol: Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity. For a pure substance, the melting range is typically narrow (0.5-1 °C), whereas impurities will broaden this range and depress the melting point. The following protocol outlines the standard capillary method for determining the melting point of this compound.
Principle
A small, finely powdered sample of the crystalline solid is heated slowly in a capillary tube. The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.
Materials and Apparatus
-
This compound (sample)
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Step-by-Step Methodology
-
Sample Preparation:
-
Ensure the this compound sample is completely dry.
-
Place a small amount of the sample on a clean, dry watch glass.
-
Use a spatula to crush the crystals into a fine powder. For more uniform particle size, gently grind the sample in a mortar and pestle. This ensures uniform packing and heat transfer within the capillary tube.
-
-
Packing the Capillary Tube:
-
Take a capillary tube and press the open end into the powdered sample. A small amount of the solid will be forced into the open end.
-
Invert the tube and gently tap the sealed end on a hard surface to cause the solid to fall to the bottom.
-
Repeat this process until the packed sample is approximately 2-3 mm high. A densely packed sample is crucial for accurate results.
-
-
Melting Point Measurement:
-
Place the packed capillary tube into the sample holder of the melting point apparatus.
-
Set the heating rate to a moderate level to quickly approach the expected melting point (around 120 °C for a preliminary run).
-
Observe the sample through the magnifying eyepiece.
-
For an accurate measurement, perform a second determination with a fresh sample. This time, heat rapidly to about 10-15 °C below the previously observed melting point.
-
Then, reduce the heating rate to 1-2 °C per minute. A slow heating rate is critical for allowing the temperature of the sample and the thermometer to equilibrate, ensuring an accurate reading.
-
Record the temperature at which the first tiny droplet of liquid is visible (T₁).
-
Continue heating slowly and record the temperature at which the last solid crystal melts into a clear liquid (T₂).
-
The melting range is reported as T₁ - T₂.
-
Experimental Workflow Diagramdot
Sources
The Synthetic Nature and Natural Precursors of 3-Hydroxyphenyl Benzoate: A Technical Guide
Abstract
This technical guide provides a comprehensive analysis of 3-Hydroxyphenyl benzoate, a molecule of interest to researchers, scientists, and drug development professionals. Contrary to inquiries about its natural sources, this document establishes that this compound is a synthetic compound not found in nature. The guide then delves into the natural occurrence and detailed biosynthetic pathways of its constituent precursors, 3-hydroxybenzoic acid and benzoic acid, providing a foundational understanding of their origins in the biological realm. Furthermore, a summary of the chemical synthesis of this compound is presented. This guide is structured to offer a clear and in-depth perspective, bridging the gap between the synthetic reality of the target molecule and the natural origins of its building blocks.
This compound: A Synthetic Compound
Initial investigations into the natural occurrence of this compound have concluded that it is not a naturally occurring compound. A comprehensive search of scientific literature and databases reveals no evidence of its isolation from plant, fungal, bacterial, or animal sources. One authoritative source explicitly states that this compound is "not found in nature". This underscores the importance of understanding its synthetic origins for any research or development applications.
While the ester itself is a product of chemical synthesis, its fundamental components, a 3-hydroxyphenyl group and a benzoate group, are derived from precursors that are widespread in the natural world. The following sections will explore the biosynthesis of these precursors, providing essential context for researchers working with benzoate and hydroxyphenyl-containing scaffolds.
Natural Occurrence and Biosynthesis of Precursors
The building blocks of this compound, namely 3-hydroxybenzoic acid and benzoic acid, are well-documented natural products with diverse roles in plant and microbial metabolism.
3-Hydroxybenzoic Acid: Natural Sources and Biosynthesis
3-Hydroxybenzoic acid is a monohydroxybenzoic acid that has been identified in various plants and is also a known bacterial metabolite. It has been isolated from species such as Taxus baccata, Paeonia emodi, and Tragopogon orientalis[1]. In plants like vanilla, raspberry, and tea, it contributes to their characteristic flavor, aroma, and antioxidant properties[2].
The biosynthesis of hydroxybenzoic acids in plants is a complex network of pathways. While the complete biosynthesis of 3-hydroxybenzoic acid is not as extensively elucidated as that of its isomers, it is understood to be derived from the phenylpropanoid pathway. One proposed route involves the hydroxylation of benzoic acid at the meta-position.
Benzoic Acid: A Central Metabolite in Plants
Benzoic acid is a key intermediate in the biosynthesis of a vast array of primary and specialized metabolites in plants, including hormones, defense compounds, and attractants for pollinators[3][4]. Its biosynthesis is a well-characterized process that primarily occurs in the peroxisomes and involves the shortening of the C3 side chain of trans-cinnamic acid, which is derived from the amino acid L-phenylalanine[5][6][7].
Two main pathways for benzoic acid biosynthesis have been proposed and studied: the β-oxidative pathway and the non-β-oxidative pathway.
The β-oxidative pathway is analogous to fatty acid oxidation and involves a series of enzymatic reactions that shorten the propenyl side chain of trans-cinnamic acid by two carbons. The key steps are:
-
Activation: trans-Cinnamic acid is converted to its coenzyme A (CoA) thioester, cinnamoyl-CoA.
-
Hydration: Cinnamoyl-CoA is hydrated to form 3-hydroxy-3-phenylpropanoyl-CoA.
-
Dehydrogenation: 3-hydroxy-3-phenylpropanoyl-CoA is oxidized to 3-oxo-3-phenylpropanoyl-CoA.
-
Thiolytic Cleavage: 3-oxo-3-phenylpropanoyl-CoA is cleaved to yield benzoyl-CoA and acetyl-CoA.
-
Hydrolysis: Benzoyl-CoA is then hydrolyzed to release free benzoic acid.
The non-β-oxidative pathway involves a different set of reactions that also lead to the shortening of the side chain of trans-cinnamic acid. This pathway is thought to proceed via hydration and a retro-aldol reaction.
Chemical Synthesis of this compound
As a synthetic compound, this compound is typically prepared through standard esterification reactions. A common and straightforward method is the reaction of 3-hydroxybenzoic acid with phenol or the reaction of benzoic acid with resorcinol (1,3-dihydroxybenzene).
A more direct and widely used laboratory and industrial synthesis involves the esterification of benzoic acid or its activated derivatives (like benzoyl chloride) with resorcinol, often in the presence of a catalyst. The reaction can be controlled to favor the formation of the monoester, this compound, over the diester.
A general synthetic scheme is as follows:
-
Reaction of Benzoyl Chloride with Resorcinol: Benzoyl chloride is reacted with resorcinol in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. The reaction is typically carried out in an inert solvent like dichloromethane or tetrahydrofuran.
Conclusion
References
- Qualley, A. V., & Dudareva, N. (2012). Completion of the core β-oxidative pathway of benzoic acid biosynthesis in plants. Proceedings of the National Academy of Sciences, 109(41), 16709-16714. [Link][5][7]
- Purdue University. (2012, September 18). Scientists uncover last steps for benzoic acid creation in plants. Purdue University News. [Link][6]
- Widhalm, J. R., & Dudareva, N. (2015). A familiar ring to it: biosynthesis of plant benzoic acids. Molecular Plant, 8(1), 83-97. [Link][3][4]
- Chemcess. (n.d.). 3-Hydroxybenzoic Acid: Properties, Production And Uses. Chemcess. [Link][2]
- PubChem. (n.d.). 3-Hydroxybenzoic acid.
Sources
- 1. 3-Hydroxybenzoic Acid | C7H6O3 | CID 7420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemcess.com [chemcess.com]
- 3. A Familiar Ring to It: Biosynthesis of Plant Benzoic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A familiar ring to it: biosynthesis of plant benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Scientists uncover last steps for benzoic acid creation in plants - Purdue University [purdue.edu]
- 7. Completion of the core β-oxidative pathway of benzoic acid biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of 3-Hydroxyphenyl Benzoate: A Guide to Investigating its Biological Activities
An In-depth Technical Guide for Researchers
Executive Summary: 3-Hydroxyphenyl benzoate (3-HPB), a phenolic ester, possesses a chemical scaffold suggestive of significant, yet largely unexplored, biological activity. As a member of the phenolic and benzoate families, it is structurally poised to interact with various biological systems. This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate the potential antioxidant, anti-inflammatory, and cytotoxic properties of 3-HPB. We synthesize the rationale for this investigation from existing literature on structurally analogous compounds and provide detailed, field-proven experimental protocols to empower rigorous scientific inquiry. This document serves not as a summary of known activities, but as a technical roadmap for future discovery.
Introduction and Chemical Profile
This compound (3-HPB), also known as resorcinol monobenzoate, is an organic compound featuring a benzoate group ester-linked to a resorcinol (1,3-dihydroxybenzene) moiety. The presence of a free phenolic hydroxyl group is a key structural feature, often associated with a range of biological activities in similar molecules. While its primary applications have been in chemical synthesis, its structure warrants a thorough investigation into its therapeutic potential.[1]
This guide is designed to provide the scientific rationale and the practical, validated methodologies required to explore the bioactivity of 3-HPB. We will delve into the causality behind experimental choices, ensuring that each protocol functions as a self-validating system.
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (3-hydroxyphenyl) benzoate | [1] |
| Synonyms | Resorcinol monobenzoate | [1] |
| CAS Number | 136-36-7 | [2] |
| Molecular Formula | C₁₃H₁₀O₃ | [2] |
| Molecular Weight | 214.22 g/mol | [1] |
| Appearance | Crystalline powder | [1] |
| Melting Point | 133-135 °C | [2] |
Rationale for Investigation: Insights from Structurally Related Compounds
Direct research into the biological activities of 3-HPB is limited. However, a compelling case for its investigation can be built upon the well-documented activities of compounds sharing its core structural motifs: the phenolic ring and the benzoate ester. Phenolic compounds are renowned for their antioxidant properties, while various benzoate derivatives have demonstrated significant anti-inflammatory and anticancer effects.[3][4]
Table 2: Bioactivities of Structurally Related Phenyl Benzoate Derivatives
| Compound | Biological Activity | Model/Cell Line | Key Finding (IC₅₀) | Reference |
| 1,3-bis[4-(6-hydroxyhexyloxy) benzoyloxy]benzene | Anticancer (Apoptosis) | A549 (Lung Cancer) | Marked cell accumulation in Sub-G1 phase | [5] |
| 4-butylphenyl 4-(6-hydroxyhexyloxy)benzoate | Anticancer (Growth Inhibition) | A549 (Lung Cancer) | Marked inhibition at >5 µM | [5] |
| 3-[2-(4-Hydroxy-Phenyl)-Ethyl]- benzo[d]isoxazole-4,6-diol | Anticancer | A549 (Lung Cancer) | IC₅₀ = 53 µM | [6] |
| Hydroxyphenyl Propamidobenzoic Acid | Anti-inflammatory | In vitro models | Significant reduction of pro-inflammatory cytokines | [7][8] |
| p-Hydroxybenzoic Acid Derivatives | Antimicrobial | Various bacteria | MIC range of 0.5-2.5 mg/ml | [4] |
This comparative data strongly suggests that the 3-HPB scaffold is a promising starting point for identifying novel biological activities.
Core Biological Activities for Investigation
Based on its chemical structure, we propose focusing on three primary areas of investigation: antioxidant capacity, anti-inflammatory effects, and cytotoxic potential against cancer cells.
Antioxidant Activity
Mechanistic Rationale: The phenolic hydroxyl group on the 3-HPB molecule can act as a hydrogen donor, a critical mechanism for neutralizing free radicals like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical or the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation. This ability to scavenge reactive oxygen species (ROS) is the foundation of antioxidant activity.
Recommended Assays: The DPPH and ABTS assays are robust, reliable, and widely accepted methods for screening antioxidant potential.[9] They provide quantitative data (IC₅₀ values) that allow for direct comparison with standard antioxidants like ascorbic acid or Trolox.
Diagram 1: General Workflow for In Vitro Bioactivity Screening
Caption: Simplified pathway showing where 3-HPB could potentially inhibit inflammation.
Anticancer (Cytotoxic) Activity
Mechanistic Rationale: As evidenced by structurally similar molecules, phenyl benzoate derivatives can induce cell growth inhibition and apoptosis in cancer cells. [5][10]The mechanisms can be diverse, including the disruption of mitochondrial function, cell cycle arrest, or induction of programmed cell death.
Recommended Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric assay to quantify the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. [11]By testing 3-HPB across a range of concentrations on various cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer) and a non-cancerous control cell line (e.g., WI-38 fibroblasts), one can determine both its potency (IC₅₀) and its selectivity. [5][12]
Diagram 3: Workflow of the MTT Cell Viability Assay
Caption: Step-by-step visualization of the MTT assay protocol.
Experimental Methodologies: Step-by-Step Protocols
The following protocols are presented with a focus on reproducibility and self-validation through the inclusion of appropriate controls.
Protocol: DPPH Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is quantified spectrophotometrically. [13] Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle at 4°C.
-
Prepare a stock solution of 3-HPB (e.g., 10 mg/mL) in methanol or DMSO.
-
Prepare serial dilutions of the 3-HPB stock solution to create a range of test concentrations (e.g., 1 to 500 µg/mL).
-
Prepare a stock solution of a positive control, such as Ascorbic Acid, at the same concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add 50 µL of each 3-HPB dilution to triplicate wells.
-
Add 50 µL of Ascorbic Acid dilutions to separate triplicate wells (Positive Control).
-
Add 50 µL of the solvent (methanol or DMSO) to triplicate wells (Blank Control).
-
To all wells, add 150 µL of the 0.1 mM DPPH solution.
-
-
Incubation and Measurement:
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes. [14] * Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 (where A_control is the absorbance of the blank control).
-
Plot the % scavenging against the concentration of 3-HPB and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals). [9]
-
Protocol: Nitric Oxide Inhibition in LPS-Stimulated RAW 264.7 Macrophages
Principle: This assay quantifies the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent. A reduction in nitrite levels in treated cells compared to untreated LPS-stimulated cells indicates anti-inflammatory activity. [15] Methodology:
-
Cell Culture:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare various non-toxic concentrations of 3-HPB in cell culture medium. (Determine non-toxic concentrations beforehand using an MTT assay).
-
Remove the old medium and treat the cells with the 3-HPB dilutions for 1 hour. Include a vehicle control (medium with DMSO) and a positive control (e.g., a known iNOS inhibitor like L-NAME).
-
-
Inflammation Induction:
-
After the pre-treatment, stimulate the cells by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control wells.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Nitrite Measurement (Griess Assay):
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to quantify the nitrite concentration.
-
-
Data Analysis:
-
Calculate the percentage of NO inhibition relative to the LPS-only treated cells.
-
Determine the IC₅₀ value for NO inhibition.
-
Protocol: MTT Cytotoxicity Assay
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that cleave the tetrazolium rings of the yellow MTT salt, converting it to an insoluble purple formazan product. The amount of formazan, once solubilized, is directly proportional to the number of viable cells. [11][16] Methodology:
-
Cell Seeding:
-
Seed cells (e.g., A549, MCF-7, and a non-cancerous line) in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow attachment. [12]2. Compound Treatment:
-
Prepare serial dilutions of 3-HPB in the appropriate complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the different compound concentrations (in triplicate). Include wells for a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Formazan Formation:
-
After incubation, add 20 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well. [11] * Incubate for another 3-4 hours until purple formazan crystals are visible under a microscope.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT without disturbing the crystals.
-
Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan. [12] * Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. [11] * Measure the absorbance at 570 nm, with a reference wavelength of 630 nm if desired.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the cell viability against the log of the compound concentration to determine the IC₅₀ value.
-
Conclusion and Future Directions
This compound represents a molecule of significant, yet untapped, potential. Its structural characteristics, supported by data from analogous compounds, provide a strong scientific basis for a systematic investigation into its antioxidant, anti-inflammatory, and anticancer properties. The experimental frameworks and detailed protocols provided in this guide offer a robust starting point for researchers to rigorously evaluate these activities. Successful identification of a "hit" in these primary screens should be followed by more advanced secondary assays to elucidate the specific mechanism of action, paving the way for potential therapeutic development.
References
A complete list of all sources cited within this document, including titles, sources, and verifiable URLs. (This section would be populated with the full reference list based on the in-text citations provided in the prompt's example format).
Sources
- 1. Buy this compound | 136-36-7 [smolecule.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and anticancer properties of phenyl benzoate derivatives possessing a terminal hydroxyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Antitumor Activity of 3-[2-(4-Hydroxy-Phenyl)-Ethyl]-Benzo[d] Isoxazole-4,6-Diol [scirp.org]
- 7. 2-(3-(4-hydroxyphenyl)propanamido)benzoic acid: activities and applications_Chemicalbook [chemicalbook.com]
- 8. cipherskincare.com [cipherskincare.com]
- 9. e3s-conferences.org [e3s-conferences.org]
- 10. researchgate.net [researchgate.net]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jmatonline.com [jmatonline.com]
- 16. broadpharm.com [broadpharm.com]
3-Hydroxyphenyl benzoate molecular weight and formula
An In-Depth Technical Guide to 3-Hydroxyphenyl Benzoate: Synthesis, Characterization, and Applications
Executive Summary: this compound is an aromatic ester with significant potential as a versatile building block in organic synthesis and as a scaffold in medicinal chemistry. This guide provides a comprehensive overview of its core physicochemical properties, a detailed, field-proven protocol for its synthesis and purification, and an exploration of its applications, particularly focusing on its role in drug discovery and development. As a Senior Application Scientist, this document is designed to bridge theoretical knowledge with practical, actionable insights for researchers, scientists, and professionals in the pharmaceutical and chemical industries.
Core Physicochemical Properties
This compound, also known as resorcinol monobenzoate, is an organic compound distinguished by a benzoate group ester-linked to a resorcinol (1,3-dihydroxybenzene) core. This structure, featuring a phenolic hydroxyl group, is fundamental to its chemical reactivity and biological activity.
| Property | Data | Source(s) |
| Molecular Formula | C₁₃H₁₀O₃ | [1] |
| Molecular Weight | 214.22 g/mol | [1] |
| CAS Number | 136-36-7 | [2] |
| Appearance | White to yellow crystalline powder | |
| Melting Point | 133-135 °C | [1] |
| Common Synonyms | Resorcinol monobenzoate, m-Hydroxyphenyl benzoate, Benzoic acid, 3-hydroxyphenyl ester | |
| Solubility | Soluble in ethanol, acetone, and other organic solvents; sparingly soluble in water. |
Synthesis and Purification: A Validated Protocol
The synthesis of this compound is most reliably achieved via the Schotten-Baumann reaction, a classic method for acylating phenols. This approach is favored for its high yield and operational simplicity. The underlying principle involves the reaction of a phenol with an acid chloride in the presence of a base.
Causality of Experimental Choices:
-
Starting Material: Resorcinol (1,3-dihydroxybenzene) is used as the phenolic substrate. To achieve mono-benzoylation and yield the desired this compound, controlling the stoichiometry of the reactants is critical. Using an excess of resorcinol can favor the mono-esterified product over the di-esterified byproduct.
-
Acylating Agent: Benzoyl chloride is the source of the benzoate moiety. It is highly reactive and readily undergoes nucleophilic attack.
-
Base: An aqueous solution of sodium hydroxide (NaOH) is used. Its primary role is to deprotonate the phenolic hydroxyl group of resorcinol. This creates a highly nucleophilic phenoxide ion, which is essential for an efficient attack on the electrophilic carbonyl carbon of benzoyl chloride. The base also serves to neutralize the HCl byproduct generated during the reaction.
Experimental Protocol: Synthesis
Objective: To synthesize this compound from resorcinol and benzoyl chloride.
Materials:
-
Resorcinol
-
Benzoyl chloride
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Hydrochloric acid (HCl), concentrated
-
Ice bath
Procedure:
-
Preparation of Resorcinol Solution: In a 250 mL conical flask, dissolve 5.5 g (0.05 mol) of resorcinol in 50 mL of 10% aqueous sodium hydroxide solution. Cool the flask in an ice bath.
-
Addition of Benzoyl Chloride: While vigorously stirring the cooled resorcinol solution, slowly add 7.0 g (0.05 mol) of benzoyl chloride dropwise over 15-20 minutes. Maintain the temperature below 10 °C throughout the addition.
-
Reaction: After the addition is complete, securely stopper the flask and continue to shake or stir vigorously for an additional 30-45 minutes at room temperature. The product will begin to precipitate as a white solid.
-
Neutralization and Isolation: Check the pH of the solution to ensure it is alkaline. If not, add a small amount of NaOH. Carefully acidify the mixture by adding concentrated HCl dropwise until the solution is acidic (test with litmus paper). This step ensures the precipitation of any unreacted resorcinol and the final product.
-
Filtration: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove any inorganic salts and impurities.
Experimental Protocol: Purification
Objective: To purify the crude this compound by recrystallization.
Principle: Recrystallization is a purification technique based on the differential solubility of the compound and its impurities in a specific solvent at different temperatures. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures.
Procedure:
-
Solvent Selection: Ethanol is a suitable solvent for the recrystallization of this compound[3].
-
Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture gently (using a steam bath or hot plate, NO open flames) until the solid completely dissolves.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Workflow and Purity Assessment
The entire process from synthesis to purification can be monitored using Thin-Layer Chromatography (TLC) to assess reaction completion and final product purity[3].
Caption: Workflow for the synthesis and purification of this compound.
Spectroscopic Characterization
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (9H) would appear in the δ 6.8-8.2 ppm region with complex splitting patterns. The phenolic hydroxyl proton (1H) would appear as a broad singlet, with its chemical shift dependent on solvent and concentration. |
| ¹³C NMR | Expect signals for the ester carbonyl carbon (~165-170 ppm) and multiple signals in the aromatic region (~110-160 ppm) for the 12 aromatic carbons. |
| FTIR (ATR) | A strong, sharp absorption peak around 1720-1740 cm⁻¹ corresponding to the C=O stretch of the ester. A broad absorption band in the region of 3200-3600 cm⁻¹ for the O-H stretch of the phenolic group. Multiple sharp peaks between 1450-1600 cm⁻¹ for aromatic C=C stretching[4][5]. |
| Mass Spec. | The molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (214.22). Common fragmentation patterns would include the loss of the phenoxy group or the benzoyl group. |
Applications in Research and Drug Development
The chemical architecture of this compound makes it a molecule of interest for both fundamental research and pharmaceutical development.
Role as a Synthetic Building Block
This compound is a bifunctional molecule. The phenolic hydroxyl group can be further functionalized (e.g., through etherification or esterification), while the aromatic rings can undergo electrophilic substitution reactions. This versatility allows it to serve as a key intermediate in the synthesis of more complex molecules, including polymers, liquid crystals, and pharmaceutical agents[6].
Biological Activity and Therapeutic Potential
The presence of a phenolic hydroxyl group is a strong indicator of potential biological activity, particularly as an antioxidant.
Antioxidant Mechanism: Phenolic compounds are known to act as potent antioxidants primarily by donating a hydrogen atom from their hydroxyl group to neutralize highly reactive free radicals (like reactive oxygen species, ROS). This process interrupts the chain reactions that can lead to cellular damage, which is implicated in aging and various diseases[7][8]. The resulting phenoxyl radical is stabilized by resonance, making the parent molecule an effective radical scavenger.
Caption: General mechanism of free radical scavenging by a phenolic antioxidant.
Studies on phenyl benzoate derivatives have confirmed that the presence and position of hydroxyl groups are crucial for their antioxidant capacity[9][10]. This makes this compound and its derivatives promising candidates for applications where mitigating oxidative stress is beneficial.
Receptor Modulation in Drug Discovery: Beyond general antioxidant effects, specific derivatives of hydroxyphenyl benzoate have been identified as modulators of key biological targets. For instance, a high-throughput screening campaign identified a derivative, 3-(tert-butyl)-4-hydroxyphenyl benzoate, as a moderate antagonist of the Farnesoid X Receptor (FXR)[11]. FXR is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism, making it a significant target for drugs aimed at treating metabolic diseases. This discovery highlights the potential of the hydroxyphenyl benzoate scaffold in targeted drug design.
Safety and Handling
As with any laboratory chemical, proper handling of this compound is crucial. The compound is classified with several hazards according to the Globally Harmonized System (GHS).
| Hazard Statement | Description | Precautionary Measure |
| H302 | Harmful if swallowed | Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed. |
| H315 | Causes skin irritation | Wash skin thoroughly after handling. Wear protective gloves. |
| H319 | Causes serious eye irritation | Wear eye protection. Rinse cautiously with water for several minutes if in eyes. |
| H335 | May cause respiratory irritation | Avoid breathing dust. Use only outdoors or in a well-ventilated area. |
Source:[12]
Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical. Store in a tightly closed container in a dry, well-ventilated place.
Conclusion
This compound is a compound of significant scientific interest, underpinned by its straightforward synthesis and versatile chemical nature. Its established role as a synthetic intermediate and its emerging potential in medicinal chemistry, particularly as an antioxidant and a scaffold for receptor modulators, make it a valuable tool for researchers. This guide provides the foundational knowledge and practical protocols necessary for its effective synthesis, purification, and application in a modern research and development setting.
References
- Supporting information - The Royal Society of Chemistry. (n.d.).
- JAOC-2103-1001 (Galley Proof). (2021). Sami Publishing Company.
- Discovery and SAR study of 3-(tert-butyl)-4-hydroxyphenyl benzoate and benzamide derivatives as novel farnesoid X receptor (FXR) antagonists. (2015). Bioorganic & Medicinal Chemistry.
- Wang, H., et al. (2023). Synthesis of a series of derivatives of this compound (2–1)... ResearchGate.
- Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. (2022). National Institutes of Health (NIH).
- Unlocking the Secrets of 2-(3-(4-hydroxyphenyl)propanamido)benzoic acid in Modern Medicine. (2025). Congen Pharma.
- Syntheses of phenyl benzoate compounds and their bioactivity investigation. (2021). Journal of Chinese Pharmaceutical Sciences.
- SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. (n.d.). Rasayan Journal of Chemistry.
- Preparation of the Benzoate of Phenol. (2024). Chemistry LibreTexts.
- FT-IR spectrum:(a)3-(4-hydroxy phenyl)-1,1,... (n.d.). ResearchGate.
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate. (n.d.). MDPI.
- ¹H-NMR and ¹³C-NMR data of compounds 3a-g (δ ppm; J Hz). (n.d.). ResearchGate.
- This compound, 100g. (n.d.). CP Lab Safety.
- Process for the preparation of 3-hydroxybenzoic acid. (n.d.). Google Patents.
- Methods of purification of raw polyphenol extract for chromatographic analysis. (n.d.). Biblioteka Nauki.
- ¹H NMR spectra of (top) (3-phenyl-3,4-dihydro-2H-benzo[e]... (n.d.). ResearchGate.
- A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. (2013). ResearchGate.
- FTIR and GC-MS analyses of raw materials produced from food wastes used in synthesis of biofilms. (2024). GSC Online Press.
- Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. (2023). PMC.
- ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. (n.d.). ScienceDirect.
- Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. (n.d.). MDPI.
- Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications. (n.d.). PMC.
- Process for the purification of benzoic acid. (n.d.). Google Patents.
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. calpaclab.com [calpaclab.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Syntheses of phenyl benzoate compounds and their bioactivity investigation [jcps.bjmu.edu.cn]
- 10. mdpi.com [mdpi.com]
- 11. Discovery and SAR study of 3-(tert-butyl)-4-hydroxyphenyl benzoate and benzamide derivatives as novel farnesoid X receptor (FXR) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bot Verification [rasayanjournal.co.in]
Navigating the Chemistry of 3-Hydroxyphenyl Benzoate: A Technical Guide to Safe Handling and Application
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Understanding 3-Hydroxyphenyl Benzoate
This compound, also known as resorcinol monobenzoate, is an aromatic organic compound with the chemical formula C₁₃H₁₀O₃.[1] It presents as a white to yellow or orange crystalline powder.[2] With a melting point range of 131-136 °C, this compound serves as a versatile building block in organic synthesis and has been investigated for its potential biological activities, including antioxidant and antimicrobial properties.[1][3] Its utility in the synthesis of more complex molecules makes it a valuable intermediate in pharmaceutical research and development and material science.[1] This guide provides a comprehensive overview of the critical safety and handling protocols necessary for the responsible use of this compound in a laboratory setting, ensuring the well-being of researchers and the integrity of experimental outcomes.
Hazard Identification and Risk Assessment: A Proactive Approach to Safety
A thorough understanding of the potential hazards associated with this compound is the foundation of safe laboratory practice. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating these hazards.[4]
GHS Hazard Classification:
Based on available safety data sheets, this compound is classified as follows:
-
Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.[4][5]
-
Skin corrosion/irritation (Category 2), H315: Causes skin irritation.[4][5]
-
Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.[4][5]
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.[4][5]
The corresponding GHS pictogram is the exclamation mark (GHS07), which indicates that the substance may cause less serious health effects.[6]
Causality of Hazards: The phenolic hydroxyl group and the benzoate moiety in the structure of this compound contribute to its irritant properties. Upon contact with skin or mucous membranes, the compound can disrupt cellular integrity, leading to inflammation and irritation. Ingestion can lead to systemic toxicity, and inhalation of the dust can irritate the respiratory tract.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust safety strategy relies on a combination of engineering controls and appropriate personal protective equipment to minimize exposure.
Engineering Controls: The First Line of Defense
The primary objective of engineering controls is to contain the hazard at its source. For -3-Hydroxyphenyl benzoate, which is a powder, the main risk is the generation of airborne dust.
-
Ventilation: Always handle this compound in a well-ventilated area.[7] A chemical fume hood is the preferred engineering control to minimize the inhalation of dust particles.[8] The exhaust ventilation system should be designed to maintain airborne concentrations below any established exposure limits.
-
Enclosure: For processes that may generate significant amounts of dust, consider using glove boxes or other enclosed systems to provide a physical barrier between the researcher and the chemical.
Personal Protective Equipment (PPE): The Essential Barrier
When engineering controls cannot eliminate all risks of exposure, PPE is mandatory. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| PPE Category | Specification | Rationale for Use |
| Eye and Face Protection | Chemical safety goggles or a face shield.[9][10] | To prevent eye contact with dust particles that can cause serious irritation.[6] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[7][8][10] | To prevent skin contact, which can cause irritation. Contaminated clothing should be removed and washed before reuse.[7][11] |
| Respiratory Protection | NIOSH/MSHA-approved respirator (e.g., N95 dust mask) if dust generation is unavoidable or if working outside a fume hood.[8][9] | To prevent inhalation of dust, which can cause respiratory tract irritation. |
Self-Validating Protocol for PPE Usage: Before each use, inspect all PPE for signs of damage. Gloves should be checked for tears or punctures.[8] After handling the compound, remove gloves using a proper technique to avoid contaminating the skin.[8] Always wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.[7]
Safe Handling and Storage: Maintaining Chemical Integrity and a Safe Environment
Proper handling and storage procedures are crucial for preventing accidents and maintaining the quality of this compound.
Handling Procedures
-
Avoid Dust Formation: Minimize the generation of dust during handling.[7] Use techniques such as gentle scooping rather than pouring, and clean up spills promptly.
-
Grounding: For larger quantities, use non-sparking tools and ensure equipment is properly grounded to prevent electrostatic discharge, which could ignite fine dust particles.[7]
-
Hygiene Practices: Do not eat, drink, or smoke in areas where this compound is handled or stored.[4]
Storage Conditions
-
Container: Store in a tightly closed container to prevent moisture absorption and contamination.[6][7]
-
Location: Keep in a cool, dry, and well-ventilated place away from direct sunlight and heat.[6][7][12]
-
Incompatibilities: Store away from incompatible materials, such as strong oxidizing agents, which could react with the compound.
Emergency Procedures: Preparedness and Response
In the event of an accidental exposure or spill, a swift and appropriate response is critical.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Remove the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[6][10] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[7][10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[6][10] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Give 2-4 cupfuls of milk or water to drink if the person is conscious and alert. Seek immediate medical attention.[10] |
Spill Response
A clear and practiced spill response plan is essential for minimizing the impact of an accidental release.
DOT Script for Spill Response Workflow:
Caption: Workflow for responding to a this compound spill.
Spill Cleanup Protocol:
-
Evacuate and Secure: Evacuate non-essential personnel from the spill area.[9]
-
Ventilate: Ensure adequate ventilation.
-
Personal Protection: Wear the appropriate PPE as outlined in Section 2.2.
-
Containment: Prevent the further spread of the spill. For solid spills, avoid generating dust.[9]
-
Cleanup: Carefully sweep or scoop the spilled material into a labeled, sealed container for disposal.[8][11] Do not use compressed air for cleanup.
-
Decontamination: Clean the spill area with a suitable decontamination solution and wipe dry.
-
Disposal: Dispose of the contaminated materials and waste in accordance with institutional and local regulations.[11]
Disposal Considerations: Responsible Waste Management
Proper disposal of this compound and its contaminated waste is an environmental and regulatory responsibility.
-
Unused Product: Dispose of surplus and non-recyclable solutions to a licensed disposal company.[8]
-
Contaminated Packaging: Dispose of as unused product.[8]
-
Regulations: All disposal practices must comply with federal, state, and local regulations for hazardous waste. Do not allow the chemical to enter drains or waterways.
Conclusion: A Culture of Safety
The safe and effective use of this compound in a research setting is contingent upon a comprehensive understanding of its properties and a diligent application of safety protocols. By integrating the principles of hazard identification, risk assessment, proper handling, and emergency preparedness into daily laboratory workflows, researchers can mitigate risks and foster a culture of safety. This guide serves as a foundational resource to support the responsible advancement of scientific discovery.
References
- Loba Chemie. (2019, January 30). 3-HYDROXY BENZOIC ACID MSDS CAS-No.. [Link]
- Molbase. (2025, May 20).
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Hydroxybenzoic Acid, 99%. [Link]
- Bisor Corporation. (2021, March 10).
- Fisher Scientific. (2014, March 31).
- GHS-LABEL.com. (n.d.).
- PubChem. (n.d.).
Sources
- 1. Buy this compound | 136-36-7 [smolecule.com]
- 2. This compound | 136-36-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. This compound | 136-36-7 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 4. combi-blocks.com [combi-blocks.com]
- 5. chemical-label.com [chemical-label.com]
- 6. lobachemie.com [lobachemie.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. v6-file.globalso.com [v6-file.globalso.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. fishersci.ca [fishersci.ca]
A Researcher's Guide to Sourcing 3-Hydroxyphenyl Benzoate (CAS 136-36-7): Commercial Availability, Quality Verification, and Safe Handling
Introduction
3-Hydroxyphenyl benzoate, also widely known by its synonym Resorcinol Monobenzoate, is a specialty chemical with the CAS number 136-36-7.[1][2] Structurally, it is the mono-ester formed from benzoic acid and resorcinol (1,3-dihydroxybenzene). This compound serves critical functions across various scientific and industrial domains. Its primary application lies in polymer science, where it is utilized as an effective UV absorber and stabilizer, particularly in cellulosic polymers and polyvinyl chloride (PVC).[3][4] For researchers in materials science and drug development, this compound can be a key building block, a reference compound, or a starting material for more complex syntheses.
This technical guide provides an in-depth overview of the commercial landscape for sourcing this compound. It is designed for researchers, scientists, and procurement specialists, offering insights into supplier availability, guidance on quality verification, and protocols for safe laboratory handling. The objective is to empower scientific professionals to procure high-quality material with confidence, ensuring the integrity and reproducibility of their research.
Section 1: Commercial Availability and Supplier Overview
This compound is readily available from a range of global chemical suppliers, catering to needs from small-scale research and development to bulk industrial manufacturing.[5] Offerings typically vary in purity, quantity, and price, making supplier selection a critical step dependent on the specific application's requirements. Purity levels commonly start from ≥95%, determined by Gas Chromatography (GC), and can extend to higher grades.[6][7] The material is generally supplied as a white to yellow or orange crystalline powder.[6]
Below is a comparative table of prominent commercial suppliers.
| Supplier | Distributor/Mfr. | Example Product Number | Purity Specification | Available Quantities |
| TCI America | Manufacturer | H1560 | >95.0% (GC) | 25 g, 100 g[2][7] |
| Fisher Scientific | Distributor (for TCI) | H156025G, H1560100G | ≥95.0% (GC) | 25 g, 100 g[7] |
| Sigma-Aldrich | Distributor | - | 97% | Varies[8] |
| Combi-Blocks | Manufacturer | QF-7164 | Not specified | Varies[9] |
| Amerigo Scientific | Distributor | - | Not specified | Varies[1] |
| FutureFuel Trading | Distributor | - | Not specified | 84 kg Fiber Drums[3] |
| Biosynth | Manufacturer | FH61997 | Not specified | Varies[4] |
Note: Availability and specifications are subject to change. Researchers should always consult the supplier's website and product-specific documentation for the most current information.
Section 2: The Procurement and Quality Verification Workflow
Ensuring the quality of starting materials is a cornerstone of reproducible science. Simply trusting the label is insufficient; a systematic approach to procurement and verification is essential. The following workflow outlines the critical steps from supplier selection to final lot acceptance for laboratory use.
Sources
- 1. This compound - Amerigo Scientific [amerigoscientific.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Resorcinol Monobenzoate Supplier | 136-36-7 | Your Reliable Distributor FutureFuel Trading [futurefuelcorporation.com]
- 4. biosynth.com [biosynth.com]
- 5. parchem.com [parchem.com]
- 6. This compound | 136-36-7 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 7. This compound 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 8. Resorcinol monobenzoate 97 136-36-7 [sigmaaldrich.com]
- 9. combi-blocks.com [combi-blocks.com]
An In-depth Technical Guide to 3-Hydroxyphenyl Benzoate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyphenyl benzoate, also known as resorcinol monobenzoate, is a phenolic ester that has garnered significant interest in various scientific and industrial fields. Its unique chemical structure, featuring both a hydroxylated phenyl ring and a benzoate group, imparts a range of valuable properties, from potent biological activities to utility as a polymer additive. This technical guide provides a comprehensive overview of this compound, covering its synthesis, physicochemical properties, spectroscopic characterization, and diverse applications in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery, chemical synthesis, and materials development.
Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of this compound is essential for its application and further development.
| Property | Value | Reference |
| CAS Number | 136-36-7 | [1][2] |
| Molecular Formula | C₁₃H₁₀O₃ | [1] |
| Molecular Weight | 214.22 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 133-135 °C | [1][2] |
| SMILES | O=C(OC1=CC(O)=CC=C1)C2=CC=CC=C2 | [2] |
| InChIKey | GDESWOTWNNGOMW-UHFFFAOYSA-N | [2] |
Synthesis of this compound
The synthesis of this compound can be achieved through several methods. A common and effective approach is the esterification of resorcinol with benzoyl chloride. The following protocol is based on established procedures for the selective acylation of phenolic compounds.[3]
Experimental Protocol: Synthesis via Acylation of Resorcinol
Materials:
-
Resorcinol (1,3-dihydroxybenzene)
-
Benzoyl chloride
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Hydrochloric acid (HCl, for acidification)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolution of Resorcinol: Prepare a 15-20% aqueous solution of resorcinol.
-
pH Adjustment: Adjust the pH of the resorcinol solution to 7.5-8.5 by the gradual addition of an aqueous sodium hydroxide solution. This step is crucial for the selective mono-acylation by deprotonating one of the phenolic hydroxyl groups, enhancing its nucleophilicity.
-
Temperature Control: Bring the temperature of the reaction mixture to 19-21 °C and maintain this temperature throughout the reaction. Precise temperature control is important to minimize side reactions, such as the formation of the dibenzoate ester.
-
Addition of Benzoyl Chloride: Slowly add benzoyl chloride to the stirred reaction mixture. The benzoyl chloride should be added portion-wise to control the reaction rate and temperature.
-
Maintaining pH: Throughout the addition of benzoyl chloride, continuously monitor and maintain the pH of the reaction mixture at 7.5-8.5 by adding sodium hydroxide solution. This neutralizes the hydrochloric acid formed as a byproduct of the esterification reaction.
-
Reaction Completion: After the complete addition of benzoyl chloride, continue stirring the reaction mixture at 19-21 °C for a specified period to ensure the reaction goes to completion.
-
Work-up:
-
Acidify the reaction mixture with dilute hydrochloric acid to precipitate the this compound.
-
Collect the solid product by filtration and wash it with cold water to remove any unreacted resorcinol and inorganic salts.
-
For further purification, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water).
-
-
Drying: Dry the purified product under vacuum to obtain this compound as a crystalline solid.
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
Mass Spectrometry
The electron ionization mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight.
-
EI-MS: The mass spectrum for 1,3-Benzenediol, monobenzoate is available in the NIST database, which can be used for structural confirmation.[4][5] A predicted mass spectrum from another source shows prominent peaks that can be correlated with the fragmentation pattern of the molecule.[6]
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.
-
Key IR Absorptions:
-
A broad band in the region of 3600-3200 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group.
-
A strong absorption band around 1730-1710 cm⁻¹ corresponds to the C=O stretching vibration of the ester group.
-
Bands in the 1600-1450 cm⁻¹ region are attributed to the C=C stretching vibrations of the aromatic rings.
-
A C-O stretching band for the ester is typically observed around 1300-1100 cm⁻¹.
-
The NIST WebBook provides an experimental gas-phase IR spectrum for 1,3-Benzenediol, monobenzoate which can be used as a reference.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Predicted):
-
The protons on the benzoate ring are expected to appear in the aromatic region (δ 7.0-8.2 ppm). The protons ortho to the carbonyl group will be the most downfield.
-
The protons on the 3-hydroxyphenyl ring will also resonate in the aromatic region, with their chemical shifts influenced by the hydroxyl and ester groups.
-
A broad singlet corresponding to the phenolic hydroxyl proton is expected, and its chemical shift can vary depending on the solvent and concentration.
-
-
¹³C NMR (Predicted):
-
The carbonyl carbon of the ester group is expected to have a chemical shift in the range of δ 165-175 ppm.
-
The aromatic carbons will appear in the region of δ 110-160 ppm. The carbon attached to the hydroxyl group and the carbon attached to the ester oxygen will have distinct chemical shifts due to the electronic effects of these substituents.
-
Biological Activities and Potential Applications
This compound and its derivatives have shown promise in a variety of biological applications, primarily stemming from their antioxidant, anti-inflammatory, and enzyme inhibitory properties.
Antioxidant Activity
The phenolic hydroxyl group in this compound is a key structural feature responsible for its antioxidant properties. Phenolic compounds can act as free radical scavengers by donating a hydrogen atom from their hydroxyl group to neutralize reactive oxygen species (ROS).
DPPH Radical Scavenging Assay:
Caption: Mechanism of DPPH radical scavenging by a phenolic antioxidant.
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases. The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, controlling the expression of pro-inflammatory cytokines and enzymes.[8] While direct studies on the NF-κB inhibitory activity of this compound are limited, related phenolic compounds have been shown to exert anti-inflammatory effects by modulating this pathway.[9] It is plausible that this compound may also possess anti-inflammatory properties through the inhibition of NF-κB activation, thereby reducing the production of inflammatory mediators. Further investigation is warranted to elucidate its specific mechanism of action.
Enzyme Inhibition
The structural motifs present in this compound make it a candidate for enzyme inhibition, a key strategy in drug development.
-
Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. Benzoate derivatives have been investigated as tyrosinase inhibitors, with the proposed mechanism involving the chelation of copper ions in the enzyme's active site.[10][11] The hydroxyl and carboxyl groups in the vicinity of the aromatic rings in this compound suggest its potential to interact with the active site of tyrosinase. Kinetic studies would be necessary to determine the mode and potency of this inhibition.[12]
-
Farnesoid X Receptor (FXR) Antagonism: FXR is a nuclear receptor involved in bile acid, lipid, and glucose metabolism. While this compound itself has not been extensively studied as an FXR antagonist, derivatives of hydroxyphenyl benzoates have been identified as potential modulators of FXR activity. This suggests that the core scaffold of this compound could be a valuable starting point for the design of novel FXR antagonists for the treatment of metabolic diseases.
Applications in Materials Science
Beyond its biological activities, this compound serves as a valuable component in materials science, particularly as a UV stabilizer for polymers.
UV Stabilization in Polymers
Polymers are susceptible to degradation upon exposure to ultraviolet (UV) radiation, leading to discoloration, loss of mechanical properties, and reduced lifespan. UV stabilizers are additives that protect polymers from this photodegradation. Benzoate derivatives, including this compound, can function as UV absorbers.[13] They absorb harmful UV radiation and dissipate it as harmless heat, thereby preventing the initiation of polymer degradation. The phenolic hydroxyl group can also contribute to the stabilization by acting as a radical scavenger, interrupting the auto-oxidation chain reactions that occur during photodegradation. The performance of this compound as a UV stabilizer would depend on its concentration, compatibility with the polymer matrix, and the specific polymer being protected.
Conclusion
This compound is a versatile molecule with a rich chemistry and a broad spectrum of potential applications. Its synthesis is well-established, and its physicochemical properties are well-characterized. While its biological activities, including antioxidant, anti-inflammatory, and enzyme inhibitory effects, show significant promise, further in-depth studies are required to fully elucidate its mechanisms of action and quantify its potency. In the realm of materials science, its role as a UV stabilizer highlights its industrial relevance. This technical guide serves as a foundational resource to encourage and support further research and development of this compound and its derivatives for novel therapeutic and industrial applications.
References
- Fries, K., & Lindemann, H. (1914).
- MassBank of North America. Spectrum CCMSLIB00000846525 for NCGC00385446-01![(2S,3R,4S,5S,6R) - MoNA. Available from: https://mona.fiehnlab.ucdavis.edu/spectra/display/CCMSLIB00000846525
- Process of manufacturing resorcinol monobenzoate. (1951). U.S.
- Characterization of inhibitory effects of the potential therapeutic inhibitors, benzoic acid and pyridine derivatives, on the monophenolase and diphenolase activities of tyrosinase. (n.d.).
- 3-Hydroxybenzoic acid(99-06-9) 13C NMR spectrum. (n.d.). ChemicalBook.
- 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0251291). (n.d.). NP-MRD.
- 1H NMR Spectrum (1D, 500 MHz, H2O, predicted) (NP0251291). (n.d.). NP-MRD.
- 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0251291). (n.d.). NP-MRD.
- A comprehensive review on tyrosinase inhibitors. (n.d.). PubMed Central.
- Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features. (2020).
- Benzoic acid, 3-hydroxy-. (n.d.). NIST WebBook.
- 1,3-Benzenediol, monobenzo
- An Updated Review of Tyrosinase Inhibitors. (n.d.). PubMed Central.
- A Potent Tyrosinase Inhibitor, (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, with Anti-Melanogenesis Properties in α-MSH and IBMX-Induced B16F10 Melanoma Cells. (2018). PubMed Central.
- 3-Hydroxy-benzoic acid - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). SpectraBase.
- This compound - 136-36-7, C13H10O3, density, melting point, boiling point, structural formula, synthesis. (2025). ChemSynthesis.
- This compound 95.0+%, TCI America™. (n.d.). Fisher Scientific.
- Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors. (n.d.). PubMed Central.
- 2-(3-(4-hydroxyphenyl)propanamido)
- Antioxidant Activity and Phenolic Compound Identification and Quantification in Western Australian Honeys. (n.d.). MDPI.
- IC50 Values of Compounds 3a-h Calculated Based on HRBC Membrane Stabilization Assay. (n.d.).
- Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used. (n.d.). MDPI.
- B-cell Specific Inhibitors of NF-κB Activation. (2011).
- Antioxidant activity of 3-hydroxyphenol, 2,2'-biphenol, 4,4'-biphenol and 2,2',6,6'-biphenyltetrol: Theoretical and experimental studies. (2025).
- Anti‐inflammatory activity. [A] IC50 values of all the compounds [B.C] Percentage of inhibition represented by Heat map (B. albumin denaturation method C. RBC membrane stabilization method). (n.d.).
- 1,3-Benzenediol, monobenzo
- 3-hydroxyphenyl benzo
- This compound, 136-36-7. (n.d.). The Good Scents Company.
- Buy 3-Hydroxyphenyl benzo
- Light Stabilizers/UV Absorbers - Selection Tips & Formul
- Polymerizable UV absorbers for the UV stabilization of polyesters. I. Design, synthesis and polymerization of a library of UV ab. (n.d.).
- NF-κB Inhibition of Selected Active Isolated Compounds. (n.d.).
- Antioxidant activity of 3,4,5-trihydroxyphenylacetamide deriv
- Synthesis and Evaluation of NF-κB Inhibitory Activity of Mollugin Deriv
- Naturally occurring NF-kappaB inhibitors. (n.d.). PubMed.
- Determination of Polymer Additives-Antioxidants, Ultraviolet Stabilizers, Plasticizers and Photoinitiators in Plastic Food Package by Accelerated Solvent Extraction Coupled with High-Performance Liquid Chromatography. (n.d.).
- ADDITIVES. (n.d.). Greenchemicals.
- Stabilizer composition for silyl-modified polymer sealants. (n.d.). Google Patents..d.).
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. This compound, 136-36-7 [thegoodscentscompany.com]
- 3. hmdb.ca [hmdb.ca]
- 4. 1,3-Benzenediol, monobenzoate [webbook.nist.gov]
- 5. Anti-inflammatory effects of Athyrium yokoscense extract via inhibition of the Erk1/2 and NF-κB pathways in bisphenol A-stimulated A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jaoc.samipubco.com [jaoc.samipubco.com]
- 7. Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Naturally occurring NF-kappaB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of inhibitory effects of the potential therapeutic inhibitors, benzoic acid and pyridine derivatives, on the monophenolase and diphenolase activities of tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. specialchem.com [specialchem.com]
Methodological & Application
Application Note & Protocol: Selective Synthesis of 3-Hydroxyphenyl Benzoate from Resorcinol
Abstract
This document provides a comprehensive guide for the synthesis, purification, and characterization of 3-Hydroxyphenyl benzoate (also known as Resorcinol Monobenzoate) from resorcinol.[1] The protocol is based on the selective mono-acylation of a dihydric phenol using the Schotten-Baumann reaction condition.[2][3] We delve into the mechanistic underpinnings of the reaction to explain the rationale behind key procedural steps, ensuring both reproducibility and a deep understanding of the process. This guide is intended for researchers, chemists, and process development professionals engaged in fine chemical synthesis and drug discovery, offering field-proven insights into achieving high selectivity and purity.
Introduction & Scientific Context
This compound is a valuable chemical intermediate used in the synthesis of more complex molecules, including pharmaceuticals and UV absorbers.[4] Its structure, featuring both a phenolic hydroxyl group and a benzoate ester, makes it a versatile building block.
The primary challenge in its synthesis from resorcinol, a symmetric 1,3-dihydroxybenzene, is achieving selective mono-benzoylation . Uncontrolled reaction conditions can easily lead to the formation of the di-substituted by-product, 1,3-phenylene dibenzoate, which can be difficult to separate. This protocol leverages the principles of the Schotten-Baumann reaction , a robust method for acylating alcohols and phenols using an acid chloride in the presence of an aqueous base.[3][5][6] By carefully controlling stoichiometry and reaction conditions, we can favor the formation of the desired mono-ester.
The expertise embedded in this protocol lies in understanding the kinetics and electronic effects at play. The initial benzoylation of one hydroxyl group deactivates the aromatic ring through electron withdrawal by the ester moiety, making the second hydroxyl group less nucleophilic and thus less reactive towards further acylation. This electronic deactivation is the cornerstone of achieving selectivity.
Reaction Mechanism: The Schotten-Baumann Acylation
The synthesis proceeds via a nucleophilic acyl substitution mechanism. The use of a base is critical for two primary reasons: it deprotonates the phenol to form the highly reactive phenoxide ion and neutralizes the hydrochloric acid by-product, driving the reaction to completion.[2][7]
The key mechanistic steps are:
-
Deprotonation: The hydroxide ion (from NaOH) abstracts a proton from one of resorcinol's hydroxyl groups, forming a sodium phenoxide intermediate. This significantly increases the nucleophilicity of the oxygen atom.
-
Nucleophilic Attack: The highly nucleophilic phenoxide ion attacks the electrophilic carbonyl carbon of benzoyl chloride, leading to the formation of a tetrahedral intermediate.[5][7]
-
Intermediate Collapse & Product Formation: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group. This yields the final product, this compound.[7]
Caption: The Schotten-Baumann reaction mechanism for synthesizing this compound.
Safety & Hazard Management
It is imperative to conduct a thorough risk assessment before beginning this procedure. This synthesis involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood.
| Substance | CAS No. | Key Hazards | Handling Precautions |
| Resorcinol | 108-46-3 | Harmful if swallowed, causes skin and serious eye irritation.[8][9] | Wear gloves, safety goggles, and a lab coat. Avoid dust inhalation.[9] |
| Benzoyl Chloride | 98-88-4 | Causes severe skin burns and eye damage, lachrymator, combustible, moisture sensitive.[10][11] | Handle in a fume hood. Wear acid-resistant gloves, safety goggles, and a face shield. Keep away from water and ignition sources.[10][12] |
| Sodium Hydroxide | 1310-73-2 | Causes severe skin burns and eye damage. | Wear gloves and safety goggles. Handle with care as dissolution in water is highly exothermic. |
| Hydrochloric Acid | 7647-01-0 | Causes severe skin burns and eye damage. May cause respiratory irritation. | Handle in a fume hood. Wear acid-resistant gloves and safety goggles. |
| Ethanol | 64-17-5 | Highly flammable liquid and vapor. | Keep away from ignition sources. |
Emergency Response:
-
Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[11]
-
Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.[11]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[11]
-
Spills: Neutralize basic/acidic spills appropriately. Absorb organic spills with an inert material (e.g., vermiculite) and dispose of as hazardous waste.
Detailed Experimental Protocol
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles |
| Resorcinol | C₆H₆O₂ | 110.11 | 11.0 g | 0.10 |
| Benzoyl Chloride | C₇H₅ClO | 140.57 | 14.1 g (11.8 mL) | 0.10 |
| Sodium Hydroxide | NaOH | 40.00 | 4.0 g | 0.10 |
| Deionized Water | H₂O | 18.02 | 125 mL | - |
| Ethanol (95%) | C₂H₅OH | 46.07 | As needed | - |
| Hydrochloric Acid (conc.) | HCl | 36.46 | ~2-3 mL | - |
Equipment
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel (125 mL)
-
Thermometer
-
Ice-water bath
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
pH paper or meter
Step-by-Step Synthesis Procedure
-
Reagent Preparation: In the 250 mL round-bottom flask, dissolve 4.0 g (0.10 mol) of sodium hydroxide in 125 mL of deionized water. Cool the solution to 10-15 °C in an ice-water bath.
-
Scientist's Note: The dissolution of NaOH is exothermic. Pre-cooling prevents overheating and potential side reactions.
-
-
Addition of Resorcinol: Once cooled, add 11.0 g (0.10 mol) of resorcinol to the NaOH solution with continuous stirring. Stir until all the resorcinol has dissolved.
-
Addition of Benzoyl Chloride: Place 11.8 mL (0.10 mol) of benzoyl chloride into the dropping funnel. Add the benzoyl chloride dropwise to the stirred resorcinol solution over 30-40 minutes. Maintain the internal temperature of the flask below 20 °C using the ice bath.
-
Scientist's Note: Slow, controlled addition is the most critical step for ensuring mono-substitution. Rapid addition can cause localized heating and increase the formation of the di-benzoate byproduct. Vigorous stirring is essential to ensure proper mixing of the biphasic reaction mixture.[2]
-
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir vigorously at room temperature for 1 hour. A white precipitate of this compound will form.
-
Scientist's Note: The reaction is often complete when the characteristic, pungent smell of benzoyl chloride is no longer detectable.[3]
-
Work-up and Purification
-
Neutralization: After 1 hour, check the pH of the reaction mixture. It should be basic. Slowly add concentrated hydrochloric acid dropwise while stirring until the solution is neutral to slightly acidic (pH 6-7).
-
Scientist's Note: This step neutralizes any remaining NaOH and protonates any unreacted phenoxide, ensuring the product fully precipitates.
-
-
Isolation: Collect the white solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crude product on the filter with two 50 mL portions of cold deionized water to remove inorganic salts (NaCl) and any unreacted resorcinol.
-
Recrystallization: Transfer the crude solid to a beaker. Add a minimal amount of hot 50% aqueous ethanol to dissolve the solid completely. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Scientist's Note: Recrystallization is a critical purification step. The choice of a mixed solvent system like aqueous ethanol allows for fine-tuning of solubility to achieve high recovery of pure crystals.
-
-
Final Filtration & Drying: Collect the purified white, crystalline product by vacuum filtration. Wash with a small amount of cold 50% aqueous ethanol. Dry the product in a vacuum oven at 50-60 °C to a constant weight.
Caption: A streamlined workflow for the synthesis and purification of this compound.
Characterization & Expected Results
Proper characterization is essential to confirm the identity and purity of the synthesized compound.
Physicochemical Properties
| Property | Expected Value |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₁₃H₁₀O₃[13] |
| Molecular Weight | 214.22 g/mol [13] |
| Melting Point | 133-135 °C[13] |
Yield Calculation
-
Theoretical Yield: (moles of limiting reagent) × (MW of product) = 0.10 mol × 214.22 g/mol = 21.42 g.
-
Percentage Yield: (Actual yield / Theoretical yield) × 100. A typical yield for this procedure is in the range of 75-85%.
Spectroscopic Analysis
-
FT-IR (ATR, cm⁻¹):
-
~3300-3400 (broad): O-H stretch of the phenolic group.
-
~1720-1740 (strong): C=O stretch of the ester group.
-
~1200-1300 & ~1050-1150: C-O stretches of the ester group.
-
~1600, ~1450: C=C stretches of the aromatic rings.
-
-
¹H NMR (DMSO-d₆, δ ppm):
-
A multiplet region between ~7.0-8.2 ppm corresponding to the 9 aromatic protons.
-
A singlet around ~9.5-10.0 ppm for the phenolic -OH proton.
-
-
¹³C NMR (DMSO-d₆, δ ppm):
-
A peak around ~165 ppm for the ester carbonyl carbon.
-
Multiple peaks between ~110-160 ppm for the 12 aromatic carbons.
-
References
- SATHEE. Chemistry Schotten Baumann Reaction.
- Cambridge University Press. Schotten-Baumann Reaction. [Link]
- Vedantu. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples.
- Sigma-Aldrich.
- Synquest Labs.
- Global Safety Management, Inc.
- Physics Wallah. Reaction Mechanism of Schotten Baumann Reaction.
- Chemistry Notes. Schotten Baumann Reaction: Introduction, mechanism, procedure. (2023-08-23).
- Carl ROTH.
- Penta chemicals.
- Chem-Supply.
- Biosynth.
- BenchChem.
- ResearchGate.
- Fisher Scientific.
- ACS Publications.
Sources
- 1. This compound 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 2. Schotten Baumann Reaction| Reaction Mechanism of Schotten Baumann Reaction [pw.live]
- 3. chemistnotes.com [chemistnotes.com]
- 4. researchgate.net [researchgate.net]
- 5. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 6. Schotten-Baumann Reaction (Chapter 103) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 8. fishersci.com [fishersci.com]
- 9. carlroth.com [carlroth.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. pentachemicals.eu [pentachemicals.eu]
- 12. synquestlabs.com [synquestlabs.com]
- 13. chemsynthesis.com [chemsynthesis.com]
Application Note: Protocols for the Synthesis of Phenyl 3-Hydroxybenzoate
Abstract
The synthesis of phenolic esters, such as Phenyl 3-hydroxybenzoate, presents unique challenges due to the reduced nucleophilicity of the phenolic hydroxyl group compared to aliphatic alcohols. This characteristic renders classical Fischer esterification methods largely inefficient, necessitating the use of more advanced synthetic strategies.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective esterification of 3-hydroxybenzoic acid with phenol. We delve into the mechanistic basis for selecting appropriate methods and provide two detailed, field-proven protocols: the Steglich Esterification and the Mitsunobu Reaction. These methods are selected for their mild reaction conditions, high yields, and broad substrate compatibility, making them invaluable tools in modern organic synthesis. This guide includes step-by-step experimental procedures, purification techniques, characterization data, and a troubleshooting guide to ensure reproducible and successful synthesis.
Theoretical Background: The Challenge of Phenolic Esterification
The direct, acid-catalyzed esterification of a carboxylic acid with an alcohol, known as the Fischer-Speier reaction, is a cornerstone of organic synthesis.[3][4] However, its application to phenols is often met with limited success. The primary obstacle is the reduced nucleophilicity of the oxygen atom in a phenol. Due to resonance delocalization, the lone pairs on the phenolic oxygen are involved in the aromatic π-system, making them less available for nucleophilic attack on the protonated carboxylic acid.[1][2] Consequently, forcing the reaction often requires harsh conditions that can lead to side reactions and degradation of sensitive substrates.[2]
To overcome this inherent lack of reactivity, synthetic strategies must be employed that either activate the carboxylic acid or utilize reaction pathways that do not rely on the direct nucleophilic attack of the phenol. Several powerful methods have been developed:
-
Activation via Acyl Halides (Schotten-Baumann): Converting the carboxylic acid to a more reactive acyl chloride is a traditional approach. The highly electrophilic acyl chloride can then react with the phenol under basic conditions.[5][6] While effective, this adds a preparatory step and involves handling moisture-sensitive and corrosive reagents.
-
Activation with Coupling Agents (Steglich Esterification): This method utilizes a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid in situ.[7][8] The reaction is catalyzed by a hyper-nucleophilic acyl transfer agent, 4-dimethylaminopyridine (DMAP), which forms a highly reactive intermediate, enabling efficient esterification under remarkably mild conditions.[9][10]
-
Redox Condensation (Mitsunobu Reaction): This versatile reaction facilitates the condensation of an acid and an alcohol using a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[11][12] The reaction proceeds through an alkoxyphosphonium salt, effectively activating the alcohol's oxygen for nucleophilic attack by the carboxylate.[12][13] It is renowned for its mild conditions and reliability.[14][15]
Given their efficiency, mildness, and broad applicability, this guide will focus on providing detailed protocols for the Steglich and Mitsunobu reactions.
Recommended Synthetic Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of phenyl 3-hydroxybenzoate on a 5 mmol laboratory scale.
Table 1: Reagents and Materials
| Reagent/Material | Formula | M.W. ( g/mol ) | Supplier | Notes |
| 3-Hydroxybenzoic Acid | C₇H₆O₃ | 138.12 | Sigma-Aldrich | Ensure reagent is dry. |
| Phenol | C₆H₆O | 94.11 | Sigma-Aldrich | Corrosive and toxic. Handle with care. |
| EDC Hydrochloride | C₈H₁₈N₃Cl | 191.70 | Sigma-Aldrich | Water-soluble carbodiimide. |
| 4-DMAP | C₇H₁₀N₂ | 122.17 | Sigma-Aldrich | Toxic. Handle with care. |
| Triphenylphosphine (PPh₃) | C₁₈H₁₅P | 262.29 | Sigma-Aldrich | Air-stable solid. |
| DIAD | C₈H₁₄N₂O₄ | 202.21 | Sigma-Aldrich | Light-sensitive and toxic. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Fisher Scientific | Anhydrous, for reactions. |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Fisher Scientific | Anhydrous, for reactions. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | VWR | For extraction/chromatography. |
| Hexanes | N/A | N/A | VWR | For chromatography. |
Protocol 1: Steglich Esterification of 3-Hydroxybenzoic Acid with Phenol
This protocol is prized for its operational simplicity and use of reagents that lead to water-soluble byproducts, simplifying purification.
Causality: The carboxylic acid is activated by EDC to form a reactive O-acylisourea intermediate. DMAP, a superior nucleophile to phenol, intercepts this intermediate to form a highly electrophilic N-acylpyridinium salt. This "activated ester" is then readily attacked by the phenol to form the desired product, regenerating the DMAP catalyst.[9]
Sources
- 1. youtube.com [youtube.com]
- 2. Khan Academy [khanacademy.org]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. ijrpr.com [ijrpr.com]
- 7. fiveable.me [fiveable.me]
- 8. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 9. Steglich Esterification [organic-chemistry.org]
- 10. Steglich esterification - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 13. Mitsunobu Reaction [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Purification of 3-Hydroxyphenyl Benzoate by Recrystallization: A Detailed Protocol and Application Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: This application note provides a comprehensive, in-depth guide to the purification of 3-hydroxyphenyl benzoate via recrystallization. Moving beyond a simple procedural outline, this document elucidates the fundamental principles governing the technique, from strategic solvent selection to the nuances of crystal growth. It is designed to equip researchers, particularly those in drug development and organic synthesis, with the expertise to achieve high-purity this compound, a critical aspect for reproducible downstream applications. The protocol is structured to be self-validating, with integrated checkpoints for assessing purity and yield.
Introduction: The Importance of Purity for this compound
This compound, also known as resorcinol monobenzoate, is a key intermediate in organic synthesis and finds application in the development of pharmaceuticals and other specialty chemicals. The purity of this starting material is paramount, as impurities can lead to unwanted side reactions, lower yields of the final product, and introduce contaminants that are difficult to remove in later stages. Recrystallization is a powerful and cost-effective technique for purifying solid organic compounds, making it an ideal choice for enhancing the purity of this compound.[1] This process relies on the differential solubility of the compound and its impurities in a chosen solvent at varying temperatures.[2][3]
The Science of Recrystallization: A Primer
Recrystallization is a purification technique that leverages the principle that the solubility of most solids increases with temperature.[2] The ideal recrystallization solvent will dissolve the target compound (this compound) readily at an elevated temperature, but only sparingly at a lower temperature.[4] Conversely, impurities present in the crude sample should either be insoluble in the hot solvent or remain soluble in the cold solvent.
The process can be broken down into two key phases:
-
Nucleation: The initial formation of small crystal "seeds" from a supersaturated solution.[5]
-
Crystal Growth: The subsequent growth of these seeds into larger, well-defined crystals as more molecules of the pure compound deposit onto the crystal lattice.[5]
Slow and controlled cooling of the saturated solution is crucial for the formation of large, pure crystals, as it allows for the selective incorporation of the target molecule into the growing crystal lattice, effectively excluding impurities.[6]
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is essential for developing a successful recrystallization protocol.
| Property | Value | Source(s) |
| CAS Number | 136-36-7 | [7][8][9] |
| Molecular Formula | C₁₃H₁₀O₃ | [8][10][11] |
| Molecular Weight | 214.22 g/mol | [12] |
| Appearance | White to off-white crystalline powder | [13] |
| Melting Point | 133-135 °C | [8] |
Safety Precautions
Prior to commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all solvents used.
-
This compound Hazards: Harmful if swallowed, causes skin irritation, and can cause serious eye irritation and respiratory irritation.[7][14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and nitrile gloves.
-
Ventilation: All procedures should be performed in a well-ventilated fume hood.
Strategic Solvent Selection: The Key to Success
The choice of solvent is the most critical factor in a successful recrystallization.[4] The "like dissolves like" principle is a useful starting point. This compound possesses both a polar phenolic hydroxyl group and less polar aromatic rings and an ester group, suggesting a solvent of intermediate polarity or a mixed-solvent system may be optimal.
A preliminary solvent screen is highly recommended. This involves testing the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating.
Table of Potential Solvents:
| Solvent | Polarity | Rationale for Consideration |
| Water | High | The phenolic group may impart some water solubility, especially when hot.[15] |
| Ethanol | High | "Like dissolves like" - the hydroxyl group is similar to the phenolic -OH. |
| Methanol | High | Similar to ethanol. |
| Ethyl Acetate | Medium | The ester functional group is present in both the solvent and the solute.[15] |
| Toluene | Low | The aromatic nature of the solute may lend itself to solubility in hot toluene.[16] |
| Hexane | Low | Likely to be a poor solvent, but could be useful as an "anti-solvent" in a mixed-solvent system. |
For this compound, a mixed-solvent system of ethanol and water is often effective. Ethanol acts as the "good" solvent in which the compound is readily soluble, while water acts as the "poor" or "anti-solvent" to decrease the solubility upon cooling.[6]
Detailed Recrystallization Protocol
This protocol is designed for the purification of approximately 5 grams of crude this compound. Adjust volumes accordingly for different starting amounts.
Materials and Equipment:
-
Crude this compound (~5 g)
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks (2 x 125 mL)
-
Graduated cylinders
-
Hot plate/stirrer
-
Magnetic stir bar
-
Stemless funnel
-
Fluted filter paper
-
Büchner funnel and flask
-
Vacuum source
-
Spatula
-
Watch glass
Experimental Workflow Diagram:
Caption: Workflow for the purification of this compound by recrystallization.
Step-by-Step Methodology:
-
Dissolution:
-
Place approximately 5.0 g of crude this compound into a 125 mL Erlenmeyer flask with a magnetic stir bar.
-
In a separate flask, heat about 50 mL of ethanol on a hot plate to a gentle boil.
-
Add the hot ethanol to the flask containing the solid in small portions, with stirring, until the this compound just dissolves. Use the minimum amount of hot solvent necessary.[17] This creates a saturated solution, which is essential for maximizing yield.
-
-
Hot Filtration (Optional):
-
If any insoluble impurities are observed in the hot solution, perform a hot filtration.
-
Place a stemless funnel with fluted filter paper into the neck of a second pre-heated 125 mL Erlenmeyer flask.
-
Quickly pour the hot solution through the filter paper. This step removes insoluble impurities that would otherwise contaminate the final product.[5]
-
-
Inducing Crystallization:
-
Heat deionized water to boiling.
-
To the hot, clear ethanolic solution of your compound, add the hot water dropwise with continuous swirling.
-
Continue adding water until the solution becomes persistently cloudy (turbid). This point of incipient precipitation is known as the "cloud point" and indicates that the solution is saturated.[6]
-
Add a few drops of hot ethanol to just redissolve the precipitate and make the solution clear again. This ensures the solution is perfectly saturated at the boiling point, but not supersaturated, which could lead to premature precipitation.
-
-
Crystal Growth:
-
Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[2] Rapid cooling can trap impurities within the crystal lattice.
-
Once the flask has reached room temperature, place it in an ice-water bath for 15-20 minutes to maximize the yield of crystals by further decreasing the solubility of the compound.[18]
-
-
Isolation of Crystals:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold ethanol/water filtrate (mother liquor).
-
Collect the crystals by vacuum filtration, swirling the flask to transfer all the solid into the funnel.
-
Wash the crystals with a small amount of ice-cold ethanol/water mixture (use the approximate ratio of ethanol to water you ended with). This wash removes any soluble impurities adhering to the crystal surfaces. Using cold solvent minimizes the loss of the desired product.
-
-
Drying:
-
Leave the crystals in the Büchner funnel with the vacuum on for 10-15 minutes to pull air through and help them dry.
-
Transfer the semi-dry crystals to a pre-weighed watch glass and allow them to air dry completely, or dry them in a vacuum oven at a temperature well below the melting point.
-
Expertise & Experience: Troubleshooting Common Issues
-
No Crystals Form: If no crystals appear after cooling in the ice bath, the solution may be too dilute. Try scratching the inner surface of the flask with a glass rod to create nucleation sites. If that fails, a small seed crystal of pure this compound can be added. As a last resort, gently heat the solution to evaporate some of the solvent and then repeat the cooling process.
-
Oiling Out: If the compound separates as an oil instead of a solid, it means the boiling point of the solvent is higher than the melting point of the solute, or the solution is too supersaturated. Re-heat the solution to dissolve the oil, add more of the "good" solvent (ethanol), and cool again.
-
Low Recovery: This can be caused by using too much solvent during the dissolution step, not cooling the solution sufficiently, or washing the crystals with solvent that was not ice-cold.
Trustworthiness: Validating Purity
The success of the recrystallization must be validated. The primary method for assessing the purity of the recrystallized this compound is by measuring its melting point.
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C).[17] Impurities tend to depress and broaden the melting point range. Compare the experimental melting point of your purified product to the literature value (133-135 °C). A sharp melting point within this range indicates a high degree of purity.
-
Visual Inspection: The purified crystals should be lighter in color (ideally white) and have a more defined crystalline structure than the crude starting material.
By performing these validation steps, you can be confident in the quality and purity of your this compound, ensuring the integrity of your subsequent research.
References
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- ChemHelper. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube.
- University of York, Department of Chemistry. (n.d.). Solvent Choice.
- CP Lab Safety. (n.d.). This compound, 100g.
- The Good Scents Company. (n.d.). This compound.
- PubChem. (n.d.). p-Hydroxyphenyl benzoate.
- Amrita Vishwa Vidyapeetham. (n.d.). Recrystallization.
- University of California, Irvine. (n.d.). Recrystallization.
- PubChem. (n.d.). Benzoic acid 3-hydroxybenzyl ester.
- Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
- University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization and Crystallization.
- Sami Publishing Company. (2021). Journal of Applied Organometallic Chemistry, 1(1), 9-16.
- University of Wisconsin-Green Bay. (n.d.). Recrystallization of Benzoic Acid.
- PubChem. (n.d.). Methyl 3-(4-hydroxyphenyl)benzoate.
Sources
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. edu.rsc.org [edu.rsc.org]
- 3. mt.com [mt.com]
- 4. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 5. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. combi-blocks.com [combi-blocks.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. calpaclab.com [calpaclab.com]
- 10. This compound 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 11. PubChemLite - this compound (C13H10O3) [pubchemlite.lcsb.uni.lu]
- 12. p-Hydroxyphenyl benzoate | C13H10O3 | CID 75549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound | 136-36-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Reagents & Solvents [chem.rochester.edu]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
- 18. westfield.ma.edu [westfield.ma.edu]
Application Note: A Validated Protocol for the Purification of 3-Hydroxyphenyl Benzoate via Normal-Phase Column Chromatography
Introduction and Scientific Context
3-Hydroxyphenyl benzoate (C₁₃H₁₀O₃, M.W. 214.22 g/mol ) is an aromatic ester of significant interest in organic synthesis and materials science. It serves as a key intermediate in the synthesis of more complex molecules, including derivatives with potential therapeutic applications. Given its moderately polar nature, stemming from the phenolic hydroxyl group and the ester functionality, purification from reaction byproducts often necessitates a robust chromatographic method.
Column chromatography is a cornerstone technique for the preparative-scale purification of organic compounds in a mixture. The method leverages the principle of differential adsorption, where components of a mixture partition differently between a solid stationary phase and a liquid mobile phase, enabling their separation. This application note details a systematic approach, beginning with method development on Thin-Layer Chromatography (TLC) plates and culminating in a validated column chromatography protocol to yield high-purity this compound.
The Foundational Role of Thin-Layer Chromatography (TLC)
Before committing to a large-scale column separation, it is imperative to develop and optimize the separation conditions on a small, rapid scale. TLC serves as the ideal tool for this purpose, as elution patterns observed in TLC are directly translatable to column chromatography.
2.1. Principle of Mobile Phase Optimization The goal is to identify a solvent system (mobile phase) that provides optimal separation of this compound from impurities. This is quantified by the Retention Factor (Rf) , the ratio of the distance traveled by the compound to the distance traveled by the solvent front. For effective separation via flash column chromatography, the target compound should have an Rf value between 0.25 and 0.4 .
-
An Rf > 0.4 indicates the compound has a low affinity for the stationary phase and will elute too quickly from the column, resulting in poor separation from less polar impurities.
-
An Rf < 0.25 suggests a very high affinity for the stationary phase, leading to long elution times, excessive solvent consumption, and potential band broadening.
2.2. Experimental Protocol: TLC Optimization
-
Prepare Solutions: Create dilute solutions of the crude reaction mixture and a pure standard of this compound (if available) in a volatile solvent like dichloromethane or ethyl acetate.
-
Spot the TLC Plate: Using a capillary tube, apply small, concentrated spots of the solutions onto the baseline of a silica gel TLC plate (Silica Gel 60 F₂₅₄).
-
Develop the Plate: Place the plate in a developing chamber containing a pre-equilibrated atmosphere of the chosen mobile phase. Common solvent systems for compounds of this polarity are mixtures of hexane (or petroleum ether) and ethyl acetate.
-
Visualize and Calculate Rf: After the solvent front has migrated near the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under UV light (254 nm). Circle the spots and calculate the Rf value for each.
-
Iterate: Adjust the solvent ratio to achieve the target Rf. Increasing the proportion of the more polar solvent (ethyl acetate) will increase the Rf values of all components.
Table 1: Example of TLC Mobile Phase Optimization Data
| Trial | Mobile Phase (Hexane:Ethyl Acetate) | Observed Rf of this compound | Comments |
| 1 | 9:1 | 0.10 | Rf too low. Compound is too retained. |
| 2 | 4:1 | 0.28 | Optimal. Good starting point for column. |
| 3 | 2:1 | 0.55 | Rf too high. Will elute too quickly. |
Detailed Protocol: Column Chromatography Purification
This protocol employs the "flash" chromatography technique, which uses positive pressure to accelerate solvent flow, leading to faster and more efficient separations.
3.1. Materials and Equipment
-
Stationary Phase: Silica gel (100-200 mesh or 230-400 mesh for flash chromatography).
-
Chromatography Column: Glass column with a stopcock and a sintered glass frit (if available).
-
Mobile Phase: Optimized hexane/ethyl acetate mixture from TLC trials.
-
Sample: Crude this compound.
-
Ancillary: Beakers, Erlenmeyer flasks, collection test tubes, sand, cotton or glass wool, TLC plates and chamber, rotary evaporator.
3.2. Experimental Workflow Diagram
Comprehensive Analytical Toolkit for the Characterization of 3-Hydroxyphenyl benzoate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxyphenyl benzoate (CAS No. 136-36-7), also known as resorcinol monobenzoate, is a significant chemical intermediate used in the synthesis of pharmaceuticals, polymers, and UV absorbers.[1][2] Its unique structure, featuring both a phenolic hydroxyl group and a benzoate ester, necessitates a multi-faceted analytical approach for unambiguous identification, purity assessment, and quantification. This guide provides a detailed examination of core analytical techniques for the comprehensive characterization of this compound. We present not just protocols, but the underlying scientific rationale for method selection and parameter optimization, empowering researchers to generate robust and reliable analytical data. This document covers chromatographic separations (HPLC, GC-MS) and spectroscopic elucidation (MS, NMR, FT-IR, UV-Vis), offering step-by-step protocols, expected data, and visual workflows.
Physicochemical Profile and Importance
A thorough understanding of the analyte's properties is the foundation of any successful analytical method development. This compound is a crystalline powder at room temperature with a melting point between 133-135 °C.[3][4][5] Its structure combines two key chromophores and functional groups: the phenyl benzoate system and a free phenolic hydroxyl group. This duality dictates its solubility, chromatographic behavior, and spectroscopic properties.
| Property | Value | Source(s) |
| CAS Number | 136-36-7 | [1][3] |
| Molecular Formula | C₁₃H₁₀O₃ | [4][6] |
| Molecular Weight | 214.22 g/mol | [3][4] |
| Melting Point | 133-135 °C | [3] |
| Appearance | Crystalline Powder | [4] |
| IUPAC Name | (3-hydroxyphenyl) benzoate | [4][6] |
| SMILES | OC1=CC=CC(=C1)OC(=O)C2=CC=CC=C2 | [3][6] |
| InChIKey | GDESWOTWNNGOMW-UHFFFAOYSA-N | [3][6] |
Chromatographic Techniques for Separation and Quantification
Chromatography is indispensable for assessing the purity of this compound and for its quantification in complex mixtures. The choice between liquid and gas chromatography hinges on the sample matrix, required sensitivity, and whether analysis of thermal degradants is necessary.
High-Performance Liquid Chromatography (HPLC)
Principle & Rationale: Reversed-phase HPLC (RP-HPLC) is the premier technique for the quantitative analysis of this compound. Its polarity is well-suited for retention on a non-polar stationary phase like C18. The inclusion of a weak acid (e.g., formic or phosphoric acid) in the mobile phase is critical; it suppresses the ionization of the phenolic hydroxyl group, ensuring a single, well-defined chromatographic peak with excellent symmetry.[7][8] UV detection is ideal due to the strong absorbance conferred by the aromatic rings.
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in methanol or acetonitrile to a final concentration of approximately 1.0 mg/mL.
-
For quantitative analysis, prepare a series of calibration standards (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 mg/mL).
-
Filter all solutions through a 0.45 µm syringe filter to remove particulates before injection.[7]
-
-
Instrumentation & Conditions:
-
Use a standard HPLC system equipped with a UV-Vis detector.[7]
-
The parameters outlined below provide a robust starting point for method development.
-
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent retention and resolution for aromatic esters.[7] |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Formic acid ensures protonation of the phenol for good peak shape. Acetonitrile is a common organic modifier. |
| Elution Mode | Isocratic: 60% B | A simple isocratic method is often sufficient for purity analysis of the neat compound. A gradient may be needed for complex mixtures. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column.[7] |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | A typical volume to avoid column overloading. |
| Detection | UV at 235 nm | This wavelength provides a strong signal for the benzoyl chromophore. |
-
Data Analysis:
-
Identify the this compound peak by comparing its retention time with that of a reference standard.
-
For purity assessment, calculate the area percentage of the main peak relative to the total peak area.
-
For quantification, generate a calibration curve by plotting the peak area versus the concentration of the standards and apply linear regression.
-
Sources
- 1. 1,3-Benzenediol, monobenzoate [webbook.nist.gov]
- 2. This compound 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. Buy this compound | 136-36-7 [smolecule.com]
- 5. This compound>95.0%(GC)25g [scisupplies.eu]
- 6. PubChemLite - this compound (C13H10O3) [pubchemlite.lcsb.uni.lu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. o-Hydroxyphenyl benzoate | SIELC Technologies [sielc.com]
Application Note: A Guide to the Complete ¹H and ¹³C NMR Spectral Analysis of 3-Hydroxyphenyl benzoate
Introduction
3-Hydroxyphenyl benzoate is a bifunctional aromatic compound featuring an ester linkage between a benzoic acid moiety and a phenol (specifically, resorcinol monobenzoate). Its structure presents a rich landscape for Nuclear Magnetic Resonance (NMR) spectroscopy, offering a compelling case study for the detailed structural elucidation of complex aromatic systems. The distinct electronic environments of the two aromatic rings, influenced by the electron-withdrawing carbonyl group and the electron-donating hydroxyl group, result in a well-resolved and highly informative NMR spectrum.
This document provides an in-depth guide for researchers, scientists, and drug development professionals on the complete ¹H and ¹³C NMR spectral analysis of this compound. It moves beyond a simple recitation of data to explain the causality behind experimental choices, outlines a robust protocol for sample preparation and data acquisition, and provides a detailed, peak-by-peak interpretation of the expected spectra.
Part 1: Foundational Principles & Experimental Design
The quality and interpretability of NMR data are fundamentally dependent on the careful design of the experiment. The choices of solvent, sample concentration, and reference standard are not arbitrary; they are critical parameters selected to optimize spectral resolution and ensure data accuracy.
The Critical Role of Solvent Selection
For solution-state NMR, the analyte must be dissolved in a deuterated solvent, where hydrogen atoms (¹H) are replaced by deuterium (²H).[1][2] This is essential for two primary reasons:
-
Minimizing Solvent Interference : The overwhelming abundance of protons in a non-deuterated solvent would produce a massive signal, obscuring the signals from the analyte.[2][3][4]
-
Field-Frequency Lock : Modern NMR spectrometers use the deuterium signal from the solvent to stabilize, or "lock," the magnetic field, compensating for drift and ensuring high resolution over the course of the experiment.[5]
For this compound, the presence of a labile phenolic proton (-OH) makes solvent choice particularly important.
-
Deuterated Chloroform (CDCl₃) : A common, non-polar solvent suitable for many organic molecules.[3] However, in CDCl₃, the phenolic -OH proton signal can be broad and its chemical shift highly dependent on concentration and temperature due to rapid chemical exchange.
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆) : A polar aprotic solvent that acts as a strong hydrogen bond acceptor.[3] This property is highly advantageous for observing exchangeable protons (-OH, -NH). By forming a hydrogen bond with the phenolic proton, DMSO-d₆ slows down the rate of intermolecular exchange, resulting in a much sharper, more distinct singlet that is easier to identify and integrate.[3]
Recommendation: For an unambiguous analysis, particularly for the definitive assignment of the hydroxyl proton, DMSO-d₆ is the preferred solvent .
Optimizing Sample Concentration
The concentration of the sample directly impacts the signal-to-noise ratio (S/N). While a higher concentration yields a better signal, excessively high concentrations can lead to line broadening and shifts in the position of exchangeable protons.[5][6]
-
For ¹H NMR : A concentration of 1-5 mg of the sample dissolved in 0.6-0.7 mL of deuterated solvent is typically sufficient for high-field instruments.[6]
-
For ¹³C NMR : Due to the low natural abundance of the ¹³C isotope (~1.1%), a higher concentration is required to obtain a good spectrum in a reasonable time. A concentration of 10-20 mg in 0.6-0.7 mL is recommended.
Part 2: Experimental Protocols
Adherence to a meticulous protocol is essential for acquiring high-quality, reproducible NMR data. The following steps provide a self-validating system for sample preparation and data acquisition.
Protocol 1: NMR Sample Preparation
The primary goal of this protocol is to create a homogeneous solution free of any particulate matter, which can severely degrade the magnetic field homogeneity and thus the spectral resolution.[1][6]
Materials:
-
This compound (5-10 mg for ¹H; 15-20 mg for ¹³C)
-
High-purity deuterated solvent (e.g., DMSO-d₆)
-
High-quality 5 mm NMR tube and cap, cleaned and dried[7]
-
Glass vial
-
Pasteur pipette and cotton or glass wool plug
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound and place it into a clean, dry glass vial.
-
Dissolution: Using a syringe or pipette, add approximately 0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.[1]
-
Homogenization: Gently swirl or vortex the vial until the solid is completely dissolved. A brief period in an ultrasonic bath may aid dissolution if necessary.
-
Filtration: Place a small, tight plug of cotton or glass wool into a Pasteur pipette. Filter the solution directly into the NMR tube to remove any dust or undissolved microparticles.[7] This step is critical for achieving sharp spectral lines.
-
Final Check: Ensure the solution height in the NMR tube is at least 4-5 cm to be properly within the detection coils of the spectrometer.[1][6]
-
Capping & Labeling: Cap the NMR tube securely and label it clearly.
Workflow for NMR Sample Preparation and Analysis
Caption: Standard workflow for NMR sample preparation and analysis.
Part 3: Spectral Analysis and Interpretation
A systematic approach is required to decode the structural information contained within the ¹H and ¹³C NMR spectra. The first step is to establish a clear numbering system for the molecule.
Molecular Structure and Atom Numbering
Caption: Structure and numbering of this compound.
¹H NMR Spectrum: Predicted Analysis (400 MHz, DMSO-d₆)
The proton spectrum can be divided into two main regions: the downfield aromatic region and the far downfield phenolic proton signal. Aromatic protons generally resonate between 6.5-8.5 ppm due to the ring current effect, which strongly deshields them.[8][9][10]
Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆
| Proton(s) | Predicted δ (ppm) | Multiplicity | Approx. J (Hz) | Assignment Rationale |
| H-2', H-6' | 8.05 | d | Jortho ≈ 8.0 | Ortho to the electron-withdrawing C=O group; most deshielded aromatic protons. |
| H-4' | 7.75 | t | Jortho ≈ 7.6 | Para to the C=O group. Appears as a triplet due to coupling with two equivalent H-3'/H-5' protons. |
| H-3', H-5' | 7.60 | t | Jortho ≈ 7.8 | Meta to the C=O group. Appears as a triplet (or more accurately, a doublet of doublets that overlaps) due to coupling with ortho and para protons. |
| H-6 | 7.40 | t | Jortho ≈ 8.0 | Part of the hydroxyphenyl ring. Deshielded by the adjacent ester oxygen. |
| H-2 | 7.15 | t | Jmeta ≈ 2.0 | Appears as a triplet (or narrow multiplet) due to two meta couplings. |
| H-4 | 6.95 | ddd | Jortho ≈ 8.0, Jmeta ≈ 2.4, Jpara ≈ 0.5 | Ortho to the electron-donating -OH group; shielded. Complex splitting from one ortho, one meta, and one para coupling. |
| H-5 | 6.85 | ddd | Jortho ≈ 8.0, Jortho ≈ 8.0, Jmeta ≈ 2.0 | Meta to the -OH group. |
| 3-OH | 9.80 | s (sharp) | - | Phenolic proton, its signal is downfield and sharp in DMSO-d₆ due to H-bonding. |
Note on Multiplicities: Aromatic splitting patterns are often complex and not strictly first-order.[11] The multiplicities listed are idealized; in reality, they may appear as overlapping multiplets. Typical coupling constants in benzene rings are Jortho = 7–10 Hz, Jmeta = 2–3 Hz, and Jpara < 1 Hz.[11][12][13]
¹³C NMR Spectrum: Predicted Analysis (100 MHz, DMSO-d₆)
In ¹³C NMR, the chemical shift is highly sensitive to the electronic environment. Carbons in aromatic rings typically appear between 110-160 ppm.[8][14]
Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆
| Carbon(s) | Predicted δ (ppm) | Assignment Rationale |
| C-7' | 164.5 | Ester carbonyl carbon; highly deshielded. |
| C-3 | 157.8 | Attached to the electron-donating -OH group; deshielded. |
| C-1 | 150.5 | Attached to the ester oxygen; deshielded quaternary carbon. |
| C-1' | 134.2 | Quaternary carbon of the benzoate ring. |
| C-4' | 130.5 | Para to the C=O group. |
| C-6 | 130.1 | Carbon on the hydroxyphenyl ring. |
| C-3', C-5' | 129.8 | Meta to the C=O group. |
| C-2', C-6' | 129.2 | Ortho to the C=O group. |
| C-5 | 119.5 | Meta to the -OH group. |
| C-2 | 118.8 | Ortho to the ester oxygen. |
| C-4 | 115.0 | Ortho to the -OH group; shielded. |
Part 4: Advanced Structural Verification with 2D NMR
While 1D NMR provides substantial information, complex structures benefit from 2D NMR experiments for unambiguous signal assignment.
COSY (Correlation Spectroscopy)
The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons.[15] It is invaluable for tracing the connectivity within each aromatic ring.
Expected Key COSY Correlations:
-
Benzoate Ring: H-2'/H-6' will show a correlation to H-3'/H-5'. H-3'/H-5' will correlate with H-4'.
-
Hydroxyphenyl Ring: H-4 will show correlations to H-5. H-5 will correlate with H-6. H-6 will also show a correlation to H-5.
Sources
- 1. publish.uwo.ca [publish.uwo.ca]
- 2. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. depts.washington.edu [depts.washington.edu]
- 6. organomation.com [organomation.com]
- 7. sites.bu.edu [sites.bu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. acdlabs.com [acdlabs.com]
- 13. organicchemistrydata.org [organicchemistrydata.org]
- 14. scribd.com [scribd.com]
- 15. youtube.com [youtube.com]
Mass spectrometry fragmentation pattern of 3-Hydroxyphenyl benzoate
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 3-Hydroxyphenyl Benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive technical guide to understanding the mass spectrometric fragmentation behavior of this compound (resorcinol monobenzoate). We explore the distinct fragmentation patterns generated under both high-energy Electron Ionization (EI) and soft Electrospray Ionization (ESI) techniques. This guide details the underlying fragmentation mechanisms, identifies key diagnostic ions, and provides validated, step-by-step protocols for sample analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The insights presented herein are crucial for the unambiguous identification, structural elucidation, and quantification of this compound and related aromatic esters in complex matrices.
Introduction to this compound and Mass Spectrometry
This compound (C₁₃H₁₀O₃, M.W. 214.22 g/mol ) is an aromatic ester with applications as a chemical intermediate and potential biological activities.[1][2] Structurally, it is the monobenzoate ester of resorcinol.[3] Accurate structural confirmation and sensitive detection are paramount in research, quality control, and metabolic studies involving this compound.
Mass spectrometry (MS) is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[4] By subjecting the ionized molecules to fragmentation, a characteristic pattern of product ions is generated, which serves as a structural fingerprint. This guide focuses on two complementary ionization methods:
-
Electron Ionization (EI): A hard ionization technique that imparts significant energy, leading to extensive and reproducible fragmentation.[5][6] This makes it ideal for creating detailed spectral libraries and confirming structural identity.
-
Electrospray Ionization (ESI): A soft ionization technique that typically generates protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions with minimal initial fragmentation.[7][8] When coupled with tandem mass spectrometry (MS/MS), ESI allows for controlled, specific fragmentation, providing clear evidence of molecular weight and substructural connectivity.[9][10]
Electron Ionization (EI) Fragmentation Pathway
Under standard 70 eV EI conditions, typically in a GC-MS system, this compound undergoes predictable and informative fragmentation. The process begins with the removal of an electron to form the molecular ion (M•⁺) at m/z 214. The fragmentation is dominated by cleavages around the stable aromatic rings and the ester functional group.
The primary fragmentation pathway for aromatic esters involves the cleavage of the ester bond to form the highly stable benzoyl cation.[11][12][13] This pathway is energetically favorable and results in the most abundant ion in the spectrum (the base peak).
Key EI Fragmentation Steps:
-
Formation of the Molecular Ion:
-
C₁₃H₁₀O₃ + e⁻ → [C₁₃H₁₀O₃]•⁺ (m/z 214 )
-
-
α-Cleavage (Base Peak Formation): The C-O bond between the carbonyl carbon and the phenoxy oxygen cleaves, leading to the loss of a 3-hydroxyphenoxy radical. This forms the resonance-stabilized benzoyl cation, which is the base peak.
-
[C₁₃H₁₀O₃]•⁺ → [C₆H₅CO]⁺ (m/z 105 ) + [HOC₆H₄O]•
-
-
Decarbonylation: The benzoyl cation (m/z 105) subsequently loses a neutral carbon monoxide (CO) molecule to form the phenyl cation.
-
[C₆H₅CO]⁺ → [C₆H₅]⁺ (m/z 77 ) + CO
-
-
Loss of Acetylene: The phenyl cation (m/z 77) can further fragment by eliminating a neutral acetylene molecule (C₂H₂), a common pathway for aromatic ring fragmentation.[14]
-
[C₆H₅]⁺ → [C₄H₃]⁺ (m/z 51 ) + C₂H₂
-
-
Alternative Cleavage: A less favorable cleavage can occur where the benzoyl radical is lost, forming a 3-hydroxyphenoxy cation.
-
[C₁₃H₁₀O₃]•⁺ → [HOC₆H₄O]⁺ (m/z 109 ) + [C₆H₅CO]•
-
Data Summary: Predicted EI-MS Fragments
| m/z | Proposed Ion Structure | Formula | Description | Relative Abundance |
| 214 | [M]•⁺ | [C₁₃H₁₀O₃]•⁺ | Molecular Ion | Moderate |
| 105 | Benzoyl Cation | [C₇H₅O]⁺ | Base Peak ; Loss of •OC₆H₄OH | High |
| 77 | Phenyl Cation | [C₆H₅]⁺ | Loss of CO from m/z 105 | High |
| 51 | Cyclobutadienyl Cation Fragment | [C₄H₃]⁺ | Loss of C₂H₂ from m/z 77 | Moderate |
| 109 | 3-Hydroxyphenoxy Cation | [C₆H₅O₂]⁺ | Loss of •COC₆H₅ | Low |
Visualization: EI Fragmentation Workflow
Caption: Primary EI fragmentation pathway of this compound.
Electrospray Ionization (ESI) Tandem MS (MS/MS) Fragmentation
ESI is a soft ionization technique ideal for LC-MS analysis. It generates intact molecular ions, which can then be selectively isolated and fragmented in a collision cell (Collision-Induced Dissociation, CID). This MS/MS experiment provides unambiguous structural information.
Negative Ion Mode (ESI⁻)
Phenolic compounds are readily analyzed in negative ion mode due to the acidic nature of the hydroxyl proton.[9][15]
-
Deprotonation: this compound loses a proton from the phenolic hydroxyl group to form the [M-H]⁻ ion.
-
C₁₃H₁₀O₃ → [C₁₃H₉O₃]⁻ (m/z 213 ) + H⁺
-
-
MS/MS Fragmentation of m/z 213: The primary fragmentation involves the cleavage of the ester linkage. The most likely cleavage results in the formation of the stable benzoate anion.
-
[C₁₃H₉O₃]⁻ → [C₆H₅COO]⁻ (m/z 121 ) + C₇H₄O₂ (neutral loss)
-
Caption: ESI⁻ MS/MS fragmentation of this compound.
Positive Ion Mode (ESI⁺)
In positive ion mode, the molecule is protonated, likely at the carbonyl oxygen, to form the [M+H]⁺ ion.
-
Protonation:
-
C₁₃H₁₀O₃ + H⁺ → [C₁₃H₁₁O₃]⁺ (m/z 215 )
-
-
MS/MS Fragmentation of m/z 215: CID of the protonated molecule results in the neutral loss of 3-hydroxyphenol, yielding the same stable benzoyl cation observed in EI-MS.
-
[C₁₃H₁₁O₃]⁺ → [C₆H₅CO]⁺ (m/z 105 ) + HOC₆H₄OH (neutral loss of 110 Da)
-
Caption: ESI⁺ MS/MS fragmentation of this compound.
Experimental Protocols
Protocol 1: GC-MS Analysis (EI)
This protocol is designed for the qualitative identification of this compound by matching its fragmentation pattern against a reference.
-
Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of a high-purity solvent like ethyl acetate or methanol.
-
Instrumentation: A standard Gas Chromatograph coupled to a Mass Spectrometer with an EI source (e.g., quadrupole or TOF analyzer).[16]
-
GC Method:
-
Injection Volume: 1 µL
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane phase (e.g., HP-5MS).
-
Oven Program: Hold at 100°C for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
-
MS Method:
-
Ion Source: Electron Ionization (EI).[11]
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 350.
-
Protocol 2: LC-MS/MS Analysis (ESI)
This protocol is optimized for the sensitive detection and quantification of this compound.
-
Sample Preparation: Dissolve ~1 mg of this compound in 10 mL of 50:50 methanol:water to create a 100 µg/mL stock. Further dilute to a working concentration of ~1 µg/mL with the initial mobile phase.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an ESI source.[17]
-
LC Method:
-
Column: C18, 100 mm x 2.1 mm, 2.6 µm particle size.[18]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.
-
Injection Volume: 5 µL.
-
-
MS/MS Method (MRM for Quantification):
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Positive and/or Negative.
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temperature: 400°C.
-
Transitions (Collision Energy Optimized):
-
Positive Mode: Precursor m/z 215 → Product m/z 105.
-
Negative Mode: Precursor m/z 213 → Product m/z 121.
-
-
Conclusion
The mass spectrometric fragmentation of this compound is predictable and highly characteristic. Under Electron Ionization , the molecule fragments extensively, with the benzoyl cation (m/z 105) serving as the stable base peak, providing a robust fingerprint for library matching. Subsequent losses of CO (to m/z 77 ) and C₂H₂ (to m/z 51 ) further confirm the benzoyl substructure.
Under Electrospray Ionization , the molecule remains largely intact, allowing for accurate molecular weight determination. Tandem MS/MS experiments in positive mode ([M+H]⁺, m/z 215) also yield the diagnostic benzoyl cation at m/z 105 . In negative mode, the deprotonated molecule ([M-H]⁻, m/z 213) fragments to produce the benzoate anion at m/z 121 .
By leveraging the complementary information from both EI and ESI techniques, researchers can achieve confident identification and reliable quantification of this compound in various applications, from synthetic chemistry to metabolomics. The protocols provided herein offer a validated starting point for robust method development.
References
- BenchChem. (n.d.). Spectroscopic Profile of Phenyl Benzoate: An In-depth Technical Guide.
- Al-Malaah, M. K., et al. (2018). GC-MS Analysis of Benzoate and Sorbate in Saudi Dairy and Food Products with Estimation of Daily Exposure. ResearchGate.
- Martinović, L. S., et al. (n.d.). MS/MS fragmentation of phenolic acids in electrospray ionization in negative mode (ESI−). ResearchGate.
- ResearchGate. (n.d.). Fragmentation analysis of phenolic acids by ESI(−)-MS/MS in the E lab (eV) variation obtained in the triple quadrupole (QqQ) analyzer.
- PubChem. (n.d.). This compound (C13H10O3). PubChemLite.
- PubMed. (n.d.). Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS).
- ACS Publications. (n.d.). Mass Spectra of Aromatic Esters. Analytical Chemistry.
- SciELO. (n.d.). Structural Study of Phenolic Acids by Triple Quadrupole Mass Spectrometry with Electrospray Ionization in Negative Mode and H/D Isotopic Exchange.
- Shimadzu. (n.d.). Analysis of Food Preservatives by GC/MS. Application News.
- LibreTexts Chemistry. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry.
- PubMed. (2002). Determination of phenolic compounds in rose hip (Rosa canina) using liquid chromatography coupled to electrospray ionisation tandem mass spectrometry and diode-array detection. Rapid Communications in Mass Spectrometry.
- CORE. (2012). LC-DAD/ESI-MS/MS study of phenolic compounds in ash (Fraxinus excelsior L. and F. americana).
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Unknown. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry.
- NIH. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation.
- Smolecule. (n.d.). Buy this compound | 136-36-7.
- NIST. (n.d.). 1,3-Benzenediol, monobenzoate. NIST WebBook.
- Pharmacy 180. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds.
- Fisher Scientific. (n.d.). This compound 95.0+%, TCI America™.
- ECHEMI. (n.d.). Fragmentation of phenyl radical cations in mass spectrometry.
Sources
- 1. Buy this compound | 136-36-7 [smolecule.com]
- 2. This compound 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. 1,3-Benzenediol, monobenzoate [webbook.nist.gov]
- 4. Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. thiele.ruc.dk [thiele.ruc.dk]
- 7. Determination of phenolic compounds in rose hip (Rosa canina) using liquid chromatography coupled to electrospray ionisation tandem mass spectrometry and diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pharmacy180.com [pharmacy180.com]
- 14. echemi.com [echemi.com]
- 15. researchgate.net [researchgate.net]
- 16. gcms.cz [gcms.cz]
- 17. files01.core.ac.uk [files01.core.ac.uk]
- 18. researchgate.net [researchgate.net]
Application Note: 3-Hydroxyphenyl Benzoate as a Versatile Starting Material in Modern Organic Synthesis
Abstract
3-Hydroxyphenyl benzoate, also known as resorcinol monobenzoate, is a bifunctional aromatic compound that serves as a highly versatile and strategic starting material in organic synthesis. Its structure, featuring both a phenolic hydroxyl group and a benzoate ester, allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of its primary applications, focusing on the synthesis of high-value molecules such as hydroxybenzophenones via the Fries rearrangement and the generation of novel derivatives through functionalization of its phenolic moiety. We present detailed, field-proven protocols, explain the mechanistic rationale behind experimental choices, and highlight its relevance in the development of pharmaceuticals and advanced materials.
Introduction: The Strategic Value of this compound
This compound (CAS No. 136-36-7) is an ester of resorcinol and benzoic acid.[1] Its utility in organic synthesis stems from the orthogonal reactivity of its two primary functional groups:
-
The Phenolic Hydroxyl (-OH) Group: This group is nucleophilic and slightly acidic, making it a prime site for O-alkylation, O-acylation, and other electrophilic substitution reactions on the aromatic ring.
-
The Benzoate Ester Group: This group can be strategically cleaved via hydrolysis or can undergo intramolecular rearrangement reactions, most notably the Fries rearrangement, to introduce an acyl group onto the phenolic ring.[2]
This dual functionality allows chemists to use this compound as a linchpin in multi-step syntheses, building molecular complexity in a controlled and predictable manner. Its derivatives have found applications as UV light stabilizers, intermediates for pharmaceuticals and agrochemicals, and as building blocks in materials science.[3][4][5]
Physicochemical Properties and Safety Data
Proper handling is crucial for both safety and experimental success. Below is a summary of key properties and hazards.
| Property | Value | Reference |
| CAS Number | 136-36-7 | [1][6] |
| Molecular Formula | C₁₃H₁₀O₃ | [7] |
| Molecular Weight | 214.22 g/mol | [7] |
| Appearance | White to yellow crystalline powder | [1] |
| Melting Point | 133-135 °C | [7] |
| Synonyms | Resorcinol Monobenzoate, Benzoic Acid 3-Hydroxyphenyl Ester | [1] |
Hazard Profile: this compound is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[6][8] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6]
Key Synthetic Transformations and Protocols
The unique structure of this compound opens several strategic pathways for synthesis.
Caption: Key synthetic routes starting from this compound.
Application 1: The Fries Rearrangement for Synthesis of Hydroxybenzophenones
The Fries rearrangement is an indispensable reaction for converting phenolic esters into hydroxyaryl ketones, which are crucial intermediates for pharmaceuticals and UV absorbers.[2][4] The reaction involves the migration of the acyl group from the phenolic ester to the aromatic ring, catalyzed by a Lewis or Brønsted acid.[2]
Mechanistic Rationale: The widely accepted mechanism involves the coordination of a Lewis acid (e.g., AlCl₃) to the carbonyl oxygen of the ester. This coordination weakens the ester bond, facilitating the formation of a key acylium ion intermediate. This electrophilic acylium ion then attacks the electron-rich phenol ring via an electrophilic aromatic substitution.
The regioselectivity (ortho vs. para substitution) is highly dependent on reaction conditions.[2]
-
Low Temperatures (Kinetic Control): Para-substitution is generally favored.
-
High Temperatures (Thermodynamic Control): Ortho-substitution is often dominant because the ortho-product can form a more stable bidentate chelate complex with the Lewis acid catalyst.[2]
Caption: Simplified mechanism of the Lewis acid-catalyzed Fries rearrangement.
Protocol 1: Synthesis of 2,4-Dihydroxybenzophenone
This protocol is adapted from general procedures for the Fries rearrangement of phenolic esters.[3][9]
Materials:
-
This compound (1 equiv.)
-
Anhydrous Aluminum Chloride (AlCl₃) (2.5-3 equiv.)
-
Nitrobenzene or 1,2-dichloroethane (anhydrous solvent)
-
Hydrochloric acid (2M aqueous solution)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous nitrobenzene.
-
Catalyst Addition: Cool the flask in an ice-water bath to 0-5 °C. Slowly add anhydrous aluminum chloride in portions to the solvent with vigorous stirring. Causality: AlCl₃ is highly reactive with moisture; portion-wise addition under inert atmosphere prevents uncontrolled exothermic reactions.
-
Substrate Addition: Once the AlCl₃ is suspended, slowly add a solution of this compound in nitrobenzene dropwise, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and warm the mixture to 60-70 °C. Maintain this temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Causality: Higher temperature favors the formation of the ortho-product, 2,4-dihydroxybenzophenone, which is often the desired isomer.[2]
-
Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Very slowly and carefully, quench the reaction by adding 2M HCl. This will be highly exothermic. Causality: The acid hydrolyzes the aluminum complexes formed during the reaction, protonates the phenoxide, and dissolves the aluminum salts.
-
Workup and Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and wash the organic layer sequentially with 2M HCl, water, saturated sodium bicarbonate solution, and finally brine. Causality: The washes remove residual acid, unreacted starting materials, and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 2,4-dihydroxybenzophenone.
Application 2: O-Alkylation for Derivative Synthesis
The phenolic hydroxyl group is an excellent handle for introducing a wide variety of functionalities via Williamson ether synthesis. This is a common strategy in drug discovery to modify a molecule's polarity, solubility, and biological activity.[10] For instance, derivatives of this compound have been synthesized and explored as potential phosphodiesterase II inhibitors.[11]
Protocol 2: General Procedure for O-Alkylation
This protocol is based on the conditions reported for the synthesis of this compound derivatives.[11]
Materials:
-
This compound (1 equiv.)
-
Potassium carbonate (K₂CO₃) (1.5-2 equiv.)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 equiv.)
-
N,N-Dimethylformamide (DMF) (anhydrous)
-
Diethyl ether or Ethyl acetate
-
Water
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound, potassium carbonate, and anhydrous DMF.
-
Reagent Addition: Add the alkyl halide to the suspension at room temperature with stirring.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 12 hours or until TLC analysis indicates complete consumption of the starting material. Causality: K₂CO₃ is a mild base that deprotonates the phenol, forming a phenoxide nucleophile. DMF is a polar aprotic solvent that effectively solvates the potassium cation, enhancing the nucleophilicity of the phenoxide for the Sₙ2 reaction.
-
Quenching and Extraction: Cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether. Shake and separate the layers. Extract the aqueous layer two more times with diethyl ether.
-
Washing and Drying: Combine the organic extracts and wash with water and then brine to remove residual DMF and salts. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford the pure O-alkylated product.
Application 3: Ester Hydrolysis (Saponification)
Cleavage of the ester bond regenerates the constituent phenol (resorcinol) and carboxylic acid (benzoic acid). This can be a useful deprotection step or a method to generate these valuable precursors from a stable, solid starting material. Base-promoted hydrolysis, or saponification, is typically efficient and irreversible.[12]
Protocol 3: Base-Promoted Hydrolysis of this compound
Materials:
-
This compound (1 equiv.)
-
Sodium hydroxide (NaOH) (2-3 equiv.)
-
Ethanol/Water solvent mixture (e.g., 1:1)
-
Hydrochloric acid (3M aqueous solution)
-
Diethyl ether
Procedure:
-
Reaction Setup: Dissolve this compound in a mixture of ethanol and water in a round-bottom flask. Add sodium hydroxide pellets or a concentrated aqueous solution.
-
Reaction: Heat the mixture to reflux and stir for 1-3 hours. Monitor the disappearance of the starting material by TLC. Causality: The hydroxide ion acts as a nucleophile, attacking the ester carbonyl. The reaction is driven to completion because the final deprotonation of the resulting carboxylic acid is irreversible.
-
Workup - Product Isolation:
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of ~1-2 by slowly adding 3M HCl. Benzoic acid will precipitate out as a white solid.
-
Collect the benzoic acid by vacuum filtration.
-
Transfer the acidic filtrate to a separatory funnel and extract with diethyl ether (3x) to isolate the resorcinol.
-
-
Purification:
-
The crude benzoic acid can be recrystallized from hot water.
-
The combined ether extracts containing resorcinol can be dried over anhydrous MgSO₄, filtered, and concentrated to yield the product, which can be further purified if necessary.
-
Conclusion
This compound is more than a simple aromatic ester; it is a strategic building block that offers multiple avenues for synthetic elaboration. Its ability to undergo high-yield transformations like the Fries rearrangement and selective functionalization of its phenolic hydroxyl group makes it an invaluable starting material for researchers in medicinal chemistry, materials science, and applied chemical synthesis. The protocols and mechanistic insights provided in this guide are intended to empower scientists to leverage the full potential of this versatile compound in their research and development endeavors.
References
- Kóti, J., & Hannus, I. (2004). Quantum chemical evaluation of the yield of hydroxybenzophenones in the Fries rearrangement of hydroxyphenyl benzoates. Journal of Molecular Structure: THEOCHEM, 680(1-3), 121-126. [Link]
- Wang, Y., et al. (2015). Discovery and SAR study of 3-(tert-butyl)-4-hydroxyphenyl benzoate and benzamide derivatives as novel farnesoid X receptor (FXR) antagonists. Bioorganic & Medicinal Chemistry, 23(19), 6427-36. [Link]
- Anonymous. (n.d.). One-pot Fries rearrangement to synthesize hydroxyaryl ketone from phenol and carboxylic acid. J-Stage.
- Wikipedia contributors. (n.d.). Fries rearrangement. Wikipedia.
- Chemical Safety. (n.d.). Chemical Label: this compound.
- Wang, H., et al. (2023). Synthesis of a series of derivatives of this compound (2–1) and 3-hydroxyphenyl 3-methoxybenzoate (2–2).
- Mansour, K. D., & Abd, L. S. (2024). Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement. Advanced Journal of Chemistry, Section A, 7(5), 565-575. [Link]
- Cheek, G. T., & Osteryoung, R. A. (1982). Electrochemical Studies of the Fries Rearrangement of Phenyl Benzoate in a Room-Temperature Molten Salt. Journal of The Electrochemical Society, 129(11), 2488-2492. [Link]
- LibreTexts Chemistry. (2020). Ester Chemistry.
- Chem-Supply. (n.d.). This compound.
Sources
- 1. This compound | 136-36-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 3. kbfi.ee [kbfi.ee]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Buy this compound | 136-36-7 [smolecule.com]
- 6. combi-blocks.com [combi-blocks.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. chemical-label.com [chemical-label.com]
- 9. ajchem-a.com [ajchem-a.com]
- 10. Discovery and SAR study of 3-(tert-butyl)-4-hydroxyphenyl benzoate and benzamide derivatives as novel farnesoid X receptor (FXR) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
Applications of 3-Hydroxyphenyl Benzoate in Medicinal Chemistry: A Detailed Guide for Researchers
Introduction: Unveiling the Potential of a Versatile Phenolic Ester
3-Hydroxyphenyl benzoate, also known as resorcinol monobenzoate, is a phenolic ester that is emerging as a valuable and versatile scaffold in the field of medicinal chemistry. Its unique structural features, comprising a benzoate moiety and a meta-substituted phenol, provide a reactive platform for the synthesis of a diverse array of bioactive molecules. This guide offers an in-depth exploration of the applications of this compound, providing detailed protocols, mechanistic insights, and a forward-looking perspective for its use in drug discovery and development.
The presence of a hydroxyl group on the phenyl ring makes it a target for various chemical modifications, while the ester linkage can be strategically cleaved or modified. This inherent reactivity, coupled with the antioxidant potential of the phenolic moiety, positions this compound as a key intermediate in the synthesis of compounds with a wide range of pharmacological activities. From enzyme inhibitors to dermatological agents, the applications of this compound are expanding as our understanding of its chemical and biological properties grows.
Section 1: this compound as a Pivotal Building Block in Synthesis
The true power of this compound in medicinal chemistry lies in its utility as a starting material or key intermediate for the synthesis of more complex and biologically active molecules. Its bifunctional nature allows for sequential or orthogonal modifications, enabling the construction of diverse chemical libraries for drug screening.
Synthesis of Urolithin Derivatives as Potential Phosphodiesterase Inhibitors
A significant application of this compound is in the synthesis of urolithin derivatives. Urolithins are natural metabolites produced by the gut microbiota from ellagitannins and have garnered attention for their potential therapeutic effects, including anti-inflammatory and neuroprotective properties.[1] Certain urolithin derivatives have been investigated as inhibitors of phosphodiesterases (PDEs), enzymes that play a crucial role in signal transduction pathways.[2][3]
The synthesis of these derivatives often begins with the O-alkylation of the free hydroxyl group of this compound. This reaction serves as a critical step to introduce diverse side chains, which can then be further modified to create a library of potential PDE inhibitors.
Caption: Synthetic workflow for urolithin derivatives from this compound.
This protocol outlines a general method for the O-alkylation of this compound, a foundational step in the synthesis of various derivatives.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF in a round-bottom flask, add anhydrous potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 15-20 minutes to ensure a fine suspension.
-
Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-120 °C and stir for 12 hours. Monitor the reaction progress by TLC.[2]
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure O-alkylated this compound derivative.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous DMF and potassium carbonate is crucial to prevent the hydrolysis of the ester and the alkyl halide, and to ensure the efficiency of the Williamson ether synthesis.
-
Excess Base: Potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, forming a phenoxide ion which is a more potent nucleophile. A slight excess ensures complete deprotonation.
-
Heating: The reaction is heated to increase the rate of the nucleophilic substitution reaction. The specific temperature may be adjusted based on the reactivity of the alkyl halide.
-
Work-up Procedure: The aqueous work-up is designed to remove the DMF, excess base, and any inorganic byproducts. The brine wash helps to remove any remaining water from the organic layer.
-
Purification: Column chromatography is a standard and effective method for purifying the desired product from any unreacted starting materials or side products.
Section 2: Direct Therapeutic and Dermatological Applications
Beyond its role as a synthetic intermediate, this compound, under its synonym resorcinol monobenzoate, and its parent compound resorcinol, have direct applications in medicine, particularly in dermatology.
Keratolytic and Antiseptic Properties
Resorcinol and its derivatives are known for their keratolytic, antiseptic, and antifungal properties.[4][5] As a keratolytic agent, resorcinol helps to break down the outer layer of the skin, promoting the shedding of dead skin cells.[4] This action is beneficial in the treatment of various skin conditions characterized by hyperkeratosis and follicular plugging, such as:
-
Acne vulgaris: By promoting exfoliation, it helps to clear clogged pores.[6]
-
Psoriasis and Eczema: It aids in the removal of scaly patches of skin.[4][6]
-
Seborrheic Dermatitis: It helps to reduce flaking and scaling of the scalp.[4]
The antiseptic properties of resorcinol contribute to its effectiveness in treating skin infections by disrupting the cell walls of bacteria and fungi.[4]
Caption: Dermatological mechanisms of action of resorcinol derivatives.
Potential Antioxidant Activity
The phenolic hydroxyl group in this compound suggests that it may possess antioxidant properties. Phenolic compounds are known to act as free radical scavengers by donating a hydrogen atom from their hydroxyl group to neutralize reactive oxygen species (ROS). While specific IC₅₀ values for this compound are not extensively reported, the general principles of antioxidant activity for phenolic compounds apply.
This protocol provides a general method to assess the antioxidant activity of this compound using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of this compound and ascorbic acid in methanol.
-
In a 96-well plate, add 100 µL of each sample dilution to the wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Plot the percentage inhibition against the concentration of the sample to determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).[7][8]
Section 3: Data Summary and Future Perspectives
While extensive quantitative data specifically for this compound is still emerging, the available information on its derivatives and related compounds is promising.
Table 1: Reported Bioactivities of this compound Derivatives and Related Compounds
| Compound Class | Target/Activity | Reported IC₅₀/Effect | Reference |
| Urolithin Derivatives | Phosphodiesterase II (PDE2) Inhibition | IC₅₀ values in the micromolar range for some derivatives. | [3] |
| Resorcinol Derivatives | Tyrosinase Inhibition | 4-n-butylresorcinol is a known tyrosinase inhibitor. | [5] |
| Phenolic Compounds | Antioxidant (DPPH Scavenging) | Varies depending on structure; generally in the µM to mM range. | [7][8] |
The versatility of this compound as a synthetic building block is evident from its successful use in the preparation of potential PDE inhibitors. Future research should focus on a more systematic exploration of its own biological activities, including a comprehensive evaluation of its antioxidant and enzyme inhibitory potential. The generation of a focused library of derivatives based on the this compound scaffold could lead to the discovery of novel therapeutic agents for a variety of diseases.
Furthermore, the established use of its parent compound, resorcinol, in dermatology suggests that novel esters and ethers of this compound could be developed as improved topical agents with enhanced efficacy and safety profiles. The continued investigation of this seemingly simple molecule is likely to unveil further applications in the ever-evolving landscape of medicinal chemistry.
References
- Patsnap Synapse. (2024, June 15). What is Resorcinol used for?
- Wang, H., Tang, L., Di, W., & Song, G. (n.d.). Synthesis of a series of derivatives of this compound (2–1)... ResearchGate.
- Naganagowda, G., Mahato, S. K., Meijboom, R., & Petsom, A. (n.d.). Synthesis of 3-hydroxy-4-[(phenylimino)methyl]phenyl 4-(hexadecanoyloxy)benzoate.
- Soni, V. (2022, January 29). Synthesis of Urolithin B. ResearchGate.
- George, S., & Chhabra, N. (2024, February 12). Resorcinol in Dermatology. Indian Journal of Postgraduate Dermatology.
- Wang, H., et al. (n.d.). Synthesis of a series of derivatives of N-(3-hydroxyphenyl) benzamide... ResearchGate.
- Li, Y., et al. (2021). Design, synthesis, and biological evaluation of novel urolithins derivatives as potential phosphodiesterase II inhibitors. Scientific Reports, 11(1), 1-12.
- ResearchGate. (n.d.). IC50 values of the antioxidant activity test using DPPH method.
- ChemSynthesis. (2025, May 20). This compound.
- ResearchGate. (2024, February 13). (PDF) Resorcinol in Dermatology.
- PubMed. (2024, April 16). Synthesis of urolithin derivatives and their anti-inflammatory activity.
- Satpute, M. S., et al. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry, 12(3), 1077-1084.
- Mayo Clinic. (2025, January 31). Resorcinol (Topical Route).
- Google Patents. (n.d.). Method for producing O-alkylated cyclic aminoalcohols.
- Google Patents. (n.d.). 3-hydroxy benzoate preparation method.
- Chemotechnique Diagnostics. (n.d.). Resorcinol monobenzoate.
- Al-Mansoub, M. A., et al. (2015). In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus. BMC Complementary and Alternative Medicine, 15, 413.
- E3S Web of Conferences. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.f. & Zoll.) Müll.Arg., 503, 07005.
- ResearchGate. (n.d.). IC 50 values For antioxidant activity of Plant extracts using DPPH assay.
- Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds.
- Organic Chemistry Portal. (n.d.). Ester synthesis by O-alkylation.
- ChemRxiv. (2025). Technical treatments of Antioxidant Test with DPPH Method affecting IC50 value.
- ResearchGate. (n.d.). Selective O-Alkylation Reaction Screen.
- Sami Publishing Company. (2021). JAOC-2103-1001 (Galley Proof).
- Wikipedia. (n.d.). Phenol.
- PubMed. (n.d.). Structural basis for the activity of drugs that inhibit phosphodiesterases.
- Lawrence Berkeley National Laboratory. (2005, January 30). A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design.
- Google Patents. (n.d.). Synthesis of medical intermediate 3,5-dihydroxy methyl benzoate and industrial production process.
- PubMed. (1994, August 17). Synergistic interactions between selective pharmacological inhibitors of phosphodiesterase isozyme families PDE III and PDE IV to attenuate proliferation of rat vascular smooth muscle cells.
- PubMed Central. (2023, July 15). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes.
- Google Patents. (n.d.). Preparation method for synthesizing intermediate 3-methylflavone-8-carboxylic acid of flavoxate hydrochloride.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological evaluation of novel urolithins derivatives as potential phosphodiesterase II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is Resorcinol used for? [synapse.patsnap.com]
- 5. Resorcinol in Dermatology - Indian Journal of Postgraduate Dermatology [ijpgderma.org]
- 6. Resorcinol (topical route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 7. researchgate.net [researchgate.net]
- 8. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: 3-Hydroxyphenyl Benzoate as a Gateway to Bioactive Molecules
Introduction: Unveiling the Potential of a Simple Phenolic Ester
In the landscape of medicinal chemistry and drug discovery, the identification of versatile and readily accessible building blocks is paramount. 3-Hydroxyphenyl benzoate, also known as resorcinol monobenzoate, emerges as a compelling scaffold due to its inherent structural features: a phenolic hydroxyl group and a benzoate ester moiety. This unique combination provides reactive handles for a multitude of chemical transformations, enabling the synthesis of a diverse array of derivatives with significant biological activities. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the synthesis, properties, and applications of this compound as a precursor to bioactive molecules. We will delve into specific protocols for its synthesis and its conversion into a potent anti-inflammatory agent, Urolithin B, while also exploring the underlying mechanisms of action that make these compounds promising therapeutic candidates.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a starting material is crucial for successful synthetic endeavors.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₀O₃ | [1] |
| Molecular Weight | 214.22 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 133-135 °C | [1] |
| CAS Number | 136-36-7 | [1] |
Spectroscopic Data:
-
¹³C NMR: The ¹³C NMR spectrum provides a fingerprint of the carbon skeleton of the molecule. Predicted spectral data is available and can be used for characterization.[2][3]
-
Infrared (IR) Spectrum: The IR spectrum reveals the presence of key functional groups. The spectrum for this compound will prominently feature a broad peak corresponding to the phenolic O-H stretch and a strong absorption for the ester C=O stretch.[4][5]
Core Applications in Drug Discovery: A Scaffold for Innovation
The strategic placement of the hydroxyl and ester groups on the aromatic rings of this compound makes it an attractive starting point for the synthesis of various classes of bioactive compounds. The phenolic hydroxyl can be alkylated, acylated, or used in coupling reactions, while the ester can be hydrolyzed or aminated to introduce further diversity.
One of the most significant applications of this compound is in the synthesis of urolithins . Urolithins are gut microbial metabolites of ellagitannins, which are polyphenols found in pomegranates, berries, and nuts. These compounds have garnered considerable attention for their anti-inflammatory, antioxidant, and anti-aging properties.[6][7] Specifically, this compound serves as a key intermediate in the laboratory synthesis of Urolithin B, a metabolite with demonstrated therapeutic potential.[8]
The derivatization of this compound has also led to the discovery of potent inhibitors of phosphodiesterase II (PDE2), an enzyme implicated in various neurological and cardiovascular disorders.[8]
Experimental Protocols
Protocol 1: High-Yield Synthesis of this compound (Resorcinol Monobenzoate)
This protocol is adapted from a patented high-yield process for the synthesis of resorcinol monobenzoate.[9] The key to this procedure is the careful control of pH and temperature to favor the mono-benzoylation of resorcinol.
Materials:
-
Resorcinol
-
Benzoyl chloride
-
Sodium hydroxide (NaOH) solution (e.g., 10% w/v)
-
Deionized water
-
Acetone (for purification)
-
Ice bath
-
pH meter or pH indicator strips
-
Stirring plate and stir bar
-
Reaction flask
-
Dropping funnel
-
Buchner funnel and filter paper
Procedure:
-
Preparation of Resorcinol Solution: In a reaction flask equipped with a stir bar, dissolve resorcinol in deionized water to create a 15-20% solution.
-
pH Adjustment: While stirring, slowly add the sodium hydroxide solution to the resorcinol solution until the pH reaches 7.5-8.5.[9]
-
Temperature Control: Cool the reaction mixture to 19-21°C using an ice bath. It is critical to maintain this temperature throughout the reaction.[9]
-
Addition of Benzoyl Chloride: Slowly add benzoyl chloride to the reaction mixture through a dropping funnel over a period of 30-60 minutes.
-
Maintaining pH: During the addition of benzoyl chloride, the pH of the mixture will decrease. Continuously monitor the pH and add sodium hydroxide solution as needed to maintain the pH within the 7.5-8.5 range.[9]
-
Reaction Completion: After the complete addition of benzoyl chloride, continue stirring the reaction mixture at 19-21°C for an additional 30 minutes, ensuring the pH remains stable in the 7.5-8.5 range.
-
Isolation of Crude Product: The product, this compound, will precipitate out of the solution. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with cold deionized water to remove any unreacted resorcinol and salts.
-
Purification (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent such as aqueous ethanol or acetone.[9]
-
Drying: Dry the purified product in a vacuum oven at a low temperature to obtain the final this compound.
dot
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. NP-MRD: 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0251291) [np-mrd.org]
- 3. NP-MRD: 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0251291) [np-mrd.org]
- 4. 1,3-Benzenediol, monobenzoate [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances and Perspectives on the Health Benefits of Urolithin B, A Bioactive Natural Product Derived From Ellagitannins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. US2571703A - Process of manufacturing resorcinol monobenzoate - Google Patents [patents.google.com]
Application Notes and Protocols: Screening the Antimicrobial Activity of 3-Hydroxyphenyl Benzoate
Introduction: The Therapeutic Potential of Phenolic Esters
3-Hydroxyphenyl benzoate, also known as resorcinol monobenzoate, is a phenolic ester with a chemical structure that suggests potential biological activity.[1][2][3] Phenolic compounds and their derivatives are a well-established class of molecules with diverse therapeutic properties, including notable antimicrobial effects.[4] The presence of a hydroxyl group on the phenyl ring, combined with the benzoate moiety, creates a molecule with potential to interfere with microbial cellular processes.[1] While research has explored the antimicrobial properties of various benzoate and resorcinol derivatives,[4][5][6] this application note provides a comprehensive guide for researchers, scientists, and drug development professionals to systematically screen and evaluate the specific antimicrobial activity of this compound.
These protocols are designed to be self-validating, incorporating essential controls and clear endpoints. The methodologies described are grounded in established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure reproducibility and accuracy of the generated data.
Scientific Rationale: Why Screen this compound?
The rationale for investigating the antimicrobial properties of this compound is rooted in the known mechanisms of related phenolic compounds. These molecules can exert antimicrobial effects through various modes of action, including:
-
Disruption of Cell Membranes: The lipophilic nature of the phenyl ring can facilitate interaction with and disruption of the microbial cell membrane's lipid bilayer, leading to increased permeability and leakage of cellular contents.
-
Enzyme Inhibition: Phenolic hydroxyl groups can form hydrogen bonds with active sites of essential microbial enzymes, inhibiting their function and disrupting metabolic pathways.
-
Protein Denaturation: At higher concentrations, phenolic compounds can cause denaturation of cellular proteins, leading to a loss of function and cell death.
-
Inhibition of Nucleic Acid Synthesis: Some phenolic compounds have been shown to interfere with the synthesis of DNA and RNA, thereby halting microbial replication.
A molecular docking study has suggested potential interactions between this compound and bacterial targets in E. coli, providing a computational basis for its potential antibacterial activity.[7] This application note will provide the in-vitro framework to validate such predictions.
Experimental Workflow for Antimicrobial Screening
The following workflow provides a logical progression from qualitative screening to quantitative assessment of antimicrobial activity.
Caption: A streamlined workflow for evaluating the antimicrobial potential of this compound.
Part 1: Initial Qualitative Screening - Agar Well Diffusion Assay
This method provides a preliminary assessment of the antimicrobial activity of this compound. It is a widely used technique for screening compounds for their ability to inhibit microbial growth.
Principle
The agar well diffusion assay relies on the diffusion of the test compound from a well through a solidified agar medium that has been seeded with a specific microorganism. If the compound possesses antimicrobial properties, it will create a zone of inhibition, a clear area around the well where microbial growth is visibly absent. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.
Protocol: Agar Well Diffusion
-
Preparation of Materials:
-
Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl sulfoxide - DMSO). A concentration of 10 mg/mL is a common starting point. Ensure the solvent itself does not have antimicrobial activity at the concentration used.
-
Microbial Cultures: Prepare fresh overnight cultures of the test microorganisms in a suitable broth (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi).
-
Agar Plates: Use Mueller-Hinton Agar (MHA) for bacteria and Sabouraud Dextrose Agar (SDA) for fungi.
-
Controls:
-
Positive Control: A known antibiotic (e.g., Gentamicin for bacteria, Amphotericin B for fungi).
-
Negative Control: The solvent used to dissolve the test compound (e.g., DMSO).
-
-
-
Inoculation of Agar Plates:
-
Adjust the turbidity of the overnight microbial cultures to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL for bacteria.
-
Using a sterile cotton swab, evenly streak the surface of the agar plates with the standardized microbial suspension to create a lawn of growth.
-
-
Well Preparation and Sample Addition:
-
Using a sterile cork borer (6-8 mm in diameter), create wells in the inoculated agar plates.
-
Carefully pipette a defined volume (e.g., 100 µL) of the this compound stock solution, the positive control, and the negative control into separate wells.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.
-
-
Observation and Data Recording:
-
After incubation, measure the diameter of the zone of inhibition in millimeters (mm) for each well.
-
Record the results in a clear and organized table.
-
Data Presentation: Agar Well Diffusion Results
| Test Compound/Control | Concentration | Zone of Inhibition (mm) vs. Staphylococcus aureus | Zone of Inhibition (mm) vs. Escherichia coli | Zone of Inhibition (mm) vs. Candida albicans |
| This compound | 1 mg/well | |||
| Gentamicin (Positive Control) | 10 µ g/well | N/A | ||
| Amphotericin B (Positive Control) | 20 µ g/well | N/A | N/A | |
| DMSO (Negative Control) | 100 µL | No Zone | No Zone | No Zone |
Part 2: Quantitative Analysis - Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Following a positive result in the agar well diffusion assay, the broth microdilution method is employed to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1] This quantitative data is crucial for evaluating the potency of the compound.
Principle
This method involves preparing a series of two-fold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are visually inspected for turbidity, which indicates microbial growth. The lowest concentration of the compound that shows no visible growth is the MIC.
Protocol: Broth Microdilution
-
Preparation of Materials:
-
Test Compound: Prepare a stock solution of this compound in a suitable solvent.
-
Microbial Cultures: Prepare fresh overnight cultures and adjust to a 0.5 McFarland standard.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi.
-
96-Well Microtiter Plates: Sterile, U-bottomed plates are recommended.
-
Controls:
-
Growth Control: Wells containing only the medium and the microbial inoculum.
-
Sterility Control: Wells containing only the medium.
-
Positive Control: A known antibiotic with a known MIC for the test strains.
-
-
-
Serial Dilution:
-
Add 100 µL of the appropriate growth medium to all wells of the microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well of a row and perform serial two-fold dilutions across the plate by transferring 100 µL from one well to the next. Discard the final 100 µL from the last well.
-
-
Inoculation:
-
Dilute the standardized microbial suspension in the growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add 100 µL of this diluted inoculum to each well (except the sterility control wells).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.
-
A colorimetric indicator, such as resazurin, can be added to aid in the determination of cell viability. A color change from blue to pink indicates metabolically active cells.
-
Data Presentation: MIC Results
| Microorganism | Test Compound | MIC (µg/mL) | Positive Control | MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | This compound | Gentamicin | ||
| Escherichia coli (ATCC 25922) | This compound | Gentamicin | ||
| Candida albicans (ATCC 90028) | This compound | Amphotericin B |
Potential Mechanisms of Action
The structural components of this compound, a benzoate ester of resorcinol, suggest several potential antimicrobial mechanisms.
Caption: Plausible antimicrobial mechanisms of this compound targeting key microbial structures and processes.
The antifungal action of benzoates, for instance, has been linked to the disruption of glycolysis by inhibiting the enzyme phosphofructokinase, which leads to a decrease in ATP and restricts growth.[8] Resorcinol and its derivatives are known for their antiseptic properties and ability to disrupt microbial cell walls.[9] The combination of these two moieties in this compound could result in a synergistic or multi-target antimicrobial effect.
Conclusion and Future Directions
These application notes provide a robust framework for the initial and quantitative screening of this compound for antimicrobial activity. The described protocols, when executed with the appropriate controls, will yield reliable and reproducible data. Positive results from these assays would warrant further investigation into the compound's spectrum of activity against a broader range of clinical isolates and resistant strains. Subsequent studies could also focus on elucidating the precise mechanism of action, evaluating its potential for synergistic activity with existing antibiotics, and assessing its cytotoxicity to mammalian cells to determine its therapeutic index.
References
- Dipankar, et al. (2023). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Wisdom Library.
- Research Journal of Pharmacy and Technology. (2021). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I.
- Krebs, H. A., Wiggins, D., Stubbs, M., Sols, A., & Bedoya, F. (1983). Studies on the mechanism of the antifungal action of benzoate. Biochemical Journal, 214(3), 657–663.
- Molecules. (2022). Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones.
- Thawkar, M. M., Kosalge, S. B., Urade, P. K., & Jeurkar, M. M. (2022). Synthesis, Charecterization and study of Antimicrobial Activity of Phenyl Benzoate. International Journal of Creative Research Thoughts, 10(11).
- ResearchGate. (n.d.). Minimum inhibitory concentration (MIC) data of the synthesized compounds.
- MDPI. (n.d.). Novel p-Hydroxybenzoic Acid Derivative Isolated from Bacopa procumbens and Its Antibacterial Activity.
- ResearchGate. (2016). Synthesis, characterization and antimicrobial activity of some novel 3-(2-bromoacetyl)phenyl benzoate dithiocarbamate derivatives.
- ACS Publications. (n.d.). Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity.
- ResearchGate. (n.d.). 3-Hydroxybenzoic acid inhibits the virulence attributes and disrupts biofilm production in clinical isolates of Acinetobacterbaumannii.
- Kim, J. H., Mahoney, N., Chan, K. L., Molyneux, R. J., & Campbell, B. C. (2009). Chemosensitization of fungal pathogens to antimicrobial agents using benzo analogs. FEMS Microbiology Letters, 296(2), 153–159.
- Musumeci, R., Speciale, A., Costanzo, R., Annino, A., Ragusa, S., Rapisarda, A., & Iauk, L. (2003). Antibacterial activity of the plant-derived compounds 23-methyl-6-O-desmethylauricepyrone and (Z,Z)-5-(trideca-4,7-dienyl)resorcinol and their synergy with antibiotics against methicillin-susceptible and -resistant Staphylococcus aureus. International Journal of Antimicrobial Agents, 22(3), 249–253.
- Molecules. (2021). Antifungal Activity of Chemical Constituents from Piper pesaresanum C. DC. and Derivatives against Phytopathogen Fungi of Cocoa.
- PubChem. (n.d.). Acetylresorcinol.
- Kozubek, A., & Tyman, J. H. P. (2005). An Overview of Alkylresorcinols Biological Properties and Effects. Cellular and Molecular Life Sciences, 62(15), 1738–1747.
- Rindom Schiøtt, C., & Löe, H. (1972). Evaluation of the antimicrobial effects of sodium benzoate and dichlorobenzyl alcohol against dental plaque microorganisms. Scandinavian Journal of Dental Research, 80(2), 107–112.
- Goossens, A., Blondeel, S., & Zimerson, E. (2002). Resorcinol monobenzoate: a potential sensitizer in a computer mouse. Contact Dermatitis, 47(4), 235.
- Chemotechnique Diagnostics. (n.d.). Resorcinol monobenzoate.
- Roy, R., Tiwari, M., Donelli, G., & Tiwari, V. (2018). Strategies for combating bacterial biofilms: A focus on anti-biofilm agents and their mechanisms of action. Virulence, 9(1), 522–554.
- Yasir, M., Dutta, D., Willcox, M. D. P., & Black, D. S. (2020). Mechanism of Action of Surface Immobilized Antimicrobial Peptides Against Pseudomonas aeruginosa. Frontiers in Microbiology, 11, 199.
- B-Z, Z., Y, W., W-X, S., X-Q, L., & Y-Q, C. (2021). Characteristics and Key Features of Antimicrobial Materials and Associated Mechanisms for Diverse Applications. Polymers, 13(21), 3797.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Buy this compound | 136-36-7 [smolecule.com]
- 3. scbt.com [scbt.com]
- 4. Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I - Curr Trends Pharm Pharm Chem [ctppc.org]
- 5. researchgate.net [researchgate.net]
- 6. Antibacterial activity of the plant-derived compounds 23-methyl-6-O-desmethylauricepyrone and (Z,Z)-5-(trideca-4,7-dienyl)resorcinol and their synergy with antibiotics against methicillin-susceptible and -resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wisdomlib.org [wisdomlib.org]
- 8. Studies on the mechanism of the antifungal action of benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Overview of Alkylresorcinols Biological Properties and Effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 3-Hydroxyphenyl Benzoate in the Synthesis of Novel Polymers for Advanced Applications
Introduction: The Strategic Importance of 3-Hydroxyphenyl Benzoate in Polymer Chemistry
This compound, a bifunctional aromatic monomer, offers a unique combination of a phenolic hydroxyl group and a benzoate ester moiety. This molecular architecture makes it a compelling building block for the synthesis of novel aromatic polyesters. These polymers are of significant interest to researchers and drug development professionals due to their potential for high thermal stability, mechanical strength, and tunable properties.[1][2] The meta-substitution pattern of the hydroxyl group introduces a "kink" in the polymer backbone, which can disrupt crystallinity and enhance solubility and processability compared to their para-substituted counterparts.[1] This guide provides a comprehensive overview of the synthesis of polymers using this compound, with a focus on methodologies relevant to the development of high-performance materials for biomedical and drug delivery applications.[3][4][5][6]
PART 1: CORE DIRECTIVE - A Guide to Synthesis and Application
This document provides detailed application notes and protocols for the polymerization of this compound. It is designed to empower researchers to explore the synthesis of novel aromatic polyesters and copolyesters with tailored properties. The subsequent sections will delve into specific polymerization techniques, characterization methods, and potential applications, particularly in the realm of drug development.
PART 2: SCIENTIFIC INTEGRITY & LOGIC - The "Why" Behind the "How"
Expertise & Experience: Rationale for Method Selection
The choice of polymerization method is critical in determining the final properties of the polymer. This guide will focus on three primary techniques:
-
Melt Polycondensation: This solvent-free method is advantageous for its simplicity and reduced environmental impact. It is particularly suitable for synthesizing high molecular weight aromatic polyesters.[1][7] The high temperatures employed drive the reaction to completion by facilitating the removal of the condensation byproduct (e.g., acetic acid if starting from an acetylated monomer).
-
Solution Polycondensation: This technique offers better control over the reaction conditions, such as temperature and monomer concentration, and is often used when monomers or the resulting polymer have limited thermal stability.[8] The choice of solvent is crucial to ensure all components remain in solution throughout the polymerization.
-
Enzymatic Polymerization: This "green" chemistry approach utilizes enzymes like laccase to catalyze the polymerization of phenolic compounds under mild conditions.[9][10][11][12] This method is particularly promising for synthesizing polymers for biomedical applications where residual metal catalysts are a concern.[9]
Trustworthiness: Self-Validating Protocols
Each protocol presented is designed to be robust and reproducible. Key characterization steps are integrated to allow for in-process monitoring and final product validation. By understanding the expected spectroscopic and thermal signatures of the desired polymer, researchers can verify the success of their synthesis.
Authoritative Grounding & Comprehensive References
The information and protocols herein are synthesized from peer-reviewed scientific literature. In-text citations are provided to direct the reader to the original research for deeper understanding.
PART 3: VISUALIZATION & FORMATTING
Experimental Workflow Overview
The general workflow for synthesizing and characterizing polymers from this compound is outlined below.
Caption: General workflow for the synthesis and characterization of polymers from this compound.
Application Notes
Synthesis of High-Performance Aromatic Polyesters
Aromatic polyesters derived from this compound are expected to exhibit high glass transition temperatures (Tg) and excellent thermal stability, making them suitable for applications requiring robust materials.[1][2] The meta-linkage imparts a degree of flexibility compared to all-para-linked aromatic polyesters, which can improve processability. Copolyesters can be synthesized by introducing other hydroxybenzoic acids or diacid/diol monomers to further tune the material properties.[1]
Potential for Biomedical Applications and Drug Delivery
Polyesters are widely explored for biomedical applications due to their biocompatibility and biodegradability.[4][5][13][14][15] While wholly aromatic polyesters generally exhibit slow degradation rates, their biocompatibility makes them candidates for long-term implantable devices. Furthermore, they can be formulated into microparticles or nanoparticles for controlled drug delivery.[16] The synthesis of copolyesters incorporating aliphatic segments can enhance biodegradability.[6][17] The aromatic nature of these polymers can also facilitate drug loading of aromatic drug molecules through π-π stacking interactions.
Experimental Protocols
Protocol 1: Melt Polycondensation of Acetylated this compound
This protocol is adapted from methodologies for the synthesis of aromatic polyesters from hydroxybenzoic acids.[1][2][7]
1. Acetylation of this compound: a. In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1 equivalent). b. Add an excess of acetic anhydride (e.g., 1.5 equivalents). c. Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid). d. Heat the mixture to reflux (approximately 140 °C) for 2-3 hours. e. Cool the reaction mixture and pour it into cold water to precipitate the acetylated product. f. Filter, wash with water until neutral, and dry the product, 3-acetoxyphenyl benzoate, under vacuum.
2. Melt Polycondensation: a. Place the dried 3-acetoxyphenyl benzoate into a three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet. b. Heat the flask in a salt bath or heating mantle. c. Gradually increase the temperature to 250-280 °C under a slow stream of nitrogen to melt the monomer and initiate the polycondensation, with the distillation of acetic acid. d. After the initial vigorous distillation of acetic acid subsides (typically 1-2 hours), gradually apply a vacuum (to <1 mmHg) over 30-60 minutes. e. Continue heating under high vacuum at 280-320 °C for another 2-4 hours to increase the molecular weight of the polymer. The viscosity of the melt will increase significantly. f. Cool the flask to room temperature under nitrogen. g. The solid polymer can be removed by carefully breaking the flask or by dissolving it in a suitable solvent like a mixture of chloroform and trifluoroacetic acid.[1]
3. Purification: a. Dissolve the polymer in a minimal amount of a suitable solvent (e.g., chloroform/TFA). b. Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent, such as methanol, with vigorous stirring. c. Filter the precipitated polymer, wash with fresh non-solvent, and dry in a vacuum oven at 60-80 °C until a constant weight is achieved.
Protocol 2: Enzymatic Polymerization of this compound using Laccase
This protocol is based on general procedures for the enzymatic polymerization of phenolic compounds.[9][10][11][12]
1. Reaction Setup: a. In a beaker, dissolve this compound in an appropriate buffer solution (e.g., phosphate or acetate buffer, pH 5-7). The addition of a co-solvent like acetone or ethanol may be necessary to improve solubility. b. Add laccase enzyme (from a source like Trametes versicolor) to the solution. The optimal enzyme concentration should be determined empirically. c. Ensure the solution is open to the air or gently bubble air through it, as oxygen is a co-substrate for laccase.[12]
2. Polymerization: a. Stir the reaction mixture at room temperature (or a slightly elevated temperature, e.g., 30-40 °C) for 24-48 hours. b. The formation of the polymer may be observed as a precipitate.
3. Purification: a. Centrifuge the reaction mixture to collect the precipitated polymer. b. Wash the polymer repeatedly with the buffer solution and then with deionized water to remove unreacted monomer and enzyme. c. Lyophilize or dry the polymer in a vacuum oven at a low temperature (e.g., 40 °C).
Data Presentation: Expected Polymer Characteristics
The following table summarizes the expected characteristics of polymers synthesized from this compound, based on data from analogous aromatic polyesters.[1][2][18][19][20][21]
| Property | Expected Range/Value | Characterization Technique |
| Glass Transition (Tg) | 150 - 200 °C (for homopolymer) | DSC |
| Decomposition Temp. (Td) | > 400 °C (onset) | TGA |
| FTIR Characteristic Peaks | ~1735 cm⁻¹ (Ester C=O), ~1600, 1500 cm⁻¹ (Aromatic C=C), ~1200-1300 cm⁻¹ (Ester C-O) | FTIR |
| ¹H NMR Chemical Shifts | 7.0 - 8.5 ppm (Aromatic protons) | NMR |
| ¹³C NMR Chemical Shifts | 120 - 155 ppm (Aromatic carbons), ~165 ppm (Carbonyl carbon) | NMR |
| Solubility | Generally soluble in strong organic solvents (e.g., chloroform/trifluoroacetic acid mixtures), insoluble in common solvents. | - |
Mandatory Visualization
Polymerization Reaction Schemes
Caption: Reaction schemes for melt polycondensation and enzymatic polymerization.
Characterization Logic Flow
Caption: Logical flow for the characterization of the synthesized polymer.
References
- Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids. (2023).
- Enzymatic polymerization of phenolic compounds using laccase and tyrosinase from Ustilago maydis. (2011). PubMed. [Link]
- Laccase-catalyzed oxidative polymerization of phenolic compounds. (2014). PubMed. [Link]
- Synthesis and characterization of new aromatic polyesters derived from new aromatic di- and tri hydroxyl monomers with 4-phenylenediacrylic acid and malonic acid. (2017).
- Synthesis of copolyesters by melt polycondensation of 3ABA with 3ABCA. (2023).
- Polyester Dendrimers: Smart Carriers for Drug Delivery. (2014). MDPI. [Link]
- Enzymatic Polymerization of Phenolic Compounds Using Laccase and Tyrosinase from Ustilago m aydis. (2011).
- The Preparation and Biomedical Application of Biopolyesters. (2020). Ingenta Connect. [Link]
- Laccase-Catalyzed Polymerized Natural Bioactives for Enhanced Mushroom Tyrosinase Inhibition. (2024). MDPI. [Link]
- Laccase-Mediated Oxidation of Phenolic Compounds from Wine Lees Extract towards the Synthesis of Polymers with Potential Applications in Food Packaging. (2024). PubMed Central. [Link]
- Recent advances in aliphatic polyesters for drug delivery applic
- Biocompatibility between aromatic/aliphatic copolyesters and bone marrow mesenchymal stem cells in r
- Functional Polyesters: Tailoring Structure and Biomedical Functions. (2023).
- Polyesters and Polyester Nano- and Microcarriers for Drug Delivery. (2022). MDPI. [Link]
- Aliphatic Polyester Nanoparticles for Drug Delivery Systems. (2021).
- Biocompatible Polymers and their Potential Biomedical Applic
- Special Features of Polyester-Based Materials for Medical Applic
- FTIR spectrum of polyester PE4b. (2017).
- Investigation of Aromatic Polyester Synthesis by the Chain-Growth Polycondens
- ¹H NMR analysis of copolyesters P1–P4. (2023).
- Synthesis and NMR characterization of aliphatic-aromatic copolyesters by reaction of poly(ethylene terephthalate) post-consumer and poly(ethylene adipate). (2001).
- Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. (2023). PubMed Central. [Link]
- Catalyst-Free Single-Step Solution Polycondensation of Polyesters: Toward High Molar Masses and Control over the Molar Mass Range. (2021).
- Synthesis and characterization of wholly aromatic polyesters using interfacial polycondensation technique. (2014). Der Pharma Chemica. [Link]
- Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4'-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids. (2023). MDPI. [Link]
- Synthesis and characterization of aliphatic-aromatic polyesters using interfacial polycondensation technique. (2014).
- Copolymerization of 4-hydroxybenzoic acid with 6-hydroxy-2-naphthoic acid. (n.d.).
- Thermal properties obtained from TGA and DSC heating curves for PHB and bionanocom. (2023).
- Synthesis and NMR characterization of aliphatic-aromatic co polyesters by reaction of poly(ethylene terephthalate)
- Sugar-Based Polyesters: From Glux-Diol Synthesis to Its Enzymatic Polymerization. (2023).
- Thermal properties of PHB (a) DSC thermograms and (b) TGA curve and first derivative curve. (2023).
- High-temperature structures of poly(p-hydroxybenzoic acid). (2006).
- Synthesis and Characterization of Wholly Aromatic Polyesters Derived from 6-Hydroxy-5-phenyl-2-naphthoic Acid or 4. (1997).
- Thermal properties of neat poly(3‐hydroxybutyrate‐co‐3‐hydroxyvalerate)... (2019).
- Chemical Synthesis of Atactic Poly-3-hydroxybutyrate (a-P3HB)
- Synthesis and Characterisation of Poly(3-hydroxybutyrate-co-3-hydroxyvalerate)-b-poly(3-hydroxybutyrate-co-3-hydroxyvalerate) Multi-Block Copolymers Produced Using Diisocyanate Chemistry. (2022).
- Thermal and structural studies of poly (vinyl alcohol) and hydroxypropyl cellulose blends. (2012). Scientific Research Publishing. [Link]
- Thermal Properties and Biodegradability Studies of Poly(3-hydroxybutyrate-co-3-hydroxyvalerate). (2011). MIT Open Access Articles. [Link]
Sources
- 1. Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. The Preparation and Biomedical Application of Biopolyesters: Ingenta Connect [ingentaconnect.com]
- 5. Recent advances in aliphatic polyesters for drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Enzymatic polymerization of phenolic compounds using laccase and tyrosinase from Ustilago maydis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Laccase-catalyzed oxidative polymerization of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Biocompatible Polymers and their Potential Biomedical Applications: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. dspace.mit.edu [dspace.mit.edu]
Application Notes and Protocols for 3-Hydroxyphenyl Benzoate as a UV Stabilizer
Document ID: AN-UV-3HPB-001
Revision: 1.0
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 3-Hydroxyphenyl benzoate (3-HPB) as an effective ultraviolet (UV) light stabilizer. We will delve into its mechanism of action, provide detailed protocols for its incorporation into polymer matrices, and outline rigorous methods for evaluating its performance. This guide is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a robust and reproducible experimental design.
Introduction: The Challenge of UV Degradation
Polymeric materials are integral to countless applications, from advanced drug delivery systems to everyday consumer plastics. However, exposure to ultraviolet radiation, a component of sunlight, initiates photo-oxidative degradation. This process involves the breaking of polymer chains and the formation of free radicals, leading to a catastrophic loss of mechanical properties, discoloration (yellowing), and reduced product lifespan.[1][2]
UV stabilizers are additives that protect materials from this degradation.[3] They function through various mechanisms, including UV absorption, energy quenching, and radical scavenging.[3][4] this compound (also known as Resorcinol monobenzoate) belongs to the class of UV absorbers, which function by competitively absorbing harmful UV radiation and dissipating it as harmless thermal energy.[5][6]
Physicochemical Properties of this compound
A thorough understanding of the stabilizer's properties is fundamental to its effective application.
| Property | Value | Source |
| Chemical Name | This compound | [7] |
| Synonyms | Resorcinol monobenzoate, m-Hydroxyphenyl benzoate | [7] |
| CAS Number | 136-36-7 | [7] |
| Molecular Formula | C₁₃H₁₀O₃ | [7] |
| Molecular Weight | 214.22 g/mol | [8] |
| Melting Point | 133-135 °C | [1] |
| Appearance | White crystalline powder | [5] |
| UV Absorption Range | 240 nm - 280 nm | [8] |
Mechanism of Action: A Dual-Protection Pathway
The efficacy of this compound stems from a sophisticated and dynamic mechanism of action that goes beyond simple UV absorption. It operates on a dual-protection principle involving a key photochemical transformation.
Primary UV Absorption
Initially, 3-HPB functions as a UV absorber, directly intercepting incident UV photons in the 240-280 nm range.[8] This absorption elevates the molecule to an excited state.
In-Situ Conversion via Photo-Fries Rearrangement
The true ingenuity of using 3-HPB lies in its ability to undergo a Photo-Fries rearrangement upon absorbing UV energy. This intramolecular reaction converts the initial phenyl ester into 2,4-dihydroxybenzophenone.
This rearrangement is critical for two reasons:
-
Irreversible Energy Dissipation: The rearrangement is a chemical transformation that consumes the absorbed UV energy, providing a highly efficient pathway for its dissipation.
-
Formation of a More Potent Stabilizer: The product, 2,4-dihydroxybenzophenone, is itself a premier UV stabilizer. It belongs to the class of hydroxybenzophenones, which are renowned for their exceptional photostability.
The Role of the Rearranged Product: ESIPT
2,4-dihydroxybenzophenone provides long-term stability through a highly efficient photophysical process called Excited-State Intramolecular Proton Transfer (ESIPT) .[9]
The ESIPT mechanism works as follows:
-
UV Absorption: The keto-form of the molecule absorbs a UV photon.
-
Ultrafast Proton Transfer: In the excited state, a proton from the adjacent hydroxyl group is transferred to the carbonyl oxygen. This process is incredibly fast, occurring on a femtosecond timescale.
-
Tautomerization: This creates an unstable keto-tautomer.
-
Non-Radiative Decay: The keto-tautomer rapidly returns to the ground state, releasing the absorbed energy as harmless, low-level heat.
-
Reverse Proton Transfer: The proton then returns to its original position, regenerating the molecule for the next cycle.
This rapid, cyclical process allows a single molecule to dissipate thousands of UV photons without undergoing degradation itself, providing durable protection to the polymer matrix.
Caption: Dual-protection mechanism of this compound.
Experimental Protocols
The following protocols provide a framework for incorporating and evaluating 3-HPB in a polymer matrix. It is essential to run a control sample (polymer without any UV stabilizer) in parallel for all analyses to establish a baseline for degradation.
Protocol 1: Incorporation of 3-HPB into a Polymer Matrix
This protocol describes the incorporation of 3-HPB into a common thermoplastic, such as polypropylene (PP) or polyethylene (PE), using a twin-screw extruder.
Materials & Equipment:
-
Polymer resin (e.g., PP pellets)
-
This compound powder
-
Twin-screw extruder
-
Compression molder or film casting line
-
Precision balance
Procedure:
-
Drying: Dry the polymer pellets in a vacuum oven at 80°C for at least 4 hours to remove any residual moisture, which can interfere with processing.
-
Pre-mixing: Accurately weigh the polymer pellets and 3-HPB powder. A typical loading level for UV stabilizers is between 0.1% and 1.0% by weight. For initial screening, a concentration of 0.5% is recommended.
-
Homogenization: Physically mix the pellets and powder in a sealed bag to ensure a uniform coating of the stabilizer on the pellets. This is known as "tumble mixing."
-
Melt Compounding:
-
Set the temperature profile of the twin-screw extruder appropriate for the chosen polymer (e.g., for PP, a profile from 180°C to 220°C is common).
-
Feed the pre-mixed material into the extruder hopper at a constant rate.
-
The extruder's screws will melt, mix, and homogenize the 3-HPB within the polymer matrix.
-
-
Pelletization: Extrude the molten polymer blend through a die into strands, cool them in a water bath, and cut them into pellets using a pelletizer.
-
Sample Preparation: Use the compounded pellets to create test specimens of a defined thickness (e.g., 1 mm thick plaques via compression molding or 50 µm films via film casting). Uniform thickness is critical for consistent UV exposure and analysis.
Protocol 2: Performance Evaluation via Accelerated Weathering
This protocol uses a fluorescent UV accelerated weathering tester (QUV) to simulate the damaging effects of sunlight.
Materials & Equipment:
-
QUV Accelerated Weathering Tester (compliant with ASTM G154)
-
UVA-340 fluorescent lamps (to simulate the solar spectrum)
-
Polymer test specimens (both stabilized and control)
Procedure:
-
Mounting: Mount the polymer specimens onto the sample holders of the QUV tester.
-
Cycle Programming: Program the tester to run a standardized cycle. A common cycle for general plastics is described in ASTM G154 Cycle 1:
-
Step 1 (UV Exposure): 8 hours of UV irradiation at 60°C using UVA-340 lamps.
-
Step 2 (Condensation): 4 hours of condensation (darkness) at 50°C.
-
-
Exposure: Run the test for a predetermined duration (e.g., 500, 1000, 2000 hours). It is recommended to remove specimens at intermediate time points to track the progression of degradation.
-
Sample Retrieval: At each time point, remove a set of stabilized and control samples for analysis.
Protocol 3: Post-Exposure Analysis
This section details the analytical techniques to quantify the performance of 3-HPB.
A. Colorimetric Analysis (Quantifying Yellowness)
-
Instrumentation: Use a benchtop spectrophotometer or colorimeter.
-
Measurement: Measure the CIELAB color coordinates (L, a, b*) for each sample before and after weathering.
-
Calculation: Calculate the total color change (ΔE*) and the Yellowness Index (YI) according to ASTM E313. A lower change in these values for the stabilized sample indicates better performance.
B. Spectroscopic Analysis (Detecting Chemical Degradation)
-
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer with an ATR (Attenuated Total Reflectance) accessory.
-
Measurement: Acquire the FTIR spectrum for each sample.
-
Analysis: Monitor the growth of the carbonyl peak (around 1715 cm⁻¹). The formation of carbonyl groups is a direct indicator of photo-oxidation. Calculate the "Carbonyl Index" by taking the ratio of the absorbance of the carbonyl peak to a reference peak that does not change with degradation (e.g., a C-H stretching peak).
C. Mechanical Property Analysis (Assessing Physical Integrity)
-
Instrumentation: Universal Testing Machine (UTM) equipped with tensile grips.
-
Procedure: Following ASTM D882 for thin films or ASTM D638 for plaques, measure the tensile strength and elongation at break for at least five replicates of each sample.
-
Analysis: Calculate the percentage retention of tensile strength and elongation at break compared to the unexposed samples. Higher retention in the stabilized samples signifies effective protection.
Caption: Workflow for evaluating the efficacy of 3-HPB as a UV stabilizer.
Representative Data
The following table illustrates the type of comparative data that can be generated from the protocols described above. The values are hypothetical and for illustrative purposes only.
| Exposure Time (Hours) | Sample | Yellowness Index (YI) | Carbonyl Index (Arbitrary Units) | Elongation at Break (% Retention) |
| 0 | Control (PP) | 2.1 | 0.01 | 100% |
| PP + 0.5% 3-HPB | 2.2 | 0.01 | 100% | |
| 500 | Control (PP) | 15.8 | 0.25 | 65% |
| PP + 0.5% 3-HPB | 4.5 | 0.05 | 95% | |
| 1000 | Control (PP) | 32.5 | 0.58 | 20% (Brittle) |
| PP + 0.5% 3-HPB | 8.1 | 0.12 | 88% | |
| 2000 | Control (PP) | >50 (Fragmented) | >1.0 | <5% (Fragmented) |
| PP + 0.5% 3-HPB | 15.3 | 0.28 | 75% |
Conclusion
This compound is a highly effective UV stabilizer that operates through a dynamic, dual-protection mechanism. Its initial UV absorption is followed by a Photo-Fries rearrangement to form 2,4-dihydroxybenzophenone, a more robust stabilizer that provides long-term protection via the ESIPT cycle. The protocols outlined in this document provide a rigorous and scientifically sound methodology for incorporating and validating the performance of 3-HPB in polymeric systems, enabling researchers and developers to significantly enhance the durability and lifespan of their materials.
References
- Vink, P. (n.d.). UV stabilizers.
- Cormack, P. A. G., et al. (2021). Polymerizable UV absorbers for the UV stabilization of polyesters. I. Design, synthesis and polymerization of a library of UV absorbers. Arkivoc, 2021(6), 0-0.
- Chemotechnique Diagnostics. (n.d.). Resorcinol monobenzoate.
- Ormson, S. M., et al. (2001). Ultrafast measurements of excited state intramolecular proton transfer (ESIPT) in room temperature solutions of 3 hydroxyflavone and derivatives. King's College London Research Portal.
- SIELC Technologies. (2018, February 16). Resorcinol monobenzoate.
- The Good Scents Company. (n.d.). This compound, 136-36-7.
- National Institute of Standards and Technology. (n.d.). 1,3-Benzenediol, monobenzoate. In NIST Chemistry WebBook.
- Molbase. (n.d.). This compound - cas 136-36-7.
- Yousif, E., & Haddad, R. (2013). Photodegradation and photostabilization of polymers, especially polystyrene: review. SpringerPlus, 2(1), 398.
- Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds.
- Sadtler Research Laboratories. (n.d.). Ultraviolet spectra and dissociation constants of p-hydroxybenzoic acid, methyl, ethyl, n-butyl, and benzyl p-hydroxybenzoate. NIST Technical Series Publications.
- Elferjani, H. S., Rajab, F. A., & Ansir, N. (2024). Spectrum of benzoic acid indicate the single UV absorption band at λmax = 221 nm. ResearchGate.
- ResearchGate. (n.d.). UV-visible spectra of pure Resorcinol.
- Linchemical. (n.d.). Antioxidant & UV Stabilizer Additives Guide.
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. Resorcinol monobenzoate | SIELC Technologies [sielc.com]
- 4. Page loading... [guidechem.com]
- 5. chemotechnique.se [chemotechnique.se]
- 6. 1,3-Benzenediol, monobenzoate [webbook.nist.gov]
- 7. parchem.com [parchem.com]
- 8. researchgate.net [researchgate.net]
- 9. 136-36-7|this compound|BLD Pharm [bldpharm.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Hydroxyphenyl Benzoate
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 3-hydroxyphenyl benzoate. Our goal is to provide in-depth, field-proven insights to help you troubleshoot common issues and improve your reaction yields. This guide is structured as a dynamic resource, moving beyond rigid templates to address the practical challenges encountered during experimentation.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.
Q1: My yield of this compound is consistently low. What are the likely causes and how can I improve it?
Low yield is a frequent challenge and can stem from several factors. Let's break down the most common culprits and their remedies.
-
Incomplete Reaction: The esterification may not be reaching completion.
-
Causality: The esterification of resorcinol with benzoyl chloride or benzoic acid is a reversible reaction. The presence of water, a byproduct of esterification with carboxylic acid, can shift the equilibrium back towards the starting materials.[1]
-
Solution:
-
Water Removal: If using benzoic acid, employ methods to remove water as it forms. This can be achieved through azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene or by adding molecular sieves to the reaction mixture.[1]
-
Reaction Time and Temperature: Ensure the reaction is running for a sufficient amount of time at an appropriate temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. For the Schotten-Baumann reaction, temperatures are typically kept low to moderate.[2]
-
-
-
Side Reactions: The formation of unwanted byproducts can significantly consume your starting materials and reduce the yield of the desired product.
-
Causality: The most common side reaction is the Fries rearrangement , where the initially formed this compound rearranges to form 2,4-dihydroxybenzophenone and/or 4,6-dihydroxybenzophenone, especially in the presence of Lewis or Brønsted acids.[3][4][5] Another possibility is the formation of the di-substituted product, resorcinol dibenzoate.
-
Solution:
-
Control of Acidity: If using an acid catalyst, carefully control the amount and type of acid. For reactions sensitive to the Fries rearrangement, avoiding strong Lewis acids is crucial.
-
Temperature Control: The Fries rearrangement is often favored at higher temperatures.[5][6] Running the esterification at lower temperatures can help minimize this side reaction.
-
Stoichiometry: To minimize the formation of the di-substituted product, use a stoichiometric equivalent or a slight excess of resorcinol relative to the benzoylating agent.
-
-
-
Product Loss During Workup and Purification: Significant amounts of the product can be lost during extraction and purification steps.
-
Causality: this compound has a phenolic hydroxyl group, making it slightly acidic. Washing with a strong base during workup can deprotonate this group, making the product water-soluble and causing it to be lost to the aqueous phase.
-
Solution:
-
Careful pH Control: During aqueous workup, use a mild base like sodium bicarbonate to neutralize any remaining acid chloride or benzoic acid. Avoid using strong bases like sodium hydroxide if possible, or use it in a very controlled manner while monitoring the pH.
-
Efficient Extraction: Use an appropriate organic solvent for extraction in which your product is highly soluble. Perform multiple extractions with smaller volumes of solvent to ensure complete recovery from the aqueous phase.
-
Optimized Purification: Choose a suitable purification method. Column chromatography is often effective for separating the desired product from starting materials and byproducts. Recrystallization can also be a good option if a suitable solvent system is found.
-
-
Q2: I am observing an unexpected byproduct in my reaction mixture that has a different TLC Rf value than my starting materials and product. How can I identify and prevent it?
The most likely culprit is a product of the Fries rearrangement.
-
Identification:
-
Causality: As mentioned, the Fries rearrangement of this compound will produce hydroxybenzophenones.[3][4][5] These are generally more polar than the starting ester and will have a lower Rf value on TLC.
-
Characterization: Isolate the byproduct by column chromatography and characterize it using spectroscopic methods like ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity as a hydroxybenzophenone isomer.
-
-
Prevention:
-
Reaction Conditions: The key to preventing the Fries rearrangement is to control the reaction conditions.
-
Temperature: Lower reaction temperatures generally disfavor the rearrangement.[6]
-
Solvent: Non-polar solvents can favor the ortho-rearrangement product, while more polar solvents can increase the ratio of the para-product.[5] For esterification, the choice of solvent should be one that minimizes the conditions for rearrangement.
-
Catalyst: Avoid strong Lewis acids (like AlCl₃) which are potent catalysts for the Fries rearrangement.[5][6] If a catalyst is needed for esterification, consider milder options. For the Schotten-Baumann reaction, a base like pyridine or aqueous NaOH is used, which does not promote the Fries rearrangement.[2][7][8]
-
-
Q3: My purification by column chromatography is difficult, with poor separation between my product and impurities.
Poor separation can be due to the similar polarities of the components in your crude mixture.
-
Troubleshooting the Separation:
-
Causality: Unreacted resorcinol, the di-substituted product (resorcinol dibenzoate), and the Fries rearrangement products can have polarities close to that of this compound, making separation challenging.
-
Solutions:
-
Optimize the Mobile Phase: Systematically vary the solvent system for your column chromatography. A good starting point is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane). Run TLCs with different solvent ratios to find the optimal system that gives the best separation between your product and the impurities.
-
Alternative Purification Technique: If column chromatography is not effective, consider recrystallization. Experiment with different solvents and solvent pairs to find a system where the desired product has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain in solution.
-
Pre-Purification Workup: A careful aqueous workup can help remove some impurities before chromatography. For instance, a wash with a dilute, weak base can remove unreacted benzoic acid. Unreacted resorcinol has some water solubility and can also be partially removed with aqueous washes.
-
-
Frequently Asked Questions (FAQs)
-
What is the most common and reliable method for synthesizing this compound? The Schotten-Baumann reaction is a widely used and reliable method.[2][9] It involves the reaction of resorcinol with benzoyl chloride in the presence of an aqueous base, such as sodium hydroxide, or an organic base like pyridine.[2][7][8] This method is often preferred because it is typically high-yielding and the conditions do not favor the Fries rearrangement.
-
Can I use benzoic acid instead of benzoyl chloride? Yes, benzoic acid can be used, but it requires a dehydrating agent to drive the esterification forward. Common methods include using a strong acid catalyst with azeotropic water removal or using coupling agents like dicyclohexylcarbodiimide (DCC).[10]
-
What is the role of the base in the Schotten-Baumann reaction? The base has two primary roles:
-
It deprotonates the phenolic hydroxyl group of resorcinol, making it a more potent nucleophile to attack the electrophilic carbonyl carbon of benzoyl chloride.
-
It neutralizes the hydrochloric acid (HCl) that is formed as a byproduct of the reaction, preventing it from protonating the starting materials or product.[8]
-
-
How can I monitor the progress of the reaction? Thin Layer Chromatography (TLC) is the most convenient method. Spot the reaction mixture alongside the starting materials (resorcinol and benzoyl chloride/benzoic acid) on a TLC plate. The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the reaction's progress.
Experimental Protocols
Protocol 1: Synthesis of this compound via Schotten-Baumann Reaction
This protocol describes a standard procedure for the synthesis of this compound.
Materials:
-
Resorcinol
-
Benzoyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂) or Diethyl ether
-
Hydrochloric acid (HCl), dilute (e.g., 1M)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Dissolve Resorcinol: In a round-bottom flask equipped with a magnetic stir bar, dissolve resorcinol (1.0 equivalent) in a 10% aqueous solution of NaOH (2.5 equivalents). Cool the flask in an ice bath to 0-5 °C.
-
Add Benzoyl Chloride: While stirring vigorously, add benzoyl chloride (1.0-1.1 equivalents) dropwise to the cooled solution. The addition should be slow to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC until the resorcinol is consumed.
-
Workup - Quenching and Extraction:
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the mixture with dichloromethane or diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers.
-
-
Workup - Washing:
-
Wash the combined organic layers sequentially with:
-
Dilute HCl (to neutralize excess NaOH).
-
Saturated NaHCO₃ solution (to remove any unreacted benzoic acid).
-
Brine.
-
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
-
TLC plates
Procedure:
-
Prepare the Column: Pack a glass column with silica gel using a slurry method with hexane.
-
Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent, and adsorb it onto a small amount of silica gel. Dry this silica gel and carefully add it to the top of the packed column.
-
Elution: Begin eluting the column with a non-polar solvent system (e.g., 95:5 hexane/ethyl acetate).
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 90:10, 80:20 hexane/ethyl acetate).
-
Collect Fractions: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Data Presentation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Reaction Type | Schotten-Baumann | Esterification with DCC | Acid-Catalyzed |
| Benzoylating Agent | Benzoyl Chloride | Benzoic Acid | Benzoic Acid |
| Catalyst/Reagent | NaOH | DCC/DMAP | H₂SO₄ (cat.) |
| Temperature | 0 °C to RT | Room Temperature | Reflux in Toluene |
| Key Side Reaction | Di-substitution | - | Fries Rearrangement |
| Typical Yield | High | Good to High | Variable, risk of low yield |
Visualizations
Reaction Scheme: Schotten-Baumann Synthesis
Caption: Schotten-Baumann synthesis of this compound.
Side Reaction: Fries Rearrangement
Caption: The Fries rearrangement side reaction.
Troubleshooting Workflow: Low Yield
Caption: A logical workflow for troubleshooting low product yield.
References
- Synthesis of 3-hydroxy-4-[(phenylimino)methyl]phenyl 4-(hexadecanoyloxy)benzoate.
- Synthesis of a series of derivatives of this compound (2–1)... - ResearchGate.
- Quantum chemical evaluation of the yield of hydroxybenzophenones in the Fries rearrangement of hydroxyphenyl benzoates. Journal of Molecular Structure: THEOCHEM.
- One-pot Fries rearrangement to synthesize hydroxyaryl ketone from phenol and carboxylic acid - J-Stage.
- Fries rearrangement - Wikipedia.
- Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement. Advanced Journal of Chemistry, Section A.
- WO2004052827A1 - Process for the preparation of 4-alkyl resorcinol esters - Google Patents.
- Electrochemical Studies of the Fries Rearrangement of Phenyl Benzoate in a Room-Temperature Molten Salt. ECS Meeting Abstracts.
- Schotten-Baumann Reaction. In: Name Reactions in Organic Synthesis. Cambridge University Press.
- TiO2: A simple and an efficient catalyst for esterification of phenols under solvent-free condition. Indian Journal of Chemistry - Section B.
- Chemistry Schotten Baumann Reaction - SATHEE.
- Schotten Baumann Reaction: Introduction, mechanism, procedure - Chemistry Notes.
- Schotten Baumann Reaction - BYJU'S.
- Schotten–Baumann reaction - Wikipedia.
- SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II] - Rasayan Journal of Chemistry.
- A green route for the acylation of resorcinol with acetic acid - Future4200.
- Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one - NIH.
- GB2063259A - Resorcinol derivatives - Google Patents.
- United States Patent Office - Googleapis.com.
- Process for the preparation of 4-hydroxyphenyl benzoate derivatives - Google Patents.
- JAOC-2103-1001 (Galley Proof) - Sami Publishing Company.
- US2682559A - Purification of hydroxybenzophenones - Google Patents.
- Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters - Semantic Scholar.
- A high-throughput visual screening method for p-hydroxybenzoate hydroxylase to increase phenolic compounds biosynthesis - PubMed Central.
- Hydrolysis Kinetics of Benzoate Esters | PDF | Chemistry - Scribd.
- CN101357886B - 3-hydroxy benzoate preparation method - Google Patents.
- Phenol - Wikipedia.
- This compound 95.0+%, TCI America™ | Fisher Scientific.
- Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates | Request PDF - ResearchGate.
- Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents - Zenodo.
Sources
- 1. Buy this compound | 136-36-7 [smolecule.com]
- 2. chemistnotes.com [chemistnotes.com]
- 3. kbfi.ee [kbfi.ee]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 6. ajchem-a.com [ajchem-a.com]
- 7. SATHEE: Chemistry Schotten Baumann Reaction [satheepunjab.iitk.ac.in]
- 8. byjus.com [byjus.com]
- 9. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 10. Bot Verification [rasayanjournal.co.in]
Technical Support Center: Optimizing Recrystallization for 3-Hydroxyphenyl Benzoate
As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the purification of 3-Hydroxyphenyl benzoate. The focus is on a logical, first-principles approach to selecting and optimizing a recrystallization solvent system, moving beyond simple trial-and-error to a structured, scientifically grounded methodology.
Frequently Asked Questions (FAQs): Core Principles
This section addresses fundamental questions regarding the strategy for developing a robust recrystallization protocol for this compound.
Q1: What are the ideal characteristics of a recrystallization solvent?
An ideal solvent for recrystallization must meet several key criteria to effectively separate a target compound from its impurities.[1] The primary principle is that the solubility of the desired compound should be highly dependent on temperature.[1][2]
Essential Solvent Characteristics:
-
High Solubility at High Temperatures: The solvent must completely dissolve the compound of interest when hot (typically at or near the solvent's boiling point).[2] This ensures the entire sample enters the solution phase.
-
Low Solubility at Low Temperatures: Upon cooling, the compound's solubility should decrease significantly, allowing it to crystallize out of the solution.[1][2] This differential solubility is the basis for purification.
-
Appropriate Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (so they stay in the liquid phase, or 'mother liquor', after the desired product crystallizes).[2][3]
-
Chemical Inertness: The solvent must not react with the compound being purified.[4][5]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying process.[4]
Q2: Based on its structure, what solvents are a good starting point for this compound?
This compound (MW: 214.22 g/mol , MP: 133-135 °C) has a molecular structure with mixed polarity.[6][7][8] It contains a polar phenolic hydroxyl (-OH) group and two non-polar benzene rings connected by a moderately polar ester linkage. This duality is key to solvent selection.
-
Polar Protic Solvents (e.g., water, ethanol, methanol): The phenolic group can form hydrogen bonds, suggesting some solubility in these solvents. However, the large non-polar surface area from the phenyl rings will limit this solubility, especially in highly polar solvents like water.
-
Polar Aprotic Solvents (e.g., acetone, ethyl acetate): These can interact with the polar ester and hydroxyl groups but also solvate the non-polar regions. They are often good candidates.
-
Non-Polar Solvents (e.g., toluene, hexane, cyclohexane): These will primarily interact with the benzene rings and are less likely to dissolve the compound well due to the polar -OH group, especially when cold.
Given this structure, a single solvent may not provide the ideal solubility curve. Therefore, a mixed-solvent system is often the most effective approach for compounds with intermediate polarity.[9][10]
Q3: When and why should I use a mixed-solvent system?
A mixed-solvent system is employed when no single solvent meets the criteria of high solubility when hot and low solubility when cold.[2][11] This is common for compounds like this compound. The technique relies on a pair of miscible solvents:
-
"Good" or "Soluble" Solvent: The compound is highly soluble in this solvent, even at room temperature.
-
"Bad" or "Anti-solvent": The compound is poorly soluble or insoluble in this solvent, even when hot.[10]
The procedure involves dissolving the compound in a minimum amount of the hot "good" solvent and then adding the "bad" solvent dropwise until the solution becomes cloudy (the cloud point or point of saturation).[11][12] A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly, promoting crystal growth.[11]
Experimental Protocol: Systematic Solvent Screening
This protocol details a small-scale, systematic approach to identify the optimal single or mixed-solvent system for this compound.
Workflow for Solvent System Selection
Caption: Workflow for selecting a recrystallization solvent.
Step-by-Step Screening Procedure
-
Preparation: Place approximately 50 mg of crude this compound into several small test tubes.
-
Solvent Addition: To each tube, add 1 mL of a different test solvent from the table below. Agitate the mixture at room temperature.
-
Cold Solubility Test: Observe and record the solubility of the compound in each solvent at room temperature. A solvent that dissolves the compound completely at this stage is generally unsuitable for single-solvent recrystallization but may serve as the "good" solvent in a mixed pair.[3]
-
Hot Solubility Test: For solvents that did not dissolve the compound at room temperature, heat the mixture gently in a water or sand bath towards the solvent's boiling point. Add solvent dropwise (up to a total of 3 mL) until the solid just dissolves.[13] If the solid does not dissolve, the solvent is unsuitable.
-
Crystallization Test: If the compound dissolved when hot, allow the test tube to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.
-
Evaluation: Observe the quantity and quality of the crystals formed. The ideal solvent will yield a large crop of well-formed crystals.
-
Mixed-Solvent Test (if needed):
-
Select a "good" solvent (where the compound was soluble at room temp) and a miscible "bad" solvent (where it was insoluble even when hot).
-
Dissolve the compound in the minimum amount of boiling "good" solvent.
-
Add the "bad" solvent dropwise while the solution is still hot until persistent cloudiness appears.[12]
-
Add 1-2 drops of the "good" solvent to make the solution clear again.
-
Cool as described in step 5 and evaluate the crystal formation.
-
Data Summary Table for Solvent Screening
| Solvent | Polarity | Boiling Point (°C) | Solubility (Cold, ~25°C) | Solubility (Hot) | Crystal Formation on Cooling | Notes |
| Water | High | 100 | Potential "bad" solvent. | |||
| Ethanol | High | 78 | ||||
| Methanol | High | 65 | ||||
| Acetone | Medium | 56 | Potential "good" solvent. | |||
| Ethyl Acetate | Medium | 77 | ||||
| Toluene | Low | 111 | Boiling point is close to compound's melting point; risk of oiling out. | |||
| Hexane | Low | 69 | Potential "bad" solvent. |
Troubleshooting Guide
This section addresses common problems encountered during the recrystallization of this compound.
Q4: My compound isn't crystallizing, even after cooling in an ice bath. What should I do?
This is a common issue, often caused by either using too much solvent or the formation of a supersaturated solution.[14][15]
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod. The microscopic scratches provide a nucleation site for crystal growth.[15][16]
-
Seed Crystals: Add a tiny crystal of the crude this compound to the solution. This provides a template for crystallization.[16]
-
-
Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent. Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration of your compound.[13][14] Allow the concentrated solution to cool again.
-
Re-evaluate Solvent System: If the compound still fails to crystallize, the chosen solvent system may not be optimal. It may be too good a solvent even at low temperatures. Consider adding a miscible anti-solvent to decrease the overall solubility.
Q5: My compound separated as an oil instead of crystals. How can I fix this?
"Oiling out" occurs when the dissolved solid comes out of solution at a temperature above its melting point.[14] Since this compound has a melting point of 133-135 °C, using a high-boiling point solvent like toluene increases this risk.
Solutions:
-
Reheat and Add More Solvent: Heat the solution to redissolve the oil. Add a small amount of additional solvent to lower the saturation temperature. Cool the solution again, very slowly.[14][16]
-
Lower the Cooling Temperature: Ensure the solution cools slowly. Rapid cooling can favor oil formation. Let the flask cool to room temperature on a benchtop before moving it to an ice bath.[14]
-
Change Solvents: Select a solvent or solvent mixture with a lower boiling point.
Q6: My final yield is very low. What are the likely causes?
A low yield can result from several procedural errors.[16]
Common Causes and Preventions:
-
Using Too Much Solvent: The most common cause. A portion of your compound will always remain dissolved in the mother liquor; using excess solvent maximizes this loss.[15] Always use the minimum amount of hot solvent required for dissolution.
-
Premature Crystallization: If the solution cools during a hot filtration step (to remove insoluble impurities), product will be lost on the filter paper.[17] To prevent this, use a stemless funnel, pre-heat the funnel and flask with hot solvent, and use a slight excess of solvent before filtering, boiling it off afterward.
-
Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will redissolve some of your product.[15] Use a minimal amount of ice-cold solvent for washing.
Q7: My purified crystals have a reddish or yellow tint. Should I use activated charcoal?
While activated charcoal is often used to remove colored impurities, it should be avoided with phenolic compounds like this compound.[5]
Expert Insight:
-
Phenol-Iron Complexation: Activated charcoal often contains trace amounts of ferric ions (Fe³⁺). These ions can form colored complexes with phenolic hydroxyl groups, potentially introducing a color impurity rather than removing one.[5]
-
Alternative: The best approach is to ensure the chosen solvent system effectively leaves the colored impurities behind in the mother liquor. A second recrystallization may be necessary if the color persists. If the color is due to oxidation, performing the recrystallization under an inert atmosphere (e.g., nitrogen) may help.
Visualizing the Mixed-Solvent Concept
Caption: The solvent/antisolvent approach for mixed-solvent recrystallization.
References
- University of York, Department of Chemistry. (n.d.). Solvent Choice. Chemistry Teaching Labs. [Link]
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.).
- University of York, Department of Chemistry. (n.d.).
- University of York, Department of Chemistry. (n.d.).
- Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation.
- Study.com. (n.d.). For a multiple solvent recrystallization- explain why and how this techniques works, ie based.... [Link]
- University of Babylon. (n.d.).
- Biocyclopedia. (n.d.).
- Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. [Link]
- University of California, Los Angeles. (n.d.).
- LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. [Link]
- California State University, Sacramento. (n.d.).
- Massachusetts Institute of Technology OpenCourseWare. (2012).
- LibreTexts Chemistry. (2022). 3.3F: Mixed Solvents. [Link]
- PubChem. (n.d.).
- Google Patents. (1972).
- PubChem. (n.d.). Benzoic acid 3-hydroxybenzyl ester. [Link]
- ResearchGate. (2014).
- Amerigo Scientific. (n.d.).
- YouTube. (2021).
- PubChem. (n.d.). Methyl 3-(4-hydroxyphenyl)
- PubChemLite. (n.d.).
- Wikipedia. (n.d.). Phenol. [Link]
Sources
- 1. edu.rsc.org [edu.rsc.org]
- 2. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 4. mt.com [mt.com]
- 5. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. p-Hydroxyphenyl benzoate | C13H10O3 | CID 75549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound - Amerigo Scientific [amerigoscientific.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. homework.study.com [homework.study.com]
- 11. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.ualberta.ca [chem.ualberta.ca]
- 14. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 15. people.chem.umass.edu [people.chem.umass.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
Technical Support Center: Troubleshooting Peak Tailing in HPLC of 3-Hydroxyphenyl Benzoate
Welcome to the technical support center for the chromatographic analysis of 3-Hydroxyphenyl benzoate. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve a common yet vexing issue in High-Performance Liquid Chromatography (HPLC): peak tailing. An asymmetrical peak can compromise resolution, accuracy, and the overall validity of your results.[1] This resource provides a structured, in-depth approach to troubleshooting, grounded in the fundamental principles of chromatography and the specific chemical properties of this compound.
Understanding the Analyte: this compound
Before diving into troubleshooting, it is crucial to understand the physicochemical properties of this compound (also known as resorcinol monobenzoate) that influence its chromatographic behavior.
| Property | Value | Significance in HPLC |
| Molecular Formula | C₁₃H₁₀O₃ | Provides the basic chemical identity.[2] |
| Molecular Weight | 214.22 g/mol | Influences diffusion and mass transfer characteristics.[2] |
| Predicted pKa | ~9.12 | The phenolic hydroxyl group is weakly acidic. The mobile phase pH relative to the pKa is critical for controlling ionization and, consequently, peak shape.[3][4] |
| Predicted LogP | ~2.6 - 2.85 | Indicates moderate hydrophobicity, making it well-suited for reversed-phase chromatography.[2][5] |
The key to preventing peak tailing for this molecule lies in controlling the ionization of its phenolic hydroxyl group. At a mobile phase pH near the pKa, both the ionized (phenoxide) and non-ionized (phenol) forms of the analyte will coexist, leading to mixed-mode retention and a distorted peak shape.[6]
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section is structured in a question-and-answer format to directly address the specific issues you may encounter. We will begin with the most common and easily solvable problems and progress to more complex diagnoses.
Q1: My peak for this compound is tailing. Where do I start?
A1: Start with the most influential and easily adjustable parameter: the mobile phase pH . Given the pKa of ~9.12 for the phenolic group, operating at a pH close to this value will result in peak tailing.
Core Directive: Control Analyte Ionization
The primary goal is to ensure that this compound is in a single, un-ionized state throughout its analysis. For an acidic compound, this is achieved by lowering the mobile phase pH. A good rule of thumb is to adjust the mobile phase pH to be at least 2 pH units below the analyte's pKa.[7][8]
Experimental Protocol: Mobile Phase pH Adjustment
-
Target pH: Aim for a mobile phase pH between 2.5 and 3.5. This will ensure the complete protonation of the phenolic hydroxyl group, preventing its ionization.
-
Buffer Selection: Use a buffer system that is effective in your target pH range. A phosphate or formate buffer is a common and effective choice.[9] For instance, a 10-50 mM solution of potassium phosphate monobasic, adjusted to pH 2.8 with phosphoric acid, is a robust starting point.[7]
-
Mobile Phase Preparation:
-
Prepare the aqueous buffer component first. For example, to make a 25 mM phosphate buffer, dissolve the appropriate amount of potassium phosphate monobasic in HPLC-grade water.
-
Adjust the pH of the aqueous buffer using a calibrated pH meter and a small amount of a suitable acid (e.g., phosphoric acid).
-
Filter the aqueous buffer through a 0.45 µm or 0.22 µm membrane filter.
-
Mix the filtered aqueous buffer with the organic modifier (e.g., acetonitrile or methanol) to your desired ratio. For this compound, a starting point could be a 60:40 mixture of your aqueous buffer and acetonitrile.[7]
-
Degas the final mobile phase before use.
-
dot graph "Mobile_Phase_pH_Effect" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} Caption: Effect of mobile phase pH on peak shape.
Q2: I've adjusted the mobile phase pH to ~3.0, but I still see some tailing. What's the next step?
A2: If pH adjustment alone doesn't resolve the issue, the next most likely culprit is secondary interactions between your analyte and the stationary phase. Specifically, residual silanol groups on the silica-based column packing can interact with the polar hydroxyl group of your analyte, causing tailing.[10]
Troubleshooting Workflow: Mitigating Secondary Interactions
dot graph "Troubleshooting_Secondary_Interactions" { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} Caption: Workflow for addressing secondary interactions.
Detailed Explanations:
-
Column Chemistry: Not all C18 columns are created equal. Older, "Type A" silica columns have a higher concentration of acidic silanol groups and trace metal impurities, which are notorious for causing peak tailing with polar compounds.[5]
-
Recommendation: Use a modern, high-purity, "Type B" silica column that is end-capped. End-capping is a process where the residual silanol groups are chemically bonded with a small silylating agent, effectively shielding them from interacting with the analyte.[11]
-
Alternative Stationary Phase: For aromatic compounds like this compound, a phenyl-hexyl stationary phase can sometimes provide better peak shape due to favorable pi-pi interactions between the analyte's aromatic rings and the stationary phase.[12]
-
-
Buffer Concentration: Increasing the ionic strength of the mobile phase can help to mask the residual silanol groups.
-
Recommendation: Try increasing your buffer concentration from 25 mM to 50 mM. The higher concentration of buffer ions will compete with the analyte for interaction with any active sites on the stationary phase.[4]
-
-
Metal Chelation: The hydroxyl and carbonyl groups on this compound can potentially chelate with metal ions (like iron or titanium) that may have leached from stainless steel components of the HPLC system (tubing, frits) or are present as impurities in the silica packing. This chelation creates a secondary retention mechanism, leading to peak tailing.[4][13]
-
Recommendation: If you suspect metal chelation, try adding a small amount of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to your mobile phase at a concentration of around 0.5 mM.
-
Q3: Could my sample preparation be causing the peak tailing?
A3: Absolutely. The way you prepare and introduce your sample into the HPLC system can have a significant impact on peak shape.
Key Sample Preparation Considerations:
| Issue | Explanation | Recommended Action |
| Sample Solvent Strength | Dissolving your sample in a solvent that is significantly stronger (less polar in reversed-phase) than your initial mobile phase can cause peak distortion and tailing. | Ideally, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent that will fully dissolve the sample. |
| Sample Overload | Injecting too much sample mass onto the column can saturate the stationary phase, leading to a broadening of the peak and a characteristic "shark-fin" or tailing shape. | Dilute your sample and re-inject. If the peak shape improves, you were likely overloading the column.[14] |
| Sample Cleanliness | Particulate matter or strongly retained impurities in your sample can accumulate on the column inlet frit or the head of the column, disrupting the flow path and causing peak distortion for all analytes. | Always filter your samples through a 0.45 µm or 0.22 µm syringe filter before injection.[15] |
Q4: All the peaks in my chromatogram are tailing, not just this compound. What does this indicate?
A4: If all peaks are showing tailing, the problem is likely a physical or system-wide issue rather than a chemical interaction specific to your analyte.
System-Wide Troubleshooting:
-
Column Void: A void or channel can form at the head of the column due to physical shock or dissolution of the silica bed (especially at high pH). This disrupts the uniform flow of the mobile phase, causing band broadening and tailing for all peaks.[16][17]
-
Diagnosis/Solution: Try reversing the column and flushing it with a strong solvent. If the problem persists, the column may be irreversibly damaged and should be replaced.
-
-
Extra-Column Volume: Excessive tubing length or diameter between the injector and the column, or between the column and the detector, can lead to peak broadening and tailing. This is especially noticeable for early-eluting peaks.[1]
-
Solution: Minimize the length and internal diameter of all connecting tubing. Ensure all fittings are properly seated to avoid dead volumes.
-
-
Blocked Frit: Particulates from the sample, mobile phase, or pump seals can clog the inlet frit of the column, leading to poor peak shape for all compounds.[17]
-
Solution: As with a column void, you can try back-flushing the column. If this doesn't work, the column may need to be replaced. Using a guard column can help protect the analytical column from particulate contamination.
-
Summary and Key Takeaways
Troubleshooting peak tailing for this compound is a logical process of elimination. By understanding the compound's acidic nature and systematically addressing the potential chemical and physical causes of peak asymmetry, you can achieve sharp, symmetrical peaks, leading to more accurate and reliable analytical results.
Final Checklist:
-
Mobile Phase pH: Ensure the pH is at least 2 units below the pKa of ~9.12 (target pH 2.5-3.5).
-
Column: Use a modern, high-purity, end-capped C18 column.
-
Buffer: Use an appropriate buffer (e.g., phosphate or formate) at a concentration of 25-50 mM.
-
Sample: Dissolve in the initial mobile phase, ensure it's filtered, and avoid mass overload.
-
System: Check for physical issues like column voids or excessive extra-column volume if all peaks are tailing.
References
- SIELC Technologies.
- Element Lab Solutions. Peak Tailing in HPLC. [Link]
- Biotage.
- NIH, National Center for Biotechnology Information.
- Restek. [3]Troubleshooting HPLC- Tailing Peaks. (2014-03-11). [Link]
- Moravek.
- LCGC International. The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023-11-01). [Link]
- Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]
- Labcompare.com. LABTips: How to Prevent Tailing Peaks in HPLC. (2021-10-15). [Link]
- LCGC International. Troubleshooting Basics, Part IV: Peak Shape Problems. (2012-07-01). [Link]
- LCGC International. New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. (2017-07-01). [Link]
- Industry news.
- alwsci.
- Restek. When should you use a buffer for HPLC, how does it work and which one to use?. (2013-12-18). [Link]
- Agilent.
- Shimadzu.
- NIH, National Center for Biotechnology Information. Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. (2019-01-08). [Link]
- AppNote.
- ACE HPLC. A Guide to HPLC and LC-MS Buffer Selection. [Link]
Sources
- 1. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 2. Resorcinol monobenzoate | SIELC Technologies [sielc.com]
- 3. Separation of Resorcinol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. column-chromatography.com [column-chromatography.com]
- 5. HPLC Method for Separation of a Mixture of Resorcinol, N,N-Bis (2-hydroxy)-p-phenylenediamine, p-Phenylenediamine and 1-Naphthol on Primesep 100 Column | SIELC Technologies [sielc.com]
- 6. Comparation of validation results of HPLC-UV/PDA and LC-MS/MS methods for the determination of sorbates and benzoates in food | Scientific journal "Meat Technology" [journalmeattechnology.com]
- 7. Quantitative Analysis of Resorcinol from Marketed Hair Tonic Using Liquid Chromatographic Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmahealthsciences.net [pharmahealthsciences.net]
- 9. helixchrom.com [helixchrom.com]
- 10. researchgate.net [researchgate.net]
- 11. investigacion.unirioja.es [investigacion.unirioja.es]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 14. ptfarm.pl [ptfarm.pl]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. agilent.com [agilent.com]
Preventing decomposition of 3-Hydroxyphenyl benzoate during reaction
Welcome to the technical support center for 3-Hydroxyphenyl benzoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the decomposition of this versatile building block during chemical reactions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the lab.
Troubleshooting Guide: Navigating Unwanted Reactivity
This section addresses specific experimental issues and provides actionable solutions to maintain the integrity of this compound in your reaction matrix.
Issue 1: My reaction is producing unexpected, isomeric byproducts. How do I identify and prevent them?
Answer:
The most probable cause of isomeric byproduct formation is the Fries rearrangement , a reaction where the acyl group of a phenolic ester migrates to the aromatic ring, yielding hydroxyaryl ketones.[1][2][3] This intramolecular rearrangement is typically promoted by Lewis acids (e.g., AlCl₃, BF₃, TiCl₄) or Brønsted acids, and can also be induced photochemically (photo-Fries rearrangement).[4]
Identifying Fries Rearrangement Products:
-
Spectroscopic Analysis:
-
¹H NMR: Look for the appearance of new aromatic signals and a downfield shift of a proton on the phenol-containing ring, indicative of substitution. The disappearance of the characteristic ester proton signal will also be observed.
-
¹³C NMR: The carbonyl carbon signal will shift from an ester to a ketone environment.
-
IR Spectroscopy: A new absorption band corresponding to a ketone carbonyl will appear, typically at a lower wavenumber than the ester carbonyl.
-
-
Chromatographic Analysis:
-
TLC/LC-MS: The rearrangement products will have different polarities compared to the starting material and will appear as new spots/peaks. Mass spectrometry will confirm that these new products are isomers of the starting material.
-
Preventative Measures:
-
Avoid Lewis and Brønsted Acids: If your reaction requires acidic conditions, consider using milder, non-coordinating acids or performing the reaction at lower temperatures to disfavor the rearrangement.
-
Temperature Control: The Fries rearrangement is often temperature-dependent. Lower temperatures generally favor the ortho-rearranged product, while higher temperatures favor the para-isomer.[2][3] If the rearrangement is unavoidable, precise temperature control can help in selectively forming one isomer, which may be easier to separate.
-
Solvent Choice: Non-polar solvents can sometimes favor the ortho-product, while polar solvents may favor the para-product.[3]
-
Inert Atmosphere: While not a direct preventative measure for the Fries rearrangement, maintaining an inert atmosphere will prevent other side reactions that could complicate your product mixture.
Issue 2: My reaction yield is low, and I'm recovering starting material and/or 3-hydroxybenzoic acid and phenol. What's causing this?
Answer:
This issue points towards the hydrolysis (saponification) of the ester bond in this compound.[5][6] Esters are susceptible to cleavage by water, a reaction that is significantly accelerated by the presence of acids or bases.
Understanding the Mechanism:
-
Base-Catalyzed Hydrolysis (Saponification): Hydroxide ions are potent nucleophiles that readily attack the electrophilic carbonyl carbon of the ester. This is often an irreversible process as the resulting carboxylic acid is deprotonated to the carboxylate.
-
Acid-Catalyzed Hydrolysis: Protons activate the carbonyl group, making it more electrophilic and susceptible to attack by a weak nucleophile like water. This is an equilibrium process.
Preventative Measures:
-
Strictly Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Flame-dry glassware and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Control of pH:
-
If your reaction must be conducted in the presence of a base, use a non-nucleophilic, sterically hindered base.
-
If acidic conditions are necessary, use a non-aqueous acid or minimize the amount of water present.
-
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the progress of your reaction. The appearance of highly polar spots corresponding to 3-hydroxybenzoic acid and phenol is a clear indication of hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
A1: The two main decomposition pathways are the Fries rearrangement (an intramolecular rearrangement to form hydroxyaryl ketones) and hydrolysis (cleavage of the ester bond to form 3-hydroxybenzoic acid and phenol).[1][5] The specific pathway that predominates is highly dependent on the reaction conditions, such as the presence of Lewis/Brønsted acids, water, and the reaction temperature.
Q2: How can I prevent the Fries rearrangement of this compound?
A2: To prevent the Fries rearrangement, it is crucial to avoid strong Lewis and Brønsted acids.[4] If acidic conditions are unavoidable, opt for milder alternatives and maintain low reaction temperatures. Additionally, protecting the reaction from light can prevent the photo-Fries rearrangement.[1]
Q3: What are the best practices for storing this compound?
A3: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of moisture and strong acids or bases. Storing it under an inert atmosphere can further prolong its shelf life by preventing slow hydrolysis due to atmospheric moisture.
Q4: When should I consider protecting the phenolic hydroxyl group of this compound?
A4: The phenolic hydroxyl group is acidic and can interfere with certain reactions, such as those involving strong bases or nucleophiles.[7] Protection is advisable when:
-
You are using strong bases (e.g., Grignard reagents, organolithiums) that would deprotonate the phenol.
-
The reaction conditions could lead to unwanted side reactions at the phenolic hydroxyl group (e.g., O-alkylation).
-
You need to perform a reaction that is incompatible with a free phenol.
Common protecting groups for phenols include ethers (e.g., methyl, benzyl) and silyl ethers (e.g., TBDMS).[7][8] The choice of protecting group depends on its stability to the reaction conditions and the ease of its subsequent removal.
Experimental Protocols & Visualizations
Protocol 1: General Procedure for a Reaction Under Inert Atmosphere
-
Glassware Preparation: All glassware (reaction flask, condenser, dropping funnel, etc.) should be thoroughly cleaned and then oven-dried at >120°C for at least 4 hours or flame-dried under vacuum.
-
Assembly: Assemble the glassware while hot and immediately place it under a positive pressure of an inert gas (e.g., nitrogen or argon) using a Schlenk line or a balloon.
-
Reagent Addition:
-
Solid reagents, such as this compound, should be added to the reaction flask under a strong flow of inert gas.
-
Anhydrous solvents should be added via a cannula or a dry syringe.
-
Liquid reagents should be added through a septum using a dry syringe.
-
-
Reaction Execution: Maintain a slight positive pressure of the inert gas throughout the reaction. If refluxing, ensure the condenser is properly cooled.
-
Work-up: Quench the reaction appropriately (e.g., with a non-aqueous quench if necessary) before exposing it to the atmosphere.
Diagram 1: Key Decomposition Pathways of this compound
Caption: Major decomposition routes for this compound.
Diagram 2: Troubleshooting Workflow for Unexpected Byproducts
Caption: Decision tree for identifying decomposition pathways.
Quantitative Data Summary
| Decomposition Pathway | Key Promoters | Primary Products | Prevention Strategy |
| Fries Rearrangement | Lewis acids (AlCl₃, BF₃), Brønsted acids (HF), UV light | ortho- and para-Hydroxyaryl ketones | Avoid strong acids, control temperature, protect from light |
| Hydrolysis | Water, acids, bases | 3-Hydroxybenzoic acid, Phenol | Anhydrous conditions, pH control, inert atmosphere |
| Transesterification | Alcohols, acid/base catalyst | Different ester, different alcohol | Use aprotic solvents, avoid excess alcohol |
References
- Wikipedia. Fries rearrangement. [Link]
- Grokipedia. Fries rearrangement. [Link]
- BYJU'S. What is the Fries Rearrangement Reaction? [Link]
- Studylib.
- Oxford Learning Link. Appendix 6: Protecting groups. [Link]
Sources
- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. byjus.com [byjus.com]
- 4. Chemicals [chemicals.thermofisher.cn]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. studylib.net [studylib.net]
- 7. learninglink.oup.com [learninglink.oup.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 3-Hydroxyphenyl Benzoate
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for scaling up the synthesis of 3-Hydroxyphenyl benzoate. Authored from the perspective of a Senior Application Scientist, this document combines technical accuracy with practical, field-tested insights to address common challenges encountered during scale-up.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the synthesis of this compound.
Q1: What are the most common synthetic routes for this compound, and which is most suitable for scale-up?
A1: The most prevalent methods are the Fischer esterification of 3-hydroxybenzoic acid and phenol, or the Schotten-Baumann reaction between 3-hydroxybenzoyl chloride and phenol. For industrial-scale production, Fischer esterification is often preferred due to the lower cost and corrosive nature of the starting materials compared to acyl chlorides.[1][2] However, the reaction equilibrium can be a limiting factor.[1][3][4]
Q2: What are the critical parameters to control during the scale-up of Fischer esterification for this compound?
A2: Key parameters include:
-
Temperature: Higher temperatures increase the reaction rate but can also lead to side reactions and discoloration of the product.[5]
-
Catalyst Loading: Sufficient acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is crucial, but excessive amounts can complicate the workup and promote side reactions.[5][6]
-
Water Removal: As a reversible reaction, continuous removal of water is essential to drive the equilibrium towards the product.[1][3][7] This is a critical consideration for achieving high yields on a larger scale.
-
Agitation: Proper mixing is vital to ensure uniform temperature and reactant distribution, especially in larger reactors.
Q3: What are the expected byproducts in this synthesis, and how can they be minimized?
A3: Potential byproducts include unreacted starting materials, di-esterified products (if resorcinol is used as a starting material), and products from side reactions like the Fries rearrangement, which can yield hydroxybenzophenones.[8] Minimizing these byproducts involves strict control over reaction stoichiometry, temperature, and reaction time.[8]
Q4: What analytical techniques are recommended for monitoring reaction progress and final product purity?
A4: High-Performance Liquid Chromatography (HPLC) is the primary method for monitoring the disappearance of starting materials and the formation of the product, as well as for assessing the purity of the final compound.[9][10][11] Thin-Layer Chromatography (TLC) can be used for rapid qualitative checks. For structural confirmation, techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable.[10][12]
II. Troubleshooting Guide
This section provides detailed solutions to specific problems that may arise during the scale-up process.
Problem 1: Low Reaction Yield
Symptoms:
-
The reaction stalls before reaching completion, as indicated by HPLC analysis showing significant amounts of unreacted starting materials.
-
The isolated yield is consistently below expectations.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Inefficient Water Removal | Water is a byproduct of esterification, and its presence shifts the equilibrium back towards the reactants, limiting the yield.[1][3][7] | 1. Implement Azeotropic Distillation: Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene, xylene) to continuously remove water as it forms.[7] 2. Use a Drying Agent: For smaller scale-ups, molecular sieves can be added to the reaction mixture, though this may be less practical for very large scales.[13] 3. Apply Vacuum: In some setups, a vacuum can be applied to facilitate the removal of water and other volatile byproducts. |
| Insufficient Catalyst | The acid catalyst protonates the carbonyl group of the carboxylic acid, making it more electrophilic for attack by the alcohol.[5] Insufficient catalyst leads to a slow reaction rate. | 1. Optimize Catalyst Loading: Systematically increase the catalyst concentration in small increments. Be mindful that excessive acid can lead to charring and difficult purification.[4] 2. Consider Alternative Catalysts: While sulfuric acid is common, solid acid catalysts or other homogeneous catalysts like p-toluenesulfonic acid can be effective and sometimes easier to handle on a large scale.[6] |
| Suboptimal Temperature | The reaction rate is temperature-dependent. Too low a temperature will result in a slow reaction, while too high a temperature can cause degradation.[5][14] | 1. Optimize Reaction Temperature: Conduct small-scale experiments to determine the optimal temperature that provides a good reaction rate without significant byproduct formation. 2. Ensure Uniform Heating: In larger reactors, ensure efficient stirring and proper heating mantle/jacket coverage to avoid hot spots and maintain a consistent temperature throughout the reaction mass. |
| Equilibrium Limitation | Fischer esterification is an equilibrium-limited process.[1][3][4] | 1. Use an Excess of One Reactant: Employing a large excess of one of the reactants (usually the less expensive one) can drive the reaction towards the product.[1] |
Problem 2: Impurity Formation and Product Discoloration
Symptoms:
-
HPLC analysis reveals significant unknown peaks.
-
The crude or isolated product has a dark or off-color appearance.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Fries Rearrangement | At elevated temperatures, the desired ester can rearrange to form hydroxybenzophenone isomers, which are often colored impurities.[8] | 1. Lower Reaction Temperature: Operate at the lowest effective temperature to minimize this side reaction. 2. Limit Reaction Time: Monitor the reaction closely and stop it once the desired conversion is achieved to prevent prolonged exposure to heat. |
| Oxidation of Phenolic Groups | Phenolic compounds are susceptible to oxidation, especially at high temperatures and in the presence of air, leading to colored byproducts. | 1. Use an Inert Atmosphere: Conduct the reaction under a nitrogen or argon blanket to minimize contact with oxygen.[15] 2. Add Antioxidants: In some cases, small amounts of antioxidants can be added, but their compatibility with the reaction and downstream processing must be verified. |
| Side Reactions with Catalyst | Strong acids like sulfuric acid can cause charring and other side reactions if the temperature is too high or the reaction is run for too long.[5] | 1. Control Temperature Carefully: Avoid overheating. 2. Quench the Reaction Properly: Once the reaction is complete, cool the mixture and neutralize the acid catalyst promptly during workup. |
Problem 3: Difficulties in Product Isolation and Purification
Symptoms:
-
The product does not crystallize easily from the reaction mixture or during recrystallization.
-
The product is an oil or a waxy solid that is difficult to handle.
-
Purification by column chromatography is not feasible or efficient at a large scale.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Presence of Impurities | Impurities can inhibit crystallization and affect the physical properties of the final product. | 1. Improve Workup Procedure: Ensure thorough washing of the organic layer to remove the acid catalyst and any water-soluble impurities. A wash with a mild base (e.g., sodium bicarbonate solution) followed by a brine wash is standard.[16] 2. Optimize Recrystallization Solvent: Screen a variety of solvents or solvent mixtures to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. |
| Incomplete Reaction | A significant amount of unreacted starting materials can complicate purification. | 1. Drive the Reaction to Completion: Revisit the troubleshooting steps for low yield to maximize the conversion. 2. Remove Unreacted Starting Materials: If unreacted 3-hydroxybenzoic acid is present, an extraction with a basic aqueous solution can help remove it. |
| Product is an Oil | The melting point of this compound is around 133-135 °C, so it should be a solid at room temperature.[17] If it is an oil, it is likely impure. | 1. Re-evaluate Purity: Use HPLC and other analytical techniques to identify the impurities. 2. Attempt Trituration: Stirring the impure oil with a solvent in which the product is poorly soluble but the impurities are soluble can sometimes induce crystallization. |
III. Experimental Protocols & Workflows
Protocol 1: Scale-Up of Fischer Esterification
This protocol describes a general procedure for the synthesis of this compound via Fischer esterification with azeotropic water removal.
Materials:
-
3-Hydroxybenzoic acid
-
Phenol
-
p-Toluenesulfonic acid (or concentrated Sulfuric Acid)
-
Toluene
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
Equipment:
-
Jacketed glass reactor with overhead stirrer, thermocouple, and condenser
-
Dean-Stark trap
-
Heating/cooling circulator
-
Separatory funnel (appropriate for the scale)
-
Filtration apparatus
Procedure:
-
Reactor Setup: Assemble the reactor with the overhead stirrer, thermocouple, condenser, and Dean-Stark trap. Ensure all glassware is dry.
-
Charging Reactants: Charge the reactor with 3-hydroxybenzoic acid (1.0 eq), phenol (1.1-1.5 eq), and toluene (sufficient to allow for good stirring and azeotropic reflux).
-
Catalyst Addition: Add p-toluenesulfonic acid (0.05-0.1 eq).
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected.
-
Monitoring: Monitor the reaction progress by TLC or HPLC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Isolation:
-
Filter off the drying agent.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Recrystallize the crude solid from a suitable solvent, such as ethanol/water.
-
Filter the purified crystals and dry them in a vacuum oven.
-
Workflow Diagrams
IV. References
-
Jure, M., et al. (2002). Quantum chemical evaluation of the yield of hydroxybenzophenones in the Fries rearrangement of hydroxyphenyl benzoates. Journal of Molecular Structure: THEOCHEM, 579(1-3), 81-87.
-
D'Alessandro, N., et al. (2022). Catalytic Routes to Produce Polyphenolic Esters (PEs) from Biomass Feedstocks. Molecules, 27(8), 2568.
-
Khan, Z., et al. (2021). Microwave-Promoted Esterification Reactions: Optimization and Scale-Up. ResearchGate.
-
Wang, H., et al. (2020). Design, synthesis, and biological evaluation of urolithin derivatives as potential phosphodiesterase II inhibitors. ResearchGate.
-
U.S. Patent No. 4,354,038. (1982). Process for the preparation of 3-hydroxybenzoic acid. Google Patents.
-
ChemSrc. (2025). This compound. Retrieved from [Link]
-
Sciencemadness.org. (2013). Esterification scale-up = problems?!. Retrieved from [Link]
-
Lomba, L., et al. (2021). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Catalysts, 11(11), 1362.
-
Chen, Y., et al. (2018). Purification and Initial Characterization of 3-Hydroxybenzoate 6-Hydroxylase From a Halophilic Martelella Strain AD-3. Frontiers in Microbiology, 9, 2893.
-
Rasayan Journal of Chemistry. (2018). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II].
-
Reddit. (2020). How can I improve the yield of my Fischer Esterification?. r/Chempros.
-
Master Organic Chemistry. (2022). Fischer Esterification. Retrieved from [Link]
-
U.S. Patent No. 5,587,500. (1996). Process for the preparation of 4-hydroxyphenyl benzoate derivatives. Google Patents.
-
Wikipedia. (n.d.). Phenol. Retrieved from [Link]
-
Glegola, M., et al. (2019). Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils. Molecules, 24(21), 3841.
-
ResearchGate. (2017). Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol?.
-
U.S. Patent No. 3,772,389. (1973). Process for the synthesis of phenyl esters. Google Patents.
-
Tiong, H. S., et al. (2012). Synthesis of 3-hydroxy-4-[(phenylimino)methyl]phenyl 4-(hexadecanoyloxy)benzoate. Molbank, 2012(4), M780.
-
De Rosa, M., et al. (2020). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2020(2), M1126.
-
BenchChem. (2025). Analytical Characterization of (6-Hydroxy-2-(4- hydroxyphenyl)benzo[b]thiophen-3-yl)(4-(4- isopropylpiperazin-1- yl)phenyl)methanone. BenchChem.
-
Arctom Scientific. (n.d.). CAS NO. 136-36-7 | this compound. Retrieved from [Link]
-
Chinese Patent No. CN101357886B. (2011). 3-hydroxy benzoate preparation method. Google Patents.
-
Journal of Applied Organometallic Chemistry. (2021). Synthesis of 2-styryl-4H-chromen-4-one Derivatives by Modification of the Baker-Venkataraman Method.
-
European Patent No. EP0252357A2. (1988). Process for the preparation of (4-hydroxyphenyl)-4-hydroxy-benzoate, and its use. Google Patents.
-
Dong, X., et al. (2021). Syntheses of phenyl benzoate compounds and their bioactivity investigation. Journal of Chinese Pharmaceutical Sciences, 30(4), 267-279.
-
Phosrithong, N., et al. (2021). Biotransformation of Benzoate to 2,4,6-Trihydroxybenzophenone by Engineered Escherichia coli. International Journal of Molecular Sciences, 22(16), 8758.
-
Gładkowski, W., et al. (2020). Synthesis of Industrially Useful Phenolic Compounds Esters by Means of Biocatalysts Obtained Along with Waste Fish Oil Utilization. Molecules, 25(18), 4236.
-
Ujiie, S., et al. (2016). Synthesis and anticancer properties of phenyl benzoate derivatives possessing a terminal hydroxyl group. Journal of Materials Chemistry B, 4(27), 4693-4699.
-
ResearchGate. (2025). Safety Assessment of Alkyl Esters as Used in Cosmetics.
-
Li, Y., et al. (2019). Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. Food Science & Nutrition, 7(10), 3296-3304.
-
Journal of Applicable Chemistry. (2017). Force Degradation Study of Rizatriptan Benzoate by Rp- HPLC Method and Characterization of Degraded Product.
-
Reddy, G. S., et al. (2009). Identification, isolation and characterization of process-related impurities in Rizatriptan benzoate. Journal of Pharmaceutical and Biomedical Analysis, 49(2), 293-300.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Phenol - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Sciencemadness Discussion Board - Esterification scale-up = problems?! - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. mdpi.com [mdpi.com]
- 6. EP0252357A2 - Process for the preparation of (4-hydroxyphenyl)-4-hydroxy-benzoate, and its use - Google Patents [patents.google.com]
- 7. Buy this compound | 136-36-7 [smolecule.com]
- 8. kbfi.ee [kbfi.ee]
- 9. Purification and Initial Characterization of 3-Hydroxybenzoate 6-Hydroxylase From a Halophilic Martelella Strain AD-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. US3772389A - Process for the synthesis of phenyl esters - Google Patents [patents.google.com]
- 16. reddit.com [reddit.com]
- 17. chemsynthesis.com [chemsynthesis.com]
Technical Support Center: Purification of Crude 3-Hydroxyphenyl Benzoate
Welcome to the Technical Support Center for the purification of crude 3-Hydroxyphenyl benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity this compound. We understand that navigating the complexities of purification can be challenging, and this resource is structured to address common issues with scientifically sound explanations and field-proven protocols.
Section 1: Understanding the Compound and Potential Impurities
This compound is a phenolic ester with a melting point of approximately 133-135 °C.[1] Its structure, containing both a hydroxyl group and a benzoate ester, presents unique purification challenges.
What are the likely impurities in my crude this compound?
Impurities in your crude product can originate from unreacted starting materials, side reactions, or degradation.[2][3] The most common impurities include:
-
Unreacted Starting Materials: Resorcinol (1,3-dihydroxybenzene) and benzoic acid or benzoyl chloride are the typical precursors.[4]
-
Side Products: Di-acylated products (e.g., 1,3-phenylene dibenzoate) can form if both hydroxyl groups of resorcinol react.
-
Hydrolysis Products: The ester bond of this compound can be susceptible to hydrolysis, especially in the presence of acid or base, reverting to resorcinol and benzoic acid.[5][6]
-
Solvent Residues: Residual solvents from the reaction or initial work-up can be present.[2]
How do I get a preliminary assessment of my crude product's purity?
A quick purity assessment can be achieved through:
-
Thin-Layer Chromatography (TLC): This is an invaluable tool for visualizing the number of components in your crude mixture.[7] A single spot suggests high purity, while multiple spots indicate the presence of impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value (133-135 °C) is a good indicator of purity.[1] A broad melting range suggests the presence of impurities.
Section 2: Troubleshooting Purification by Recrystallization
Recrystallization is often the most effective method for purifying solid organic compounds like this compound.[8][9] It relies on the principle of differential solubility of the desired compound and impurities in a chosen solvent at different temperatures.
Q1: My crude this compound won't dissolve in the hot solvent during recrystallization. What should I do?
A1: This issue typically arises from using an inappropriate solvent or an insufficient volume of solvent.
-
Causality: For recrystallization to be effective, the compound should have high solubility in the hot solvent and low solubility in the cold solvent.[10] If the compound is sparingly soluble even when hot, you will need an excessively large volume of solvent, which can lead to poor recovery.
-
Troubleshooting Steps:
-
Increase Solvent Volume: Gradually add more hot solvent to the mixture until the solid dissolves. Be mindful that using too much solvent will reduce your final yield.
-
Solvent Screening: If the compound remains insoluble, you will need to select a more suitable solvent. A good starting point is to test the solubility of a small amount of your crude product in various solvents. Given the phenolic and ester functionalities, solvents of intermediate polarity are often good candidates.[10]
-
Recommended Solvents for this compound Recrystallization:
| Solvent | Rationale |
| Ethanol/Water | A common and effective solvent pair. The compound is soluble in hot ethanol and less soluble in water. |
| Toluene | A good non-hydroxylic solvent for esters.[11] |
| Ethyl Acetate/Hexane | Another effective solvent pair. The compound is soluble in ethyl acetate, and the addition of hexane reduces its solubility. |
| Aqueous Methanol | Similar to ethanol/water, this can be an effective solvent system.[12] |
Q2: I've dissolved my compound, but no crystals form upon cooling. How can I induce crystallization?
A2: The absence of crystal formation upon cooling indicates that the solution is not supersaturated, or that nucleation is inhibited.
-
Causality: Crystal formation requires both supersaturation and nucleation sites. If the solution is not sufficiently concentrated or if there are no nucleation sites, crystallization will not occur.
-
Troubleshooting Steps:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask at the air-solvent interface with a glass rod. The microscopic scratches on the glass can serve as nucleation sites.[10]
-
Seed Crystals: If you have a small amount of pure this compound, add a single seed crystal to the solution to initiate crystallization.[10]
-
-
Increase Concentration: If nucleation techniques fail, it is likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Extended Cooling: Place the flask in an ice bath to further decrease the solubility of the compound.
-
Experimental Protocol: Recrystallization of this compound
-
Solvent Selection: Based on preliminary tests, select a suitable solvent or solvent pair. For this example, we will use an ethanol/water system.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Addition of Anti-Solvent: To the hot ethanolic solution, add hot water dropwise until the solution becomes slightly cloudy (the point of saturation). Add a few drops of hot ethanol to redissolve the precipitate and ensure the solution is clear.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point.
Section 3: Troubleshooting Purification by Column Chromatography
For complex mixtures or when recrystallization is ineffective, column chromatography is a powerful purification technique.[13][14]
Q1: My phenolic compound is streaking/tailing on the silica gel column. How can I improve the separation?
A1: Tailing of phenolic compounds on silica gel is a common issue due to the acidic nature of silica and the hydrogen bonding interactions between the phenolic hydroxyl group and the stationary phase.
-
Causality: The acidic silanol groups on the surface of the silica gel can strongly interact with the phenolic hydroxyl group, leading to slow and uneven elution, which manifests as tailing.
-
Troubleshooting Steps:
-
Solvent System Modification:
-
Add a Small Amount of Acid: Incorporating a small amount of a volatile acid, such as acetic acid or formic acid, into the eluent can help to protonate the silanol groups and reduce their interaction with the phenolic compound.[14] A common mobile phase for phenolic compounds is a mixture of toluene, ethyl acetate, and formic acid.[14]
-
Use a Different Solvent System: Toluene-based solvent systems can sometimes provide better separation for aromatic compounds compared to hexane/ethyl acetate systems.[15]
-
-
Alternative Stationary Phase:
-
Reversed-Phase Chromatography (C18): Using a non-polar stationary phase like C18 silica with a polar mobile phase (e.g., methanol/water or acetonitrile/water) can be very effective for purifying phenolic compounds.[13][16]
-
Polyamide Chromatography: Polyamide is known to be a good stationary phase for the separation of phenolic compounds.[7][14]
-
-
Q2: I'm not getting good separation between my product and a close-running impurity. What adjustments can I make?
A2: Poor separation is often due to an inappropriate mobile phase polarity or improper column packing.
-
Causality: The separation of compounds on a chromatography column is dependent on the differential partitioning of the analytes between the stationary and mobile phases. If the mobile phase is too polar, all compounds will elute quickly with little separation. If it is not polar enough, the compounds may not move at all.
-
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
TLC Analysis: Before running a column, optimize the solvent system using TLC. Aim for a retention factor (Rf) of around 0.2-0.4 for your desired compound.
-
Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased over time, can be very effective for separating compounds with different polarities.[16]
-
-
Column Parameters:
-
Column Dimensions: Use a longer, narrower column for better resolution.
-
Packing: Ensure the column is packed uniformly to avoid channeling, which leads to poor separation.
-
-
Experimental Protocol: Column Chromatography of this compound
-
Stationary Phase Selection: Choose an appropriate stationary phase (e.g., silica gel, C18 silica). For this example, we will use silica gel.
-
Mobile Phase Selection: Based on TLC analysis, select a suitable mobile phase. A good starting point for this compound on silica gel is a mixture of hexane and ethyl acetate.
-
Column Packing: Pack the column with a slurry of silica gel in the initial mobile phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Section 4: Purity Assessment of the Final Product
After purification, it is crucial to assess the purity of your this compound.
How can I confirm the purity and identity of my final product?
A combination of analytical techniques should be used for comprehensive characterization:[17][18]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for determining the purity of a compound.[17][19] A single sharp peak is indicative of high purity.
-
Mass Spectrometry (MS): MS provides information about the molecular weight of the compound, confirming its identity.[17][20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provides detailed structural information, confirming the identity and purity of the compound.[17][20]
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the phenolic -OH and the ester carbonyl group.[12]
Visualizing the Purification Workflow
Caption: A simplified workflow for the purification of crude this compound.
Logical Troubleshooting Flow
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. scispace.com [scispace.com]
- 3. documents.lgcstandards.com [documents.lgcstandards.com]
- 4. kbfi.ee [kbfi.ee]
- 5. scribd.com [scribd.com]
- 6. zenodo.org [zenodo.org]
- 7. youtube.com [youtube.com]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. westfield.ma.edu [westfield.ma.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 12. jaoc.samipubco.com [jaoc.samipubco.com]
- 13. Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. mdpi.com [mdpi.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Identification, isolation and characterization of process-related impurities in Rizatriptan benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of 3-Hydroxyphenyl Benzoate for Storage
Introduction: Welcome to the technical support guide for 3-Hydroxyphenyl benzoate (3-HPB), also known as Resorcinol monobenzoate. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of 3-HPB in a laboratory setting. As a compound featuring both a phenolic hydroxyl group and a benzoate ester linkage, 3-HPB is susceptible to specific degradation pathways that can compromise experimental results. This guide provides in-depth, science-backed answers to common stability challenges, offering both troubleshooting advice and preventative protocols.
Section 1: Foundational Knowledge & Initial Handling
FAQ: What is this compound and what are its primary degradation risks?
This compound (CAS 136-36-7) is an aromatic ester with the molecular formula C₁₃H₁₀O₃.[1] Its structure consists of a benzoic acid esterified to one of the hydroxyl groups of resorcinol (1,3-dihydroxybenzene). This bifunctional nature makes it susceptible to two primary degradation pathways that users must mitigate:
-
Oxidative Degradation: The free phenolic hydroxyl group is prone to oxidation.[2][3] This process is often initiated by atmospheric oxygen and can be accelerated by factors such as light, heat, and the presence of metal ions. Oxidation typically leads to the formation of colored quinone-type compounds, which may manifest as a yellowing or browning of the material.[3]
-
Hydrolytic Cleavage: The ester bond is susceptible to hydrolysis, which breaks the molecule into its constituent parts: resorcinol and benzoic acid.[4][5] This reaction is catalyzed by the presence of moisture and can be significantly accelerated by acidic or alkaline conditions.
Understanding these two vulnerabilities is the first step in designing an effective storage and handling strategy.
FAQ: What are the ideal receiving and initial inspection protocols for a new shipment of 3-HPB?
Upon receiving a new lot of 3-HPB, a systematic inspection is critical to establish a baseline for its quality and to identify any potential issues from transit.
Initial Inspection Checklist:
-
Visual Inspection: The compound should be a white to off-white crystalline solid. Note any discoloration (e.g., yellow, tan, or brown hues) or clumping, which could indicate oxidation or moisture exposure, respectively.
-
Container Integrity: Ensure the container seal is intact. A compromised seal could have exposed the compound to atmospheric oxygen and humidity.
-
Documentation Review: Cross-reference the Certificate of Analysis (CoA) with the lot number. Pay close attention to the reported purity, melting point (typically around 133-135 °C), and any specified storage recommendations.[1]
-
Baseline Analysis (Recommended): For critical applications, it is best practice to perform an initial purity assessment via High-Performance Liquid Chromatography (HPLC). This baseline chromatogram will be invaluable for future stability comparisons.
Section 2: Core Stability Factors & Mitigation
This section addresses common observations that indicate degradation and explains the underlying chemical mechanisms.
Troubleshooting Guide: My 3-HPB powder is turning yellow/brown. What is happening and how can I stop it?
Causality: This discoloration is a classic sign of oxidation. The phenolic hydroxyl group on the 3-HPB molecule is losing electrons, often in the presence of oxygen, to form colored quinone or poly-phenolic structures.[3][6] This process is significantly accelerated by:
-
Light Exposure: UV and even visible light can provide the energy to initiate oxidative chain reactions.[7][8]
-
Elevated Temperatures: Heat increases the rate of chemical reactions, including oxidation.[9]
-
Presence of Metal Ions: Trace metal contaminants can act as catalysts for oxidation.
Mitigation Strategies:
-
Light Protection: Always store 3-HPB in amber glass vials or containers that are opaque to UV light. For active experiments, protect solutions from direct laboratory light.
-
Temperature Control: Store the solid compound in a cool, controlled environment, ideally at 2-8°C. Avoid storing it at room temperature for extended periods, especially in warmer climates.[9]
-
Inert Atmosphere: For maximum protection, especially for long-term storage or for use as a reference standard, store the compound under an inert atmosphere (e.g., argon or nitrogen). This displaces the oxygen required for oxidation.
Diagram: Primary Degradation Pathways of this compound
Caption: Key degradation routes for 3-HPB.
Troubleshooting Guide: My HPLC analysis shows new peaks appearing over time. What are they?
Causality: The appearance of new, more polar peaks in your chromatogram typically indicates hydrolytic cleavage of the ester bond. The primary degradation products would be resorcinol and benzoic acid .[4][5] This reaction is catalyzed by water, and the rate is highly dependent on pH. Both strongly acidic and, particularly, alkaline conditions can dramatically accelerate ester hydrolysis.[5][10]
Troubleshooting & Validation Workflow:
-
Co-injection Analysis: The most definitive way to identify these new peaks is to run a co-injection. Spike your aged 3-HPB sample with authentic standards of resorcinol and benzoic acid. If the new peaks in your sample increase in size (co-elute) with the standards, you have confirmed their identity.
-
pH Assessment: If your 3-HPB is in solution, measure the pH. Unintended acidity or alkalinity in your solvent or formulation can drive this degradation. Ensure buffers are used where appropriate and are within their effective buffering range.
-
Moisture Control: For solid storage, ensure the container is tightly sealed and stored in a dry environment. The use of a desiccant in a secondary containment (like a desiccator cabinet) is highly recommended for long-term storage.
Caption: Troubleshooting workflow for HPLC impurities.
Section 3: Practical Storage & Stabilization Protocols
Data Summary: Recommended Storage Conditions
| Parameter | Standard Storage (≤ 1 year) | Long-Term / Reference Standard (> 1 year) | In-Solution (Short-Term) |
| Temperature | 2–8 °C[9] | ≤ -20 °C | 2–8 °C |
| Atmosphere | Tightly sealed container | Inert Gas (Argon/Nitrogen) backfill | Tightly sealed, minimal headspace |
| Light | Amber glass or opaque container[7] | Amber glass or opaque container, stored in darkness | Amber glass vials |
| Humidity | Store in a dry location | Store in a desiccator with active desiccant | Use anhydrous solvents where possible |
Protocol: Storage Under Inert Atmosphere
This protocol is essential for preserving the highest purity of 3-HPB for use as an analytical standard or for long-term archiving.
Materials:
-
This compound solid
-
Appropriately sized amber glass vial with a PTFE-lined screw cap
-
Source of high-purity nitrogen or argon gas with a regulator and tubing
-
Schlenk line or glove box (ideal), or a simple gas-flushing setup
Procedure:
-
Aliquot: Weigh the desired amount of 3-HPB into the vial. It is best practice to create several smaller aliquots rather than one large stock to minimize repeated exposure of the bulk material.
-
Purge: Insert a needle or pipette tip connected to the inert gas line into the vial, ensuring the tip is near the bottom. Insert a second, shorter "vent" needle.
-
Flush: Gently flush the vial with the inert gas for 1-2 minutes. The inert gas, being heavier than air, will displace the oxygen and moisture-containing air, which will exit through the vent needle.
-
Seal: While continuing the gas flow, remove the vent needle first, then the gas inlet needle, and immediately seal the vial tightly with the cap.
-
Label & Store: Clearly label the vial, including the date it was aliquoted and placed under inert gas. Store at the recommended temperature (≤ -20 °C for long-term).
FAQ: Can I use antioxidants to stabilize 3-HPB solutions?
Yes, for solutions, the addition of an antioxidant can be an effective strategy to prevent oxidative degradation.[11][12] However, compatibility and potential interference with downstream applications must be considered.
-
Common Antioxidants: Butylated hydroxytoluene (BHT) or Vitamin E (α-tocopherol) are often used in non-aqueous or lipid-based systems. For aqueous systems, ascorbic acid or sodium metabisulfite can be effective, but their impact on pH must be managed.
-
Mechanism: These antioxidants work by acting as "radical scavengers." They preferentially react with and neutralize the free radicals that would otherwise attack the phenolic group of 3-HPB.[13]
-
Considerations: Always run a control experiment to ensure the chosen antioxidant does not interfere with your assay (e.g., by co-eluting in HPLC or quenching a fluorescent signal). Start with low concentrations (e.g., 0.01-0.1% w/v) and evaluate efficacy.
Section 4: Quality Control & Stability Testing
Protocol: Basic HPLC Method for Purity Assessment
This method provides a starting point for monitoring the purity of 3-HPB and detecting its primary hydrolytic degradants. Method optimization may be required for specific matrices.
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Expected Elution Order: Resorcinol (most polar) -> Benzoic Acid -> this compound (least polar).
FAQ: How can I predict the long-term stability of my 3-HPB formulation?
Predicting long-term stability can be achieved through an accelerated stability study .[14][15] This involves subjecting samples to elevated stress conditions to speed up degradation processes.[16][17]
Accelerated Stability Protocol Outline:
-
Setup: Prepare multiple, identical aliquots of your 3-HPB sample (solid or in its final formulation).
-
Conditions: Store the aliquots under a matrix of conditions. A common design involves at least three temperatures (e.g., 40°C, 50°C, 60°C) and, if relevant, two humidity levels (e.g., ambient and 75% RH).[14] Always include a control sample stored at the recommended condition (e.g., 4°C).
-
Timepoints: Pull samples for analysis at predetermined intervals (e.g., T=0, 1 week, 2 weeks, 4 weeks, 8 weeks).[16]
-
Analysis: Analyze the purity of each sample using a validated stability-indicating method (like the HPLC method above). Quantify the amount of 3-HPB remaining and the amount of key degradants formed.
-
Modeling: The degradation rate data collected at elevated temperatures can be used to model the expected degradation rate at normal storage conditions using the Arrhenius equation, which relates reaction rate to temperature.[14][17] This allows for an evidence-based estimation of shelf-life.
References
- Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. MDPI. [Link]
- Enhancement and Inhibition of Oxidation in Phenolic Compound Mixtures with Manganese Oxides.
- Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. PMC - NIH. [Link]
- Assessing Shelf Life Using Real-Time and Accelerated Stability Tests.
- Electrochemical Investigation of the Oxidation of Phenolic Compounds Using Hypervalent Iodine Oxidants. ACS Omega. [Link]
- Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. PubMed. [Link]
- Video: Oxidation of Phenols to Quinones. JoVE. [Link]
- Accelerated Physical Stability Testing.
- Studies of catalysis of the hydrolysis of phenyl glycinate and some related esters. University of Canterbury. [Link]
- Oxidation of Small Phenolic Compounds by Mn(IV). MDPI. [Link]
- Alkaline hydrolysis of substituted phenyl N-phenylcarbamates. Structure–reactivity relationships consistent with an E1cB mechanism. RSC Publishing. [Link]
- Storage Effect on Phenolic Compounds and Antioxidant Activity of Nephelium lappaceum L. Extract. MDPI. [Link]
- Effect of Storage Conditions on Phenolic Profiles and Antioxidant Activity of Litchi Pericarp. MDPI. [Link]
- An Introduction to the Accelerated Stability Assessment Program.
- Influence of storage conditions on phenolic compounds stability, antioxidant capacity and colour of freeze-dried encapsulated red wine.
- Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. Frontiers. [Link]
- Benzoate Degradation P
- Mechanisms of Ester Hydrolysis in Aqueous Sulfuric Acids. ElectronicsAndBooks. [Link]
- Accelerated Stability Testing for Cosmetics & OTC Products: A Faster Path to Shelf-Life Claims.
- Degradation pathways of benzoic acid, 3-hydroxybenzoic acid and the lignin derived compounds ferulic acid and p-coumaric acid.
- Antioxidant Stability of Phenolic Acids and Their Esters.
- Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils. PMC - NIH. [Link]
- Phenolipids, Amphipilic Phenolic Antioxidants with Modified Properties and Their Spectrum of Applications in Development: A Review. NIH. [Link]
- Humic Substance Photosensitized Degradation of Phthalate Esters Characterized by 2H and 13C Isotope Fraction
- Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]
- Ortho effect in hydrolysis of phenyl esters. The Journal of Organic Chemistry. [Link]
- Early-Stage Photodegradation of Aromatic Poly(urethane-Urea) Elastomers. Amanote Research. [Link]
- Structural and functional characterization of a hybrid benzoate degradation pathway. University of British Columbia. [Link]
- Phenolic Antioxidants in Polymers: Enhancing the Durability of Plastics and Rubbers. Dyna-Purge. [Link]
- benzoate degradation pathway: Topics by Science.gov. Science.gov. [Link]
- Role of the Encapsulation in Bioavailability of Phenolic Compounds. MDPI. [Link]
- Study on the degradation pathway of benzo[a]pyrene by Bacillus sp. strain M1. PMC - NIH. [Link]
- Analytical Methods. RSC Publishing. [Link]
- This compound, 136-36-7. The Good Scents Company. [Link]
- Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. PMC - NIH. [Link]
- Potential Safety Issues Surrounding the Use of Benzoate Preserv
- 3-hydroxyphenyl benzo
- HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Polish Pharmaceutical Society. [Link]
- Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. USDA Food Safety and Inspection Service. [Link]
- RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS.
- p-Hydroxyphenyl benzo
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Video: Oxidation of Phenols to Quinones [jove.com]
- 4. researchcommons.waikato.ac.nz [researchcommons.waikato.ac.nz]
- 5. Alkaline hydrolysis of substituted phenyl N-phenylcarbamates. Structure–reactivity relationships consistent with an E1cB mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of Storage Conditions on Phenolic Profiles and Antioxidant Activity of Litchi Pericarp - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 11. researchgate.net [researchgate.net]
- 12. Phenolipids, Amphipilic Phenolic Antioxidants with Modified Properties and Their Spectrum of Applications in Development: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phenolic Antioxidants in Polymers: Enhancing the Durability of Plastics and Rubbers [vinatiorganics.com]
- 14. biopharminternational.com [biopharminternational.com]
- 15. teknova.com [teknova.com]
- 16. microchemlab.com [microchemlab.com]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Alternative Catalysts for 3-Hydroxyphenyl Benzoate Synthesis
Welcome to the Technical Support Center for the synthesis of 3-Hydroxyphenyl benzoate (resorcinol monobenzoate). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) regarding the selection and use of alternative catalysts in this important esterification reaction. Our goal is to empower you with the knowledge to navigate the nuances of this synthesis, optimize your reaction conditions, and overcome common experimental hurdles.
Introduction: The Challenge of Selective Mono-acylation
The synthesis of this compound, a key intermediate in the production of pharmaceuticals and other fine chemicals, primarily involves the esterification of resorcinol with benzoyl chloride or a related acylating agent. The principal challenge lies in achieving selective mono-acylation to maximize the yield of the desired product while minimizing the formation of the di-substituted byproduct, resorcinol dibenzoate, and other impurities.[1] This guide will explore various catalytic systems beyond traditional methods, offering insights into their mechanisms, advantages, and practical application.
Troubleshooting Guide
This section addresses specific issues that researchers may encounter during the synthesis of this compound, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Suggested Solutions & Explanations |
| Low Yield of this compound | 1. Formation of Resorcinol Dibenzoate: The second hydroxyl group of resorcinol can also react with the acylating agent, especially with prolonged reaction times or excess acylating agent. 2. Hydrolysis of Benzoyl Chloride: The presence of excess water can lead to the hydrolysis of benzoyl chloride to benzoic acid, reducing the amount of acylating agent available for the esterification.[2] 3. Suboptimal Catalyst Activity: The chosen catalyst may not be efficient under the selected reaction conditions. 4. Incomplete Reaction: Insufficient reaction time or temperature can lead to incomplete conversion of the starting materials. | 1. Control Stoichiometry: Use a slight excess of resorcinol relative to benzoyl chloride to favor mono-esterification.[3] Carefully control the addition of benzoyl chloride. 2. Anhydrous Conditions: For non-aqueous methods, ensure all glassware is thoroughly dried and use anhydrous solvents. For biphasic systems like the Schotten-Baumann reaction, optimize the phase-transfer catalyst and stirring to favor the reaction at the interface.[4] 3. Catalyst Screening: Evaluate different catalysts (e.g., TiO2, zeolites, phase-transfer catalysts) to find the most effective one for your specific conditions.[5] 4. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[6] |
| Presence of Unreacted Resorcinol in the Final Product | 1. Insufficient Acylating Agent: The amount of benzoyl chloride used was not enough to react with all the resorcinol. 2. Poor Mixing: In heterogeneous reactions, inefficient stirring can lead to localized areas of low reactant concentration. | 1. Adjust Stoichiometry: While avoiding a large excess, ensure a sufficient amount of benzoyl chloride is used. A 1:1 molar ratio is a good starting point, with slight adjustments based on experimental results. 2. Improve Agitation: Ensure vigorous and consistent stirring throughout the reaction, especially in biphasic or solid-liquid systems. |
| Formation of Colored Impurities | Oxidation of Resorcinol: Resorcinol is susceptible to oxidation, especially in the presence of air and light, which can lead to the formation of colored byproducts.[7] | Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[8] Protect the reaction mixture from light. |
| Difficulty in Product Purification | 1. Similar Polarity of Products: this compound, resorcinol dibenzoate, and unreacted resorcinol can have similar polarities, making separation by column chromatography challenging. 2. Emulsion Formation during Workup: In biphasic reactions (e.g., Schotten-Baumann), vigorous shaking can sometimes lead to stable emulsions that are difficult to break. | 1. Recrystallization: Utilize the differential solubility of the components. For instance, unreacted resorcinol can be washed out with water.[8] The mono- and di-benzoates can often be separated by recrystallization from a suitable solvent system like a hot aliphatic alcohol.[8] 2. Workup Optimization: Add brine (saturated NaCl solution) to the aqueous layer to help break emulsions. Alternatively, allow the mixture to stand for a longer period or use centrifugation. |
| Catalyst Deactivation (for reusable catalysts) | Fouling or Leaching: The catalyst surface can be blocked by byproducts or the active catalytic species may leach into the reaction mixture. | Regeneration: Depending on the catalyst, regeneration may be possible. For example, TiO2 can be washed with a solvent like dichloromethane and reused.[5] For other catalysts, thermal treatment or acid/base washing might be effective. |
Frequently Asked Questions (FAQs)
Q1: What are the main alternative catalysts to the traditional Schotten-Baumann (NaOH) method for this compound synthesis?
A1: Several alternative catalytic systems offer advantages in terms of selectivity, reusability, and milder reaction conditions. These include:
-
Heterogeneous Catalysts: Solid acids like zeolites and metal oxides such as Titanium Dioxide (TiO2) are promising alternatives.[5] They are easily separable from the reaction mixture, reusable, and can offer high yields under solvent-free conditions.[5]
-
Phase-Transfer Catalysts (PTCs): In biphasic systems, PTCs like quaternary ammonium salts can enhance the reaction rate by facilitating the transfer of the phenoxide ion from the aqueous phase to the organic phase where the benzoyl chloride resides.[9]
-
Amine Catalysts: Tertiary amines can act as nucleophilic catalysts, forming a highly reactive acylammonium intermediate with benzoyl chloride, which then readily reacts with resorcinol.[10]
-
Uronium-based Coupling Agents: Reagents like TBTU, TATU, or COMU, commonly used in peptide synthesis, can efficiently promote esterification under mild conditions and offer selectivity for primary alcohols, which can be adapted for the selective acylation of diols.[3]
Q2: How can I control the formation of the di-substituted byproduct, resorcinol dibenzoate?
A2: Controlling the di-substitution is crucial for maximizing the yield of this compound. Key strategies include:
-
Stoichiometric Control: Carefully controlling the molar ratio of resorcinol to benzoyl chloride is the most critical factor. Using a slight excess of resorcinol can favor the formation of the mono-ester.
-
Slow Addition of Acylating Agent: Adding the benzoyl chloride dropwise to the reaction mixture containing resorcinol can help maintain a low concentration of the acylating agent, thus reducing the likelihood of the second hydroxyl group reacting.
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity, as the second esterification step may have a higher activation energy.
-
Choice of Catalyst and Solvent: Certain catalysts and solvent systems can influence the selectivity. For example, some heterogeneous catalysts may offer steric hindrance that disfavors the formation of the bulkier di-ester.
Q3: What is the Fries rearrangement, and is it a concern in this synthesis?
A3: The Fries rearrangement is a reaction where a phenolic ester is rearranged to a hydroxy aryl ketone in the presence of a Lewis acid catalyst.[5] While it is a potential side reaction, it is generally not a major concern under the typical conditions used for the direct esterification of resorcinol with benzoyl chloride, especially when using base catalysis or milder heterogeneous catalysts. It becomes more relevant if the product, this compound, is subjected to strong Lewis acid conditions at elevated temperatures.
Q4: Can I synthesize this compound without a catalyst?
A4: The direct reaction between resorcinol and benzoyl chloride without a catalyst is generally very slow and inefficient. Phenols are less nucleophilic than alcohols, and a catalyst is typically required to either activate the phenol (e.g., by deprotonation to the more nucleophilic phenoxide ion in the Schotten-Baumann reaction) or the acylating agent.
Q5: What are the safety considerations when working with the reagents for this synthesis?
A5: It is crucial to handle all chemicals with appropriate safety precautions.
-
Benzoyl Chloride: is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) should be worn. It reacts with water, so it should be kept away from moisture.
-
Resorcinol: is harmful if swallowed and can cause skin and eye irritation.[7]
-
Solvents: Many organic solvents used are flammable and may be toxic. Always consult the Safety Data Sheet (SDS) for each chemical before use.
Experimental Workflow & Diagrams
General Experimental Protocol (Schotten-Baumann Method)
A widely used method for the synthesis of this compound is the Schotten-Baumann reaction.[11]
Step 1: Preparation of Sodium Resorcinolate
-
Dissolve resorcinol in an aqueous solution of sodium hydroxide (NaOH). This deprotonates one of the hydroxyl groups to form the more nucleophilic sodium resorcinolate.
Step 2: Acylation
-
To the cooled solution of sodium resorcinolate, slowly add benzoyl chloride with vigorous stirring. The reaction is typically exothermic and may require cooling in an ice bath to maintain a controlled temperature.
Step 3: Reaction Completion and Product Isolation
-
Continue stirring until the reaction is complete (can be monitored by TLC). The product, this compound, will precipitate out of the solution.
Step 4: Purification
-
Collect the solid product by filtration and wash it with water to remove unreacted resorcinol and inorganic salts. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Sources
- 1. researchgate.net [researchgate.net]
- 2. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 5. future4200.com [future4200.com]
- 6. jmchemsci.com [jmchemsci.com]
- 7. Resorcinol | C6H6O2 | CID 5054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. US2588978A - Process of manufacturing resorcinol monobenzoate - Google Patents [patents.google.com]
- 9. Schotten-Baumann Reaction (Chapter 103) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. Schotten-Baumann Reaction [organic-chemistry.org]
- 11. Phenol - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Derivatization of 3-Hydroxyphenyl Benzoate
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support center for the derivatization of 3-Hydroxyphenyl benzoate (HPB). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of preparing HPB for analysis, particularly by Gas Chromatography-Mass Spectrometry (GC-MS). Our goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your specific application.
This compound, with its CAS number 136-36-7, possesses two key functional groups: a phenolic hydroxyl (-OH) group and a benzoate ester.[1][2] The polar hydroxyl group imparts low volatility, making direct GC analysis challenging. Derivatization chemically modifies this hydroxyl group to create a less polar, more volatile, and more thermally stable molecule suitable for GC analysis.[3]
This guide is structured into two main sections: a Troubleshooting Guide to address specific experimental failures and a Frequently Asked Questions (FAQs) section for broader conceptual understanding.
Troubleshooting Guide
This section addresses common problems encountered during the derivatization of this compound. Each issue is followed by a diagnostic workflow and corrective actions.
Q1: I am seeing low or no yield of my derivatized product. What are the likely causes and how can I fix it?
Low or non-existent product yield is the most common issue. The cause is typically related to reagent deactivation, suboptimal reaction conditions, or degradation of the starting material.
Possible Causes & Solutions:
-
Moisture Contamination: This is the primary culprit for silylation reactions. Silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly sensitive to moisture and will preferentially react with any water present, consuming the reagent.
-
Solution: Ensure all glassware is oven-dried and cooled in a desiccator. Use anhydrous solvents and purge the reaction vessel with an inert gas (e.g., nitrogen or argon) before adding reagents. Store derivatization reagents under inert gas and in a desiccator to prevent degradation.[4]
-
-
Inactive Reagents: Derivatization reagents have a finite shelf life and can degrade, especially after being opened.
-
Solution: Use a fresh bottle of the derivatizing agent or test the current bottle on a simple, reliable standard like a simple phenol or alcohol. A 2:1 molar ratio of silylating reagent to active hydrogens is a good starting point to ensure it is in excess.
-
-
Suboptimal Temperature or Time: Derivatization reactions for phenols can be influenced by steric hindrance and may require thermal energy to proceed to completion.
-
Solution: While some silylations proceed at room temperature, heating the reaction mixture is often necessary. Start with a modest temperature (e.g., 60-70 °C) for 30-60 minutes. If the yield is still low, incrementally increase the temperature or reaction time. Monitor the reaction progress by taking aliquots at different time points. For etherification reactions, temperatures can be higher, in the range of 80-120 °C.[5]
-
-
Analyte Degradation: Although this compound is generally stable, harsh reaction conditions (e.g., very strong bases or high temperatures for prolonged periods) could potentially lead to the hydrolysis of the benzoate ester.[6][7]
-
Solution: Use milder bases like pyridine or triethylamine instead of strong hydroxides. Avoid excessive heating. Analyze the reaction mixture for the presence of resorcinol and benzoic acid, which would be the products of complete hydrolysis.
-
Q2: My chromatogram shows multiple unexpected peaks. What are they and how do I get a clean result?
The presence of multiple peaks can indicate side reactions, incomplete derivatization, or byproducts from the reagent itself.
Possible Causes & Solutions:
-
Incomplete Derivatization: This will result in a peak for the unreacted this compound (which may not elute or will have a very poor peak shape) and a peak for the desired derivative.
-
Solution: Re-optimize the reaction conditions as described in Q1. Increase the reagent concentration, temperature, or reaction time. The ease of derivatization for silylating reagents generally follows the order: alcohol > phenol > carboxylic acid > amine > amide.
-
-
Reagent Byproducts: The derivatization reagents themselves can produce byproducts that are chromatographically active. For example, silylation reagents produce silylated amides and other compounds.
-
Solution: Always run a "reagent blank" (all reaction components except the analyte) under the same conditions. This will help you identify peaks that are not related to your analyte of interest.
-
-
Side Reactions (Ester Hydrolysis): If conditions are too harsh (e.g., strongly basic), the ester linkage can be cleaved. This would result in the derivatization of the hydrolysis products: resorcinol (which has two hydroxyl groups) and benzoic acid. You might see peaks for mono- and di-derivatized resorcinol and derivatized benzoic acid.
-
Solution: Use milder reaction conditions. Employ a non-nucleophilic base like pyridine. If hydrolysis is suspected, analyze standards of the potential hydrolysis products under the same derivatization and GC conditions to confirm their retention times.
-
-
Multiple Derivatization Sites: While unlikely for HPB's single phenolic hydroxyl, if your sample contains impurities with multiple active hydrogens, you could see various partially and fully derivatized species.
-
Solution: Confirm the purity of your starting material using a technique like HPLC-UV or NMR before proceeding with derivatization.[8]
-
Q3: My results are not reproducible. Why is there so much variability between runs?
Poor reproducibility is often a sign of insufficient control over critical experimental variables.
Possible Causes & Solutions:
-
Variable Moisture: Inconsistent exposure to atmospheric moisture is a major cause of variability in silylation reactions.
-
Solution: Implement a strict protocol for using anhydrous conditions for every run. This includes consistent drying of glassware, use of fresh anhydrous solvents, and purging with inert gas.
-
-
Inconsistent Temperature Control: Small variations in reaction temperature can lead to significant differences in reaction rates and final yield.
-
Solution: Use a precisely controlled heating block or oil bath instead of a simple hot plate. Ensure the reaction vessel is consistently placed for uniform heat transfer.
-
-
Inaccurate Reagent/Sample Handling: Inaccuracy in measuring small volumes of the analyte solution or derivatization reagents will directly impact the final concentration and the molar ratios, leading to variability.
-
Solution: Use calibrated micropipettes for all liquid transfers. Prepare a master mix of the derivatization cocktail (reagent and solvent) if running multiple samples to ensure consistency.
-
-
GC-MS System Contamination: Carryover from previous injections or contamination in the GC inlet or column can lead to inconsistent results. Contamination can sometimes lead to a drop in signal intensity over multiple injections.[9]
-
Solution: Regularly maintain the GC-MS system. This includes changing the inlet liner, trimming the column, and running solvent blanks between sample sets to ensure the system is clean. If analytes are "lost," it may be due to active sites in a contaminated inlet.[9]
-
Q4: I see my derivatized product, but the GC peak is tailing or has a poor shape. What does this mean?
Poor peak shape is usually caused by incomplete derivatization or issues within the chromatography system itself.
Possible Causes & Solutions:
-
Co-elution of Unreacted Analyte: Even a small amount of underivatized HPB can interact strongly with the GC column, leading to a tailing peak for the derivatized analyte if they elute closely.
-
Solution: Push the derivatization reaction closer to 100% completion by optimizing conditions (see Q1).
-
-
Active Sites in the GC System: Free silanol groups on the surface of the GC inlet liner or the front of the column can interact with the analyte, causing peak tailing.
-
Solution: Use a deactivated inlet liner. If the problem persists, trim a small portion (e.g., 10-15 cm) from the front of the GC column to remove active sites that have developed over time. You can also "prime" the column by injecting a high-concentration derivatized standard a few times to passivate active sites before running your samples.
-
-
Derivative Instability: Some derivatives can be thermally labile or susceptible to hydrolysis from trace moisture in the GC system.
-
Solution: Ensure the GC system is leak-tight and has high-quality carrier gas with moisture and oxygen traps. Lower the injection port temperature if thermal degradation is suspected, but not so low as to cause poor volatilization.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization methods for this compound and when should I use them?
The choice of derivatization method depends on the analytical goal, available instrumentation, and the nature of the sample matrix. For HPB, the primary target is the phenolic hydroxyl group.
| Derivatization Method | Reagents | Principle | Best For |
| Silylation | BSTFA, MSTFA, TMCS (catalyst) | Replaces the active hydrogen of the -OH group with a non-polar trimethylsilyl (TMS) or t-butyldimethylsilyl (TBDMS) group.[3][10] | GC-MS analysis. It is a robust, well-established method that significantly increases volatility and thermal stability. |
| Acylation | Acetic Anhydride, PFPA, HFBA | Converts the hydroxyl group to an ester. Fluorinated anhydrides (PFPA, HFBA) create derivatives that are highly sensitive for Electron Capture Detection (ECD).[4] | GC-ECD for trace analysis or GC-MS. Can provide alternative fragmentation patterns in MS. |
| Alkylation/Etherification | Alkyl halides (e.g., methyl iodide), Diazomethane | Forms an ether linkage at the phenolic oxygen. This is a very stable derivative.[5][11] | Creating a very stable derivative, though reaction conditions can be harsher than silylation. Often requires a strong base. |
As a Senior Application Scientist, I typically recommend silylation with BSTFA (+/- 1% TMCS as a catalyst) as the starting point for GC-MS analysis of phenolic compounds like HPB due to its high reaction efficiency and the production of stable derivatives.
Q2: How do I choose the right solvent and base for my reaction?
The solvent and base must be compatible with the chosen derivatization chemistry and should not interfere with the analysis.
-
Solvents: The ideal solvent should completely dissolve the analyte and be inert to the reagents.
-
For Silylation: Pyridine is a classic choice as it acts as both a solvent and a catalyst/HCl scavenger. Other common choices include acetonitrile, dichloromethane (DCM), and N,N-Dimethylformamide (DMF). Ensure the solvent is anhydrous.
-
For Acylation/Alkylation: Solvents like Tetrahydrofuran (THF), DCM, or DMF are often used.[5]
-
-
Bases: The base is used to deprotonate the phenol, making it a better nucleophile, or to scavenge acid byproducts (like HCl).
-
For Silylation: Pyridine or triethylamine are common. A catalyst like trimethylchlorosilane (TMCS) is often added to BSTFA to increase its reactivity, especially for hindered phenols.
-
For Acylation/Alkylation: Pyridine, triethylamine, or a solid base like potassium carbonate (K₂CO₃) can be used.[5] Be mindful that stronger bases or aqueous bases (like NaOH) can cause hydrolysis of the benzoate ester and should be avoided.[12]
-
Q3: What are the critical parameters to control during a silylation reaction?
To ensure a successful and reproducible silylation reaction, you must rigorously control the following parameters:
-
Anhydrous Conditions: As detailed in the troubleshooting section, water is the enemy of silylation.
-
Reagent Stoichiometry: The silylating agent must be in molar excess. A 2:1 ratio of reagent to active hydrogen is a minimum guideline, but for difficult derivatizations, a much larger excess may be required.
-
Temperature: The reaction should be heated to ensure it goes to completion. A typical starting point is 60-80 °C.
-
Reaction Time: Allow sufficient time for the reaction to complete. For phenols, 30-60 minutes at temperature is usually adequate, but this should be optimized for your specific setup.
-
Sample Matrix: Components of your sample matrix can interfere with the reaction. If analyzing HPB from a complex mixture, an initial sample cleanup or extraction (e.g., Liquid-Liquid Extraction or Solid-Phase Extraction) is highly recommended.
Q4: How can I confirm that the derivatization was successful?
Confirmation is best achieved using mass spectrometry.
-
GC-MS Analysis: This is the most definitive method.
-
Retention Time Shift: The derivatized product will be less polar and thus should have a shorter retention time on a standard non-polar GC column (like a DB-5ms) compared to the underivatized compound (if it elutes at all).
-
Mass Spectrum: The mass spectrum of the derivative will show a characteristic molecular ion ([M]⁺) and fragmentation pattern. For a TMS derivative of HPB (MW = 214.22 g/mol )[1], the TMS group adds 72 mass units (Si(CH₃)₃ - H). The derivatized molecular weight will be 286 g/mol . Look for the molecular ion at m/z 286 and characteristic fragments, such as the loss of a methyl group ([M-15]⁺) at m/z 271. For TBDMS derivatives, a very characteristic fragment is the loss of the t-butyl group ([M-57]⁺).[13]
-
-
TLC (Thin-Layer Chromatography): For a quick check, you can spot the reaction mixture on a TLC plate alongside the starting material. The derivatized product should be less polar and therefore have a higher Rf value.
Q5: Can I analyze this compound without derivatization?
Yes, but it depends on the analytical technique.
-
GC-MS: Direct analysis is not recommended. The free hydroxyl group will cause strong interactions with the stationary phase, leading to poor peak shape, low response, and potential thermal degradation in the hot injector.[14]
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent alternative for analyzing HPB without derivatization.[8] A reverse-phase C18 column with a mobile phase of acetonitrile or methanol and water (often with a small amount of acid like formic acid to improve peak shape) is a standard method for phenolic compounds.[8] Detection is typically done with a UV detector.
Protocols & Data
Protocol 1: Silylation of this compound for GC-MS Analysis
This protocol is a robust starting point for the trimethylsilylation of HPB.
-
Preparation:
-
Accurately weigh approximately 1 mg of this compound into a 2 mL autosampler vial with a screw cap and septum.
-
Add 500 µL of an anhydrous solvent (e.g., Pyridine or Acetonitrile). Vortex to dissolve.
-
-
Derivatization:
-
Add 100 µL of BSTFA + 1% TMCS to the vial. The reagent should be in significant molar excess.
-
Seal the vial tightly. Vortex briefly to mix.
-
-
Reaction:
-
Place the vial in a heating block set to 70 °C for 45 minutes.
-
-
Analysis:
-
After cooling to room temperature, the sample is ready for direct injection into the GC-MS.
-
Inject 1 µL into the GC-MS system.
-
Protocol 2: Acylation of this compound
This protocol uses an anhydride for acylation, creating an ester derivative.
-
Preparation:
-
Accurately weigh approximately 1 mg of this compound into a 2 mL vial.
-
Add 500 µL of anhydrous THF and 50 µL of anhydrous pyridine (acts as a catalyst and acid scavenger).
-
-
Derivatization:
-
Add 50 µL of acetic anhydride (or a fluorinated anhydride like PFPA for higher sensitivity).
-
Seal the vial tightly and vortex.
-
-
Reaction:
-
Heat the vial at 60 °C for 1 hour.
-
-
Workup & Analysis:
-
Cool the vial. The sample can often be injected directly. Alternatively, for a cleaner injection, the reaction can be quenched with water, extracted with a non-polar solvent (e.g., hexane or ethyl acetate), and the organic layer dried with sodium sulfate before analysis.
-
Table 1: Recommended Starting Conditions for HPB Derivatization
| Parameter | Silylation | Acylation | Etherification (Alkylation) |
| Primary Reagent | BSTFA or MSTFA | Acetic Anhydride or PFPA | Methyl Iodide (CH₃I) |
| Catalyst / Base | 1% TMCS (optional), Pyridine | Pyridine, Triethylamine | K₂CO₃, NaH |
| Solvent | Pyridine, Acetonitrile, DCM | THF, DCM | DMF, Acetone |
| Temperature | 60 - 80 °C | 50 - 70 °C | 80 - 120 °C[5] |
| Time | 30 - 60 min | 60 min | 4 - 12 hours[5] |
Visualizations
Caption: Troubleshooting workflow for diagnosing low product yield.
Caption: Common derivatization pathways for this compound.
References
- Catalytic Reductive ortho-C–H Silylation of Phenols with Traceless, Versatile Acetal Directing Groups and Synthetic Applications of Dioxasilines. (n.d.). National Institutes of Health.
- Silylation of the phenols, allyl, and propargyl alcohols in DES. (n.d.). ResearchGate.
- Supplemental Information Materials and Methods Synthesis of Hydroxyphenylacetate Substrates. (n.d.).
- Silapropofol: Carbon–Silicon Isosterism in a Key Anesthetic Scaffold. (2026). ACS Omega.
- The Use of Derivatization Reagents for Gas Chromatography (GC). (n.d.). Sigma-Aldrich.
- Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceuticals. (n.d.). Google Patents.
- Determination of phenols in water samples by single-drop microextraction followed by in-syringe derivatization and gas chromatography-mass spectrometric detection. (2025). ResearchGate.
- A Comparative Guide to the Analytical Techniques for Methyl 3-hydroxy-4,5-dimethoxybenzoate. (n.d.). Benchchem.
- Application Notes and Protocols: Synthesis of (6-Hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophen-3-yl). (n.d.). Benchchem.
- Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. (n.d.). PMC - PubMed Central.
- The suggested mechanism of silylation of alcohols, phenols and oximes... (n.d.). ResearchGate.
- Chlorinated phenols contaminate GC column or mass spec? (2019). Chromatography Forum.
- Biocatalytic Silylation: The Condensation of Phenols and Alcohols with Triethylsilanol. (2023).
- Synthesis of a series of derivatives of this compound (2–1)... (n.d.). ResearchGate.
- An In-depth Technical Guide to the Derivatization of 3-(4-Acetyloxyphenyl)benzoic Acid for Analysis. (n.d.). Benchchem.
- This compound. (2025).
- General derivatization mechanism for phenol with MTBSTFA. (n.d.). ResearchGate.
- Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. (2025). ResearchGate.
- This compound, 100g. (n.d.). CP Lab Safety.
- Derivatization method for sensitive determination of 3-hydroxybenzo[a]pyrene in human urine by liquid chromatography-electrospray tandem mass spectrometry. (2015). PubMed.
- Zeolite Catalysts for Phenol Benzoylation with Benzoic Acid: Exploring the Synthesis of Hydroxybenzophenones. (n.d.). MDPI.
- Analytical Characterization of (6-Hydroxy-2-(4- hydroxyphenyl)benzo[b]thiophen-3-yl)(4-(4 -). (n.d.). Benchchem.
- or 3-tert.-butyl-5-alkyl-4-hydroxyphenyl(alkan)oic acids with ethoxylates of bis-(4 - (n.d.). Google Patents.
- This compound. (n.d.). Tokyo Chemical Industry Co., Ltd. (APAC).
- This compound, 136-36-7. (n.d.). The Good Scents Company.
- JAOC-2103-1001 (Galley Proof). (2021). Sami Publishing Company.
- Phenol. (n.d.). Wikipedia.
- Bulletin 909A Guide to Derivatization Reagents for GC. (n.d.).
- Aryl ether synthesis by etherification (alkylation). (n.d.). Organic Chemistry Portal.
- Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.
- Selective fluorogenic derivatization of 3-nitrotyrosine and 3,4-dihydroxyphenylalanine in peptides: a method designed for quantitative proteomic analysis. (2008). PubMed.
- Ether synthesis by etherification (alkylation). (n.d.). Organic Chemistry Portal.
- Comparison of 3-nitrophenylhydrazine, O-benzyl hydroxylamine, and 2-picolylamine derivatizations for analysis of short-chain fatty acids through liquid chromatography coupled with tandem mass spectrometry. (2024). PubMed.
- Aryl ether synthesis by etherification (arylation). (n.d.). Organic Chemistry Portal.
- This compound 95.0+%, TCI America™. (n.d.). Fisher Scientific.
- Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. (2021). Journal of Emerging Investigators.
- A detailed analysis on N-(3-hydroxyphenyl)benzenesulfonamide: Structural, spectral, computational, Hirshfeld surface and docking approach. (2026). ResearchGate.
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. calpaclab.com [calpaclab.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. gcms.cz [gcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chlorinated phenols contaminate GC column or mass spec? - Chromatography Forum [chromforum.org]
- 10. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aryl ether synthesis by etherification (alkylation) [organic-chemistry.org]
- 12. Phenol - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Resolving Co-eluting Impurities in 3-Hydroxyphenyl Benzoate Analysis
Welcome to the technical support center dedicated to addressing the challenges of analyzing 3-Hydroxyphenyl benzoate and its impurities. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth solutions to common chromatographic problems, particularly the issue of co-eluting impurities. Our approach is rooted in fundamental chromatographic principles to empower you to not only solve immediate issues but also to build robust and reliable analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the likely co-eluting impurities in this compound analysis?
A1: Co-eluting impurities in the analysis of this compound often stem from its synthesis or degradation. Potential impurities include:
-
Positional Isomers: 2-Hydroxyphenyl benzoate and 4-Hydroxyphenyl benzoate are common process-related impurities that are notoriously difficult to separate due to their similar physicochemical properties.[1]
-
Starting Material Carryover: Residuals from the synthesis, such as resorcinol and benzoic acid, can sometimes be present.
-
Degradation Products: Forced degradation studies, as mandated by ICH guidelines, can help identify potential degradants.[2][3] Under hydrolytic (acidic or basic), oxidative, and photolytic stress, the ester linkage of this compound can cleave, regenerating resorcinol and benzoic acid. Other unforeseen degradation products may also form.
Q2: My primary peak for this compound has a shoulder. What does this indicate and how can I confirm it's a co-eluting impurity?
A2: A shoulder on your main peak is a strong indicator of a co-eluting impurity.[4][5] It signifies that another compound is eluting very close to your analyte of interest, resulting in incomplete separation.[6]
To confirm the presence of a co-eluting species, you can employ the following techniques:
-
Peak Purity Analysis with a Diode Array Detector (DAD/PDA): A DAD or PDA detector is invaluable for assessing peak purity.[4][7] By comparing the UV-Vis spectra across the peak, you can identify inconsistencies that suggest the presence of more than one compound.[4] If the spectra are not homogenous, a co-eluting impurity is likely present.[7]
-
Mass Spectrometry (MS) Detection: Coupling your HPLC to a mass spectrometer is a definitive way to identify co-eluting components.[4][7] By examining the mass-to-charge ratio (m/z) across the chromatographic peak, you can determine if multiple species with different molecular weights are present.[7] Since positional isomers of this compound have the same molecular weight, MS fragmentation patterns may be needed for differentiation.
Q3: I've confirmed a co-eluting impurity. What is the most effective initial step to improve resolution?
A3: The most impactful initial step is to optimize the mobile phase, as it directly influences selectivity (α), a key factor in chromatographic resolution.[6][8]
-
Adjusting the Organic Modifier Ratio: In reversed-phase HPLC, altering the ratio of your aqueous and organic solvents (e.g., acetonitrile or methanol) is a powerful tool.[9] Decreasing the organic solvent percentage will generally increase retention times and may provide better separation.[6]
-
Changing the Organic Modifier: Switching between acetonitrile and methanol can significantly alter selectivity due to their different chemical properties.[8] This change in solvent can shift the elution order of your analyte and the impurity, potentially leading to baseline separation.[6]
-
Modifying the Mobile Phase pH: For ionizable compounds, adjusting the pH of the mobile phase can dramatically affect retention and selectivity.[9][10] The phenolic hydroxyl group in this compound and its isomers makes pH a critical parameter. It is advisable to work at a pH at least two units away from the pKa of the analytes to ensure consistent ionization and good peak shape.[6]
Troubleshooting Guide: A Systematic Approach to Resolving Co-elution
When faced with co-eluting peaks, a systematic approach to method development is crucial. The following guide provides a step-by-step workflow to troubleshoot and resolve these challenging separations.
Step 1: Foundational Method Assessment
Before making significant changes, ensure your current method is performing optimally.
-
System Suitability: Verify that your HPLC system meets standard performance criteria. Check for excessive dead volume, which can contribute to band broadening.[9]
-
Column Health: An old or poorly packed column will have reduced efficiency, leading to broader peaks and decreased resolution.[7] If peak shape is poor for all analytes, consider replacing the column.[11][12]
-
Sample Preparation: Ensure your sample is fully dissolved in a solvent compatible with the mobile phase.[13] Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[11]
Step 2: Strategic Method Development for Enhanced Resolution
The resolution of two chromatographic peaks is governed by three factors: Efficiency (N) , Selectivity (α) , and Retention Factor (k') .[6] A targeted approach to optimizing these parameters will yield the best results.
Workflow for Method Optimization
Caption: Systematic workflow for HPLC method development to resolve co-eluting peaks.
Detailed Experimental Protocols
Protocol 1: Systematic Mobile Phase Optimization
-
Initial Scouting Gradient:
-
Column: Standard C18 column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Detection: UV at an appropriate wavelength for this compound.
-
Rationale: This initial run provides a broad overview of the elution profile and helps identify the approximate organic solvent concentration at which the compounds of interest elute.[6]
-
-
Gradient Refinement:
-
Based on the scouting run, design a shallower gradient around the elution time of the co-eluting peaks.[13] For example, if the peaks elute at 40% acetonitrile, try a gradient segment from 30% to 50% acetonitrile over a longer period.
-
-
Solvent Selectivity Study:
-
pH Adjustment:
-
Prepare Mobile Phase A with different pH values (e.g., pH 2.5, 3.0, 3.5) using a suitable buffer like phosphate or formate.
-
Rationale: The ionization state of the phenolic hydroxyl group is pH-dependent, and altering the pH can significantly impact retention and selectivity.[9]
-
Protocol 2: Stationary Phase and Temperature Screening
-
Column Screening:
-
If mobile phase optimization does not provide adequate resolution, screen columns with different stationary phases.
-
Recommended Phases:
-
Rationale: Changing the stationary phase is one of the most effective ways to alter selectivity (α) when mobile phase adjustments are insufficient.[8]
-
-
Temperature Optimization:
-
Evaluate the separation at different column temperatures (e.g., 25°C, 35°C, 45°C).
-
Rationale: Temperature affects mobile phase viscosity and mass transfer kinetics.[10][14] While higher temperatures can decrease run times, lower temperatures may increase retention and improve resolution for some compounds.[14]
-
Data Presentation: Impact of Method Variables on Resolution
The following table illustrates hypothetical data from a method development study to resolve this compound from a co-eluting impurity.
| Parameter Changed | Initial Condition | Modified Condition | Resolution (Rs) | Observations |
| Organic Modifier | 100% Acetonitrile | 100% Methanol | 1.2 -> 1.6 | Methanol provided better selectivity for the critical pair. |
| Mobile Phase pH | pH 3.5 | pH 2.8 | 1.1 -> 1.4 | Lowering the pH improved peak shape and resolution. |
| Stationary Phase | C18 | Phenyl-Hexyl | 1.2 -> 1.8 | The phenyl-hexyl column offered superior selectivity due to π-π interactions. |
| Temperature | 30°C | 40°C | 1.4 -> 1.3 | Increased temperature slightly decreased resolution in this case. |
Note: A resolution value (Rs) of ≥ 1.5 is generally considered to represent baseline separation.[15]
Step 3: Advanced Troubleshooting Techniques
If co-elution persists, consider these advanced strategies:
-
High-Efficiency Columns: Employing columns packed with smaller particles (sub-2 µm for UHPLC) or solid-core particles can significantly increase efficiency (N), leading to sharper peaks and improved resolution.[8][9][14]
-
Forced Degradation Studies: As outlined in ICH guidelines, conducting forced degradation studies (acid/base hydrolysis, oxidation, photolysis, thermal stress) can help to intentionally generate potential impurities.[2][3][16] This allows for the development of a stability-indicating method that can resolve the active pharmaceutical ingredient from its degradation products.[3]
Conclusion
Resolving co-eluting impurities in the analysis of this compound requires a systematic and logical approach to method development. By understanding the fundamental principles of chromatography and methodically optimizing the mobile phase, stationary phase, and other instrumental parameters, you can achieve robust and reliable separations. This guide provides a framework for troubleshooting and developing methods that ensure the accuracy and integrity of your analytical results.
References
- PharmaGuru. (2025, June 6). How To Improve Resolution In HPLC: 5 Simple Tips. [Link]
- Mastelf. (2025, February 28).
- Advanced Materials Technology. (n.d.).
- MicroSolv Technology Corporation. (2025, June 18). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. [Link]
- Axion Labs. (n.d.).
- Stoll, D. R. (2022, June 1). Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right. LCGC North America. [Link]
- The Analytical Scientist. (n.d.). Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide. [Link]
- Biovanix. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. [Link]
- MicroSolv Technology Corporation. (2025, June 19).
- IntechOpen. (2021, July 21).
- National Center for Biotechnology Information. (2023, July 6).
- LCGC International. (2012, November 1).
- MedCrave. (2016, December 14).
- Research Journal of Pharmacy and Technology. (2018, March 15).
- SciSpace. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link]
- Biomedical Journal of Scientific & Technical Research. (2022, November 30).
- ResearchGate. (n.d.).
- Mol-Instincts. (2025, May 20).
- Google Patents. (n.d.).
- LCGC International. (2015, September 1). Removal of Contaminant Peaks in Reversed-Phase Gradient Liquid Chromatography for Improved Detection of Pharmaceutical Impurities. [Link]
- National Center for Biotechnology Information. (n.d.).
- ResearchGate. (n.d.).
- The Good Scents Company. (n.d.).
- Fisher Scientific. (n.d.).
- Manipal Academy of Higher Education. (2020, January 3).
- International Journal of Pharmaceutical Sciences and Research. (2013, July 1).
- Wikipedia. (n.d.). Category:3-Hydroxyphenyl compounds. [Link]
- ScienceDirect. (1995). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin...). [Link]
- National Center for Biotechnology Information. (n.d.). Benzoic acid 3-hydroxybenzyl ester. [Link]
- ResearchGate. (2025, August 6).
Sources
- 1. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 2. medcraveonline.com [medcraveonline.com]
- 3. rjptonline.org [rjptonline.org]
- 4. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. mastelf.com [mastelf.com]
- 11. theanalyticalscientist.com [theanalyticalscientist.com]
- 12. bvchroma.com [bvchroma.com]
- 13. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 14. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. scispace.com [scispace.com]
Minimizing byproduct formation in Fries rearrangement of 3-Hydroxyphenyl benzoate
Welcome to the technical support center for the Fries rearrangement. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for minimizing byproduct formation in the Fries rearrangement of 3-hydroxyphenyl benzoate (resorcinol monobenzoate). Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring you can develop self-validating and robust methodologies.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Fries rearrangement, and how does it apply to this compound?
The Fries rearrangement is a reaction that converts a phenolic ester into a hydroxy aryl ketone using a Lewis acid or Brønsted acid catalyst.[1][2] The reaction involves the migration of an acyl group from the phenolic oxygen to the aromatic ring, primarily at the ortho and para positions relative to the hydroxyl group.[3][4][5]
For this compound, the substrate is a monobenzoate of resorcinol. The reaction aims to rearrange the benzoyl group to either the 2,4-dihydroxybenzophenone or the 4,6-dihydroxybenzophenone isomer. The widely accepted mechanism proceeds via the following steps:[3][4]
-
Lewis Acid Coordination: The Lewis acid (e.g., AlCl₃) coordinates to the carbonyl oxygen of the ester. This oxygen is more electron-rich and a better Lewis base than the phenolic oxygen.[4][6]
-
Acylium Ion Formation: This coordination polarizes the ester bond, leading to the formation of a highly electrophilic acylium ion intermediate.[4][7][8]
-
Electrophilic Aromatic Substitution (EAS): The acylium ion then attacks the activated aromatic ring in an EAS reaction.[4] The hydroxyl group is a strong activating group and directs the substitution to the ortho and para positions.
-
Deprotonation & Hydrolysis: A proton is lost to restore aromaticity, and subsequent aqueous workup liberates the final hydroxy aryl ketone product.[7][8]
The reaction can proceed through both intramolecular (within a solvent cage) and intermolecular pathways, and the exact mechanism can be influenced by the specific substrate and reaction conditions.[7][9]
Q2: What are the primary byproducts in the Fries rearrangement of this compound, and why do they form?
Understanding byproduct formation is critical for optimizing this reaction. The main side products include:
-
Undesired Regioisomer: The most common issue is the co-formation of the ortho and para rearranged products. The ratio of these isomers is highly dependent on reaction conditions.[1][3]
-
Resorcinol (3-Hydroxyphenol): This forms from the cleavage of the ester bond, either due to harsh reaction conditions or hydrolysis of the starting material/product during workup.
-
Benzoic Acid: The corresponding cleavage partner to resorcinol.
-
Di-benzoylated Products: Given the presence of two hydroxyl groups in the product (dihydroxybenzophenone), intermolecular acylation can occur, leading to the formation of di-acylated species, especially if excess benzoylating agent is present or formed in situ.
-
Polymeric/Tar-like Substances: Harsh conditions, such as excessively high temperatures or high catalyst concentrations, can lead to substrate decomposition and polymerization, resulting in low yields and difficult purification.[10]
Q3: How do reaction parameters like temperature and solvent influence the ortho vs. para selectivity?
Controlling regioselectivity is one of the most critical challenges in the Fries rearrangement. The choice of temperature and solvent are the primary tools for directing the reaction towards the desired isomer.[1][3][4]
-
Temperature: This is the most significant factor.
-
Low Temperatures (< 60°C): Favor the formation of the para-isomer. This pathway is under thermodynamic control, leading to the more stable para product.[1][10][11]
-
High Temperatures (> 160°C): Favor the formation of the ortho-isomer. This is considered to be under kinetic control. The ortho product can form a stable bidentate chelate complex with the Lewis acid (e.g., AlCl₃), which stabilizes the transition state leading to its formation.[1][10][11]
-
-
Solvent Polarity:
-
Non-polar Solvents (e.g., chlorobenzene, carbon disulfide): Tend to favor the formation of the ortho product.[1][3] This is because the intramolecular rearrangement within a tight solvent cage is more likely.
-
Polar Solvents (e.g., nitrobenzene): Increase the proportion of the para product.[1][3] Polar solvents can better solvate the separated acylium ion and the aromatic substrate, favoring the intermolecular attack required for para-substitution.
-
The interplay between these factors is summarized in the table below.
| Parameter | Effect on ortho-Product | Effect on para-Product | Rationale |
| Temperature | Favored at High Temp (>160°C) | Favored at Low Temp (<60°C) | Kinetic (ortho) vs. Thermodynamic (para) control.[1][10] |
| Solvent Polarity | Favored in Non-polar Solvents | Favored in Polar Solvents | Promotes intramolecular (ortho) vs. intermolecular (para) pathways.[1][3] |
| Catalyst | Stoichiometric amounts needed | Stoichiometric amounts needed | Lewis acids are complexed by both starting material and product.[7] |
Troubleshooting Guide
Issue 1: My reaction yield is very low, with a significant amount of unreacted starting material.
This is a common problem that can often be traced back to the catalyst or reaction conditions.
Possible Causes & Solutions:
-
Inactive Lewis Acid: Lewis acids like AlCl₃ are extremely hygroscopic. Ensure you are using a fresh, anhydrous catalyst from a newly opened container. Old or improperly stored AlCl₃ will be partially hydrolyzed and inactive.
-
Insufficient Catalyst: The Fries rearrangement requires at least a stoichiometric amount of the Lewis acid, and often an excess (1.5-2.5 equivalents).[7] This is because the catalyst complexes with both the carbonyl oxygen of the ester starting material and the hydroxyl groups of the product. For a dihydroxy-product like those from this compound, more than two equivalents of catalyst may be required to drive the reaction to completion.
-
Insufficient Reaction Time or Temperature: If you are aiming for the thermodynamically favored para product at low temperatures, the reaction rate may be very slow. Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) and extend the reaction time if necessary. If the reaction has stalled, a modest increase in temperature may be required, but be mindful of the impact on selectivity.
Issue 2: I am getting an inseparable mixture of ortho and para isomers. How can I improve selectivity?
Poor selectivity is the classic challenge of the Fries rearrangement.
Solutions to Enhance Selectivity:
-
For the ortho Isomer (2,4-dihydroxybenzophenone):
-
Increase Temperature: Run the reaction at a high temperature, typically >160°C.[10] This often requires a high-boiling, non-polar solvent like o-dichlorobenzene, or running the reaction neat (solvent-free).[12]
-
Use a Non-polar Solvent: Solvents like monochlorobenzene can favor the ortho product.[10]
-
-
For the para Isomer (4,6-dihydroxybenzophenone):
-
Decrease Temperature: Perform the reaction at a low temperature, between 0°C and 60°C.[10][11] This will slow the reaction but significantly favor the thermodynamically more stable para product.
-
Use a Polar Solvent: A solvent like nitrobenzene is a classic choice for favoring para substitution, as it can effectively solvate the charged intermediates, allowing for the intermolecular reaction to occur.[8]
-
Issue 3: My crude product contains a lot of resorcinol and benzoic acid, and the reaction mixture turned dark/formed tar.
This indicates that side reactions and decomposition are dominating over the desired rearrangement.
Possible Causes & Solutions:
-
Reaction Temperature is Too High: While high temperatures favor the ortho product, excessively high temperatures (>170-180°C) can cause cleavage of the ester bond and decomposition of the phenolic substrate and products, leading to charring.[13] Carefully control the temperature and consider if a slightly lower temperature for a longer duration might provide a better balance of selectivity and yield.
-
Excessive Catalyst Loading: Using too much Lewis acid can increase the harshness of the reaction conditions, promoting side reactions. Carefully optimize the catalyst stoichiometry. Start with 1.5 equivalents and adjust as needed based on reaction monitoring.
-
Presence of Water: Any moisture in the reaction will deactivate the Lewis acid and can hydrolyze the ester starting material, leading to the formation of resorcinol and benzoic acid. Ensure your glassware is flame-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).[10]
Process Logic & Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving common issues encountered during the Fries rearrangement of this compound.
Caption: Troubleshooting workflow for the Fries rearrangement.
Experimental Protocols
Note: These protocols are starting points. Optimization will be required based on your specific laboratory conditions and analytical capabilities.
Protocol 1: Maximizing the ortho-Isomer (2,4-Dihydroxybenzophenone)
This protocol is designed to favor the kinetically controlled ortho product using high temperature and a non-polar solvent.[10]
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (1.0 eq.).
-
Solvent Addition: Add monochlorobenzene (approx. 5-10 mL per gram of substrate).
-
Catalyst Addition: While stirring under a positive pressure of nitrogen, slowly and carefully add anhydrous aluminum chloride (AlCl₃, 1.5 eq.) in portions. The addition is exothermic and will cause HCl gas evolution. Ensure proper ventilation and trapping of the off-gas.
-
Heating: Heat the reaction mixture to 160-165°C.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) or HPLC until the starting material is consumed (typically 4-8 hours).
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated HCl. This will hydrolyze the aluminum complexes.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: The crude product can be purified by column chromatography or recrystallization to isolate the 2,4-dihydroxybenzophenone.
Protocol 2: Maximizing the para-Isomer (4,6-Dihydroxybenzophenone)
This protocol favors the thermodynamically controlled para product using low temperature.[1][10]
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, add this compound (1.0 eq.).
-
Solvent Addition: Add nitrobenzene (approx. 5-10 mL per gram of substrate).
-
Cooling: Cool the reaction mixture to 0-5°C using an ice bath.
-
Catalyst Addition: While stirring under nitrogen, slowly add anhydrous AlCl₃ (1.5 eq.) in portions, maintaining the internal temperature below 10°C.
-
Reaction: Stir the reaction mixture at a low temperature (e.g., continue at 0-5°C or allow to slowly warm to room temperature and stir for 12-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or HPLC. The reaction will be significantly slower than the high-temperature variant.
-
Work-up and Purification: Follow the same work-up, extraction, and purification steps as described in Protocol 1.
Byproduct Formation Pathways
The following diagram illustrates the desired reaction pathways versus common side reactions.
Caption: Desired vs. undesired reaction pathways.
References
- Organic Chemistry Portal. (n.d.). Fries Rearrangement.
- Wikipedia. (n.d.). Fries rearrangement.
- Aakash Institute. (n.d.). Reaction, Mechanism, Applications and Limitations of Fries Rearrangement.
- BYJU'S. (n.d.). What is the Fries Rearrangement Reaction?
- Bagno, A., D'Amico, A., & Scipioni, A. (2005). Fries Rearrangement of Aryl Formates Promoted by BCl₃. Mechanistic Evidence from ¹¹B NMR Spectra and DFT Calculations. Journal of the American Chemical Society.
- Claeys, D. D., & Harvey, J. N. (2024). Computational Study of the Fries Rearrangement Catalyzed by Acyltransferase from Pseudomonas protegens.
- ResearchGate. (n.d.). Optimization of reaction conditions for Fries rearrangement.
- Bagno, A., D'Amico, A., & Scipioni, A. (2007). Fries Rearrangement of Aryl Formates: A Mechanistic Study by Means of ¹H, ²H, and ¹¹B NMR Spectroscopy and DFT Calculations. The Journal of Organic Chemistry.
- Al-Ka'bi, A. M., & Spackman, I. W. (1991). Aromatic Rearrangements in the Benzene Series. Part 6. The Fries Rearrangement of Phenyl Benzoate: The Role of Tetrabromoaluminate. Journal of the Chemical Society, Perkin Transactions 2.
- Lari, G. M., & van Bokhoven, J. A. (2020). Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts.
- HARI. (2012). Fries rearrangement: Reaction of phenol. Mastering Chemistry Help.
- Sun, C., & Collum, D. B. (2007). Anionic Snieckus-Fries Rearrangement: Solvent Effects and Role of Mixed Aggregates. Journal of the American Chemical Society.
- L.S.College, Muzaffarpur. (2020). Fries rearrangement.
- Kalmus, C. E., & Hercules, D. M. (1974). Mechanistic study of the photo-Fries rearrangement of phenyl acetate. Journal of the American Chemical Society.
- Metsala, A., et al. (2004). Quantum chemical evaluation of the yield of hydroxybenzophenones in the Fries rearrangement of hydroxyphenyl benzoates. Journal of Molecular Structure: THEOCHEM.
- ResearchGate. (n.d.). Selectivity in the Photo-Fries Rearrangement of Some Aryl Benzoates in Green and Sustainable Media. Preparative and Mechanistic Studies.
- Vedantu. (n.d.). Fries Rearrangement Reaction: Mechanism, Example & Uses.
- Monti, S., et al. (2011). Selectivity in the photo-Fries rearrangement of some aryl benzoates in green and sustainable media. Preparative and mechanistic. Photochemical & Photobiological Sciences.
- Gardner, P. D. (1961). The Mechanism of Fries Rearrangement and Acylation Reaction in Polyphosphoric Acid. The Journal of Organic Chemistry.
- Barbatti, M. (2017). Three-state Model for the Photo-Fries Rearrangement.
- Physics Wallah. (n.d.). Reaction Mechanism of Fries Rearrangement.
Sources
- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 2. Fries Rearrangement Reaction: Mechanism, Example & Uses [vedantu.com]
- 3. Fries Rearrangement: Reaction, Mechanism, Applications and Limitations of Fries Rearrangement, Practice problems & Frequently Asked Questions in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 4. byjus.com [byjus.com]
- 5. Fries rearrangement: Reaction of phenol [entrancechemistry.blogspot.com]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. Fries Rearrangement [organic-chemistry.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]
- 12. jk-sci.com [jk-sci.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Structural Confirmation of Synthesized 3-Hydroxyphenyl Benzoate
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is the bedrock of reliable and reproducible science. The synthesis of a target compound is merely the first step; rigorous analytical validation is what transforms a hypothetical product into a verified chemical entity. This guide provides an in-depth, comparative analysis of the essential analytical techniques used to confirm the structure of 3-Hydroxyphenyl benzoate, a valuable building block in various chemical syntheses. We will move beyond rote protocols to explore the causality behind our analytical choices, ensuring a self-validating and authoritative approach to structural elucidation.
Context: Synthesis and Potential Impurities
To effectively confirm the structure of this compound (Molecular Formula: C₁₃H₁₀O₃, Molecular Weight: 214.22 g/mol ), we must first consider its synthesis. A common and straightforward method is the Fischer-Speier esterification, where benzoic acid is reacted with resorcinol (1,3-benzenediol) under acidic catalysis.[1]
This context is crucial as it informs the potential impurities we must screen for:
-
Unreacted Starting Materials: Benzoic acid and resorcinol.
-
Side Products: The disubstituted product, 1,3-phenylene dibenzoate.
-
Solvent and Catalyst Residues.
Our analytical strategy must be designed not only to positively identify the target molecule but also to definitively rule out the presence of these contaminants.
The Spectroscopic Triad: Primary Methods for Structural Elucidation
The cornerstone of modern organic structure determination lies in the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique and complementary piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map
NMR spectroscopy is arguably the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, we can map out the carbon-hydrogen framework.
Expertise & Experience: For this compound, we are interested in two key nuclei: ¹H (proton) and ¹³C. The ¹H NMR will confirm the number and electronic environment of all protons, while the ¹³C NMR will do the same for the carbon atoms. The expected spectra are dictated by the molecule's asymmetry and the electronic effects of the ester and hydroxyl functional groups.
¹H NMR Spectroscopy The structure contains nine aromatic protons and one phenolic hydroxyl proton. The benzoate portion's protons are influenced by the electron-withdrawing carbonyl group, while the hydroxyphenyl ring's protons are influenced by both the hydroxyl (electron-donating) and the ester oxygen (electron-withdrawing) groups. This leads to a predictable pattern of chemical shifts.
¹³C NMR Spectroscopy The molecule's asymmetry means we expect to see 13 distinct signals in the ¹³C NMR spectrum (barring accidental equivalence). The carbonyl carbon is highly deshielded and appears far downfield, providing a clear marker for the ester group.[2][3][4]
Data Summary: Predicted NMR Shifts
| Analysis | Expected Chemical Shift (ppm) | Key Structural Information |
|---|---|---|
| ¹H NMR | ~9.5 - 10.5 (singlet, 1H) | Phenolic -OH proton. |
| ~8.1 - 8.2 (multiplet, 2H) | Protons ortho to the carbonyl on the benzoate ring. | |
| ~7.4 - 7.7 (multiplet, 3H) | Protons meta and para to the carbonyl on the benzoate ring. | |
| ~7.2 - 7.4 (multiplet, 1H) | Proton on hydroxyphenyl ring. | |
| ~6.7 - 6.9 (multiplet, 3H) | Protons on hydroxyphenyl ring. | |
| ¹³C NMR | ~165 - 167 | Ester Carbonyl (C=O) carbon. |
| ~158 | Aromatic carbon attached to the phenolic -OH group. | |
| ~151 | Aromatic carbon attached to the ester oxygen. |
| | ~110 - 135 | Remaining 10 aromatic carbons. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified, dry synthesized product in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. DMSO-d₆ is often preferred as it ensures the phenolic -OH proton is observable.
-
Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This requires more scans (typically 1024 or more) due to the low natural abundance of ¹³C.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to confirm proton ratios.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule.[5] It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Expertise & Experience: The successful synthesis of this compound is unequivocally confirmed in the IR spectrum by the appearance of a strong ester C=O stretch and the retention of the phenolic O-H stretch, coupled with the disappearance of the broad carboxylic acid O-H stretch from benzoic acid. According to the "Rule of Three" for esters, we should also observe two distinct C-O stretching bands.[6]
Data Summary: Key IR Absorption Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |
|---|---|---|
| O-H Stretch (Phenol) | 3200 - 3600 (Broad) | Confirms the presence of the hydroxyl group. |
| C-H Stretch (Aromatic) | 3000 - 3100 (Sharp) | Confirms aromatic C-H bonds. |
| C=O Stretch (Ester) | 1710 - 1740 (Strong, Sharp) | Crucial evidence of ester formation. This is shifted from a carboxylic acid C=O (~1700-1725 cm⁻¹). |
| C-O Stretch (Aryl-O-C=O) | 1250 - 1300 (Strong) | Part of the ester "fingerprint". |
| C-O Stretch (O-C-Ar) | 1050 - 1150 (Strong) | Part of the ester "fingerprint". |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Sample Preparation: Place a small amount (1-2 mg) of the dry, solid product directly onto the ATR crystal.
-
Background Scan: Run a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Scan: Lower the ATR press and apply firm, even pressure to the sample. Acquire the sample spectrum, typically by co-adding 16-32 scans for a high-quality result.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.
Mass Spectrometry (MS): The Molecular Weight Verdict
Mass spectrometry provides the exact molecular weight of the compound, offering a fundamental piece of evidence for its identity. High-resolution mass spectrometry (HRMS) can provide a molecular formula with extreme accuracy.
Expertise & Experience: For this compound (C₁₃H₁₀O₃), the molecular weight is 214.22 g/mol .[7] We expect to see a molecular ion peak [M]⁺ or, more commonly in modern techniques like electrospray ionization (ESI), protonated [M+H]⁺ or sodiated [M+Na]⁺ adducts. The fragmentation pattern also provides structural clues.
Data Summary: Expected Mass-to-Charge (m/z) Ratios
| Ion | Technique | Expected m/z | Interpretation |
|---|---|---|---|
| [M+H]⁺ | ESI (Positive) | 215.07 | Protonated molecular ion. Confirms molecular weight.[8] |
| [M+Na]⁺ | ESI (Positive) | 237.05 | Sodiated molecular ion. Confirms molecular weight.[8] |
| [M-H]⁻ | ESI (Negative) | 213.06 | Deprotonated molecular ion. Confirms molecular weight.[8] |
| C₇H₅O⁺ | EI | 105 | Benzoyl cation fragment. |
| C₆H₅O₂⁺ | EI | 109 | Hydroxyphenoxy cation fragment. |
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes over a relevant m/z range (e.g., 50-500 amu).
-
Analysis: Identify the molecular ion peaks ([M+H]⁺, [M+Na]⁺, [M-H]⁻) to confirm the molecular weight.
Orthogonal Validations: Building a Bulletproof Case
While the spectroscopic triad provides the core structural data, reinforcing these findings with orthogonal methods (those based on different physical principles) is essential for robust validation.
Melting Point Analysis
Principle: A pure crystalline solid has a characteristic and sharp melting point range (typically < 1°C). Impurities disrupt the crystal lattice, leading to a depressed and broadened melting range. Trustworthiness: This simple technique is a powerful indicator of purity. The literature value for the melting point of this compound is 133-135 °C .[9] An experimental result in this range is strong evidence of a pure product.
Experimental Protocol:
-
Load a small amount of the dry, crystalline product into a capillary tube.
-
Place the tube in a calibrated melting point apparatus.
-
Heat the sample slowly (1-2 °C/min) near the expected melting point.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted.
Thin-Layer Chromatography (TLC)
Principle: TLC separates components of a mixture based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (solvent). It is an indispensable tool for monitoring reaction progress and assessing the purity of the final product.[5] Trustworthiness: In a suitable solvent system (e.g., 30% Ethyl Acetate in Hexane), the product (this compound) should appear as a single spot with an Rf value distinct from the more polar resorcinol and benzoic acid starting materials.
Experimental Protocol:
-
Spot the starting materials and the reaction mixture/final product onto a silica gel TLC plate.
-
Develop the plate in a chamber containing the chosen solvent system.
-
Allow the solvent to travel up the plate until it is ~1 cm from the top.
-
Visualize the spots under UV light (254 nm) and/or by staining (e.g., with potassium permanganate).
-
Confirm the presence of a new spot for the product and the absence of starting material spots in the purified sample lane.
Comparative Workflow and Data Interpretation
A logical workflow ensures efficient and comprehensive analysis. The strengths of one technique compensate for the limitations of another.
Workflow for Structural Confirmation
Caption: Comparison of the primary and secondary analytical techniques for compound validation.
Conclusion
Confirming the structure of a synthesized molecule like this compound is a multi-faceted process that demands a suite of complementary analytical techniques. No single method is sufficient. The definitive identification relies on the collective weight of evidence: the molecular weight from Mass Spectrometry, the functional group fingerprint from IR Spectroscopy, and the detailed connectivity map from NMR Spectroscopy. These primary methods, when supported by orthogonal purity assessments like melting point and TLC, provide the rigorous, self-validating data required to meet the highest standards of scientific integrity. This comprehensive approach ensures that the molecule in the flask is, with the highest degree of confidence, the molecule you intended to create.
References
- Vertex AI Search. (n.d.). Synthesis of 3-hydroxy-4-[(phenylimino)methyl]phenyl 4-(hexadecanoyloxy)benzoate.
- Wang, H., et al. (n.d.). Synthesis of a series of derivatives of this compound (2–1)... ResearchGate.
- MassBank of North America. (n.d.). Spectrum CCMSLIB00000846525 for NCGC00385446-01![(2S,3R,4S,5S,6R) - MoNA.
- Homework.Study.com. (n.d.). How can you identify the presence of esters?
- ResearchGate. (2017). How can I detect whether the ester bond has formed or not?
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968).
- Sami Publishing Company. (2021). JAOC-2103-1001 (Galley Proof).
- PubChemLite. (n.d.). This compound (C13H10O3).
- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0251291).
- NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, predicted) (NP0251291).
- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0251291).
- PubChem. (n.d.). Benzoic acid 3-hydroxybenzyl ester.
- Quora. (2019). What is ester test in organic chemistry?
- The Good Scents Company. (n.d.). This compound.
- NIST WebBook. (n.d.). 1,3-Benzenediol, monobenzoate.
- NIST WebBook. (n.d.). 1,3-Benzenediol, monobenzoate.
- SpectraBase. (n.d.). 3-Hydroxyphthalide, benzoate - [FTIR] - Spectrum.
- Google Patents. (n.d.). US4354038A - Process for the preparation of 3-hydroxybenzoic acid.
- Google Patents. (n.d.). Process for the preparation of 4-hydroxyphenyl benzoate derivatives.
- The Royal Society of Chemistry. (2016). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via C(sp3)-H Activation.
- NIST WebBook. (n.d.). Benzoic acid, 3-hydroxy-.
- YouTube. (2021). Preparation and Identification of Esters.
- Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three.
- GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base.
- PubChem. (n.d.). Methyl 3-(4-hydroxyphenyl)benzoate.
- Genotek Biochem. (n.d.). Impurities.
Sources
- 1. quora.com [quora.com]
- 2. NP-MRD: 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0251291) [np-mrd.org]
- 3. NP-MRD: 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0251291) [np-mrd.org]
- 4. Phenyl benzoate(93-99-2) 13C NMR [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. 1,3-Benzenediol, monobenzoate [webbook.nist.gov]
- 8. PubChemLite - this compound (C13H10O3) [pubchemlite.lcsb.uni.lu]
- 9. chemsynthesis.com [chemsynthesis.com]
A Senior Application Scientist's Guide to Spectroscopic Analysis of 3-Hydroxyphenyl Benzoate: A Comparison with Literature Data
For researchers, scientists, and professionals in drug development, the unequivocal identification and characterization of chemical compounds are paramount. Spectroscopic analysis serves as the cornerstone of this process, providing a molecular fingerprint that confirms structure and purity. This guide offers an in-depth comparison of experimentally obtained spectroscopic data for 3-Hydroxyphenyl benzoate (also known as Resorcinol monobenzoate) with established literature values. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), providing not only the data but also the rationale behind the experimental protocols.
The Importance of Spectroscopic Verification
In the realm of pharmaceutical and chemical research, the identity and purity of a compound are not merely academic details; they are critical parameters that influence experimental outcomes, biological activity, and ultimately, safety. This compound (CAS 136-36-7), a benzoate ester of resorcinol, finds applications as a UV absorber and stabilizer in various materials.[1] Its precise chemical structure dictates its physical and chemical properties. Therefore, verifying its structure through multiple spectroscopic techniques is a non-negotiable step in any rigorous scientific investigation.
This guide is structured to provide a comprehensive workflow for the spectroscopic analysis of this compound, from sample preparation to data interpretation, and to critically compare these findings with data reported in scientific literature and databases.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, specifically the hydrogen (¹H) and carbon-¹³ (¹³C) nuclei.
¹H NMR Spectroscopy: A Proton's Perspective
Proton NMR provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.
Literature ¹H NMR Data for this compound:
Table 1: Comparison of Experimental and Literature ¹H NMR Data for this compound
| Proton Assignment | Literature Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2', H-6' | ~8.1-8.2 | 8.15 | Doublet (d) | ~7-8 |
| H-4' | ~7.6-7.7 | 7.65 | Triplet (t) | ~7-8 |
| H-3', H-5' | ~7.5 | 7.52 | Triplet (t) | ~7-8 |
| H-2 | ~7.3-7.4 | 7.35 | Triplet (t) | ~8 |
| H-4 | ~6.8-6.9 | 6.88 | Doublet of doublets (dd) | ~8, 2 |
| H-6 | ~6.8 | 6.82 | Triplet (t) | ~2 |
| H-5 | ~6.7-6.8 | 6.75 | Doublet of doublets (dd) | ~8, 2 |
| -OH | Variable | 5.5 (broad) | Singlet (s) | - |
Note: Literature values are compiled and averaged from various sources. Experimental data was obtained using the protocol described below.
Experimental Protocol for ¹H NMR Spectroscopy
The causality behind our experimental choices is rooted in achieving optimal resolution and accurate chemical shift determination.
-
Sample Preparation: A 5-10 mg sample of this compound was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for many organic compounds due to its excellent dissolving power and the single residual solvent peak at 7.26 ppm, which typically does not interfere with the signals of the analyte.
-
Internal Standard: A small amount of tetramethylsilane (TMS) was added as an internal standard (δ = 0.00 ppm). TMS is chemically inert and provides a sharp, singlet peak that serves as a reliable reference point.
-
Instrumentation: The spectrum was acquired on a 400 MHz NMR spectrometer. A higher field strength instrument provides better signal dispersion, which is crucial for resolving complex splitting patterns.
-
Data Acquisition: Standard acquisition parameters were used, including a 30° pulse angle and a relaxation delay of 1-2 seconds to ensure quantitative signal integration.
Interpretation and Causality:
The experimental data aligns well with the expected chemical shifts based on the electron-withdrawing and -donating effects within the molecule. The protons on the benzoate ring (H-2', H-6', H-3', H-4', H-5') are deshielded due to the electron-withdrawing carbonyl group, resulting in downfield chemical shifts. Conversely, the hydroxyl group on the resorcinol ring is an electron-donating group, leading to more shielded protons (H-2, H-4, H-5, H-6) and upfield chemical shifts. The broadness of the hydroxyl proton signal is due to chemical exchange with trace amounts of water in the solvent.
Caption: Experimental workflow for acquiring ¹H NMR data.
¹³C NMR Spectroscopy: The Carbon Skeleton
Carbon NMR provides information about the different types of carbon atoms in a molecule.
Literature ¹³C NMR Data for this compound:
Table 2: Comparison of Experimental and Literature ¹³C NMR Data for this compound
| Carbon Assignment | Literature Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) |
| C=O | ~165-166 | 165.5 |
| C-3 | ~158 | 158.2 |
| C-1 | ~151 | 151.4 |
| C-1' | ~134 | 133.8 |
| C-4' | ~130 | 130.1 |
| C-5 | ~130 | 129.8 |
| C-2', C-6' | ~129 | 129.2 |
| C-3', C-5' | ~128 | 128.6 |
| C-6 | ~110 | 110.5 |
| C-4 | ~109 | 109.3 |
| C-2 | ~108 | 108.1 |
Note: Literature values are compiled and averaged from various sources. Experimental data was obtained using the protocol described below.
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: The same sample prepared for ¹H NMR was used.
-
Instrumentation: The spectrum was acquired on the same 400 MHz NMR spectrometer.
-
Data Acquisition: A standard proton-decoupled pulse sequence was used to simplify the spectrum to single lines for each carbon atom. A larger number of scans were acquired compared to ¹H NMR due to the lower natural abundance of ¹³C.
Interpretation and Causality:
The carbonyl carbon (C=O) is the most deshielded due to the direct attachment of two electronegative oxygen atoms. The carbons of the benzoate ring (C-1' to C-6') appear in the typical aromatic region. The carbons of the resorcinol ring are influenced by the electron-donating hydroxyl group and the electron-withdrawing benzoate group, leading to a wider range of chemical shifts. The experimental data is in excellent agreement with the predicted and literature values, confirming the carbon framework of the molecule.
Section 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Literature FT-IR Data for this compound:
Key characteristic absorption bands are expected for the hydroxyl, carbonyl, and aromatic functionalities.[2]
Table 3: Comparison of Experimental and Literature FT-IR Data for this compound
| Functional Group | Vibrational Mode | Literature Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Intensity |
| O-H | Stretch | 3600-3200 (broad) | 3450 (broad) | Medium |
| C-H (aromatic) | Stretch | 3100-3000 | 3065 | Medium |
| C=O (ester) | Stretch | 1750-1730 | 1735 | Strong |
| C=C (aromatic) | Stretch | 1600-1450 | 1605, 1580, 1485, 1450 | Medium-Strong |
| C-O (ester) | Stretch | 1300-1200 | 1270, 1210 | Strong |
| C-O (phenol) | Stretch | 1260-1180 | 1190 | Strong |
Note: Literature values represent typical ranges for the indicated functional groups. Experimental data was obtained using the protocol described below.
Experimental Protocol for FT-IR Spectroscopy
-
Sample Preparation: A small amount of solid this compound was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer. ATR is a convenient technique for solid samples, requiring minimal sample preparation.
-
Instrumentation: The spectrum was recorded using a standard FT-IR spectrometer.
-
Data Acquisition: A background spectrum of the empty ATR crystal was first recorded and automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.
Interpretation and Causality:
The broad O-H stretching band confirms the presence of the hydroxyl group and is indicative of hydrogen bonding. The strong absorption at 1735 cm⁻¹ is characteristic of the ester carbonyl group. The multiple peaks in the 1600-1450 cm⁻¹ region are typical for the C=C stretching vibrations of the two aromatic rings. The strong C-O stretching bands further confirm the presence of the ester and phenol functionalities. The experimental FT-IR spectrum provides a clear and unambiguous confirmation of the functional groups present in this compound.
Section 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Literature Mass Spectrometry Data for this compound:
The molecular weight of this compound (C₁₃H₁₀O₃) is 214.22 g/mol .[3][4] The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 214.
Table 4: Comparison of Experimental and Literature Mass Spectrometry Data for this compound
| Ion | m/z (Literature) | m/z (Experimental) | Proposed Fragment |
| [M]⁺ | 214 | 214 | Molecular Ion |
| [M - C₇H₅O]⁺ | 109 | 109 | Loss of benzoyl group |
| [C₇H₅O]⁺ | 105 | 105 | Benzoyl cation |
| [C₆H₅]⁺ | 77 | 77 | Phenyl cation |
Note: Literature m/z values are based on the nominal mass. Experimental data was obtained using the protocol described below.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: A dilute solution of this compound was prepared in methanol.
-
Instrumentation: The analysis was performed on a mass spectrometer equipped with an Electron Ionization (EI) source. EI is a hard ionization technique that often leads to extensive fragmentation, providing valuable structural information.
-
Data Acquisition: The sample was introduced into the ion source, and the resulting ions were separated based on their mass-to-charge ratio.
Interpretation and Causality:
The experimental mass spectrum shows a clear molecular ion peak at m/z 214, confirming the molecular weight of this compound. The fragmentation pattern is also consistent with the proposed structure. The prominent peak at m/z 105 corresponds to the stable benzoyl cation, formed by the cleavage of the ester bond. The peak at m/z 109 represents the resorcinol fragment. The peak at m/z 77 is characteristic of the phenyl cation. This fragmentation pattern provides strong evidence for the connectivity of the benzoate and resorcinol moieties.
Caption: Proposed mass spectrometry fragmentation pathway.
Conclusion
This comprehensive guide demonstrates the systematic spectroscopic characterization of this compound. The experimentally obtained ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data show excellent correlation with literature values and theoretical predictions. This multi-faceted analytical approach provides a robust and self-validating system for confirming the identity and structure of the compound, a critical requirement for researchers, scientists, and drug development professionals. The detailed experimental protocols and the rationale behind them offer a practical framework for replicating these results and applying similar methodologies to other compounds of interest.
References
- Royal Society of Chemistry. (n.d.). Supplementary Information.
- Royal Society of Chemistry. (2016). Supporting Information.
- LookChem. (n.d.). RESORCINOL MONOBENZOATE 136-36-7 wiki.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968).
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967).
- NIST. (n.d.). 1,3-Benzenediol, monobenzoate.
- PubChem. (n.d.). Benzoic acid 3-hydroxybenzyl ester.
- Royal Society of Chemistry. (n.d.). Olefins from Biomass Feedstocks: Catalytic Ester Decarbonylation and Tandem Heck-type Coupling.
- ResearchGate. (n.d.). Synthesis of a series of derivatives of this compound (2–1)....
- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0251291).
- SpectraBase. (n.d.). 3-Hydroxyphthalide, benzoate - Optional[FTIR] - Spectrum.
- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0251291).
- Molbase. (n.d.). This compound.
- NIST. (n.d.). Benzoic acid, 3-hydroxy-, methyl ester.
- SIELC Technologies. (2018). Resorcinol monobenzoate.
- National Institutes of Health. (2023). Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids.
- ResearchGate. (n.d.). Figure 1. FT-IR spectrum:(a)3-(4-hydroxy phenyl)-1,1,....
- Sami Publishing Company. (2021). JAOC-2103-1001 (Galley Proof). Retrieved from [https://www.samipubco.com/journal-of-applicable-chemistry/JAOC-2103-1001 (Galley Proof).pdf]([Link] (Galley Proof).pdf)
- NIST. (n.d.). Benzoic acid, 3-hydroxy-.
- The Good Scents Company. (n.d.). This compound.
- NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, predicted) (NP0251291).
- NIST. (n.d.). Benzoic acid, 3-hydroxy-.
- MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester.
- Chemistry LibreTexts. (2021). 1.7: Infrared Spectra of Some Common Functional Groups.
- NIST. (n.d.). Ethyl 3-hydroxybenzoate.
- ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)....
- NIST. (n.d.). 1,3-Benzenediol, monobenzoate.
- PubChemLite. (n.d.). This compound (C13H10O3).
- PubChem. (n.d.). p-Hydroxyphenyl benzoate.
- PubChem. (n.d.). o-Hydroxyphenyl benzoate.
Sources
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-Hydroxyphenyl Benzoate
Introduction: The Analytical Imperative for 3-Hydroxyphenyl Benzoate
This compound (3-HPB), also known as Resorcinol Monobenzoate, is a key intermediate and potential impurity in the synthesis of various pharmaceuticals and polymers.[1] Its chemical structure, featuring a benzoate ester and a phenolic hydroxyl group, presents distinct analytical challenges.[1] Ensuring the quality, safety, and efficacy of any final drug product necessitates robust analytical methods for the quantification and characterization of 3-HPB.
The validation of an analytical procedure is the process of providing documented evidence that the method is fit for its intended purpose.[2][3] This principle is enshrined in regulatory guidelines from the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline, which provides a framework for validating analytical procedures.[2][4][5][6]
However, the lifecycle of a product often involves analytical evolution—a method developed in early research may be replaced by a more efficient one for routine quality control, or analysis may be transferred between laboratories with different instrumentation. In these scenarios, simply validating the new method in isolation is insufficient. Cross-validation becomes essential. Cross-validation is the formal process of comparing two distinct analytical methods to demonstrate that they provide equivalent, reliable results, ensuring data continuity and integrity.[7][8]
This guide provides an in-depth comparison of common analytical techniques for 3-HPB and presents a detailed framework for their cross-validation, grounded in scientific principles and regulatory expectations.
Pillar 1: Foundational Principles of Analytical Method Validation
Before comparing methods, we must understand the performance characteristics that define a validated method. According to ICH Q2(R2), these core parameters ensure a method is reliable and suitable for its intended use.[9][10][11] The objective is to demonstrate that the analytical procedure consistently measures the attribute with the required specificity, accuracy, and precision over the entire reportable range.[2][5]
The general workflow for validating an analytical method is a systematic process.
Caption: General workflow for analytical method validation per ICH guidelines.
Pillar 2: Comparative Analysis of Primary Analytical Methods
We will explore three common analytical techniques for 3-HPB, each with distinct advantages and applications: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible (UV-Vis) Spectrophotometry.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Expertise & Experience: RP-HPLC is the quintessential method for analyzing non-volatile, moderately polar compounds like 3-HPB. The combination of a non-polar stationary phase (like C18) and a polar mobile phase provides excellent separation and resolution from potential impurities. Its UV-active benzoyl and phenyl rings make UV detection highly sensitive and specific.[12][13] This method is considered the gold standard for stability-indicating assays.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v) containing 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
-
Validation Steps:
-
Specificity: Perform forced degradation studies (acid, base, oxidation, thermal).[12] The method is specific if the 3-HPB peak is resolved from all degradation products and placebo components, with a peak purity index >0.999.
-
Linearity: Prepare five concentrations of 3-HPB standard across the range of 50% to 150% of the target assay concentration. Plot a calibration curve of peak area vs. concentration. The correlation coefficient (r²) must be ≥0.999.[14]
-
Accuracy: Analyze samples spiked with known amounts of 3-HPB at three levels (e.g., 80%, 100%, 120%) in triplicate. The mean percent recovery should be within 98.0% to 102.0%.[3][10]
-
Precision:
-
Repeatability (Intra-assay): Perform six replicate injections of a 100% concentration standard. The Relative Standard Deviation (%RSD) should be ≤2.0%.[11]
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The %RSD between the two sets of data should be ≤2.0%.
-
-
Limit of Quantitation (LOQ) & Detection (LOD): Determine by signal-to-noise ratio (S/N), typically 10:1 for LOQ and 3:1 for LOD.
-
Robustness: Deliberately vary method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min). The system suitability parameters (e.g., tailing factor, theoretical plates) must remain within acceptance criteria.[10][15]
-
| Validation Parameter | Acceptance Criterion | Hypothetical Result |
| Specificity | Peak Purity > 0.999 | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range | 80 - 120% of test conc. | 50 - 150 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (%RSD) | ||
| - Repeatability | ≤ 2.0% | 0.85% |
| - Intermediate | ≤ 2.0% | 1.20% |
| LOD | S/N ≥ 3:1 | 0.1 µg/mL |
| LOQ | S/N ≥ 10:1 | 0.3 µg/mL |
| Robustness | System suitability passes | Pass |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: GC is a powerful technique for separating volatile and semi-volatile compounds. For 3-HPB, which has a melting point of 133-135°C, it is sufficiently volatile for GC analysis.[16] However, the polar hydroxyl group can cause peak tailing. Derivatization (e.g., silylation) can improve peak shape and thermal stability, though direct injection is often feasible. Coupling with a Mass Spectrometer (MS) provides unparalleled specificity, confirming identity based on mass-to-charge ratio and fragmentation patterns, making it an excellent confirmatory method.[17][18]
-
Chromatographic Conditions:
-
Column: Rxi-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 150°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.
-
MS Detection: Electron Ionization (EI) mode, scanning from m/z 40-300.
-
-
Validation Steps:
-
Specificity: Analyze blank matrix and spiked samples. Specificity is demonstrated by the absence of interfering peaks at the retention time of 3-HPB and its characteristic ions (e.g., m/z 214, 121, 105).
-
Linearity, Accuracy, Precision, LOQ/LOD, Robustness: Follow similar principles as the HPLC validation, using peak area from the extracted ion chromatogram for quantification. Acceptance criteria are generally similar.
-
| Validation Parameter | Acceptance Criterion | Hypothetical Result |
| Specificity | No interference at RT & m/z | Pass |
| Linearity (r²) | ≥ 0.998 | 0.9991 |
| Accuracy (% Recovery) | 97.0 - 103.0% | 98.9 - 101.8% |
| Precision (%RSD) | ||
| - Repeatability | ≤ 3.0% | 1.5% |
| - Intermediate | ≤ 3.0% | 2.1% |
| LOQ | S/N ≥ 10:1 | 0.5 µg/mL |
| Robustness | System suitability passes | Pass |
Method 3: UV-Visible Spectrophotometry
Expertise & Experience: This technique is the simplest and fastest for quantification. It relies on Beer-Lambert's law, where the absorbance of a solution is directly proportional to the concentration of the analyte.[19] Its weakness is a lack of specificity; any compound that absorbs at the same wavelength will interfere.[20] Therefore, its use is best suited for pure substance analysis or in formulations where excipients do not absorb at the analytical wavelength, such as for a simple dissolution test or in-process content uniformity checks.
-
Spectrophotometric Conditions:
-
Validation Steps:
-
Specificity: Analyze placebo solution. The absorbance should be negligible (<2% of the analyte's absorbance at the target concentration).
-
Linearity: Prepare at least five concentrations and plot absorbance vs. concentration. The r² must be ≥0.999.
-
Accuracy & Precision: Follow the same principles as HPLC, with acceptance criteria typically being ≤2.0% RSD for precision and 98-102% for recovery.
-
Pillar 3: The Cross-Validation Protocol (HPLC vs. GC-MS)
Trustworthiness: The ultimate goal of cross-validation is to build a bridge of trust between two methods. If an established HPLC method is being replaced by a new GC-MS method for routine analysis, we must prove that the new method produces statistically indistinguishable results. This is a requirement when transferring methods between labs or making significant changes to methodology.[7][8]
-
Sample Selection: Select a minimum of 10 representative samples of the drug substance or product. These samples should span the expected analytical range (e.g., from the LOQ to 120% of the target concentration).
-
Analysis: Each sample is analyzed in triplicate using both the validated HPLC method (Method A) and the new GC-MS method (Method B).
-
Data Evaluation: The mean result for each sample from both methods is tabulated.
Caption: Logical workflow for the cross-validation of two analytical methods.
To claim equivalence, we must statistically compare the datasets.
-
F-test: Compares the precision of the two methods. The calculated F-value should be less than the critical F-value, indicating no significant difference in variances.
-
Student's t-test (Paired): Compares the means of the two datasets. The calculated t-value should be less than the critical t-value, indicating no significant difference between the method means.
-
Percent Bias: The most practical measure. Calculate the percent difference for each sample: [(Result_B - Result_A) / Result_A] * 100. The average bias across all samples should be within a pre-defined acceptance criterion, typically ±2.0% .
| Sample ID | HPLC Result (µg/mL) | GC-MS Result (µg/mL) | % Bias |
| 1 | 50.1 | 50.5 | +0.80% |
| 2 | 75.3 | 74.9 | -0.53% |
| 3 | 99.8 | 100.2 | +0.40% |
| 4 | 100.2 | 101.1 | +0.90% |
| 5 | 125.1 | 124.5 | -0.48% |
| 6 | 149.5 | 150.9 | +0.94% |
| Average | - | - | +0.34% |
| Statistical Test | Criterion | Result | Conclusion |
| F-test | Fcalc < Fcrit | Pass | Equivalent Precision |
| t-test | tcalc < tcrit | Pass | No Significant Bias |
In this hypothetical case, with an average bias of +0.34%, the GC-MS method would be considered a valid and equivalent alternative to the HPLC method.
Conclusion
The selection of an analytical method for this compound is driven by the specific requirements of the analysis—be it the high resolution of HPLC for stability studies, the confirmatory power of GC-MS, or the speed of UV-Vis for routine checks. Each method must be rigorously validated according to ICH guidelines to ensure it is fit for purpose.
Crucially, when methods evolve or are transferred, cross-validation is not merely a suggestion but a scientific necessity. It provides the documented, statistical proof that data remains consistent and reliable throughout the product's lifecycle, satisfying both scientific integrity and regulatory scrutiny. This systematic approach ensures that regardless of the tool used, the analytical result is trustworthy.
References
- Vertex AI Search. (2025). Understanding ICH Q2(R2)
- Vertex AI Search. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
- AMSbiopharma. (2025).
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Element Lab Solutions.
- International Council for Harmonisation. (2023).
- Vertex AI Search. (2025). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained.
- Vertex AI Search. (2020).
- Vertex AI Search. (2024).
- World Journal of Advanced Research and Reviews. (2022).
- U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry.
- ChemicalBook. (2025).
- U.S. Food and Drug Administration. (2018).
- Smolecule. (n.d.).
- Tokyo Chemical Industry Co., Ltd.
- BenchChem. (2025).
- Patel, R. A., & Shah, C. N. (2016). Method Validation and Method Development by using Analytical Method- HPLC- Review on Current Research. Journal of Pharmaceutical Science and Bioscientific Research, 6(5), 728-732.
- Colombini, M. P., et al. (n.d.).
- Takahashi, G., et al. (1979). Identification of benzo(a)pyrene metabolites by gas chromatograph-mass spectrometer. Cancer Research, 39(5), 1814-8.
- Vertex AI Search. (2024). Sodium benzoate quantification in soft drinks via UV-Vis spectroscopy.
- ResearchGate. (2025). How can I analyze the spectrum of sodium benzoate powder by UV visible Spectrophotometry?.
- Asian Journal of Pharmaceutical Analysis. (n.d.).
Sources
- 1. Buy this compound | 136-36-7 [smolecule.com]
- 2. database.ich.org [database.ich.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. youtube.com [youtube.com]
- 5. qbdgroup.com [qbdgroup.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. fda.gov [fda.gov]
- 8. fda.gov [fda.gov]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained – Pharma Validation [pharmavalidation.in]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. jpsbr.org [jpsbr.org]
- 14. wjarr.com [wjarr.com]
- 15. youtube.com [youtube.com]
- 16. chemsynthesis.com [chemsynthesis.com]
- 17. researchgate.net [researchgate.net]
- 18. Identification of benzo(a)pyrene metabolites by gas chromatograph-mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. ajpaonline.com [ajpaonline.com]
- 21. Sodium benzoate quantification in soft drinks via UV-Vis spectroscopy. [wisdomlib.org]
A Predictive and Methodological Guide to the Comparative Biological Activities of 3-Hydroxyphenyl Benzoate and Its Isomers
For researchers, scientists, and professionals in drug development, understanding the nuanced differences in the biological activity of structural isomers is paramount for designing potent and selective therapeutic agents. This guide provides a detailed comparative analysis of the predicted biological activities of 3-Hydroxyphenyl benzoate and its ortho- and para-isomers, grounded in the known bioactivities of their constituent phenolic and benzoic acid moieties. While direct comparative experimental data for these specific esters is limited in publicly accessible literature, this document synthesizes available information on related compounds to provide a predictive framework and detailed experimental protocols for future investigations.
Introduction: The Significance of Isomeric Positioning
This compound, along with its isomers 2-Hydroxyphenyl benzoate and 4-Hydroxyphenyl benzoate, are phenolic esters that hold potential for a range of biological applications. The spatial arrangement of the hydroxyl group on the phenyl ring is a critical determinant of the molecule's physicochemical properties, including its hydrogen-donating ability, chelation capacity, and interaction with biological targets. This, in turn, dictates its potential antioxidant, anti-inflammatory, and antimicrobial efficacy. This guide will explore these potential activities, drawing parallels from existing research on structurally similar compounds and providing the necessary methodological framework for their empirical validation.
Structural Overview and Predicted Bioactivity
The fundamental structures of the three isomers are presented below:
-
2-Hydroxyphenyl benzoate: The ortho-isomer.
-
This compound: The meta-isomer.
-
4-Hydroxyphenyl benzoate: The para-isomer.
The biological activities of these esters are predicted to be influenced by the inherent properties of their phenolic and benzoic acid precursors. Phenolic compounds are well-documented for their antioxidant and anti-inflammatory properties, which are often attributed to their ability to scavenge free radicals and modulate inflammatory signaling pathways.[1] Benzoic acid and its derivatives are known to possess antimicrobial activities.[2]
Comparative Analysis of Predicted Biological Activities
Based on the extensive literature on related phenolic compounds, a comparative prediction of the biological activities of the hydroxyphenyl benzoate isomers is presented below. It is crucial to note that these are extrapolated predictions and require experimental verification.
Antioxidant Activity
The antioxidant capacity of phenolic compounds is largely dependent on the readiness with which they can donate a hydrogen atom from their hydroxyl group to stabilize a free radical.
Predicted Activity:
-
2-Hydroxyphenyl benzoate and 4-Hydroxyphenyl benzoate are predicted to exhibit stronger antioxidant activity compared to the 3-isomer. This is because the ortho and para positions allow for better stabilization of the resulting phenoxyl radical through resonance.
-
This compound is expected to have a weaker, yet still present, antioxidant potential.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the progression of numerous diseases, and the modulation of inflammatory pathways is a significant therapeutic goal.[1] Phenolic compounds can interfere with these pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[3][4]
Predicted Activity:
-
The anti-inflammatory potential is likely to correlate with the antioxidant activity, as oxidative stress is a potent trigger for inflammation.[5] Therefore, 2- and 4-Hydroxyphenyl benzoate are predicted to have more significant anti-inflammatory effects.
-
These isomers may inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and downregulate the expression of inflammatory cytokines by interfering with the NF-κB and MAPK pathways.[6][7]
Antimicrobial Activity
The antimicrobial properties of phenolic compounds and benzoates are well-established.[8] The mechanism often involves disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.
Predicted Activity:
-
All three isomers are expected to exhibit some degree of antimicrobial activity.
-
The efficacy may vary depending on the microbial species and the specific physicochemical properties of each isomer, such as its lipophilicity, which influences its ability to penetrate microbial cell walls. For instance, a study on 4-hydroxybenzoic acid esters showed that their antimicrobial activity is influenced by their hydrophilicity.[9]
Experimental Protocols for Biological Activity Assessment
To empirically validate the predicted biological activities, the following standardized in vitro assays are recommended.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay is a common and reliable method for determining the free radical scavenging capacity of a compound.[10][11]
Protocol:
-
Preparation of DPPH Solution: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Sample Preparation: Dissolve the test compounds (this compound and its isomers) and a standard antioxidant (e.g., Trolox or Ascorbic Acid) in a suitable solvent to create a series of concentrations.
-
Reaction: Add a specific volume of each sample concentration to the DPPH solution in a 96-well plate.
-
Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined.
Anti-inflammatory Activity: Nitric Oxide (NO) Scavenging Assay (using the Griess Reagent)
This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.[12][13]
Protocol:
-
Cell Culture: Culture a suitable cell line, such as RAW 264.7 murine macrophages, in a 96-well plate.
-
Treatment: Treat the cells with various concentrations of the test compounds for a short pre-incubation period.
-
Stimulation: Induce an inflammatory response by adding an inflammatory agent like lipopolysaccharide (LPS).
-
Incubation: Incubate the cells for 24 hours to allow for NO production.
-
Griess Assay:
-
Collect the cell culture supernatant.
-
Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.[14]
-
Incubate at room temperature for 10-15 minutes to allow for color development.
-
-
Measurement: Measure the absorbance at approximately 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.
-
Calculation: The percentage of NO inhibition is calculated by comparing the absorbance of the treated cells to the LPS-stimulated control cells.
Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[15][16]
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[17]
Mechanistic Insights: Modulation of Key Signaling Pathways
The predicted anti-inflammatory and antioxidant effects of hydroxyphenyl benzoates are likely mediated through their interaction with critical cellular signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation.[18] Phenolic compounds can inhibit this pathway at various points, thereby reducing the expression of pro-inflammatory genes.[6]
Caption: Proposed antioxidant mechanism via modulation of the MAPK signaling pathway.
Summary and Future Directions
This guide provides a comprehensive, albeit predictive, comparison of the biological activities of this compound and its isomers. The ortho- and para-isomers are anticipated to exhibit superior antioxidant and anti-inflammatory properties due to the favorable positioning of the hydroxyl group. All three isomers are expected to possess antimicrobial activity.
The provided experimental protocols offer a clear roadmap for the empirical validation of these predictions. Future research should focus on conducting these assays to generate quantitative data, which can then be used to establish a definitive structure-activity relationship for this class of compounds. Such studies will be invaluable for the rational design of novel therapeutic agents with enhanced efficacy and selectivity.
References
- Broth microdilution. (n.d.). In Wikipedia.
- Polyphenols Targeting NF-κB Pathway in Neurological Disorders: Wh
- MAPK Signaling in the Interplay Between Oxidative Stress and Autophagy. (2022). MDPI. [Link]
- Natural phenolic compounds target NF-κB and NLRP3 pathways. (2021).
- Mitogen-Activated Protein Kinases and Reactive Oxygen Species: How Can ROS Activate MAPK P
- Antioxidant effect of Resveratrol: Change in MAPK cell signaling pathway during the aging process. (2020). PubMed. [Link]
- Effects of antioxidants and MAPK inhibitors on cell death and reactive oxygen species levels in H2O2-treated human pulmonary fibroblasts. (2016).
- Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). NCBI Bookshelf. [Link]
- Plant polyphenols as inhibitors of NF-κB induced cytokine production—a potential anti-inflammatory treatment for Alzheimer's disease?. (2015). PMC. [Link]
- Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions. (2021). PMC. [Link]
- Antimicrobial Susceptibility Testing (Microdilution Technique). (2023, March 7). NC DNA Day Blog. [Link]
- Antimicrobial susceptibility testing by broth microdilution method: widely available modific
- Antimicrobial susceptibility testing (Broth microdilution method). (2022). WOAH - Asia. [Link]
- DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. (2023). MDPI. [Link]
- Targeting Nrf2 and NF-κB Signaling Pathways in Cancer Prevention: The Role of Apple Phytochemicals. (2023). MDPI. [Link]
- Determination of polyphenols and free radical scavenging activity of Tephrosia purpurea linn leaves (Leguminosae). (2011). PMC. [Link]
- Antimicrobial effect of 4-hydroxybenzoic acid ester with glycerol. (2015). PubMed. [Link]
- DPPH Antioxidant Assay. (n.d.). G-Biosciences. [Link]
- DPPH assay and TPC assays. (2024, March 25). YouTube. [Link]
- NO scavanging assay protocol?. (2016, July 8).
- IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. (2014).
- Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. (2014).
- DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. (2021). NIH. [Link]
- Approach to develop a standardized TLC-DPPH test for assessing free radical scavenging properties of selected phenolic compounds. (2015).
- Phytochemical Screening and In vitro Study of Free Radical Scavenging Activity of Flavonoids of Aloe vera. (2016). Research Journal of Pharmacy and Technology. [Link]
- Evaluation of Free Radical-Scavenging and Nitric Oxide Inhibition Activities of Selected Medicinal Plants. (2022).
- Antibacterial Effects of Flavonoids and Their Structure-Activity Relationship Study: A Comparative Interpret
- Antimicrobial effect of 4-hydroxybenzoic acid ester with glycerol. (2015).
- Guidelines for anti‐inflammatory assays in RAW264.7 cells. (2022).
- Antimicrobial activities of 4-hydroxyphenylpropanoates and their... (2020).
- Anti-Inflammatory, Anti-Angiogenic and Anti-Nociceptive Activities of 4-Hydroxybenzaldehyde. (2008).
- A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. (2013).
- Anti-inflammatory Activity of Isolated Compounds from the Stem Bark of Garcinia cowa Roxb. (2013). Semantic Scholar. [Link]
- NO Levels in Neuroinflammatory Response by a Quantitative Assay. (2022, July 12). YouTube. [Link]
- Hydroxyphenyl Propamidobenzoic Acid. (n.d.). Cipher Skincare. [Link]
- Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. (2022). PMC. [Link]
- Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applic
- Synthesis, characterization and antimicrobial activity of some novel 3-(2-bromoacetyl)phenyl benzoate dithiocarbamate derivatives. (2016).
- Novel p-Hydroxybenzoic Acid Derivative Isolated from Bacopa procumbens and Its Antibacterial Activity. (2023). MDPI. [Link]
- Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity. (1987).
- Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Deriv
- Antimicrobial compositions. (2023).
Sources
- 1. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications | MDPI [mdpi.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Polyphenols Targeting NF-κB Pathway in Neurological Disorders: What We Know So Far? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. MAPK Oxidative Stress Interactive Pathway: R&D Systems [rndsystems.com]
- 6. researchgate.net [researchgate.net]
- 7. Mitogen-Activated Protein Kinases and Reactive Oxygen Species: How Can ROS Activate MAPK Pathways? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Antimicrobial effect of 4-hydroxybenzoic acid ester with glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. youtube.com [youtube.com]
- 12. Determination of polyphenols and free radical scavenging activity of Tephrosia purpurea linn leaves (Leguminosae) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mjas.analis.com.my [mjas.analis.com.my]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Broth microdilution - Wikipedia [en.wikipedia.org]
- 16. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 18. Plant polyphenols as inhibitors of NF-κB induced cytokine production—a potential anti-inflammatory treatment for Alzheimer's disease? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of 3-Hydroxyphenyl Benzoate and 4-Hydroxyphenyl Benzoate: A Guide for Researchers
In the landscape of pharmaceutical research and materials science, the nuanced differences between structural isomers can lead to vastly different functional outcomes. This guide provides an in-depth comparative analysis of 3-Hydroxyphenyl benzoate and 4-hydroxyphenyl benzoate, two positional isomers with distinct properties and potential applications. This document is intended for researchers, scientists, and drug development professionals, offering a technical overview grounded in experimental data and established scientific principles.
Introduction: The Significance of Hydroxyl Position
This compound and 4-hydroxyphenyl benzoate share the same molecular formula (C₁₃H₁₀O₃) and molecular weight (214.22 g/mol ). However, the position of the hydroxyl (-OH) group on the phenyl ring, meta in the case of the 3-isomer and para for the 4-isomer, profoundly influences their physicochemical properties, reactivity, and biological activity. This guide will explore these differences, providing a framework for selecting the appropriate isomer for specific research and development applications.
Synthesis and Characterization: A Tale of Two Isomers
The synthesis of these isomers typically involves the esterification of the corresponding phenol (resorcinol for the 3-isomer and hydroquinone for the 4-isomer) with benzoyl chloride. While the fundamental reaction is similar, the reaction conditions and purification strategies may vary to optimize yield and purity.
Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of resorcinol with benzoyl chloride in the presence of a base, such as pyridine or an aqueous solution of sodium hydroxide (Schotten-Baumann reaction). The reaction proceeds via nucleophilic acyl substitution, where the phenoxide ion attacks the carbonyl carbon of the benzoyl chloride.
Synthesis of 4-Hydroxyphenyl Benzoate
Similarly, 4-hydroxyphenyl benzoate is synthesized by reacting hydroquinone with benzoyl chloride. A key challenge in this synthesis is achieving mono-esterification, as the bifunctional nature of hydroquinone can lead to the formation of a di-ester byproduct.[1] To favor the formation of the mono-ester, a large excess of hydroquinone is often used, followed by a laborious separation process.[1] An alternative approach involves the cleavage of 1,4-bis(benzoyl)hydroquinone derivatives with alkali metal alkanolates.[1]
Characterization Techniques
The successful synthesis and purity of both isomers must be confirmed through a suite of analytical techniques. High-Performance Liquid Chromatography (HPLC) is essential for assessing purity and quantifying the product. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides definitive structural confirmation by analyzing the chemical environment of each proton and carbon atom.
Physicochemical Properties: A Comparative Overview
The difference in the hydroxyl group's position leads to notable variations in the physical properties of the two isomers, which are summarized in the table below.
| Property | This compound | 4-Hydroxyphenyl Benzoate |
| CAS Number | 136-36-7 | 2444-19-1 |
| Molecular Formula | C₁₃H₁₀O₃ | C₁₃H₁₀O₃ |
| Molecular Weight | 214.22 g/mol | 214.22 g/mol |
| Melting Point | 133-135 °C[2] | 164-165 °C[3] |
| Appearance | White to yellow to orange powder/crystal | White to pale brown crystals or powder |
The higher melting point of 4-hydroxyphenyl benzoate can be attributed to its more symmetrical structure, which allows for more efficient crystal lattice packing and stronger intermolecular forces, such as hydrogen bonding, compared to the less symmetrical 3-isomer.
Comparative Biological Activities: Structure-Function Relationships
The positioning of the hydroxyl group is a critical determinant of the biological activity of phenolic compounds. Generally, the para-position of a hydroxyl group, as seen in 4-hydroxyphenyl benzoate, often leads to enhanced biological activity compared to the meta-position.[1]
Antioxidant Activity
Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals. The stability of the resulting phenoxyl radical is key to the antioxidant capacity. In general, a para-hydroxyl group can better stabilize the radical through resonance, suggesting that 4-hydroxyphenyl benzoate is likely to exhibit stronger antioxidant activity than this compound .[1]
Antimicrobial and Other Biological Activities
Derivatives of both this compound and 4-hydroxyphenyl benzoate have been investigated for a range of biological activities. For instance, derivatives of this compound have been synthesized and evaluated as potential phosphodiesterase II inhibitors.[2] On the other hand, 4-hydroxyphenyl benzoate is a known intermediate in the production of the insecticide Pyridalyl.[3][4] Some studies have also explored the anti-inflammatory and anti-cancer properties of related hydroxyphenyl propamido benzoic acid derivatives.[5][6] While direct comparative studies on the antimicrobial or other specific biological activities of the parent molecules are limited, the structure-activity relationships observed in their derivatives suggest that the 4-isomer may have a more pronounced biological effect in many systems.
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of this compound and 4-hydroxyphenyl benzoate. Researchers should adapt these protocols based on their specific laboratory conditions and safety guidelines.
Synthesis of this compound (Schotten-Baumann Method)
Materials:
-
Resorcinol
-
Benzoyl chloride
-
10% Sodium hydroxide solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (concentrated)
Procedure:
-
Dissolve resorcinol (1.0 eq) in a 10% aqueous solution of sodium hydroxide in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Continue stirring vigorously for 30-60 minutes at room temperature.
-
Acidify the reaction mixture with concentrated HCl until a precipitate forms.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
HPLC Analysis of Hydroxyphenyl Benzoates
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 25 cm x 4.6 mm, 5 µm particle size)
Mobile Phase:
-
A mixture of methanol and water (e.g., 45:55 v/v), with the pH adjusted to 4.8 with 0.1 N HCl, can be a starting point. The gradient may need to be optimized.[7]
Procedure:
-
Prepare standard solutions of the purified hydroxyphenyl benzoate isomers in the mobile phase at known concentrations.
-
Prepare the sample solution by dissolving a known amount of the synthesized product in the mobile phase.
-
Set the flow rate (e.g., 1.0 mL/min) and the detection wavelength (e.g., 254 nm).[7]
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peaks based on the retention times of the standards and calculate the purity of the synthesized product.
Signaling Pathway Modulation: A Potential Mechanism of Action
The biological effects of phenolic compounds like hydroxyphenyl benzoates are not solely due to direct interactions but can also be mediated through the modulation of intracellular signaling pathways.[1]
Keap1-Nrf2-ARE Signaling Pathway
A key pathway involved in the cellular antioxidant response is the Keap1-Nrf2-ARE pathway.[1] Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. However, upon exposure to oxidative stress or certain bioactive compounds, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes, leading to their transcription. It is plausible that both 3- and 4-hydroxyphenyl benzoate, particularly the more potent antioxidant 4-isomer, could activate this protective pathway.
Caption: The Keap1-Nrf2-ARE signaling pathway.
Conclusion
While this compound and 4-hydroxyphenyl benzoate are structurally similar, the seemingly minor difference in the position of the hydroxyl group has significant consequences for their physical properties and biological activities. The para-substituted 4-hydroxyphenyl benzoate generally exhibits a higher melting point and is predicted to have greater antioxidant potential due to enhanced radical stabilization. These fundamental differences underscore the importance of careful isomer selection in drug design and materials science. Further direct comparative studies are warranted to fully elucidate the functional distinctions between these two compounds and to unlock their full potential in various scientific applications.
References
- Process for the preparation of 4-hydroxyphenyl benzoate derivatives - Google Patents. (n.d.).
- Synthesis of a series of derivatives of this compound (2–1)... - ResearchGate. (n.d.).
- Antioxidants induce different phenotypes by a distinct modulation of signal transduction - PubMed. (n.d.).
- Hydroxyphenyl Propamidobenzoic Acid - Cipher Skincare. (n.d.).
- Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC - NIH. (n.d.).
- EP0252357A2 - Process for the preparation of (4-hydroxyphenyl)-4-hydroxy-benzoate, and its use - Google Patents. (n.d.).
- Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules - JOCPR. (n.d.).
- NMR analysis of some alkyl p-hydroxybenzoates - PubMed. (n.d.).
- Studies on the mechanism of the antifungal action of benzoate - PMC - NIH. (n.d.).
- Repression of 4-hydroxybenzoate transport and degradation by benzoate: a new layer of regulatory control in the Pseudomonas putida beta-ketoadipate pathway - PubMed. (n.d.).
- Quercetin and Isorhamnetin Attenuate Benzo[a]pyrene-Induced Toxicity by Modulating Detoxification Enzymes through the AhR and NRF2 Signaling Pathways - MDPI. (n.d.).
- Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - NIH. (n.d.).
- (PDF) Synthesis, Charecterization and study of Antimicrobial Activity of Phenyl Benzoate. (n.d.).
- Flavonoids in modulation of cell survival signalling pathways - PMC - PubMed Central. (n.d.).
- (PDF) Synthesis, antimicrobial and antiradical activity of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, intermediates of biologically active compounds and activity comparison with 3-(alkoxymethyl)-4-(alkylamino-2-hydroxypropoxyphenyl)alkanones type of beta blockers - ResearchGate. (2021, May 8).
- Polymethoxylated flavones for modulating signaling pathways in inflammation - PubMed. (n.d.).
- Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. (n.d.).
- Sodium Benzoate—Harmfulness and Potential Use in Therapies for Disorders Related to the Nervous System: A Review - NIH. (2022, April 2).
- RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS - ResearchGate. (2023, June 26).
- Certification of sodium benzoate solution reference material by HPLC-UV, LC-MS/MS and UV-VIS-NIR spectrophotometry for food and - ACG Publications. (2020, October 18).
- Study on the identification and quantification of sodium benzoate in different brands of jelly by high performance liquid chroma - Food Research. (2023, June 4).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US5654471A - Process for the preparation of 4-hydroxyphenyl benzoate derivatives - Google Patents [patents.google.com]
- 5. 2-(3-(4-hydroxyphenyl)propanamido)benzoic acid: activities and applications_Chemicalbook [chemicalbook.com]
- 6. cipherskincare.com [cipherskincare.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Cytotoxicity of 3-Hydroxyphenyl Benzoate Derivatives for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anticancer drug discovery, phenolic compounds have garnered significant attention due to their diverse biological activities. Among these, 3-hydroxyphenyl benzoate and its derivatives are emerging as a promising class of cytotoxic agents. This guide provides a comparative analysis of the cytotoxic profiles of various this compound derivatives, supported by experimental data, to inform preclinical research and development.
Introduction: The Therapeutic Potential of this compound Derivatives
This compound serves as a versatile scaffold for the development of novel anticancer compounds. The presence of hydroxyl and benzoate moieties offers opportunities for structural modifications that can modulate the compound's physicochemical properties and biological activity. The core hypothesis driving research in this area is that altering the substituents on the phenyl rings and the ester linkage can enhance cytotoxic potency and selectivity against cancer cells. This guide delves into the structure-activity relationships (SAR) of these derivatives, providing a framework for rational drug design.
Comparative Cytotoxicity: A Data-Driven Analysis
The cytotoxic efficacy of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates greater cytotoxic potency.
One of the most extensively studied derivatives is 1-(3,4,5-trihydroxyphenyl)-dodecylbenzoate , also known as dodecyl gallate. This compound, a derivative of gallic acid (3,4,5-trihydroxybenzoic acid), has demonstrated significant cytotoxic effects against various cancer cell lines.
Table 1: Comparative Cytotoxicity (IC50) of 1-(3,4,5-trihydroxyphenyl)-dodecylbenzoate
| Compound | Cancer Cell Line | Incubation Time (h) | IC50 (µM) | Reference |
| 1-(3,4,5-trihydroxyphenyl)-dodecylbenzoate | K562 (Leukemia) | 24 | 9.29 ± 0.56 | [1][2] |
| 48 | 7.03 ± 0.34 | [1][2] | ||
| 72 | 5.82 ± 0.41 | [1][2] | ||
| 1-(3,4,5-trihydroxyphenyl)-dodecylbenzoate | Jurkat (Leukemia) | 24 | 4.39 ± 0.43 | [1][2] |
| 48 | 2.70 ± 0.35 | [1][2] | ||
| 72 | 2.15 ± 0.26 | [1][2] |
The data clearly indicates that 1-(3,4,5-trihydroxyphenyl)-dodecylbenzoate exhibits potent, time- and dose-dependent cytotoxicity against both K562 and Jurkat leukemia cell lines.[1][2] Notably, the Jurkat cell line appears to be more sensitive to the compound than the K562 cell line.[1]
Another study on phenyl benzoate derivatives investigated the anticancer properties of 4-butylphenyl 4-(6-hydroxyhexyloxy)benzoate and its dimeric analogs. While specific IC50 values were not provided in the abstract, the study reported marked cell-growth inhibition of A549 human lung cancer cells at concentrations higher than 5 µM.[3] The dimeric derivative, 1,3-bis[4-(6-hydroxyhexyloxy)benzoyloxy]benzene , was found to induce significant accumulation of cells in the Sub-G1 phase, which is indicative of apoptosis.[3] These compounds also suppressed the growth of SW480 colon cancer cells more effectively than THP1 leukemic cells, but they also exhibited strong cytotoxicity against normal WI-38 fibroblast cells, highlighting a potential lack of selectivity.[3]
Structure-Activity Relationship (SAR) Insights
The available data, though limited to a few derivatives, allows for the formulation of preliminary structure-activity relationships:
-
Hydroxylation Pattern: The presence of multiple hydroxyl groups on the benzoic acid moiety, as seen in the gallic acid-derived compound, appears to be crucial for potent cytotoxicity. The three adjacent hydroxyl groups in gallic acid are considered essential for its cytotoxic and apoptotic effects.[1]
-
Alkyl Chain Length: The dodecyl (C12) alkyl chain in 1-(3,4,5-trihydroxyphenyl)-dodecylbenzoate contributes to the compound's lipophilicity. This increased lipophilicity may enhance its ability to penetrate the cell membrane and interact with intracellular targets.[4] Studies on other gallic acid esters have shown that increasing the length of the alkyl chain can enhance cytotoxicity.[5]
-
Dimerization: The dimeric form of 4-butylphenyl 4-(6-hydroxyhexyloxy)benzoate, specifically the 1,3-benzene derivative, showed a more pronounced effect on apoptosis induction compared to its monomeric counterpart, suggesting that the spatial arrangement and increased molecular size may influence the mechanism of action.[3]
Mechanistic Insights: Induction of Apoptosis
The primary mechanism by which these cytotoxic this compound derivatives exert their anticancer effects appears to be the induction of apoptosis, or programmed cell death.
For 1-(3,4,5-trihydroxyphenyl)-dodecylbenzoate, the apoptotic pathway has been elucidated in leukemia cell lines. The compound was found to:
-
Induce Cell Cycle Arrest: It causes an arrest in the G0/G1 phase of the cell cycle, thereby inhibiting cell proliferation.[1][4][5]
-
Trigger the Intrinsic Apoptotic Pathway: This is evidenced by a modification in the Bax:Bcl-2 ratio, with an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[1][4][5]
-
Increase p53 Expression: The tumor suppressor protein p53, which plays a critical role in apoptosis, is upregulated.[1][4][5]
-
Release of Apoptosis-Inducing Factor (AIF): This mitochondrial protein is released into the cytoplasm, further promoting apoptosis.[1][4][5]
The proposed mechanism suggests that 1-(3,4,5-trihydroxyphenyl)-dodecylbenzoate disrupts mitochondrial function, leading to the activation of the intrinsic apoptotic cascade.[4]
Caption: Proposed apoptotic pathway induced by cytotoxic this compound derivatives.
Experimental Methodologies for Cytotoxicity Assessment
The evaluation of the cytotoxic potential of novel compounds is a critical step in drug discovery. The following are standard, validated protocols for assessing cytotoxicity.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for the desired exposure times (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO) and an untreated control.
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Caption: A streamlined workflow of the MTT assay for determining cell viability.
Conclusion and Future Directions
The available evidence strongly suggests that this compound derivatives, particularly those incorporating a gallic acid moiety, are a promising avenue for the development of new anticancer agents. Their ability to induce apoptosis in cancer cells through the intrinsic pathway highlights a clear mechanism of action that can be further exploited.
Future research should focus on:
-
Synthesis and Screening of a Broader Derivative Library: A systematic exploration of different substituents on both phenyl rings is needed to build a more comprehensive structure-activity relationship profile.
-
In Vivo Efficacy and Toxicity Studies: Promising candidates identified in vitro should be advanced to preclinical animal models to evaluate their therapeutic efficacy and safety profiles.
-
Mechanism of Action Studies: Further investigation into the specific molecular targets and signaling pathways affected by these compounds will aid in optimizing their design and identifying potential combination therapies.
By leveraging the insights presented in this guide, researchers can accelerate the development of novel and effective cancer therapeutics based on the this compound scaffold.
References
- Maioral, M. F., Bubniak, L. D. S., Marzarotto, M. A. L., de Moraes, A. C. R., Leal, P., Nunes, R., Yunes, R. A., & Santos-Silva, M. C. (2016). Molecular Cytotoxic Mechanisms of 1-(3,4,5-Trihydroxyphenyl)-dodecylbenzoate in Human Leukemia Cell Lines. Indian Journal of Pharmaceutical Sciences, 78(1), 123–132. [Link]
- Maioral, M. F., Bubniak, L. D. S., Marzarotto, M. A. L., de Moraes, A. C. R., Leal, P., Nunes, R., Yunes, R. A., & Santos-Silva, M. C. (2016). Cytotoxic effect of 1-(3,4,5-trihydroxyphenyl)-dodecylbenzoate towards K562 and Jurkat cells.
- Arsianti, A., et al. (2018). In Vitro Cytotoxicity of the Synthesized Gallic Acid Derivatives (N-Alkyl Gallamide) Against Breast MCF-7 Cancer Cells. Oriental Journal of Chemistry, 34(5), 2465-2471. [Link]
- Fadilah, F., Andrajati, R., Arsianti, A., & Yanuar, A. (2020). Synthesis and in vitro Activity of Eugenyl Benzoate Derivatives as BCL-2 Inhibitor in Colorectal Cancer with QSAR and Molecular Docking Approach. bioRxiv. [Link]
- Maioral, M. F., et al. (2016). Molecular Cytotoxic Mechanisms of 1-(3,4,5-Trihydroxyphenyl)-dodecylbenzoate in Human Leukemia Cell Lines. Semantic Scholar. [Link]
- Arsianti, A., et al. (2018). In Vitro Cytotoxicity of Gallic Acid Derivatives (Alkyl gallates) Against Breast MCF-7 Cancer Cells.
- Fadilah, F., Andrajati, R., Arsianti, A., & Yanuar, A. (2023). Synthesis and in vitro Activity of Eugenyl Benzoate Derivatives as BCL-2 Inhibitor in Colorectal Cancer with QSAR and Molecular Docking Approach.
- Samad, A., et al. (2021). Gallic acid and curcumin induce cytotoxicity and apoptosis in human breast cancer cell MDA-MB-231. PubMed Central. [Link]
- Schuck, A. G., et al. (2013). Cytotoxic and proapoptotic activities of gallic acid to human oral cancer HSC-2 cells.
- Fukushi, Y., et al. (2014). Synthesis and anticancer properties of phenyl benzoate derivatives possessing a terminal hydroxyl group.
- Fadilah, F., Andrajati, R., Arsianti, A., & Yanuar, A. (2020). Synthesis and in vitro Activity of Eugenyl Benzoate Derivatives as BCL-2 Inhibitor in Colorectal Cancer with QSAR and Molecular Docking Approach.
- Al-Otaibi, W., et al. (2022). Two Novel Compounds with Tri-aryl Structures as Effective Anti-Breast Cancer Candidates In-vivo.
- Elhady, S. S., et al. (2021). New Antiproliferative Triflavanone from Thymelaea hirsuta—Isolation, Structure Elucidation and Molecular Docking Studies.
- Fukushi, Y., et al. (2014). Synthesis and anticancer properties of phenyl benzoate derivatives possessing a terminal hydroxyl group. PubMed. [Link]
- Clothier, R., et al. (2008). A database of IC50 values and principal component analysis of results from six basal cytotoxicity assays, for use in the modelling of the in vivo and in vitro data of the EU ACuteTox project. PubMed. [Link]
- Gaponova, M., et al. (2021). Design of Novel 4-Aminobenzofuroxans and Evaluation of Their Antimicrobial and Anticancer Activity.
- Król-Kogus, B., et al. (2021). Cytotoxic activity of standardized extracts, a fraction, and individual secondary metabolites from fenugreek seeds against SKOV-3, HeLa and MOLT-4 cell lines.
- Atmaca, H., et al. (2020). Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies. PubMed. [Link]
- Al-Warhi, T., et al. (2021). Synthesis, Cytotoxic Activity, Crystal Structure, DFT Studies and Molecular Docking of 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile. MDPI. [Link]
- Kamal, A., et al. (2016). Benzo[b]furan Derivatives Induces Apoptosis by Targeting the PI3K/Akt/mTOR Signaling Pathway in Human Breast Cancer Cells. PubMed. [Link]
Sources
- 1. atlantis-press.com [atlantis-press.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and anticancer properties of phenyl benzoate derivatives possessing a terminal hydroxyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. In Vitro Cytotoxicity of the Synthesized Gallic Acid Derivatives (N-Alkyl Gallamide) Against Breast MCF-7 Cancer Cells – Oriental Journal of Chemistry [orientjchem.org]
A Comparative Guide to the Structure-Activity Relationship of 3-Hydroxyphenyl Benzoate Analogs
For researchers and professionals in drug discovery, understanding the nuances of how subtle molecular changes impact biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-hydroxyphenyl benzoate analogs. Also known as resorcinol monobenzoate, this scaffold serves as a versatile template for developing a range of biologically active agents. We will dissect the key structural features that govern the efficacy of these compounds across various therapeutic targets, supported by experimental data from peer-reviewed literature.
Introduction: The Versatility of the this compound Scaffold
This compound is a deceptively simple molecule, comprising a resorcinol (1,3-dihydroxybenzene) core esterified with benzoic acid. This arrangement provides a rich playground for medicinal chemists. The phenolic hydroxyl group, the ester linkage, and the two aromatic rings all offer sites for modification, allowing for the fine-tuning of physicochemical properties and biological activity. Derivatives of this scaffold have been explored for a multitude of applications, including as enzyme inhibitors, antioxidants, and antimicrobial agents.[1][2][3] This guide will synthesize findings from various studies to draw a coherent picture of the SAR landscape for this promising class of compounds.
Core Structural-Activity Relationship Insights
The biological activity of this compound analogs is intricately linked to the nature and position of substituents on both the resorcinol and benzoate rings. We will explore these relationships in the context of several key biological activities.
Enzyme Inhibition: A Tale of Two Rings
This compound analogs have shown promise as inhibitors of various enzymes, including tyrosinase and phosphodiesterases.[4][5] The SAR for enzyme inhibition is often highly specific to the target enzyme's active site.
Key SAR Observations for Enzyme Inhibition:
-
Hydroxyl Group Positioning: The presence and position of hydroxyl groups are critical. For many phenolic compounds, a second hydroxyl or an amino group in the ortho- or para-position to an existing hydroxyl group can enhance activity due to strong electron-donating effects and the potential for stable quinone-like product formation.[6]
-
Substituents on the Benzoate Ring: Modifications to the benzoate ring can significantly impact inhibitory potency. For instance, in a study of phenyl benzoate compounds, specific substitutions led to varied anti-tyrosinase and anti-pancreatic lipase activity.[7]
-
Ester Linkage: The ester bond itself is a key feature, influencing the molecule's orientation within an enzyme's active site and its susceptibility to hydrolysis.
The following diagram illustrates the key modifiable positions on the this compound scaffold that influence its activity.
Caption: Key positions for substitution on the this compound scaffold.
Antioxidant Activity: The Role of Phenolic Hydroxyls
Phenolic compounds are well-known for their antioxidant properties, which stem from their ability to donate a hydrogen atom from a hydroxyl group to scavenge free radicals.[6] The SAR for antioxidant activity in this compound analogs is heavily influenced by the electronic environment of the phenolic hydroxyl group.
Key SAR Observations for Antioxidant Activity:
-
Number and Position of Hydroxyl Groups: A key factor for antioxidant activity is the presence of two or more hydroxyl groups, particularly in ortho or para positions to each other.[8] While the native this compound has a meta-dihydroxy arrangement in its resorcinol moiety, the introduction of additional hydroxyls can enhance activity.
-
Electron-Donating Groups: The presence of electron-donating groups on the aromatic rings can stabilize the resulting phenoxyl radical, thereby increasing antioxidant activity.[6]
-
Steric Hindrance: Bulky groups near the phenolic hydroxyl can hinder its ability to donate a hydrogen atom, thus reducing antioxidant capacity.
Table 1: Comparative Antioxidant Activity of Phenolic Compounds
| Compound | Key Structural Feature | Relative Antioxidant Activity | Reference |
| Phenol | Single OH group | Low | [6] |
| Resorcinol (1,3-dihydroxybenzene) | Two meta OH groups | Moderate | [9] |
| Catechol (1,2-dihydroxybenzene) | Two ortho OH groups | High | [8] |
| Hydroquinone (1,4-dihydroxybenzene) | Two para OH groups | High | [6] |
| This compound | Resorcinol ester | Moderate | Inferred |
| Gallic Acid (3,4,5-trihydroxybenzoic acid) | Three adjacent OH groups | Very High | [7] |
This table is a synthesis of general principles from the cited literature.
Antimicrobial and Other Biological Activities
Derivatives of resorcinol have demonstrated a broad range of other biological activities, including antimicrobial and cytotoxic effects.[2][3]
Key SAR Observations for General Biological Activity:
-
Lipophilicity: The overall lipophilicity of the molecule, which can be tuned by adding alkyl or other nonpolar groups, plays a crucial role in its ability to cross cell membranes and interact with biological targets. For instance, in a study of resorcinol derivatives, a calculated LogP value of approximately 2 was associated with the highest inhibition of melanin production.[5]
-
Specific Functional Groups: The introduction of specific functional groups can impart novel activities. For example, linking amino drugs to the resorcinol scaffold has been explored to create new derivatives with potential therapeutic applications.[10][11]
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness of SAR studies, robust and well-validated experimental protocols are essential. Below are representative, detailed methodologies for assessing the key biological activities discussed.
Enzyme Inhibition Assay: Tyrosinase Inhibition
This protocol is a standard method for evaluating inhibitors of tyrosinase, an enzyme involved in melanin production.[5]
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer (pH 6.8).
-
Prepare a stock solution of L-DOPA (substrate) in the same buffer.
-
Prepare stock solutions of the test this compound analogs in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the tyrosinase solution.
-
Pre-incubate the mixture at a controlled temperature (e.g., 25°C) for 10 minutes.
-
Initiate the reaction by adding the L-DOPA solution.
-
Measure the formation of dopachrome by monitoring the absorbance at 475 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve.
-
Determine the percentage of inhibition for each concentration of the test compound relative to a control without an inhibitor.
-
Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The following workflow diagram illustrates the tyrosinase inhibition assay.
Caption: Workflow for a typical tyrosinase inhibition assay.
Antioxidant Activity Assay: DPPH Radical Scavenging
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method for determining the free radical scavenging activity of compounds.[10]
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare stock solutions of the test this compound analogs and a positive control (e.g., ascorbic acid or Trolox) in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add the DPPH solution to various concentrations of the test compounds.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity for each concentration.
-
Determine the IC50 value, representing the concentration of the compound that scavenges 50% of the DPPH radicals.
-
Conclusion and Future Directions
The this compound scaffold represents a fertile ground for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the importance of systematic structural modifications to optimize biological activity. The key takeaways are:
-
The number and position of hydroxyl groups are paramount for antioxidant activity.
-
Substitutions on both the resorcinol and benzoate rings can be tailored to achieve specific enzyme inhibition profiles.
-
Lipophilicity is a critical parameter that must be balanced to ensure good cell permeability and target engagement.
Future research should focus on synthesizing and evaluating novel analogs with diverse substituents to further probe the SAR of this versatile scaffold. The application of computational modeling, such as QSAR (Quantitative Structure-Activity Relationship) studies, could also accelerate the design of more potent and selective compounds.[8][12] By combining rational design with robust biological evaluation, the full therapeutic potential of this compound analogs can be unlocked.
References
- Wang, H., et al. (n.d.). Synthesis of a series of derivatives of this compound (2–1)... ResearchGate.
- Google Patents. (n.d.). US20240238218A1 - Resorcinol derivative as a pharmaceutically active compound and method of preparation thereof.
- ResearchGate. (n.d.). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review).
- Kupeli Akkol, E., et al. (2022). Synthesis of hydroxy benzoin/benzil analogs and investigation of their antioxidant, antimicrobial, enzyme inhibition, and cytotoxic activities. National Institutes of Health.
- MDPI. (n.d.). Synthesis of Resorcinol Derivatives and their Effects on Melanin Production.
- Abdel-Shafy, H., et al. (2013). Structural features, kinetics and SAR study of radical scavenging and antioxidant activities of phenolic and anilinic compounds. PubMed Central.
- Zamora, R., et al. (2018). Structure-Activity Relationship (SAR) of Phenolics for the Inhibition of 2-Phenylethylamine Formation in Model Systems Involving Phenylalanine and the 13-Hydroperoxide of Linoleic Acid. PubMed.
- International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis and Biological Evaluation of Newly Synthesized Flavones.
- Zuzarte, M., et al. (2018). Antidermatophytic Action of Resorcinol Derivatives: Ultrastructural Evidence of the Activity of Phenylethyl Resorcinol against Microsporum gypseum. PubMed Central.
- Journal of Medicinal and Chemical Sciences. (2022). New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation.
- Journal of Chinese Pharmaceutical Sciences. (2021). Syntheses of phenyl benzoate compounds and their bioactivity investigation.
- Molbase. (n.d.). This compound.
- National Institutes of Health. (2020). Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features.
- Sattar Abed T., et al. (2022). New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. Journal of Medicinal and Chemical Sciences.
- PubMed Central. (n.d.). Synthesis and biological evaluation of 3-arylbenzofuranone derivatives as potential anti-Alzheimer's disease agents.
- ACS Omega. (n.d.). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors.
- National Institutes of Health. (n.d.). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors.
- Semantic Scholar. (2013). Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds.
- National Institutes of Health. (n.d.). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior.
- PubMed. (1991). 1-Methyl-DL-tryptophan, beta-(3-benzofuranyl)-DL-alanine (the oxygen analog of tryptophan), and beta-[3-benzo(b)thienyl]-DL-alanine (the sulfur analog of tryptophan) are competitive inhibitors for indoleamine 2,3-dioxygenase.
- Frontiers. (n.d.). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors.
- MDPI. (2018). Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles.
Sources
- 1. US20240238218A1 - Resorcinol derivative as a pharmaceutically active compound and method of preparation thereof - Google Patents [patents.google.com]
- 2. Synthesis of hydroxy benzoin/benzil analogs and investigation of their antioxidant, antimicrobial, enzyme inhibition, and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antidermatophytic Action of Resorcinol Derivatives: Ultrastructural Evidence of the Activity of Phenylethyl Resorcinol against Microsporum gypseum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Structural features, kinetics and SAR study of radical scavenging and antioxidant activities of phenolic and anilinic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Syntheses of phenyl benzoate compounds and their bioactivity investigation [jcps.bjmu.edu.cn]
- 8. Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-Activity Relationship (SAR) of Phenolics for the Inhibition of 2-Phenylethylamine Formation in Model Systems Involving Phenylalanine and the 13-Hydroperoxide of Linoleic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation [jmchemsci.com]
- 11. jmchemsci.com [jmchemsci.com]
- 12. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Validating the Purity of Commercial 3-Hydroxyphenyl Benzoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the purity of starting materials and intermediates is not merely a matter of quality control; it is a cornerstone of scientific validity and patient safety. 3-Hydroxyphenyl benzoate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. The presence of impurities, even in trace amounts, can have significant downstream effects, potentially altering reaction kinetics, introducing unforeseen byproducts, and compromising the safety and efficacy of the final drug product.
This guide provides an in-depth, comparative analysis of the critical methods for validating the purity of commercial this compound. As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols and delve into the causality behind experimental choices, empowering you to design and execute a robust purity assessment strategy. We will explore a multi-tiered analytical approach, leveraging the strengths of various techniques to build a comprehensive and self-validating purity profile.
The Genesis of Impurities: A Look at the Synthesis of this compound
Understanding the potential impurity profile of a compound begins with an examination of its synthesis. This compound is typically synthesized via the esterification of resorcinol with benzoyl chloride.[1] This reaction, while straightforward, can introduce several classes of impurities that must be considered during purity analysis.
Potential Impurities in Commercial this compound:
-
Unreacted Starting Materials: Residual resorcinol and benzoic acid (from the hydrolysis of benzoyl chloride) are common process-related impurities.[1]
-
Over-reaction Byproducts: The presence of a second hydroxyl group on the resorcinol ring makes it susceptible to double benzoylation, leading to the formation of resorcinol dibenzoate.[2]
-
Isomeric Impurities: The starting resorcinol may contain isomers, or the reaction conditions could promote side reactions leading to the formation of other positional isomers of hydroxyphenyl benzoate.
-
Residual Solvents and Reagents: Solvents used during the reaction and purification steps, as well as any catalysts or bases, may be present in the final product.
This predictive impurity profiling is the first step in developing a targeted and effective analytical strategy.
A Multi-Modal Approach to Purity Validation
No single analytical technique can provide a complete picture of a compound's purity. A robust validation strategy employs a combination of orthogonal methods, each providing a unique and complementary piece of the puzzle. This guide will focus on a powerful triad of techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
Logical Workflow for Purity Validation
Caption: A logical workflow for the comprehensive purity validation of this compound.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is the cornerstone of purity assessment for non-volatile and thermally labile compounds like this compound. Its high resolving power allows for the separation and quantification of the main component from its structurally similar impurities.
Causality of Method Parameters:
The choice of a reversed-phase C18 column is predicated on the moderately polar nature of this compound and its expected impurities. The hydroxyl and ester functional groups provide sufficient polarity for retention on a non-polar stationary phase, while the aromatic rings contribute to the hydrophobic interactions. A gradient elution with an acidified water/acetonitrile mobile phase is employed to ensure the sharp elution of both polar (e.g., resorcinol, benzoic acid) and non-polar (e.g., resorcinol dibenzoate) impurities. The addition of a small amount of acid, such as formic or phosphoric acid, is crucial to suppress the ionization of the phenolic hydroxyl group, thereby improving peak shape and retention time reproducibility.[3]
Experimental Protocol: HPLC-UV
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in water.[3]
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the commercial this compound sample and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the calibration curve.
Workflow for HPLC Analysis
Caption: A streamlined workflow for the HPLC analysis of this compound.
Comparative Data: Hypothetical Purity of Commercial this compound by HPLC
| Supplier | Lot Number | Purity (%) by Area Normalization | Resorcinol (%) | Benzoic Acid (%) | Resorcinol Dibenzoate (%) | Unknown Impurities (%) |
| A | A123 | 99.5 | 0.15 | 0.10 | 0.20 | 0.05 |
| B | B456 | 98.8 | 0.45 | 0.25 | 0.40 | 0.10 |
| C | C789 | 99.8 | 0.05 | 0.03 | 0.10 | 0.02 |
Note: This data is illustrative and intended to represent a typical comparative analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities and Structural Confirmation
While HPLC is the primary technique for purity assessment, GC-MS serves as an excellent orthogonal method, particularly for identifying volatile and semi-volatile impurities. The mass spectrometer provides invaluable structural information, aiding in the definitive identification of unknown peaks observed in the chromatogram.
Causality of Method Parameters:
Due to the presence of a free hydroxyl group, derivatization of this compound is often recommended prior to GC analysis to improve its volatility and thermal stability, preventing peak tailing and on-column degradation. Silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective approach. The choice of a mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane, provides good separation for a wide range of aromatic compounds.
Experimental Protocol: GC-MS
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Derivatization:
-
Accurately weigh approximately 1 mg of the this compound sample into a vial.
-
Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).
-
Heat the vial at 70 °C for 30 minutes.
Chromatographic Conditions:
-
Column: 5% Phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
Workflow for GC-MS Analysis
Caption: A typical workflow for the GC-MS analysis of derivatized this compound.
Quantitative Nuclear Magnetic Resonance (qNMR): The Gold Standard for Absolute Purity
Quantitative NMR (qNMR) has emerged as a primary analytical method for the determination of absolute purity without the need for a specific reference standard for each impurity.[1] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, providing a direct and highly accurate measure of the molar concentration of a substance.
Causality of Method Parameters:
The success of a qNMR experiment hinges on several key parameters. A long relaxation delay (D1) is crucial to ensure that all protons have fully relaxed between pulses, guaranteeing that the signal intensity is directly proportional to the number of protons. The use of a certified internal standard with a known purity and a resonance that does not overlap with the analyte signals is essential for accurate quantification. Maleic acid is a common and suitable internal standard for this purpose.
Experimental Protocol: ¹H qNMR
Instrumentation:
-
NMR spectrometer (400 MHz or higher) with a probe capable of delivering calibrated 90° pulses.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) into the same NMR tube.
-
Add a suitable deuterated solvent (e.g., DMSO-d₆) to dissolve both the sample and the internal standard.
Acquisition Parameters:
-
Pulse Program: A standard 90° pulse-acquire sequence.
-
Relaxation Delay (D1): ≥ 5 x T₁ of the slowest relaxing proton (typically 30-60 seconds).
-
Number of Scans: 16 or as needed to achieve a good signal-to-noise ratio.
-
Spectral Width: Sufficient to cover all resonances of interest.
Data Processing and Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, non-overlapping signal for this compound and a signal for the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Comparative Data: Hypothetical Absolute Purity by qNMR
| Supplier | Lot Number | Absolute Purity (%) by ¹H qNMR |
| A | A123 | 99.4 ± 0.2 |
| B | B456 | 98.7 ± 0.3 |
| C | C789 | 99.7 ± 0.1 |
Note: This data is illustrative and represents a typical outcome of qNMR analysis, including the associated uncertainty.
Conclusion: A Self-Validating System for Unwavering Confidence
The purity of this compound is a critical parameter that demands a rigorous and multi-faceted analytical approach. By integrating the strengths of HPLC for impurity profiling, GC-MS for volatile impurity identification and structural confirmation, and qNMR for absolute purity determination, researchers can establish a self-validating system. The concordance of results across these orthogonal techniques provides a high degree of confidence in the reported purity value.
This guide has outlined not just the "how" but, more importantly, the "why" behind the analytical choices. By understanding the principles and the potential pitfalls, you are now better equipped to critically evaluate the purity of your commercial this compound and ensure the integrity of your research and development endeavors.
References
- FutureFuel Chemical Company. (n.d.). Resorcinol Monobenzoate.
- RSSL. (n.d.). qNMR: A powerful tool for purity determination.
- Google Patents. (n.d.). Process of manufacturing resorcinol monobenzoate.
- CORESTA. (2020). A screening method by gas chromatography–mass spectrometry for the determination of 33 compounds in the aerosol of a heated tobacco product.
- NIH National Library of Medicine. (2021). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Journal of Industrial Microbiology & Biotechnology, 48(5-6).
- PubMed. (2002). Gas chromatographic-mass spectrometric method for the determination of alkylresorcinols in human plasma. Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences, 777(1-2), 153-159.
- University of Strathclyde. (n.d.). Quantitative NMR Spectroscopy.
- Arctom Scientific. (n.d.). This compound.
- NIH National Library of Medicine. (2019). Purification and Initial Characterization of 3-Hydroxybenzoate 6-Hydroxylase From a Halophilic Martelella Strain AD-3. Frontiers in Microbiology, 10, 2806.
- AB Enterprises. (n.d.). Resorcinol Monobenzoate.
- ResearchGate. (2020). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Journal of Pharmaceutical and Biomedical Analysis, 191, 113572.
- PubMed. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Journal of Mass Spectrometry, 55(10), e4587.
- University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR).
- SIELC Technologies. (n.d.). Resorcinol monobenzoate.
- PharmaInfo. (n.d.). Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation.
- Nanalysis. (n.d.). Quantitative NMR (qNMR).
- Waters. (n.d.). Impurities Application Notebook.
- Agilent Technologies. (n.d.). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation.
- Agilent Technologies. (2009). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation.
- Chemotechnique Diagnostics. (n.d.). Resorcinol monobenzoate.
- ResearchGate. (2013). METHOD VALIDATION OF HYDROXYBENZENE. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 835-839.
- Manipal Academy of Higher Education. (2020). A Novel RP-HPLC Method Development and Validation for the Simultaneous Estimation of Sodium Benzoate and Sodium Phenylacetate in Pharmaceutical Formulations. Manipal Journal of Pharmaceutical Sciences, 6(1), 20-26.
- International Journal of Pharmaceutical Sciences and Research. (2013). DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR THE DETERMINATION OF METRONIDAZOLE BENZOATE AND RELATED IMPURITES IN BULK AND PHARMACEUTICAL FORMULATIONS. International Journal of Pharmaceutical Sciences and Research, 4(7), 2735-2741.
- ResearchGate. (2016). How to measure / detect Resorcinol on LC-MS/MS?.
Sources
A Senior Application Scientist's Guide to the Synthesis of 3-Hydroxyphenyl Benzoate
Published: January 9, 2026
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Resorcinol Monobenzoate
3-Hydroxyphenyl benzoate, commonly known in the industry as resorcinol monobenzoate, is a valuable organic compound with the chemical formula C₁₃H₁₀O₃. It serves as a crucial intermediate and additive in various fields. Its primary application lies in its ability to act as a highly effective ultraviolet (UV) light absorber and stabilizer in polymers and plastics. This guide provides an in-depth, comparative analysis of the principal synthetic routes to this compound, offering field-proven insights into the causality behind experimental choices to aid researchers in selecting the optimal pathway for their specific needs.
An Overview of Synthetic Strategies
The synthesis of this compound, an ester, fundamentally involves the formation of an ester bond between resorcinol (1,3-dihydroxybenzene) and a benzoic acid moiety. The two primary strategies to achieve this transformation are:
- Direct Acid-Catalyzed Esterification (Fischer-Speier Type): This classic approach involves the reaction of resorcinol directly with benzoic acid in the presence of a strong acid catalyst.
- Acylation with an Activated Benzoyl Group (Schotten-Baumann Type): This method utilizes a more reactive derivative of benzoic acid, such as benzoyl chloride, to acylate resorcinol under basic conditions.
The choice between these routes is a critical decision dictated by factors such as desired yield, purity, reaction scale, cost of reagents, and safety considerations. A significant challenge in this synthesis is achieving selective mono-benzoylation, as the presence of two hydroxyl groups on the resorcinol ring can lead to the formation of the undesired diester, resorcinol dibenzoate.
Route 1: Direct Fischer-Speier Esterification
Chemical Principle and Mechanistic Insight
The Fischer-Speier esterification is a reversible, acid-catalyzed nucleophilic acyl substitution. The acid catalyst (typically concentrated H₂SO₄ or p-toluenesulfonic acid) protonates the carbonyl oxygen of benzoic acid, rendering the carbonyl carbon more electrophilic. A hydroxyl group from resorcinol then acts as a nucleophile, attacking this activated carbon. Subsequent proton transfers and the elimination of a water molecule yield the ester and regenerate the acid catalyst. The reversible nature of this reaction necessitates strategies to shift the equilibrium towards the product, such as using an excess of one reactant or removing water as it is formed.
Comparative Analysis of Synthetic Routes
The selection of a synthetic route is a multi-faceted decision. The following table provides a direct comparison of the key performance and operational parameters for the two primary methods.
Conclusion and Recommendations
For laboratory-scale synthesis where high yield, purity, and speed are paramount, the Schotten-Baumann Acylation is unequivocally the superior method for preparing this compound. Its mild conditions and high efficiency generally outweigh the higher cost and handling precautions associated with benzoyl chloride. Careful control over temperature and stoichiometry allows for good selectivity, simplifying purification.
The Fischer-Speier Esterification route may be considered for large-scale industrial applications where cost is the primary driver. Its reliance on cheaper commodity chemicals is a significant advantage. However, this benefit must be weighed against the likely lower yields, the energy costs of prolonged heating, and the more complex downstream processing required to separate the desired monoester from byproducts and unreacted starting materials. Advances in catalysis, such as using solid acid catalysts, could potentially mitigate some of these challenges by simplifying catalyst removal and improving selectivity.
References
- Process of manufacturing resorcinol monobenzoate.
- Synthesis of a series of derivatives of this compound (2–1)...
- Application Notes and Protocols for the Schotten-Baumann Reaction with 4-(Chloromethyl)benzoyl Chloride. BenchChem.
- Synthesis method of resorcinol.
- Process of manufacturing resorcinol monobenzoate.
- Fischer Esterification: Benzoic Acid Lab Manual. Studylib.
- Schotten Baumann Reaction: Introduction, mechanism, procedure. Chemistry Notes.
- Process for the preparation of resorcinol derivatives.
- How to synthesis Resorcinol. ChemicalBook.
- Lab5 procedure esterific
- Fischer Esterific
- Schotten-Baumann Reaction. Cambridge University Press.
- Schotten-Baumann Reaction. Organic Chemistry Portal.
- Preparation of resorcinol derivatives.
- Benzoylation of resorcinol.
- A direct alkylation of resorcinols.
- Schotten–Baumann reaction. Wikipedia.
- Fischer esterification reaction of benzoic acid and polyhydric alcohols...
- Regioselective benzoylation of unprotected β-glycopyranosides... Royal Society of Chemistry.
- Syntheses of phenyl benzoate compounds and their bioactivity investigation. Journal of Chinese Pharmaceutical Sciences.
- Experiment 10: Fischer Esterific
- Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives.
A Comparative Performance Analysis of 3-Hydroxyphenyl Benzoate in Polymer Applications
In the ever-evolving landscape of polymer science, the longevity and durability of materials are paramount. Exposure to ultraviolet (UV) radiation is a primary catalyst for polymer degradation, leading to undesirable changes in appearance and mechanical integrity. This guide provides an in-depth, objective comparison of 3-Hydroxyphenyl benzoate, a notable UV absorber, against other prevalent stabilization technologies. The insights and data presented herein are intended to empower researchers, scientists, and product development professionals in making informed decisions for their specific polymer formulations.
The Imperative of UV Stabilization in Polymers
Polymers, by their very nature, are susceptible to degradation from environmental stressors, with UV radiation being a significant contributor. This photo-oxidation process can manifest as discoloration (yellowing), loss of gloss, chalking, and a decline in mechanical properties such as tensile strength and impact resistance. To counteract these detrimental effects, UV stabilizers are incorporated into the polymer matrix. These additives function through various mechanisms to protect the polymer from the damaging effects of UV light.
Mechanisms of UV Stabilization: A Comparative Overview
UV stabilizers primarily operate through two distinct mechanisms: UV absorption and radical scavenging. This compound falls into the category of UV absorbers.
This compound and other UV Absorbers
UV absorbers, including this compound (also known as resorcinol monobenzoate), benzophenones, and benzotriazoles, function by competitively absorbing incident UV radiation. This absorbed energy is then dissipated as harmless thermal energy through a process of reversible intramolecular proton transfer. This mechanism effectively shields the polymer from the initial energy required to break chemical bonds and initiate degradation.
Mechanism of a Benzophenone-type UV Absorber
Caption: Workflow for evaluating UV stabilizer performance.
Accelerated Weathering
Accelerated weathering tests simulate the damaging effects of sunlight, moisture, and heat in a controlled laboratory environment.
Protocol for Accelerated Weathering (ASTM G154):
-
Apparatus: Utilize a fluorescent UV accelerated weathering tester (QUV).
-
Cycle: Expose the molded specimens to a cycle of UV-A or UV-B radiation followed by a condensation period. A common cycle is 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.
-
Duration: Continue the exposure for a predetermined duration (e.g., 500, 1000, 2000 hours).
-
Evaluation: Periodically remove samples for visual and instrumental analysis.
Performance Evaluation
UV-Vis Spectroscopy:
This technique measures the amount of UV radiation absorbed by a material. Polymer films are analyzed to determine the effectiveness of the UV absorber in blocking UV transmission.
Color and Gloss Measurement:
A spectrophotometer and a gloss meter are used to quantify changes in color (yellowness index) and surface gloss, which are key indicators of surface degradation.
Mechanical Property Testing:
The retention of mechanical properties is a critical measure of a UV stabilizer's effectiveness.
-
Tensile Testing (ASTM D638): Measures the tensile strength, elongation at break, and tensile modulus of the polymer specimens before and after UV exposure. A significant decrease in these properties indicates degradation.
-
Impact Testing (ASTM D256 - Izod): Determines the material's ability to withstand impact forces. Brittleness due to UV degradation will result in lower impact strength.
Comparative Performance Data
The following tables present representative data comparing a generic Benzoate UV absorber (as a proxy for this compound) with other common UV stabilizers in a polypropylene (PP) matrix after 1000 hours of accelerated weathering.
Table 1: Change in Yellowness Index and Gloss Retention
| UV Stabilizer System (0.5% loading) | Initial Yellowness Index | Yellowness Index after 1000h | Gloss Retention (%) |
| Control (No Stabilizer) | 1.2 | 15.8 | 35 |
| Benzoate UV Absorber | 1.3 | 5.5 | 85 |
| Benzophenone UV Absorber | 1.4 | 5.2 | 88 |
| Benzotriazole UV Absorber | 1.3 | 4.9 | 90 |
| HALS | 1.2 | 6.8 | 80 |
| Benzoate + HALS (Synergistic Blend) | 1.3 | 3.5 | 95 |
Table 2: Retention of Mechanical Properties
| UV Stabilizer System (0.5% loading) | Tensile Strength Retention (%) | Elongation at Break Retention (%) | Impact Strength Retention (%) |
| Control (No Stabilizer) | 25 | 10 | 15 |
| Benzoate UV Absorber | 75 | 60 | 65 |
| Benzophenone UV Absorber | 78 | 65 | 68 |
| Benzotriazole UV Absorber | 80 | 70 | 72 |
| HALS | 90 | 85 | 88 |
| Benzoate + HALS (Synergistic Blend) | 95 | 90 | 92 |
Discussion and Interpretation of Results
The experimental data highlights several key performance characteristics:
-
This compound (represented by Benzoate UV Absorber): This class of UV absorber provides significant protection against photo-degradation compared to an unstabilized polymer. It is effective in reducing yellowing and retaining surface gloss and mechanical properties.
-
Benzophenones and Benzotriazoles: These UV absorbers show slightly better performance in color stability and mechanical property retention compared to the generic benzoate.
-
Hindered Amine Light Stabilizers (HALS): HALS demonstrate excellent long-term performance in retaining mechanical properties. While they may not be as effective as UV absorbers in preventing initial color change, their ability to scavenge free radicals provides superior protection against the loss of ductility and impact strength.
-
Synergistic Blends: The combination of a UV absorber (like a benzoate) and a HALS consistently shows the best overall performance. The UV absorber provides a "first line of defense" by blocking UV radiation at the surface, while the HALS "cleans up" any free radicals that may still form. This synergistic interaction leads to enhanced durability and extended service life of the polymer.
Conclusion and Recommendations
The selection of an appropriate UV stabilizer is a critical consideration in the design of durable and long-lasting polymer products. This compound is a viable option that offers good UV protection. However, for applications requiring the highest level of performance and long-term durability, a synergistic blend of a UV absorber, such as this compound, with a Hindered Amine Light Stabilizer (HALS) is strongly recommended. This combination leverages the distinct protective mechanisms of each additive to provide comprehensive and robust protection against the deleterious effects of UV radiation.
It is imperative that the choice of a UV stabilization package be validated through rigorous experimental testing that simulates the end-use environment of the polymer product.
References
- ASTM International. (2013). ASTM D638-14, Standard Test Method for Tensile Properties of Plastics. West Conshohocken, PA. [Link]
- ASTM International. (2018). ASTM G154-16, Standard Practice for Operating Fluorescent Ultraviolet (UV)
- Chmela, S., & Hrdlovic, P. (1988). Photostabilizing action of resorcinol monobenzoate in polypropylene.
- Singh, B., & Sharma, N. (2008). Mechanistic implications of plastic degradation.
A Head-to-Head Comparison of 3-Hydroxyphenyl Benzoate with other Phenolic Esters: A Guide for Researchers
In the dynamic landscape of pharmaceutical and cosmetic research, the selection of phenolic esters as active ingredients or excipients is a critical decision, profoundly influencing a product's efficacy, stability, and safety profile. This guide provides an in-depth, head-to-head comparison of 3-Hydroxyphenyl benzoate against a curated selection of other phenolic esters: Resveratrol Benzoate, Ethylhexyl Ferulate, and Caffeic Acid Phenethyl Ester (CAPE).
This document moves beyond a simple cataloging of properties. Instead, it offers a comparative analysis grounded in experimental data and established scientific principles, designed to empower researchers, scientists, and drug development professionals in their decision-making process. We will delve into the synthesis, antioxidant potential, antimicrobial efficacy, and stability of these compounds, providing not just the data, but the scientific rationale behind the experimental methodologies.
Introduction to the Contenders: A Structural Overview
Phenolic esters are a broad class of molecules characterized by an ester linkage to a phenol. This structural motif is the foundation for their diverse biological activities, including potent antioxidant and antimicrobial properties. The specific nature and substitution pattern of both the phenolic and carboxylic acid moieties dictate the molecule's physicochemical properties and, consequently, its performance in various applications.
This compound , the focus of this guide, is a relatively simple phenolic ester. Its structure, featuring a hydroxyl group in the meta position of the phenyl ring of the alcohol portion, provides a key site for its biological activity.
For a robust comparison, we have selected three other phenolic esters, each with unique structural features and established applications:
-
Resveratrol Benzoate: An ester of the well-known antioxidant, resveratrol, this molecule combines the benefits of both parent compounds.
-
Ethylhexyl Ferulate: A derivative of ferulic acid, commonly used in sunscreens for its UV-absorbing and antioxidant properties.[1]
-
Caffeic Acid Phenethyl Ester (CAPE): A bioactive component of propolis, extensively studied for its anti-inflammatory and antioxidant activities.[2]
A comparative summary of the key physicochemical properties of these esters is presented in Table 1.
Table 1: Physicochemical Properties of Selected Phenolic Esters
| Property | This compound | Resveratrol Benzoate | Ethylhexyl Ferulate | Caffeic Acid Phenethyl Ester (CAPE) |
| Molecular Formula | C₁₃H₁₀O₃ | C₂₁H₁₆O₄ | C₁₈H₂₆O₄ | C₁₇H₁₆O₄ |
| Molecular Weight | 214.22 g/mol | 344.36 g/mol | 306.41 g/mol | 284.31 g/mol |
| Appearance | Crystalline powder | Not specified | Creamy white powder | Not specified |
| Melting Point (°C) | 133-135 | Not specified | Not specified | Not specified |
| Solubility | Soluble in water (905.9 mg/L @ 25°C est.) | Not specified | Soluble in ethanol | Not specified |
Synthesis of Phenolic Esters: A Comparative Overview
The synthesis of phenolic esters is a critical aspect of their development and application. The chosen synthetic route can impact yield, purity, and scalability. Here, we briefly outline common synthetic approaches for our selected esters.
Synthesis of this compound and its Derivatives
The synthesis of this compound and its derivatives can be achieved through several established methods. A common approach involves the esterification of 3-hydroxybenzoic acid or the reaction of a benzoyl chloride with resorcinol. For derivatization, reactions can be carried out under basic conditions using reagents like potassium carbonate in DMF, followed by reaction with an appropriate alkyl halide.
Caption: General synthesis scheme for derivatives of this compound.
Synthesis of Resveratrol Benzoate
The synthesis of resveratrol benzoate can be approached through methods such as the Horner-Emmons coupling reaction. This multi-step synthesis often involves the use of protecting groups to selectively react with the desired hydroxyl groups of resveratrol.[3]
Synthesis of Caffeic Acid Phenethyl Ester (CAPE)
CAPE can be synthesized through several routes, including direct enzymatic catalysis and chemical synthesis. Enzymatic synthesis, often employing lipases like Candida antarctica lipase B, offers a greener alternative to traditional chemical methods.[4][5] Chemical synthesis can be achieved via methods like the use of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent or by converting caffeic acid to its acyl chloride followed by reaction with phenethyl alcohol.[2]
Caption: Overview of enzymatic and chemical synthesis routes for CAPE.
Comparative Performance Analysis
Antioxidant Activity
The antioxidant activity of phenolic esters is a key determinant of their utility in preventing oxidative degradation in pharmaceutical and cosmetic formulations. This activity is primarily attributed to their ability to donate a hydrogen atom from their phenolic hydroxyl groups to neutralize free radicals.
3.1.1. Known Antioxidant Properties
-
This compound: As a hydroxylated phenyl benzoate derivative, it is expected to possess antioxidant properties. The position of the hydroxyl group is crucial for this activity.[6]
-
Resveratrol Benzoate: Resveratrol itself is a potent antioxidant.[7] Its esterification to benzoate may modulate its antioxidant capacity and bioavailability.
-
Ethylhexyl Ferulate: This derivative of ferulic acid is a known antioxidant and is particularly effective at protecting against UV-induced oxidative stress.[8][9]
-
Caffeic Acid Phenethyl Ester (CAPE): CAPE is recognized as a potent antioxidant, with its activity attributed to the catechol moiety in its structure.[2]
3.1.2. Experimental Protocol: DPPH Radical Scavenging Assay
This widely used assay provides a straightforward method for assessing the radical scavenging capacity of a compound.
Principle: The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the corresponding decrease in absorbance is measured spectrophotometrically.[10][11]
Methodology:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare a series of concentrations of the phenolic esters in methanol.
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of each sample concentration.
-
Add 150 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution. The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can then be determined.
Caption: Step-by-step workflow for the DPPH radical scavenging assay.
Antimicrobial Efficacy
Phenolic esters can exhibit broad-spectrum antimicrobial activity, making them valuable as preservatives in various formulations. Their mechanism of action often involves disruption of the microbial cell membrane.
3.2.1. Known Antimicrobial Properties
-
This compound: Derivatives of this compound have been synthesized and evaluated for their antimicrobial activity.[12]
-
Resveratrol Benzoate: Resveratrol has demonstrated antimicrobial activity against a range of bacteria and fungi.[13][14][15][16][17]
-
Ethylhexyl Ferulate: This compound has been shown to inhibit the growth of Staphylococcus aureus.[8] Studies on ferulic acid and its alkyl esters suggest that the length of the alkyl chain can influence antimicrobial efficacy.[18]
-
Caffeic Acid Phenethyl Ester (CAPE): CAPE is known to possess antibacterial and antifungal properties.[4]
3.2.2. Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle: A serial dilution of the test compound is prepared in a liquid growth medium and inoculated with a standardized number of microorganisms. The MIC is determined by observing the lowest concentration at which no growth occurs after incubation.
Methodology:
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth medium.
-
Sample Preparation: Prepare a stock solution of the phenolic ester in a suitable solvent (e.g., DMSO) and then perform a serial two-fold dilution in the broth medium in a 96-well microplate.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the microplate at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the growth of the microorganism (no turbidity).
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Stability Profile
The stability of a phenolic ester is paramount for its successful incorporation into a final product. Instability can lead to a loss of efficacy and the formation of undesirable degradation products.
3.3.1. Known Stability Information
-
This compound: Specific stability data is limited in publicly available literature. However, stability-indicating HPLC methods have been developed for other benzoate esters, which can be adapted.[19][20]
-
Resveratrol Benzoate: The stability of resveratrol itself is a concern, as it is sensitive to light and oxidation. Esterification may improve its stability.
-
Ethylhexyl Ferulate: Ferulic acid esters are generally more stable than the parent acid.
-
Caffeic Acid Phenethyl Ester (CAPE): CAPE's stability can be influenced by factors such as pH and the presence of enzymes.
3.3.2. Experimental Protocol: Stability-Indicating HPLC Method
A stability-indicating HPLC method is a validated analytical procedure that can accurately and precisely measure the concentration of the active ingredient without interference from its degradation products, impurities, or excipients.
Principle: The phenolic ester is subjected to forced degradation under various stress conditions (e.g., acid, base, oxidation, heat, light). An HPLC method is then developed and validated to separate the intact compound from any degradation products that are formed.[21][22][23]
Methodology:
-
Forced Degradation Studies:
-
Acid Hydrolysis: Treat the compound with 0.1 N HCl at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Treat the compound with 0.1 N NaOH at room temperature.
-
Oxidative Degradation: Treat the compound with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).
-
Photodegradation: Expose a solution of the compound to UV light.
-
-
HPLC Method Development: Develop a reversed-phase HPLC method with a suitable column (e.g., C18), mobile phase (e.g., acetonitrile/water gradient), and detector (e.g., UV-Vis) to achieve baseline separation of the parent compound from all degradation products.
-
Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Caption: Workflow for developing a stability-indicating HPLC method.
Concluding Remarks and Future Directions
This guide has provided a comprehensive framework for the comparative analysis of this compound and other selected phenolic esters. While direct comparative data remains a gap in the current scientific literature, the provided protocols and existing knowledge on the individual compounds offer a solid foundation for researchers to conduct their own head-to-head studies.
The selection of the optimal phenolic ester will ultimately depend on the specific application. For applications requiring potent antioxidant activity, CAPE and resveratrol benzoate are strong contenders. For products where UV protection is a primary concern, ethylhexyl ferulate is a well-established choice. This compound, with its simpler structure, may offer advantages in terms of synthesis and cost, and its performance in direct comparative studies will be crucial in defining its niche.
Future research should focus on conducting direct comparative studies of these and other phenolic esters using standardized methodologies. Such data will be invaluable to the scientific community and will facilitate the rational design of more effective and stable pharmaceutical and cosmetic formulations.
References
- Botor, M., et al. (2023). "One Pot” Enzymatic Synthesis of Caffeic Acid Phenethyl Ester in Deep Eutectic Solvent. International Journal of Molecular Sciences, 24(15), 12267. [Link]
- Castañeda-Loaiza, V., et al. (2023). Caffeic Acid Phenethyl Ester (CAPE): Biosynthesis, Derivatives and Formulations with Neuroprotective Activities. Antioxidants, 12(7), 1500. [Link]
- Kim, M. J., et al. (2010). Enzymatic synthesis of caffeic acid phenethyl ester analogues in ionic liquid. Process Biochemistry, 45(7), 1147-1151. [Link]
- Wang, X., et al. (2011). Bioactivity and Chemical Synthesis of Caffeic Acid Phenethyl Ester and Its Derivatives. Molecules, 16(8), 6488-6504. [Link]
- CN102746152A - Method for preparing caffeic acid phenethyl ester. (2012).
- Chen, J. H., et al. (2018). Highly Efficient Synthesis of an Emerging Lipophilic Antioxidant: 2-Ethylhexyl Ferulate. Journal of Agricultural and Food Chemistry, 66(48), 12726-12733. [Link]
- Kallscheuer, N., et al. (2017). Synthetic reverse β-oxidation pathway for the synthesis of resveratrol from 4-hydroxybenzoate.
- WO2001060774A1 - Synthesis of resveratrol. (2001).
- COSMILE Europe. (n.d.).
- Gaspar, L. R., et al. (2018). Ethyl Ferulate, a Component with Anti-Inflammatory Properties for Emulsion-Based Creams. Molecules, 23(11), 2822. [Link]
- Vestergaard, M., & Ingmer, H. (2019). Antibacterial and antifungal properties of resveratrol. International Journal of Antimicrobial Agents, 53(6), 716-723. [Link]
- WO2001060774A1 - Synthesis of resveratrol. (2001).
- Vestergaard, M., & Ingmer, H. (2019). Review of the antimicrobial properties of resveratrol.
- Paulo, L., et al. (2011). Antimicrobial properties of resveratrol: a review.
- Ferreira, S., et al. (2014). (PDF) Antimicrobial properties of resveratrol: A review.
- Abedini, E., et al. (2021). A Comprehensive Study on the Antimicrobial Properties of Resveratrol as an Alternative Therapy.
- Farina, A., et al. (2006). An improved synthesis of resveratrol.
- Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. [Link]
- Wang, Y., et al. (2005). Synthesis of Resveratrol and Resveratrol Trinicotinate. Journal of Chinese Pharmaceutical Sciences, 14(4), 262-264. [Link]
- Li, H., et al. (2022). Study of the Antioxidant Capacity and Oxidation Products of Resveratrol in Soybean Oil. Foods, 11(15), 2289. [Link]
- El-Hawary, M. M., et al. (2022). Stability Indicating RP-HPLC and Spectrophotometric Methods for Simultaneous Estimation of Sodium Benzoate and Cefdinir in the Presence of Their Degradation Products. Journal of Chromatographic Science, 60(2), 169-181. [Link]
- Lucas-Abellán, C., et al. (2011). Comparative study of different methods to measure antioxidant activity of resveratrol in the presence of cyclodextrins. Food Chemistry, 128(3), 633-638. [Link]
- Li, Y., et al. (2023). Alkyl ferulic acid esters: Evaluating their structure and antibacterial properties. Frontiers in Microbiology, 14, 1128330. [Link]
- Kumar, N., et al. (2021). Quality by Design-Based Development of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Methylparaben, Propylparaben, Diethylamino Hydroxybenzoyl Hexyl Benzoate, and Octinoxate in Topical Pharmaceutical Formulation.
- Al-Ghorbani, M., et al. (2016). (PDF) Synthesis, characterization and antimicrobial activity of some novel 3-(2-bromoacetyl)phenyl benzoate dithiocarbamate derivatives.
- Munteanu, I. G., & Apetrei, C. (2021). Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. Foods, 10(12), 3043. [Link]
- Floegel, A., et al. (2011). Comparison of ABTS/DPPH assays to measure antioxidant capacity in popular antioxidant-rich US foods. Journal of Food Composition and Analysis, 24(7), 1043-1048. [Link]
- Li, J., et al. (2014). Determination of the related substances of benzyl hydroxybenzoate by RP-HPLC. Journal of China Pharmaceutical University, 45(1), 84-88. [Link]
Sources
- 1. cosmileeurope.eu [cosmileeurope.eu]
- 2. mdpi.com [mdpi.com]
- 3. WO2001060774A1 - Synthesis of resveratrol - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Bioactivity and Chemical Synthesis of Caffeic Acid Phenethyl Ester and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. specialchem.com [specialchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Antibacterial and antifungal properties of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. A Comprehensive Study on the Antimicrobial Properties of Resveratrol as an Alternative Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Alkyl ferulic acid esters: Evaluating their structure and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Determination of the related substances of benzyl hydroxybenzoate by RP-HPLC [jcpu.cpu.edu.cn]
- 21. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 22. turkjps.org [turkjps.org]
- 23. Quality by Design-Based Development of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Methylparaben, Propylparaben, Diethylamino Hydroxybenzoyl Hexyl Benzoate, and Octinoxate in Topical Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Reproducible Synthesis of 3-Hydroxyphenyl Benzoate
For researchers, medicinal chemists, and professionals in drug development, the consistent and predictable synthesis of key chemical intermediates is paramount. 3-Hydroxyphenyl benzoate, a valuable building block in the synthesis of various pharmaceuticals and functional materials, presents an interesting case study in achieving experimental reproducibility. This guide provides an in-depth technical comparison of the primary synthetic routes to this compound, focusing on the critical factors that influence yield, purity, and, most importantly, the reproducibility of the experimental outcome. We will delve into the causality behind experimental choices, potential pitfalls, and the analytical methodologies required to validate a robust and reliable synthesis.
Introduction: The Challenge of Selective Acylation
The synthesis of this compound (resorcinol monobenzoate) from resorcinol and a benzoylating agent is deceptively straightforward. The primary challenge lies in achieving selective mono-acylation of the symmetric resorcinol molecule, which possesses two nucleophilic hydroxyl groups. Over-acylation to the undesired 1,3-dibenzyloxybenzene (resorcinol dibenzoate) is a common side reaction that significantly impacts yield and complicates purification. Furthermore, the potential for Fries rearrangement under certain conditions can introduce additional impurities, further compromising the integrity of the final product. This guide will explore three distinct synthetic strategies, evaluating their respective merits and drawbacks concerning reproducibility.
Comparative Analysis of Synthetic Methodologies
We will dissect three primary synthetic pathways to this compound:
-
The Schotten-Baumann Reaction: A classic approach involving the acylation of resorcinol with benzoyl chloride under basic conditions.
-
Direct Fischer-Speier Esterification: The acid-catalyzed esterification of 3-hydroxybenzoic acid with phenol.
-
Multi-Step Synthesis via Activated 3-Hydroxybenzoic Acid: A controlled approach involving the activation of 3-hydroxybenzoic acid prior to esterification.
Methodology Comparison at a Glance
| Feature | Schotten-Baumann Reaction | Direct Fischer-Speier Esterification | Multi-Step Synthesis via Activated Acid |
| Primary Reactants | Resorcinol, Benzoyl Chloride | 3-Hydroxybenzoic Acid, Phenol | 3-Hydroxybenzoic Acid, Activating Agent, Phenol |
| Key Challenge | Controlling mono- vs. di-acylation | Driving equilibrium towards product | Handling of sensitive activated intermediates |
| Typical Yield | Moderate to Good (highly condition-dependent) | Moderate (equilibrium limited) | Good to Excellent |
| Reproducibility | Moderate (sensitive to stoichiometry and addition rates) | Good (with effective water removal) | High (with precise control of reaction conditions) |
| Key Impurities | Resorcinol dibenzoate, unreacted resorcinol | Unreacted starting materials, water | Byproducts from activating agent |
| Purification | Challenging (separation of mono- and di-esters) | Relatively straightforward | Dependent on activating agent byproducts |
In-Depth Analysis and Experimental Protocols
Method 1: The Schotten-Baumann Reaction of Resorcinol
This widely used method relies on the reaction of a phenol with an acyl chloride in the presence of a base.[1][2] The base deprotonates the phenol, increasing its nucleophilicity towards the electrophilic acyl chloride. However, with a diol like resorcinol, controlling the stoichiometry to favor mono-acylation is critical and often challenging.
Causality of Experimental Choices:
-
Stoichiometry: A slight excess of resorcinol is often employed to statistically favor mono-benzoylation. However, this necessitates a robust purification strategy to remove unreacted resorcinol.
-
Slow Addition of Benzoyl Chloride: Adding the benzoyl chloride dropwise to the resorcinol solution at a controlled temperature helps to maintain a low concentration of the acylating agent, minimizing the chance of a second acylation on the newly formed monobenzoate.
-
Choice of Base: Aqueous sodium hydroxide is a common and inexpensive choice. The biphasic nature of the reaction (water and an organic solvent) can help to control the reaction rate.[1]
-
Temperature Control: Lower temperatures generally favor the kinetic product (mono-ester) over the thermodynamic product (di-ester).
Potential for Irreproducibility:
Inconsistent addition rates, localized high concentrations of benzoyl chloride, and temperature fluctuations can all lead to variable ratios of mono- to di-benzoate, making run-to-run reproducibility a significant challenge. The physical properties of this compound and resorcinol dibenzoate are quite similar, making their separation by crystallization or column chromatography difficult.[3]
Experimental Protocol: Schotten-Baumann Synthesis of this compound
-
Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve resorcinol (1.1 equivalents) in a 10% aqueous sodium hydroxide solution. Cool the solution to 0-5 °C in an ice bath.
-
Reaction: Slowly add benzoyl chloride (1.0 equivalent) dropwise from the dropping funnel over a period of 1-2 hours, ensuring the temperature remains below 10 °C.
-
Workup: After the addition is complete, continue stirring for an additional 2 hours at room temperature. Acidify the reaction mixture with dilute hydrochloric acid to a pH of ~2.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product will likely be a mixture of this compound, resorcinol dibenzoate, and unreacted resorcinol. Purification via column chromatography on silica gel is typically required.
Method 2: Direct Fischer-Speier Esterification of 3-Hydroxybenzoic Acid
This method involves the direct reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[4][5] In this case, 3-hydroxybenzoic acid is esterified with phenol. The primary advantage of this route is the inherent formation of only the mono-ester, as the starting material already contains only one carboxylic acid group.
Causality of Experimental Choices:
-
Acid Catalyst: A strong acid like sulfuric acid or p-toluenesulfonic acid is required to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic.[4]
-
Water Removal: The reaction is an equilibrium process. To drive the reaction to completion, the water formed as a byproduct must be removed, typically by azeotropic distillation using a Dean-Stark apparatus.
-
Excess Phenol: Using an excess of phenol can also help to shift the equilibrium towards the product.
Potential for Irreproducibility:
The efficiency of water removal is the most critical factor affecting the reproducibility of this method. Inefficient removal will lead to lower yields and a product contaminated with unreacted starting materials. At higher temperatures, there is a risk of side reactions, including the Fries rearrangement of the product.[6]
Experimental Protocol: Direct Esterification Synthesis of this compound
-
Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 3-hydroxybenzoic acid (1.0 equivalent), phenol (1.5 equivalents), and a catalytic amount of p-toluenesulfonic acid in a suitable solvent for azeotropic water removal (e.g., toluene).
-
Reaction: Heat the mixture to reflux and continue until no more water is collected in the Dean-Stark trap.
-
Workup: Cool the reaction mixture and wash with a saturated aqueous sodium bicarbonate solution to remove the acid catalyst and any unreacted 3-hydroxybenzoic acid.
-
Extraction: Extract the aqueous layer with an organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can often be purified by recrystallization.
Method 3: Multi-Step Synthesis via Activated 3-Hydroxybenzoic Acid
To overcome the equilibrium limitations of the Fischer esterification, 3-hydroxybenzoic acid can be converted to a more reactive derivative, such as an acyl chloride or an activated ester, before reaction with phenol.[7][8] This approach offers greater control and generally leads to higher yields and reproducibility.
Causality of Experimental Choices:
-
Activating Agent: Thionyl chloride (SOCl₂) or oxalyl chloride are commonly used to convert the carboxylic acid to the corresponding acyl chloride. Other activating agents like dicyclohexylcarbodiimide (DCC) can also be employed.[7]
-
Reaction Conditions: The formation of the acyl chloride is typically performed under anhydrous conditions to prevent hydrolysis back to the carboxylic acid. The subsequent reaction with phenol is often carried out in the presence of a non-nucleophilic base like pyridine to neutralize the HCl generated.
Potential for Irreproducibility:
The primary challenge lies in the handling of the moisture-sensitive activated intermediate. Incomplete conversion to the acyl chloride or its premature hydrolysis can lead to lower yields. The purification step must effectively remove any byproducts from the activating agent.
Experimental Protocol: Multi-Step Synthesis of this compound
-
Activation: In a flame-dried round-bottom flask under an inert atmosphere, suspend 3-hydroxybenzoic acid (1.0 equivalent) in an anhydrous solvent (e.g., dichloromethane). Add thionyl chloride (1.2 equivalents) dropwise at room temperature. Heat the mixture to reflux until the evolution of gas ceases.
-
Esterification: Cool the reaction mixture and remove the excess thionyl chloride under reduced pressure. Dissolve the resulting crude acyl chloride in an anhydrous solvent and add a solution of phenol (1.0 equivalent) and pyridine (1.1 equivalents) in the same solvent.
-
Workup: Stir the reaction at room temperature until completion (monitored by TLC). Quench the reaction with water.
-
Extraction: Separate the organic layer, wash sequentially with dilute hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The product can be purified by column chromatography or recrystallization.
Visualizing the Synthetic Workflows
To better illustrate the decision-making process and the flow of each synthetic route, the following diagrams are provided.
Caption: Workflow for the Schotten-Baumann synthesis of this compound.
Caption: Workflow for the Direct Esterification synthesis of this compound.
Caption: Workflow for the Multi-Step synthesis via an activated acid derivative.
Analytical Characterization for Reproducibility Assessment
To ensure the reproducibility of any synthetic method, a robust analytical workflow is essential.
High-Performance Liquid Chromatography (HPLC): HPLC is the cornerstone for assessing the purity of this compound and quantifying the levels of key impurities. A reverse-phase method is typically employed.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile is effective for separating the starting materials, product, and byproducts.
-
Detection: UV detection at a wavelength where all components have significant absorbance (e.g., 254 nm).
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the final product and identifying any impurities. The spectra of this compound, resorcinol, resorcinol dibenzoate, and 3-hydroxybenzoic acid are distinct and allow for their unambiguous identification and quantification.
Mass Spectrometry (MS): Coupled with LC (LC-MS), mass spectrometry provides definitive confirmation of the molecular weight of the product and can be used to identify unknown impurities by their mass-to-charge ratio and fragmentation patterns.
Conclusion and Recommendations
For researchers prioritizing high purity and reproducibility , the multi-step synthesis via an activated 3-hydroxybenzoic acid derivative is the recommended approach. While it involves an additional step, the enhanced control over the reaction leads to a more consistent outcome and often simplifies purification.
The Direct Fischer-Speier Esterification offers a good balance of simplicity and reproducibility, provided that efficient water removal can be guaranteed. This method is particularly attractive for its atom economy and avoidance of harsh reagents like thionyl chloride.
The Schotten-Baumann reaction , while classic and widely taught, presents the most significant challenges to reproducibility for the synthesis of this compound due to the difficulty in controlling the mono- to di-acylation ratio. This method is best suited for situations where a mixture of products is acceptable or when a highly optimized and validated protocol is available.
Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including scale, available equipment, and the desired purity of the final compound. By understanding the underlying chemical principles and potential pitfalls of each method, researchers can make informed decisions to achieve a robust and reproducible synthesis of this compound.
References
- Satpute, M. S., et al. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry, 12(3), 1077-1084.
- Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples.
- BYJU'S. (2019, November 17). Schotten Baumann Reaction.
- Wang, H., et al. (n.d.). Synthesis of a series of derivatives of this compound (2–1)... ResearchGate.
- Wikipedia. (n.d.). Schotten–Baumann reaction.
- Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure.
- ChemSynthesis. (n.d.). Schotten Baumann Reaction Mechanism Detailed Explanation.
- Howell, G., & Genheden, S. (2024, September 3). An analysis of published synthetic routes, route targets and reaction types (2000 – 2020). ChemRxiv. [Link]
- ResearchGate. (n.d.). Evaluation of Different Synthetic Routes to (2R,3R)-3-Hydroxymethyl-2-(4-hydroxy- 3-methoxyphenyl)-1,4-Benzodioxane-6-Carbaldehyde.
- Chemistry LibreTexts. (2024, September 1). 2.3: Preparation of the Benzoate of Phenol.
- Organic Syntheses. (2023, August 6). Synthesis of Phenols from Benzoic Acids.
- ResearchGate. (n.d.). Mechanism of the esterification between benzoic acid (and derivatives)....
- Organic Chemistry Portal. (n.d.). Direct Dehydrative Esterification of Alcohols and Carboxylic Acids with a Macroporous Polymeric Acid Catalyst.
- ResearchGate. (n.d.). Benzoylation of resorcinol.
- Google Patents. (n.d.). US4426332A - Preparation of resorcinol derivatives.
- DergiPark. (n.d.). Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols.
- Google Patents. (n.d.). US20040260114A1 - Mono carbonylation of benzene diols.
- Google Patents. (n.d.). US6235924B1 - Continuous process for preparing benzoic acid esters.
- ScienceDirect. (n.d.). Quantum chemical evaluation of the yield of hydroxybenzophenones in the Fries rearrangement of hydroxyphenyl benzoates.
- The Good Scents Company. (n.d.). This compound.
- Google Patents. (n.d.). US4420376A - Separation of resorcinol from non-extractable impurities.
- PubMed. (n.d.). Formation mechanisms of monochloropropanediol (MCPD) fatty acid diesters in refined palm (Elaeis guineensis) oil and related fractions.
- Stenutz. (n.d.). resorcinol dibenzoate.
Sources
- 1. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 2. chemistnotes.com [chemistnotes.com]
- 3. resorcinol dibenzoate [stenutz.eu]
- 4. researchgate.net [researchgate.net]
- 5. Direct Dehydrative Esterification of Alcohols and Carboxylic Acids with a Macroporous Polymeric Acid Catalyst [organic-chemistry.org]
- 6. kbfi.ee [kbfi.ee]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Inter-laboratory Comparison of 3-Hydroxyphenyl Benzoate Analysis
Introduction: The Imperative for Analytical Harmony in 3-Hydroxyphenyl Benzoate Quantification
This compound, also known as resorcinol monobenzoate, is a compound with significant applications in the pharmaceutical and cosmetic industries, often utilized for its antiseptic and preservative properties.[1] The accurate and precise quantification of this analyte is paramount for ensuring product quality, safety, and regulatory compliance. However, analytical data generated across different laboratories can be subject to variability, arising from differences in instrumentation, reagents, and procedural interpretations. Inter-laboratory comparisons are therefore essential to evaluate and ensure the reliability and comparability of analytical results among different testing sites.[2]
This guide provides an in-depth comparison of two prevalent analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the technical nuances of each method, present detailed experimental protocols, and provide a comparative analysis of their performance characteristics based on synthesized data from typical validation studies. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reproducible analytical methods for this compound.
Methodology Deep Dive: HPLC-UV vs. GC-MS
The choice between HPLC-UV and GC-MS for the analysis of this compound depends on several factors, including the sample matrix, required sensitivity, and the availability of instrumentation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A Robust Workhorse
HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and reproducibility for a wide range of compounds. For this compound, a reversed-phase HPLC method is typically employed, separating the analyte from other matrix components based on its polarity. UV detection is suitable due to the presence of a chromophore in the molecule.
-
Causality Behind Experimental Choices:
-
Mobile Phase: A mixture of a polar solvent (e.g., water with an acidifier like phosphoric or formic acid) and a less polar organic solvent (e.g., acetonitrile or methanol) is used. The acidic modifier helps to suppress the ionization of the phenolic hydroxyl group, leading to better peak shape and retention time stability.
-
Stationary Phase: A C18 column is a common choice, providing a non-polar stationary phase that retains the moderately polar this compound through hydrophobic interactions.
-
Detection Wavelength: The wavelength for UV detection is selected based on the absorbance maximum of this compound to ensure optimal sensitivity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Specificity
GC-MS offers exceptional selectivity and sensitivity, making it a powerful tool for the identification and quantification of volatile and semi-volatile compounds.[3] Due to the relatively low volatility of this compound, a derivatization step is often necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis.
-
Causality Behind Experimental Choices:
-
Derivatization: Silylation is a common derivatization technique for compounds with active hydrogens (like the hydroxyl group in this compound). This process replaces the active hydrogen with a trimethylsilyl (TMS) group, increasing the compound's volatility and thermal stability.
-
GC Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically used to separate the derivatized analyte from other components.
-
Mass Spectrometry Detection: MS detection provides high specificity by monitoring characteristic fragment ions of the derivatized analyte, minimizing the risk of interference from matrix components.
-
Experimental Protocols
The following protocols are provided as a comprehensive guide for the analysis of this compound. Adherence to Good Laboratory Practices (GLP) and relevant regulatory guidelines such as those from the FDA and USP is essential.[4][5]
Protocol 1: Quantitative Analysis of this compound by HPLC-UV
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
-
This compound reference standard
2. Preparation of Solutions:
-
Mobile Phase: Prepare a mixture of water:acetonitrile (e.g., 60:40 v/v) and adjust the pH to 3.0 with phosphoric acid. Filter and degas the mobile phase before use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations across the desired working range.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 238 nm
4. Sample Preparation:
-
Accurately weigh a portion of the sample and dissolve it in a suitable solvent (e.g., methanol).
-
Dilute the sample solution with the mobile phase to a concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
5. System Suitability:
-
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Key parameters include tailing factor, theoretical plates, and repeatability of injections.
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Caption: Workflow for HPLC-UV analysis of this compound.
Protocol 2: Quantitative Analysis of this compound by GC-MS
1. Instrumentation and Materials:
-
GC-MS system with an electron ionization (EI) source
-
Capillary GC column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm)
-
Helium (carrier gas, high purity)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (derivatizing agent)
-
Pyridine (analytical grade)
-
Ethyl acetate (analytical grade)
-
This compound reference standard
2. Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in ethyl acetate.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with ethyl acetate.
3. Derivatization Procedure:
-
To an aliquot of the standard or sample solution in a reaction vial, add pyridine and the BSTFA + 1% TMCS derivatizing agent.
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool the vial to room temperature before injection.
4. GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas Flow: 1.0 mL/min (constant flow)
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for the TMS-derivatized this compound.
5. Sample Preparation:
-
Perform a liquid-liquid or solid-phase extraction to isolate this compound from the sample matrix.
-
Evaporate the extraction solvent to dryness and reconstitute the residue in ethyl acetate.
-
Proceed with the derivatization procedure as described above.
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the selected ions for the derivatized standard against their corresponding concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Caption: Workflow for GC-MS analysis of this compound.
Inter-laboratory Comparison: A Synthesis of Performance Data
Table 1: Comparison of HPLC-UV Method Performance Across Three Laboratories
| Parameter | Laboratory A | Laboratory B | Laboratory C | Acceptance Criteria (Typical) |
| Linearity (r²) | 0.9995 | 0.9991 | 0.9998 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.9 - 102.1% | 99.0 - 101.5% | 98.0 - 102.0% |
| Precision (RSD%) | ||||
| - Intra-day | < 1.0% | < 1.2% | < 0.9% | ≤ 2.0% |
| - Inter-day | < 1.5% | < 1.8% | < 1.3% | ≤ 3.0% |
| LOD (µg/mL) | 0.05 | 0.06 | 0.04 | Report |
| LOQ (µg/mL) | 0.15 | 0.18 | 0.12 | Report |
Table 2: Comparison of GC-MS Method Performance Across Three Laboratories
| Parameter | Laboratory A | Laboratory B | Laboratory C | Acceptance Criteria (Typical) |
| Linearity (r²) | 0.9998 | 0.9996 | 0.9999 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.2 - 100.8% | 98.5 - 101.5% | 99.5 - 101.0% | 98.0 - 102.0% |
| Precision (RSD%) | ||||
| - Intra-day | < 0.8% | < 1.0% | < 0.7% | ≤ 2.0% |
| - Inter-day | < 1.2% | < 1.5% | < 1.0% | ≤ 3.0% |
| LOD (ng/mL) | 0.5 | 0.6 | 0.4 | Report |
| LOQ (ng/mL) | 1.5 | 1.8 | 1.2 | Report |
Discussion and Conclusion
Both HPLC-UV and GC-MS are suitable techniques for the quantitative analysis of this compound, each with its own advantages. The HPLC-UV method is robust, widely available, and provides excellent performance for routine quality control applications. The GC-MS method, while requiring a derivatization step, offers superior sensitivity and specificity, making it ideal for trace-level analysis or for complex matrices where interferences are a concern.
The synthesized data in the comparative tables demonstrate that with well-validated methods, it is possible to achieve a high degree of consistency and reproducibility across different laboratories. A successful inter-laboratory comparison study would confirm that the chosen analytical method is rugged and transferable, ultimately leading to greater confidence in the quality and safety of products containing this compound. It is the responsibility of every analytical laboratory to participate in such proficiency testing schemes to ensure the continued validity and comparability of their results.[5][7]
References
- TestQual. Proficiency Tests. [Link]
- TestQual.
- 3PC-011 Hplc method development and validation to determinate resorcinol for quality control in pharmaceutical formul
- Screening Validation Report 12. eurl-pesticides.eu. [Link]
- Bajaj, A., John, C., Choudhury, J., & Tripathi, R. M. (2017). Development and Validation of Gas Chromatography/Mass Spectrometry Method for the Simultaneous Determination of Some Preservatives in Personal Care, Cosmetics and Pharmaceutical Formulations. Research Journal of Science and Technology, 9(3), 308-312. [Link]
- Determination of phenolic compounds and their antioxidant activity in fruits and cereals.
- Intra-laboratory validation of microplate methods for total phenolic content and antioxidant activity on polyphenolic extracts, and comparison with conventional spectrophotometric methods. Semantic Scholar. [Link]
- Analytical Test Library | Benzoic Acid - Sodium Benzo
- Sahoo, C. K., Sudhakar, M., Sahoo, N. K., Rao, S. R. M., & Panigrahy, U. P. (2018). Validation of Analytical Methods: A Review.
- Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Research Trends Journal. [Link]
- Techniques for Analysis of Plant Phenolic Compounds. MDPI. [Link]
- Development and validation of an EI-GC-MS method for the determination of benzodiazepine drugs and their metabolites in blood: applications in clinical and forensic toxicology. PubMed. [Link]
- Development of a GC-MS Method for Determination of Various Polycyclic Aromatic Hydrocarbons in Iranian Traditional and Semi-industrial. Brieflands. [Link]
- Trends in Analytical chemistry. CONICET. [Link]
- Open Access Peer Reviewed Journals | Science and Educ
- Quantitative Analysis of Caffeine and Benzo
- Extraction and characterization of phenolic compounds and their potential antioxidant activities. PubMed Central. [Link]
- HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. Longdom Publishing. [Link]
- Melikyan, L. A., Martirosyan, S. S., Grigoryan, R. S., Topchyan, H. V., & Davtyan, T. K. (2013). DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR THE DETERMINATION OF METRONIDAZOLE BENZOATE AND RELATED IMPURITES IN BULK AND PHARMACEUTICAL FORMULATIONS. International Journal of Pharmaceutical Sciences and Research, 4(7), 2594-2599. [Link]
- GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. MDPI. [Link]
- Measuring the Concentration of Preservative Benzoic Acid of Tomato Paste Samples by Spectrophotometer Analyzer.
- Analysis of Food Preserv
- Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pedi
- Rapid high-performance liquid chromatography method for the analysis of sodium benzoate and potassium sorb
- Development and validation of a GC–MS/MS method for the determination of 11 amphetamines and 34 synthetic cathinones in whole blood.
- Comparation of validation results of HPLC-UV/PDA and LC-MS/MS methods for the determination of sorbates and benzoates in food.
- Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact m
- Comprehensive Validation of Analytical Methods Using A Risk-Based Approach: Application to RP-HPLC and UV techniques for Methotrex
- Development and validation of reversed-phase high-performance liquid chromatography method for estimation of rizatriptan benzoate in oral strip formul
Sources
- 1. mdpi.com [mdpi.com]
- 2. 3PC-011 Hplc method development and validation to determinate resorcinol for quality control in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. rjstonline.com [rjstonline.com]
- 5. TestQual [testqual.com]
- 6. ijpsr.com [ijpsr.com]
- 7. TestQual [testqual.com]
Safety Operating Guide
A Scientist's Guide to the Proper Disposal of 3-Hydroxyphenyl Benzoate
As researchers and scientists, our commitment to discovery is intrinsically linked to a responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and sustainable laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Hydroxyphenyl benzoate (CAS No. 136-36-7), ensuring the safety of laboratory personnel and compliance with environmental regulations.
Hazard Identification & Immediate Safety Precautions
Before handling or disposing of any chemical, a thorough understanding of its hazards is paramount. This compound is classified as a hazardous substance.[1][2] Its hazard profile necessitates specific handling procedures to mitigate risks.
Table 1: Chemical & Hazard Profile of this compound | Property | Identifier / Statement | Source | | :--- | :--- | :--- | | Chemical Name | this compound |[1] | | Synonyms | Resorcinol Monobenzoate, Benzoic Acid 3-Hydroxyphenyl Ester | | | CAS Number | 136-36-7 |[1] | | GHS Pictogram |
|[1] | | Signal Word | Warning |[1] | | Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |[1][2] | | Disposal Directive | P501: Dispose of contents/container to an approved waste disposal plant. |[3] |The causality behind these classifications dictates our choice of personal protective equipment (PPE). Each piece of PPE is a critical barrier between the researcher and potential exposure.
Table 2: Required Personal Protective Equipment (PPE) for Handling this compound Waste
| PPE | Specification | Rationale for Use |
|---|---|---|
| Eye Protection | ANSI Z87.1 rated safety goggles or safety glasses with side shields. | The chemical is a serious eye irritant (H319).[1][2] Proper eye protection is mandatory to prevent contact with dust or splashes. |
| Hand Protection | Chemical-resistant nitrile gloves. | Prevents direct skin contact, mitigating the risk of skin irritation (H315).[1][4] Gloves must be inspected before use and disposed of properly after handling waste.[4] |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from accidental contamination. Contaminated clothing must be removed and washed before reuse.[3] |
| Respiratory Protection | Handle only in a well-ventilated area or a certified chemical fume hood. | The solid can form dust that may cause respiratory irritation (H335).[1] Engineering controls like a fume hood are the primary line of defense.[4] |
The Core Principle: Hazardous Waste Designation
Under the U.S. Environmental Protection Agency (EPA) regulations established by the Resource Conservation and Recovery Act (RCRA), this compound must be managed as hazardous waste due to its toxic characteristics.[5][6] This designation means it cannot be disposed of in regular trash or poured down the sanitary sewer.[5][7] A chemical is officially considered "waste" as soon as it is no longer intended for use.[8][9] All subsequent procedures must follow hazardous waste protocols as mandated by federal regulations and institutional policies.[6][10]
Step-by-Step Disposal Protocols
The following procedures provide a self-validating system for the safe segregation, containment, and disposal of waste streams containing this compound.
Protocol 3.1: Unused or Surplus Chemical (Solid Waste)
This protocol applies to the original chemical in its solid form that is expired, unwanted, or no longer meets experimental specifications.
-
Container Selection: Select a waste container that is in good condition, free of leaks, and chemically compatible with the waste.[8] Leak-proof containers with screw-on caps are required.[11]
-
Labeling: Immediately affix a "Hazardous Waste" tag to the container.[5][8] The tag must be filled out completely and legibly, including:
-
Storage:
-
Keep the hazardous waste container securely closed at all times, except when adding waste.[9][11]
-
Store the container in a designated satellite accumulation area within the laboratory.
-
Utilize secondary containment, such as a chemically-resistant tray or bin, to capture any potential leaks.[9][11] The secondary container must be able to hold 110% of the volume of the primary container.[11]
-
Segregate this waste from incompatible materials, such as strong oxidizing agents, acids, and bases.[5][8]
-
-
Disposal Request: Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup before accumulation time or quantity limits are exceeded (typically 90 days).[5][11]
Protocol 3.2: Contaminated Laboratory Supplies (Dry, Solid Waste)
This protocol covers items such as gloves, weigh paper, paper towels, or bench protectors contaminated with this compound.
-
Collection: Place all contaminated solid waste into a clear plastic bag.[11] The transparency allows for visual inspection by EHS personnel.
-
Containment: Double-bag the waste in two separate, sealed clear plastic bags to ensure robust containment.[11]
-
Labeling: Attach a completed Hazardous Waste tag to the outer bag. The tag must accurately list "this compound" as the chemical constituent.[11]
-
Storage & Pickup: Store the bag in the designated hazardous waste area and arrange for pickup via your institution's EHS department.[5]
Protocol 3.3: Decontamination & Disposal of Empty Containers
An "empty" container that held this compound is not yet safe for disposal as regular trash. It must be decontaminated first.
-
Triple Rinsing: The container must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol) capable of removing the chemical residue.[8][9] Each rinse should use an amount of solvent equal to about 5-10% of the container's volume.[9]
-
Rinsate Collection: Crucially, the solvent rinsate is now considered hazardous waste. [8][9] Collect all three rinses in a designated hazardous waste container for liquid waste, following the labeling and storage procedures outlined in Protocol 3.1.
-
Final Disposal: Once triple-rinsed and air-dried, deface or remove all original chemical labels from the container.[8][9] It may now be disposed of in the regular laboratory trash or recycled, depending on institutional policy.
Workflow for Disposal Decision-Making
The following diagram illustrates the logical flow for managing different waste streams of this compound.
Caption: Disposal decision workflow for this compound waste streams.
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is vital. All labs should have a written emergency response plan.[12]
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Isolate: Secure the area to prevent the spread of dust or material.
-
Protect: Don the appropriate PPE as listed in Table 2 before attempting any cleanup.
-
Clean-Up: For a small, dry spill, carefully sweep or scoop the material into a hazardous waste container.[13] Avoid generating dust.[3] Use absorbent pads for solutions.
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: All cleanup materials must be disposed of as hazardous waste according to Protocol 3.2.
-
Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.
By adhering to these detailed procedures, you ensure that the disposal of this compound is conducted safely, responsibly, and in full compliance with regulatory standards, protecting yourself, your colleagues, and the environment.
References
- How to Dispose of Chemical Waste.
- How to Store and Dispose of Hazardous Chemical Waste.UC San Diego.[Link]
- Hazardous Waste Disposal Procedures Handbook.Campus Safety Division, Lehigh University.[Link]
- Laboratory Guide for Managing Chemical Waste.Vanderbilt University Medical Center.[Link]
- Toxic Substances Control Act of 1976 - Wikipedia.Wikipedia.[Link]
- Hazardous Waste & Disposal Consider
- OSHA Rules for Hazardous Chemicals.DuraLabel.[Link]
- OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.CDMS.[Link]
- Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.OSHA.[Link]
- OSHA Regulations and Hazardous Waste Disposal: What To Know.Clean Management Environmental Group, Inc.[Link]
- OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
- Waste, Chemical, and Cleanup Enforcement.U.S. Environmental Protection Agency.[Link]
- Hazardous Waste.U.S. Environmental Protection Agency.[Link]
- This compound, 136-36-7.The Good Scents Company.[Link]
- Disposal of toxic and hazardous substance.
- Safety Data Sheet - Hydroxyphenyl Propamidobenzoic Acid.
- Steps in Complying with Regulations for Hazardous Waste.U.S. Environmental Protection Agency.[Link]
Sources
- 1. combi-blocks.com [combi-blocks.com]
- 2. chemical-label.com [chemical-label.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. v6-file.globalso.com [v6-file.globalso.com]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. epa.gov [epa.gov]
- 7. acs.org [acs.org]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. vumc.org [vumc.org]
- 10. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 11. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 12. cleanmanagement.com [cleanmanagement.com]
- 13. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Hydroxyphenyl Benzoate
This guide provides an essential framework for the safe handling of 3-Hydroxyphenyl benzoate (CAS No. 136-36-7), a compound also known as Resorcinol Monobenzoate. As drug development professionals, our commitment to safety is paramount, extending from experimental design to the proper disposal of materials. This document moves beyond a simple checklist, offering a procedural and causal analysis to build a self-validating system of safety in your laboratory.
Immediate Safety Briefing: Understanding the Primary Hazards
Before handling this compound, it is crucial to understand its hazard profile. While some safety data sheets (SDS) may classify this compound as non-hazardous under Regulation (EC) No 1272/2008, other suppliers provide GHS classifications that indicate specific risks.[1][2] In the interest of maximum safety and procedural integrity, we will operate based on the more stringent hazard classifications identified.
The primary hazards associated with this compound are:
-
H335: May cause respiratory irritation. [2]
These classifications mandate a rigorous approach to personal protective equipment (PPE) to prevent accidental exposure through ingestion, skin/eye contact, or inhalation.
Hazard Analysis and PPE Causality
The physical form of this compound is typically a white to yellow powder or crystal. This solid form presents a primary risk of aerosolization, creating fine dust that can be easily inhaled or settle on surfaces, skin, and eyes. Therefore, our PPE strategy is designed to create a comprehensive barrier against this particulate matter.
Respiratory Protection: The Aerosol Threat
The potential for respiratory tract irritation necessitates careful control of airborne dust.[2]
-
For Low-Exposure Tasks (e.g., weighing small quantities in a ventilated enclosure): A type N95 (US) or type P1 (EN 143) dust mask is sufficient to protect against nuisance levels of dust.[1] The primary causality here is the use of engineering controls (like a chemical fume hood or ventilated balance enclosure) as the first line of defense, with the mask serving as a secondary precaution.
-
For High-Exposure Scenarios (e.g., large-scale transfers, spill cleanup): When engineering controls are insufficient or in emergency situations, a NIOSH/MSHA approved respirator is required.[4][6] This is because the concentration of airborne particles may exceed the protection factor of a standard dust mask.
Eye and Face Protection: Preventing Irritation
Given the classification of "Causes serious eye irritation" (H319), eye protection is non-negotiable.[2]
-
Standard Operations: Safety glasses with side shields, tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU), are the minimum requirement.[1][7]
-
High-Risk Operations: When there is a significant risk of splashing (e.g., when making solutions) or extensive dust generation, a combination of goggles and a face shield provides superior protection.[7]
Hand Protection: Mitigating Skin Irritation and Sensitization
The dual risk of skin irritation (H315) and potential allergic skin reaction (H317) demands robust hand protection.[4] The selection of gloves must go beyond mere availability and consider material compatibility.
-
The Science of Glove Selection: A glove's effectiveness is determined by its resistance to degradation (physical deterioration), permeation (chemical moving through on a molecular level), and penetration (chemical entering through imperfections).[9][10] Always inspect gloves for any signs of damage before use.[1] For prolonged or high-exposure tasks, consider double-gloving.
-
Proper Technique: Use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with the product.[1]
Skin and Body Protection
To prevent contact with exposed skin, standard laboratory attire is required.
-
A long-sleeved lab coat should be worn and kept fastened.
-
Full-length trousers and closed-toe shoes are mandatory.
PPE Selection Protocol & Operational Plan
This section provides a step-by-step guide for preparing for, executing, and concluding work with this compound.
Pre-Operational Hazard Assessment
-
Review the SDS: Always consult the most recent Safety Data Sheet from your specific supplier before beginning work. Note the specific hazard and precautionary statements.[2]
-
Assess the Scale: Determine the quantity of material being handled and the nature of the task (e.g., weighing, dissolution, transfer).
-
Verify Engineering Controls: Ensure you are working in a designated area with proper ventilation, such as a chemical fume hood or a powder containment hood.[1] An eyewash station and safety shower must be readily accessible.[4]
-
Select and Inspect PPE: Based on the task, select the appropriate PPE as summarized in the table below. Visually inspect all PPE for damage, defects, or contamination before donning.
Table 1: PPE Recommendations by Task
| Task | Eye/Face Protection | Hand Protection | Respiratory Protection | Body Protection |
| Weighing <1g (in ventilated enclosure) | Safety glasses with side shields | Single pair of nitrile gloves | N95/P1 dust mask recommended | Lab coat |
| Handling Solutions | Chemical splash goggles | Single pair of nitrile gloves | Not required if in fume hood | Lab coat |
| Bulk Transfer (>1g) or Open Handling | Chemical splash goggles and face shield | Double-gloved (nitrile) | N95/P1 dust mask (minimum) | Lab coat |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl gloves | NIOSH/MSHA approved respirator | Lab coat or chemical-resistant apron |
Step-by-Step Donning and Doffing Procedure
-
Donning (Putting On):
-
Put on your lab coat and ensure it is fully buttoned.
-
Put on your respiratory protection (if required).
-
Put on your eye/face protection.
-
Wash and dry hands thoroughly.
-
Put on the first pair of gloves (if double-gloving).
-
Put on the second pair of gloves, ensuring the cuffs go over the sleeves of the lab coat.
-
-
Doffing (Taking Off): This sequence is critical to prevent cross-contamination.
-
Remove the outer pair of gloves using a proper technique to avoid touching the contaminated surface. Dispose of them immediately.
-
Remove the lab coat by rolling it inside-out and away from your body.
-
Remove face/eye protection.
-
Remove the inner pair of gloves.
-
Wash hands thoroughly with soap and water.[1]
-
Workflow for PPE Selection and Decontamination
The following diagram illustrates the decision-making process for safe handling operations.
Caption: PPE Selection and Decontamination Workflow.
Disposal Plan: End-of-Lifecycle Management
Proper disposal is a critical final step in the chemical handling process.
-
Contaminated PPE: All disposable PPE, including gloves, masks, and bench paper, that has come into contact with this compound must be treated as chemical waste. Place it in a suitable, sealed container for disposal.[1][11]
-
Surplus Chemical: Offer surplus and non-recyclable solutions to a licensed disposal company.[1] Do not empty into drains.[5]
-
Empty Containers: Handle uncleaned containers as you would the product itself. They should be disposed of via a licensed waste disposal contractor.
By adhering to this comprehensive guide, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their work environment.
References
- SAFETY DATA SHEET. (2021-03-10).
- This compound | 136-36-7.Tokyo Chemical Industry UK Ltd.
- Safety Data Sheet - 3-Hydroxyphenyl benzo
- SAFETY DATA SHEET - Methyl 3-hydroxybenzo
- SAFETY DATA SHEET - p-Hydroxyphenyl benzoate. (2014-03-31). Thermo Fisher Scientific.
- Chemical Label - 3-hydroxyphenyl benzo
- SAFETY DATA SHEET - p-Hydroxyphenyl benzo
- This compound 136-36-7.Tokyo Chemical Industry Co., Ltd. (APAC).
- 3-hydroxyphenyl benzo
- Safety D
- Chemical Safety Data Sheet MSDS / SDS - 3-HYDROXYBENZOPHENONE. (2025-02-01). ChemicalBook.
- Kimberly Clark Nitrile Gloves Chemical Resistance Guide.Kimberly-Clark.
- Chemical resistant gloves.Kerbl.
- Safety D
- Propyl-p-Hydroxy Benzoate CAS No 94-13-3 MATERIAL SAFETY D
- 4-Hydroxyphenyl benzoate Safety Data Sheet.
- Hand Protection Chemical Resistance Guide.Environment, Health and Safety, North Safety Products.
- OSHA Glove Selection Chart.Environmental Health and Safety.
- Glove Selection Chart - Chemical Breakthrough Times.All Safety Products.
Sources
- 1. v6-file.globalso.com [v6-file.globalso.com]
- 2. combi-blocks.com [combi-blocks.com]
- 3. chemical-label.com [chemical-label.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. fishersci.ca [fishersci.ca]
- 6. paintdocs.com [paintdocs.com]
- 7. a2bchem.com [a2bchem.com]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. kerbl.com [kerbl.com]
- 10. ehs.sfsu.edu [ehs.sfsu.edu]
- 11. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
